5(6)-Carboxy-2',7'-dichlorofluorescein diacetate
Description
Properties
IUPAC Name |
3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-4-3-12(23(30)31)5-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19;1-10(28)33-21-8-19-15(6-17(21)26)25(14-5-12(23(30)31)3-4-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h2*3-9H,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMPJBOMBCYYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl.CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H28Cl4O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (C-DCDFDA)
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (C-DCDFDA). We will delve into its core mechanism, diverse applications, and provide field-proven insights to ensure robust and reliable experimental outcomes.
Introduction: Unveiling a Versatile Fluorogenic Probe
This compound, often abbreviated as C-DCDFDA or simply CDFDA, is a chemically modified analogue of fluorescein.[1] It belongs to a class of non-fluorescent molecules that, upon intracellular enzymatic activity and subsequent oxidation, become highly fluorescent. This "turn-on" mechanism makes it an invaluable tool for probing the intracellular environment.
Historically, fluorescein-based probes have been instrumental in cellular imaging due to their high quantum yields and excellent photostability.[2][3] The addition of diacetate groups renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[4] The key innovation of C-DCDFDA lies in the inclusion of a carboxyl group, which, after the cleavage of the acetate groups, imparts a negative charge to the molecule. This significantly enhances its retention within the cell, a crucial factor for time-course studies and minimizing signal loss.[5][6]
This guide will focus on the two primary applications of C-DCDFDA: the detection of intracellular reactive oxygen species (ROS) and the measurement of intracellular pH, particularly within acidic organelles.
The Chemistry of Detection: A Two-Step Activation Mechanism
The functionality of C-DCDFDA as an intracellular probe is predicated on a sequential, two-step activation process. Understanding this mechanism is paramount for designing experiments and interpreting the resulting data accurately.
Step 1: Intracellular Accumulation and Esterase Cleavage
The non-polar nature of C-DCDFDA allows it to readily permeate the lipid bilayer of the cell membrane. Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the two acetate groups.[7][8] This enzymatic cleavage yields 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF), a polar and membrane-impermeant molecule. The newly exposed carboxyl and hydroxyl groups trap the molecule within the cell, ensuring a stable intracellular concentration for subsequent measurements.[4][5]
Step 2: Oxidation- or pH-Dependent Fluorogenesis
The now-trapped CDCF is still largely non-fluorescent. Its fluorescence is "unlocked" by one of two primary mechanisms:
-
Oxidation by Reactive Oxygen Species (ROS): In the presence of various ROS, such as hydroxyl radicals, and other reactive species, CDCF is oxidized to a highly fluorescent product.[7] This makes C-DCDFDA a sensitive indicator of oxidative stress within the cell.[5][9]
-
pH-Dependent Fluorescence: CDCF is a pH-sensitive fluorophore.[10] Its fluorescence intensity is significantly influenced by the surrounding hydrogen ion concentration, making it a valuable tool for measuring intracellular pH.[11]
The following diagram illustrates the activation pathway of C-DCDFDA:
Caption: Mechanism of C-DCDFDA activation.
Quantitative Data Summary
For effective experimental design, it is crucial to be aware of the key quantitative properties of C-DCDFDA and its fluorescent product, CDCF.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₁₄Cl₂O₉ | [7] |
| Molecular Weight | 529.3 g/mol | [5][7] |
| Excitation Maximum (oxidized form) | ~504 nm | [7] |
| Emission Maximum (oxidized form) | ~530 nm | [7] |
| Solubility | Soluble in DMSO and DMF | [7] |
| Storage | Store at -20°C, protected from light | [12][13] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for utilizing C-DCDFDA. It is imperative to optimize these protocols for your specific cell type and experimental conditions.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the general steps for detecting intracellular ROS in both adherent and suspension cells.
Materials:
-
This compound (C-DCDFDA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Positive control (e.g., H₂O₂)
-
Negative control (e.g., N-acetylcysteine)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of C-DCDFDA in anhydrous DMSO. Store unused stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a working concentration of 5-10 µM in serum-free medium or PBS.[10] It is critical to use serum-free medium during loading, as serum contains esterases that can hydrolyze the probe extracellularly.[4]
-
-
Cell Loading:
-
Adherent Cells: Seed cells in a multi-well plate to achieve 70-80% confluency. On the day of the experiment, remove the culture medium and wash the cells once with warm PBS. Add the C-DCDFDA working solution and incubate for 30-60 minutes at 37°C in the dark.[10]
-
Suspension Cells: Harvest and wash the cells with warm PBS. Resuspend the cells in the C-DCDFDA working solution at a concentration of 1 x 10⁶ cells/mL. Incubate for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.[10]
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells twice with warm PBS to remove any extracellular probe.[10]
-
-
Treatment and Measurement:
-
Resuspend the cells in pre-warmed culture medium containing your test compounds, a positive control, and a negative control.
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. Use an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[14]
-
Measurement of Intracellular pH
This protocol is designed for the ratiometric measurement of intracellular pH, which provides more accurate results by minimizing the effects of dye concentration, photobleaching, and instrument variability.
Materials:
-
This compound (C-DCDFDA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hank's Balanced Salt Solution (HBSS)
-
Calibration buffers of known pH containing a K⁺/H⁺ ionophore (e.g., nigericin)
Protocol:
-
Reagent Preparation and Cell Loading: Follow steps 1 and 2 from the ROS detection protocol.
-
Washing: Follow step 3 from the ROS detection protocol.
-
Baseline Measurement:
-
Resuspend the loaded cells in HBSS.
-
Measure the baseline fluorescence ratio by exciting at two different wavelengths, typically 495 nm (pH-sensitive) and 440 nm (pH-insensitive), while collecting the emission at ~529 nm.[11]
-
-
Intracellular Calibration:
-
To accurately determine intracellular pH, a calibration curve must be generated.
-
Expose the loaded cells to a series of calibration buffers with known pH values (e.g., pH 4.0, 5.0, 6.0, 7.0). These buffers should contain a high concentration of potassium and an ionophore like nigericin to equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence ratio (495 nm / 440 nm) for each calibration buffer.
-
Plot the fluorescence ratio against the corresponding pH value to generate a standard curve.
-
-
Experimental Measurement:
-
After establishing the baseline, treat the cells with your experimental compounds.
-
Measure the fluorescence ratio at various time points.
-
Convert the measured fluorescence ratios to pH values using the generated calibration curve.
-
Experimental Workflow and Data Interpretation
A well-structured workflow is essential for obtaining reproducible results.
Caption: General experimental workflow for using C-DCDFDA.
Interpreting Your Data:
-
For ROS Measurement: An increase in fluorescence intensity is indicative of an increase in intracellular ROS levels. Always compare the fluorescence of your treated cells to both positive and negative controls.
-
For pH Measurement: Changes in the fluorescence ratio (495 nm / 440 nm) reflect changes in intracellular pH. Use your calibration curve to convert these ratios into absolute pH values.
Trustworthiness and Limitations: A Scientist's Perspective
While C-DCDFDA is a powerful tool, it is not without its limitations. A critical understanding of these potential pitfalls is essential for the trustworthy application of this probe.
-
Specificity: C-DCDFDA is not specific to a single reactive oxygen species. It can be oxidized by a variety of ROS and reactive nitrogen species.[7] Therefore, it should be considered a general indicator of oxidative stress.
-
Autoxidation: The probe can undergo autoxidation, leading to a background signal. It is crucial to include a cell-free control to account for this.[15]
-
Photobleaching: Like all fluorophores, CDCF is susceptible to photobleaching, especially under prolonged exposure to excitation light. Minimize light exposure and use appropriate controls.
-
Cellular Efflux: Although the carboxyl group enhances intracellular retention, some cell types may still actively transport the probe out of the cell.[16] This can be assessed by monitoring the fluorescence signal over time in untreated cells.
-
Enzymatic Activity: The rate of deacetylation can vary between cell types, which may affect the kinetics of the fluorescence signal.[17]
By being mindful of these factors and incorporating appropriate controls, you can ensure the integrity and reliability of your experimental data.
References
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Pogue, A. I., & Lukiw, W. J. (2012). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. International Journal of Molecular Sciences, 13(8), 9615–9626. [Link]
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Kim, S., et al. (2020). Biomimetic lipid–fluorescein probe for cellular bioimaging. Scientific Reports, 10(1), 1-8. [Link]
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Li, M., et al. (2021). Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. Molecules, 26(16), 4933. [Link]
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Wang, F., et al. (2022). A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. Biosensors, 12(1), 30. [Link]
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Pogue, A. I., & Lukiw, W. J. (2012). Metal-sulfate induced generation of ROS in human brain cells: detection using an isomeric mixture of 5- and 6-carboxy-2',7' -dichlorofluorescein diacetate (carboxy-DCFDA) as a cell permeant tracer. International journal of molecular sciences, 13(8), 9615–9626. [Link]
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Buck, S. M., et al. (2012). Fluorescent Nanoparticles for the Measurement of Ion Concentration in Biological Systems. Journal of visualized experiments : JoVE, (62), 3875. [Link]
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Bio-Techne. (n.d.). Fluorescent Ion Indicators. Retrieved from [Link]
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Leanza, L., et al. (2017). Comparison of Fluorescence Probes for Intracellular Sodium Imaging in Prostate Cancer Cell Lines. International journal of molecular sciences, 18(10), 2095. [Link]
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Wang, F., et al. (2022). Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells. Biosensors, 12(1), 30. [Link]
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Wang, F., et al. (2022). A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. Biosensors, 12(1), 30. [Link]
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Liu, H. W., et al. (2020). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews, 120(24), 13637–13735. [Link]
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Thomas, J. A., et al. (1994). Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH. The American journal of physiology, 267(2 Pt 1), C502–C511. [Link]
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Roesslein, M., et al. (2013). Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays. Molecules, 18(11), 14312–14324. [Link]
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Tian, X., et al. (2003). Pharmacokinetics of 5 (and 6)-carboxy-2',7'-dichlorofluorescein and its diacetate promoiety in the liver. The Journal of pharmacology and experimental therapeutics, 305(2), 747–755. [Link]
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Center for Energy Efficient Electronics Science. (n.d.). Investigation of Esterases' Activity on Fluorescein Diacetate (FDA). Retrieved from [Link]
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Martin, H. L., et al. (2019). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Journal of visualized experiments : JoVE, (143), 10.3791/58900. [Link]
- Gomes, A., et al. (2005). Use of the Dichlorofluorescein Assay to Measure “Reactive Oxygen Species”. Methods in molecular biology, 301, 239–248.
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Tian, X., et al. (2003). Pharmacokinetics of 5 (and 6)-Carboxy-2',7'-Dichlorofluorescein and Its Diacetate Promoiety in the Liver. The Journal of pharmacology and experimental therapeutics, 305(2), 747–755. [Link]
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Crowe, W., & Williams, A. (2017). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. Antioxidants, 6(4), 93. [Link]
-
LeBel, C. P., et al. (1992). Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes. Toxicology and applied pharmacology, 114(1), 38–47. [Link]
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ResearchGate. (n.d.). The storage of DCF for measurement of ROS?. Retrieved from [Link]
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An In-depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (C-DCDFA): Spectral Properties and Application in Cellular ROS Detection
This guide provides a comprehensive technical overview of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (C-DCDFA), a widely utilized fluorescent probe for the detection of intracellular reactive oxygen species (ROS). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of C-DCDFA's mechanism of action, its detailed spectral properties, and a robust, field-proven protocol for its application. Beyond a mere recitation of facts, this guide offers insights into the causality behind experimental choices and a critical evaluation of the probe's limitations, ensuring scientific integrity and fostering best practices in research.
Introduction: Unveiling Cellular Oxidative Stress
Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, playing a dual role as both deleterious byproducts of aerobic metabolism and essential signaling molecules in a myriad of cellular processes. An imbalance between ROS production and the cell's ability to detoxify these reactive intermediates leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, the accurate detection and quantification of intracellular ROS are paramount for advancing our understanding of cellular physiology and pathology.
This compound (C-DCDFA), also known as Carboxy-H2DCFDA, has emerged as a popular tool for assessing intracellular ROS levels. Its cell-permeant nature and fluorogenic response to oxidation make it a versatile probe for a range of applications, including fluorescence microscopy, flow cytometry, and microplate-based assays.[1][2] This guide will provide the foundational knowledge and practical guidance necessary for the effective and critical use of C-DCDFA in your research endeavors.
The Fluorogenic Mechanism of C-DCDFA: A Two-Step Transformation
The functionality of C-DCDFA as a ROS indicator hinges on a two-stage intracellular conversion process from a non-fluorescent to a highly fluorescent molecule.[3] A thorough understanding of this mechanism is crucial for proper experimental design and data interpretation.
Step 1: Intracellular De-esterification. C-DCDFA is a lipophilic molecule containing two acetate groups, which facilitate its passive diffusion across the cell membrane into the cytoplasm.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave these acetate groups, transforming C-DCDFA into the non-fluorescent and less membrane-permeable 5(6)-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-DCFH).[3] The addition of the carboxyl group further enhances its retention within the cell compared to its non-carboxylated counterpart, H2DCFDA.[3]
Step 2: Oxidation to the Fluorescent Carboxy-DCF. The reduced and non-fluorescent carboxy-DCFH is then susceptible to oxidation by a variety of intracellular ROS and other oxidizing agents.[4] This oxidation reaction converts carboxy-DCFH into the highly fluorescent 5(6)-carboxy-2',7'-dichlorofluorescein (carboxy-DCF), which exhibits a bright green fluorescence.[3][4] The intensity of this fluorescence is directly proportional to the amount of ROS present within the cell, allowing for a quantitative assessment of oxidative stress.
Diagrammatic Representation of the C-DCDFA Mechanism of Action
Caption: Intracellular activation and oxidation of C-DCDFA.
Spectral Properties of 5(6)-Carboxy-2',7'-dichlorofluorescein (Carboxy-DCF)
The utility of C-DCDFA as a fluorescent probe is defined by the spectral characteristics of its final, oxidized product, carboxy-DCF. The following table summarizes the key spectral properties of carboxy-DCF, providing the necessary information for configuring fluorescence detection instrumentation.
| Spectral Property | Value | Source(s) |
| Excitation Maximum (λex) | ~504-505 nm | [5][6] |
| Emission Maximum (λem) | ~526-529 nm | [5][6][7] |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φf) | 0.79 (for the oxidized product of 6-carboxy-H2DCFDA in cells) | [8] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers with pH > 6 | [8][9] |
| Molecular Formula | C₂₁H₁₀Cl₂O₇ | [5][7] |
| Molecular Weight | 445.21 g/mol | [5][7] |
Note on Isomers: C-DCDFA is typically supplied as a mixture of 5- and 6-carboxy isomers, which exhibit very similar spectral properties.[5]
Experimental Protocol for Intracellular ROS Detection
This protocol provides a robust and validated methodology for the use of C-DCDFA in adherent cell cultures for the detection of intracellular ROS. The causality behind each step is explained to ensure a self-validating system.
Reagent Preparation
-
C-DCDFA Stock Solution (10 mM): Dissolve 5.29 mg of C-DCDFA in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
C-DCDFA Working Solution (5-10 µM): Immediately before use, dilute the 10 mM stock solution in a pre-warmed, serum-free and phenol red-free cell culture medium or buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).[1] The final DMSO concentration should be kept below 0.5% to minimize solvent-induced cytotoxicity. The optimal working concentration may vary depending on the cell type and should be determined empirically.
Cellular Staining and ROS Detection Workflow
Diagrammatic Representation of the Experimental Workflow
Caption: Step-by-step workflow for intracellular ROS detection.
Detailed Step-by-Step Methodology
-
Cell Seeding: Seed adherent cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and culture under standard conditions until they reach the desired confluency.
-
Cell Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed, serum-free and phenol red-free medium or a buffered salt solution like HBSS. The absence of serum is critical during the loading step as serum esterases can cleave the acetate groups extracellularly.
-
Probe Loading: Add the freshly prepared C-DCDFA working solution to the cells and incubate for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.[1] This incubation period allows for sufficient uptake and de-esterification of the probe.
-
Removal of Excess Probe: Aspirate the C-DCDFA working solution and wash the cells twice with the pre-warmed, serum-free medium or buffered salt solution to remove any extracellular probe that could contribute to background fluorescence.
-
Experimental Treatment: Add the experimental compounds (e.g., ROS inducers as a positive control, or test compounds) diluted in the appropriate medium to the cells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths set appropriately for carboxy-DCF (Ex/Em: ~504/529 nm).[6][7] For kinetic studies, fluorescence can be monitored over time.
Essential Controls for a Self-Validating Assay
-
Unstained Control: Cells not loaded with C-DCDFA to determine the background autofluorescence of the cells and medium.
-
Vehicle Control: Cells loaded with C-DCDFA and treated with the vehicle used to dissolve the experimental compounds to account for any effects of the solvent on ROS production.
-
Positive Control: Cells loaded with C-DCDFA and treated with a known ROS inducer (e.g., tert-butyl hydroperoxide (TBHP) or H₂O₂) to confirm that the assay is working and to provide a benchmark for ROS induction.[10]
Scientific Integrity: Limitations, Artifacts, and Critical Considerations
While C-DCDFA is a valuable tool, its use is not without limitations and potential artifacts. A critical understanding of these factors is essential for the accurate interpretation of experimental data.
-
Lack of Specificity: Carboxy-DCFH can be oxidized by a broad range of ROS and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[4][11] Importantly, it does not react directly with hydrogen peroxide (H₂O₂) but rather with its downstream products in the presence of cellular peroxidases or transition metals like iron.[4][11] Therefore, an increase in fluorescence should be interpreted as a general increase in oxidative stress rather than an elevation of a specific ROS.
-
Potential for Auto-oxidation and Photo-oxidation: The carboxy-DCFH probe can be prone to auto-oxidation, leading to high background fluorescence.[4] It is also susceptible to photo-oxidation by the excitation light used in fluorescence microscopy, which can lead to an artificial increase in the fluorescent signal.[4] It is therefore crucial to protect the probe and stained cells from light as much as possible.
-
Probe Leakage: Although the carboxylated form is better retained within cells than its non-carboxylated counterpart, some leakage of the deacetylated carboxy-DCFH can still occur, potentially leading to a loss of signal over time.[4][12]
-
Influence of Cellular Factors: The assay's response can be influenced by changes in intracellular pH and the activity of cellular esterases and peroxidases, which can vary between cell types and under different experimental conditions.[11][13]
-
Interaction with Experimental Compounds: Some experimental compounds may directly interact with the probe or interfere with its fluorescence, leading to false-positive or false-negative results. It is advisable to perform cell-free controls to test for direct interactions between the test compound and C-DCDFA.[14]
Conclusion: A Powerful yet Demanding Tool
This compound is a powerful and widely accessible tool for the investigation of intracellular oxidative stress. Its utility is maximized when researchers possess a deep understanding of its chemical and spectral properties, adhere to rigorously controlled experimental protocols, and critically evaluate the data in light of the probe's inherent limitations. By embracing the principles of scientific integrity and causality-driven experimentation outlined in this guide, researchers can confidently employ C-DCDFA to generate reliable and insightful data in the pursuit of advancing our knowledge of cellular function and disease.
References
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Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., ... & Zhang, J. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]
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Tetz, L. M., Kamau, P. W., & Loch-Caruso, R. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Journal of pharmacological and toxicological methods, 67(1), 32-39. [Link]
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ResearchGate. (2025). What is the proper method for DCFH-DA staining in adherent cells?. ResearchGate. [Link]
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TNO Repository. (2022). Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials. TNO Repository. [Link]
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Bonini, M. G., & Radi, R. (2021). Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein. Methods in molecular biology (Clifton, N.J.), 2357, 215–228. [Link]
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de Haan, L. R., Reiniers, M. J., van Golen, R. F., van der Vliet, A., Heger, M., & van Gulik, T. M. (2021). Analysis and Optimization of Conditions for the Use of 2',7'-Dichlorofluorescein Diacetate in Cultured Hepatocytes. Antioxidants (Basel, Switzerland), 10(5), 666. [Link]
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LeBel, C. P., Ischiropoulos, H., & Bondy, S. C. (1992). Evaluation of the probe 2',7'-dichlorofluorescin as an indicator of reactive oxygen species formation and oxidative stress. Chemical research in toxicology, 5(2), 227–231. [Link]
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Taylor & Francis Online. (2022). Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. Taylor & Francis Online. [Link]
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The Intracellular Reporter: A Technical Guide to C-DCDFA for Measuring Cellular Oxidative Stress
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular signaling, the ability to accurately measure reactive oxygen species (ROS) is paramount. These highly reactive molecules, once dismissed as mere byproducts of aerobic metabolism, are now recognized as critical players in a vast array of physiological and pathological processes.[1][2] Among the arsenal of tools available for this purpose, the fluorescent probe 6-carboxy-2',7'-dichlorodihydrofluorescein diacetate (C-DCDFA) has emerged as a workhorse in laboratories worldwide.
This guide provides an in-depth technical exploration of C-DCDFA, moving beyond a simple recitation of protocols to offer a nuanced understanding of its mechanism, spectral properties, and practical application. As a self-validating system, a properly executed C-DCDFA assay, grounded in a thorough comprehension of its principles and limitations, can yield robust and reproducible data.
The Chemistry of Detection: Unveiling the Mechanism of C-DCDFA
At its core, C-DCDFA is a chemically modified and cell-permeant derivative of fluorescein. In its native state, it is a non-fluorescent molecule, a critical feature for a probe designed to report on a specific cellular event. Its utility lies in a two-step activation process that transforms it into a highly fluorescent reporter in the presence of ROS.
First, upon crossing the cell membrane, the diacetate groups of C-DCDFA are cleaved by intracellular esterases, ubiquitous enzymes within the cytoplasm.[3][4] This enzymatic removal of the acetate moieties is a crucial step for two reasons: it traps the resulting molecule, 6-carboxy-2',7'-dichlorodihydrofluorescein (C-DCFH), within the cell due to its increased polarity, and it primes the molecule for the second activation step. The additional carboxyl group on C-DCDFA further enhances its intracellular retention compared to its predecessor, H2DCFDA.[5][6]
The second and most critical step is the oxidation of the non-fluorescent C-DCFH by various ROS into the highly fluorescent 6-carboxy-2',7'-dichlorofluorescein (C-DCF).[5][6] This oxidation is the event that is ultimately measured and is directly proportional to the level of intracellular ROS. It is important to note that while often used as a general ROS indicator, DCFH can be oxidized by a variety of reactive species, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and to a lesser extent, hydrogen peroxide (H₂O₂) in the presence of cellular peroxidases.[7][8] It is less reactive towards superoxide (O₂•⁻).
Spectral and Photophysical Properties: The Language of Fluorescence
The utility of any fluorescent probe is defined by its spectral characteristics. For C-DCDFA, it is the oxidized product, C-DCF, that possesses the measurable fluorescent properties.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~504 nm | [5][6] |
| Emission Maximum (λem) | ~525 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~83,500 cm⁻¹M⁻¹ | [6] |
| Fluorescence Quantum Yield (Φf) | ~0.79 | [6] |
| pKa | ~5.1 |
Excitation and Emission Spectra:
The excitation and emission spectra of C-DCF are characterized by a relatively small Stokes shift, the difference between the excitation and emission maxima. The excitation peak at approximately 504 nm is well-suited for excitation by the common 488 nm laser line found in most flow cytometers and confocal microscopes. The emission peak around 525 nm falls within the green region of the visible spectrum, allowing for detection with standard FITC/GFP filter sets.
A representative excitation and emission spectrum for 6-carboxy-2',7'-dichlorofluorescein can be visualized using online spectral viewers from various suppliers.[9]
Factors Influencing Fluorescence:
It is crucial for researchers to understand that the fluorescence of C-DCF is not immutable and can be influenced by several environmental factors:
-
pH: The fluorescence of C-DCF is pH-dependent, with decreasing fluorescence in more acidic environments. This is an important consideration when working with cellular models where pH may be altered, such as in studies of apoptosis or ischemia.
-
Photo-oxidation: A significant limitation of the DCF family of probes is their susceptibility to photo-oxidation.[10] Exposure to light, particularly the excitation light source, can lead to the formation of ROS and subsequent oxidation of C-DCFH, resulting in an artificial increase in the fluorescent signal. This necessitates careful control of light exposure during experiments and the use of appropriate negative controls.
-
Autoxidation: C-DCDFA can undergo gradual oxidation in solution, even in the absence of cellular activity.[5] Therefore, it is imperative to use freshly prepared working solutions of the probe for each experiment.
Experimental Protocols: A Framework for Robust Data Generation
The following protocols provide a generalized framework for the use of C-DCDFA in common cell-based assays. It is essential to recognize that these are starting points, and optimization for specific cell types, experimental conditions, and instrumentation is not just recommended, but required for generating reliable data.
Reagent Preparation
-
Stock Solution: Prepare a 10 mM stock solution of C-DCDFA in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[10]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 5-25 µM) in a serum-free medium or a suitable buffer such as Hank's Balanced Salt Solution (HBSS). It is critical to prepare this solution fresh immediately before use to minimize autoxidation.[5]
General Protocol for Adherent Cells (Microplate Reader/Microscopy)
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate (for plate reader assays) or on coverslips in a multi-well plate (for microscopy) at a density that will ensure they are in the exponential growth phase and form a sub-confluent monolayer at the time of the experiment.
-
Cell Loading: Remove the culture medium and wash the cells once with warm, serum-free medium or HBSS. Add the C-DCDFA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal concentration and incubation time should be determined empirically for each cell type.[11][12]
-
Washing: After incubation, gently remove the loading solution and wash the cells twice with warm, serum-free medium or HBSS to remove any extracellular probe.[12]
-
Treatment: Add the experimental treatment (e.g., ROS inducer or inhibitor) to the cells in a suitable medium. Include appropriate controls, such as a vehicle control and a positive control (e.g., H₂O₂ or menadione).
-
Data Acquisition:
General Protocol for Suspension Cells (Flow Cytometry)
-
Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in a suitable buffer or serum-free medium.
-
Cell Loading: Add the C-DCDFA working solution to the cell suspension and incubate for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in fresh, warm buffer or serum-free medium and repeat the wash step.
-
Treatment: Resuspend the washed cells in the treatment medium and incubate for the desired duration.
-
Data Acquisition: Analyze the cells on a flow cytometer using the 488 nm laser for excitation and a standard FITC/GFP emission filter (e.g., 530/30 nm bandpass).[15][16]
Data Interpretation and Critical Considerations: Beyond the Fluorescence Reading
A fluorescent signal from a C-DCDFA-loaded cell is not, in itself, definitive proof of a specific biological event. Rigorous data interpretation requires an awareness of the probe's limitations and the implementation of appropriate controls.
Key Considerations:
-
Specificity: C-DCDFA is a general indicator of oxidative stress and is not specific for any single ROS.[7] Attributing a change in fluorescence to a particular reactive species requires the use of more specific probes or complementary assays.
-
Artifacts: As previously mentioned, photo-oxidation and autoxidation are significant potential sources of artifacts.[10][17] Cell-free controls (probe in medium without cells) are essential to identify any direct interaction between the experimental compounds and the probe.
-
Intracellular Esterase Activity: The initial deacetylation step is dependent on the activity of intracellular esterases.[3][18][19] Variations in esterase activity between cell types or under different experimental conditions could potentially influence the rate of C-DCFH formation and, consequently, the fluorescence signal.
-
Probe Leakage: While the carboxyl group enhances retention, some leakage of the deacetylated probe from cells can occur over time. This can be a concern in long-term experiments.
-
Quantification: The C-DCDFA assay is best used for semi-quantitative or comparative analyses of ROS levels. Absolute quantification is challenging due to the multiple factors that can influence the fluorescence signal. Data should be normalized to a cell number or protein concentration.
Self-Validating Experimental Design:
To ensure the trustworthiness of your data, your experimental design should include:
-
Negative Controls: Untreated cells, and cells treated with the vehicle used to dissolve the experimental compounds.
-
Positive Controls: Cells treated with a known ROS inducer (e.g., H₂O₂, menadione) to confirm that the probe is responsive in your cell system.
-
Cell-Free Controls: Probe in the experimental medium without cells to test for direct interactions with your compounds.
-
Parallel Assays: Where possible, use a complementary assay with a different detection mechanism to validate your findings.
Conclusion: A Powerful Tool When Wielded with Expertise
C-DCDFA is an invaluable tool for the study of cellular oxidative stress, offering a relatively simple and sensitive method for detecting ROS. However, its effective use demands more than just following a protocol. A deep understanding of its chemical and spectral properties, a meticulous approach to experimental design that incorporates robust controls, and a critical eye in data interpretation are all essential. By embracing these principles, researchers can harness the power of this intracellular reporter to generate reliable and insightful data, advancing our understanding of the intricate roles of ROS in health and disease.
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Loper, J. C., et al. (2012). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. International Journal of Molecular Sciences, 13(8), 9615-9626. [Link]
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de Haan, L. R., et al. (2022). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. Antioxidants, 11(2), 241. [Link]
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An In-Depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate: Structure, Mechanism, and Applications
This technical guide provides a comprehensive overview of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA), a versatile fluorogenic probe widely utilized in cellular biology. We will delve into its chemical architecture, explore the intricacies of its intracellular activation, and detail its primary applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Foundational Chemistry and Structural Analysis
This compound is a chemically modified fluorescein derivative designed for enhanced intracellular retention and specific activation. Its structure is pivotal to its function as a cellular probe.
Core Chemical Structure
The molecule is an isomeric mixture, with the carboxyl group positioned at either the 5 or 6 position of the benzoic acid ring of the fluorescein core. This mixture is often denoted as 5(6)-CDCFDA. The core structure consists of a xanthene ring system substituted with two chlorine atoms at the 2' and 7' positions. Two acetate groups are attached to the phenolic hydroxyls, and a carboxylic acid group is present on the phthalic acid moiety.
The diacetate modification renders the molecule lipophilic and cell-permeant, allowing it to passively diffuse across the plasma membrane of live cells.[1][2] Once inside the cell, the non-fluorescent CDCFDA is transformed into a highly fluorescent molecule through a two-step process.
Physicochemical Properties
A thorough understanding of the physicochemical properties of CDCFDA is essential for its effective application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₁₄Cl₂O₉ | [3][4] |
| Molecular Weight | 529.28 g/mol | [3][4][5] |
| Appearance | Off-white to light orange powder | [3] |
| Solubility | Soluble in DMSO and DMF | [6][7] |
| Storage Conditions | Store at ≤ -10 °C, protected from light | [3][8] |
Mechanism of Action: From Non-Fluorescent Precursor to Bright Emitter
The utility of CDCFDA as a cellular probe lies in its clever chemical design, which ensures that fluorescence is only generated within viable cells possessing active metabolic processes.
Intracellular Activation Cascade
The activation of CDCFDA is a two-stage process, as illustrated in the workflow below:
Figure 1: Intracellular activation of 5(6)-CDCFDA.
-
Passive Diffusion: The lipophilic nature of the diacetate groups allows CDCFDA to freely cross the cell membrane into the cytoplasm.[1]
-
Esterase Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, yielding the polar, cell-impermeant molecule 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF).[7][9][10] This enzymatic step is a hallmark of viable cells with intact membranes and active metabolism.[2]
-
Oxidation and Fluorescence: The resulting CDCF is then oxidized by reactive oxygen species (ROS), such as hydrogen peroxide, to its highly fluorescent form.[7][9][10] The fluorescence intensity is directly proportional to the level of intracellular ROS.
The trapped, fluorescent molecule can be measured using fluorescence microscopy, flow cytometry, or a microplate reader. The spectral properties of the final fluorescent product are key to its detection.
| Spectral Property | Wavelength (nm) | Source(s) |
| Excitation Maximum (λex) | ~504 nm | [6][7] |
| Emission Maximum (λem) | ~529-530 nm | [6][7][10] |
Key Applications in Cellular and Drug Discovery Research
The unique properties of CDCFDA make it a valuable tool for a range of applications in both basic research and drug development.
Assessment of Cellular Viability and Cytotoxicity
Due to its reliance on both membrane integrity and enzymatic activity, CDCFDA is an excellent indicator of cell viability.[3] A decrease in fluorescence can indicate cell death or metabolic compromise. This makes it a powerful tool in cytotoxicity assays for screening potential drug candidates.
Measurement of Intracellular Reactive Oxygen Species (ROS)
A primary application of CDCFDA is the detection and quantification of intracellular ROS.[5][9][10] Oxidative stress, characterized by an imbalance in ROS production and antioxidant defenses, is implicated in numerous disease states. CDCFDA allows researchers to monitor changes in ROS levels in response to various stimuli, including drug treatment, environmental toxins, or disease progression.
Studies of Multidrug Resistance (MDR)
Interestingly, the fluorescent product of CDCFDA, CDCF, is a substrate for certain multidrug resistance-associated proteins (MRPs), such as MRP2.[1][9] This property allows for the use of CDCFDA in assays to study the function and inhibition of these important drug efflux pumps.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the use of CDCFDA in cell-based assays. Optimization may be required for specific cell types and experimental conditions.
Preparation of Stock Solution
Proper preparation and storage of the stock solution are critical for reproducible results.
-
Prepare a 10 mM stock solution of CDCFDA in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
General Protocol for Staining Adherent Cells
This protocol is suitable for cells cultured in microplates or on coverslips.
-
Grow cells to the desired confluency in a suitable culture vessel.
-
Prepare a working solution of CDCFDA by diluting the stock solution in a serum-free medium or a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) to a final concentration of 5-25 µM. The optimal concentration should be determined empirically.
-
Remove the culture medium and wash the cells once with the same buffer used for the working solution.
-
Add the CDCFDA working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the loading solution and wash the cells twice with the buffer.
-
Add fresh, pre-warmed buffer or medium to the cells.
-
Analyze the cells immediately by fluorescence microscopy or a plate reader using the appropriate filter sets (e.g., FITC).
General Protocol for Staining Suspension Cells for Flow Cytometry
This protocol is designed for non-adherent cells or cells that have been detached.
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10⁶ cells/mL.
-
Add the CDCFDA stock solution directly to the cell suspension to a final concentration of 5-25 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS with 0.5% BSA and 2 mM EDTA).
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and a ~530 nm emission filter.
Conclusion
This compound is a powerful and versatile tool for the study of cellular physiology. Its well-defined chemical structure and predictable intracellular activation mechanism make it a reliable probe for assessing cell viability, quantifying oxidative stress, and investigating multidrug resistance. By understanding the principles outlined in this guide, researchers can effectively leverage the capabilities of CDCFDA to advance their scientific inquiries.
References
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5‐Carboxy‐2,7‐dichlorofluorescein diacetate - ResearchGate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Zamek-Gliszczynski, M. J., et al. (2003). Pharmacokinetics of 5 (and 6)-carboxy-2',7'-dichlorofluorescein and its diacetate promoiety in the liver. Journal of Pharmacology and Experimental Therapeutics, 306(1), 259-267. Retrieved January 10, 2026, from [Link]
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Herb, M. (2019). How to prepare working solutions of 2',7'-dichlorofluorescein diacetate for determining ROS generation in WBCs by flow cytometry? [Discussion post]. ResearchGate. Retrieved January 10, 2026, from [Link]
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A Technical Guide to the Solubility and Handling of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) in DMSO
Abstract
5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) is a cornerstone fluorescent probe for the detection of intracellular reactive oxygen species (ROS) and for monitoring cell viability and multidrug resistance.[1][2] Its utility is fundamentally dependent on proper handling, beginning with its dissolution. Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of this lipophilic compound. This guide provides an in-depth analysis of the solubility of CDCFDA in DMSO, presenting quantitative data, a validated protocol for dissolution, and best practices for the storage and handling of stock solutions to ensure maximal efficacy and experimental reproducibility.
Core Principles: Understanding the Compound and Solvent
Physicochemical Profile of CDCFDA
CDCFDA is a cell-permeant, non-fluorescent molecule. Its utility as a probe is unlocked only after it enters a viable cell. Intracellular esterases cleave the two acetate groups, a process that traps the molecule within the cell by exposing a carboxyl group and renders it sensitive to oxidation.[3][4] Subsequent oxidation by ROS converts the reduced precursor into the highly fluorescent 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF).[1][2] Understanding this mechanism underscores the importance of maintaining the integrity of the diacetate form in the stock solution.
| Property | Value | Source |
| Synonyms | CDFDA, Carboxy-DCFDA | [2] |
| Molecular Formula | C₂₅H₁₄Cl₂O₉ | [2][5] |
| Molecular Weight | ~529.3 g/mol | [2][5] |
| CAS Number | 127770-45-0 | [2][5] |
| Purity | Typically supplied as a mixture of 5- and 6-isomers, ≥85% | [2] |
| Appearance | Off-white to pale yellow solid | [4] |
The Critical Role of DMSO Quality
DMSO is a powerful polar aprotic solvent, making it exceptionally effective at dissolving a wide array of organic molecules like CDCFDA.[6] However, its utility is accompanied by a significant caveat: hygroscopicity . DMSO readily absorbs ambient moisture from the air. This absorbed water can prematurely hydrolyze the acetate ester bonds on CDCFDA, converting it to its membrane-impermeant form and rendering the probe ineffective for cellular assays.
Expert Insight: The causality is direct—water acts as a reactant in the hydrolysis of the ester. Therefore, the use of anhydrous, high-purity DMSO , preferably from a freshly opened bottle, is not merely a recommendation but a prerequisite for preparing a stable and effective CDCFDA stock solution.[7][8]
Quantitative Solubility of CDCFDA in DMSO
The solubility of CDCFDA in DMSO is high, but achieving the maximum concentration requires specific physical interventions to overcome the kinetic barriers of dissolution. Standard room-temperature vortexing may be insufficient for preparing highly concentrated stocks.
| Reported Solubility | Conditions | Source |
| 125 mg/mL (236.17 mM) | Requires ultrasonication and warming to 60°C. | [5][8] |
| 30 mg/mL (56.68 mM) | Standard dissolution conditions. | [2] |
| "Soluble" | General qualitative assessment. |
Authoritative Grounding: The significant increase in solubility with the application of heat and sonication, as reported by MedChemExpress, highlights that the dissolution process is energy-dependent.[5][8] This energy input helps to disrupt the crystal lattice of the solid-state compound, allowing for more efficient solvation by DMSO molecules.
Validated Protocol for Preparing a Concentrated Stock Solution
This protocol is designed as a self-validating system. Visual confirmation of complete dissolution at each stage ensures the final stock solution is homogenous and accurately concentrated.
Required Materials
-
This compound (CDCFDA) powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator or a standard water bath set to 37-60°C
Experimental Workflow Diagram
Sources
- 1. CDCF [5-(and-6)-Carboxy-2',7'-dichlorofluorescein] *Mixed isomers* | AAT Bioquest [aatbio.com]
- 2. This compound | CAS 127770-45-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. abpbio.com [abpbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. How does DMSO Liquid affect the fluorescence properties of substances? - Blog [cheezhengchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate: Principles, Applications, and Methodologies
This guide provides a comprehensive technical overview of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate, a versatile fluorogenic probe. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core mechanism, diverse applications, and detailed experimental workflows. The content herein is structured to offer not just procedural steps but also the scientific rationale that underpins its effective use in cellular analysis.
Foundational Understanding: The Chemistry and Mechanism of Action
This compound, commonly abbreviated as C-DCFDA or simply CDFDA, is a chemically modified analogue of fluorescein.[1] In its native state, it is a cell-permeant, non-fluorescent molecule. Its utility as a probe is unlocked through a two-stage intracellular process, making it a powerful tool for assessing specific cellular activities.[2]
The journey of C-DCFDA from a non-reactive probe to a fluorescent indicator is a testament to elegant chemical design. Initially, the diacetate groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell's interior.[3] Once inside, the first stage of activation occurs: intracellular esterases, ubiquitous enzymes in viable cells, cleave the acetate groups.[4] This hydrolysis reaction unmasks the carboxyl groups, transforming C-DCFDA into 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF), a polar and thus membrane-impermeant molecule, effectively trapping it within the cell.[1][5]
The second, and crucial, stage of activation is oxidation. The now-hydrolyzed and still non-fluorescent CDCF is highly susceptible to oxidation by various reactive oxygen species (ROS), such as hydrogen peroxide, hydroxyl radicals, and peroxyl radicals.[1][4] This oxidation event converts CDCF into its highly fluorescent counterpart, which exhibits a bright green fluorescence upon excitation.[1][2] The intensity of this fluorescence is directly proportional to the level of ROS within the cell, providing a quantifiable measure of oxidative stress.
The addition of the carboxyl group at the 5 or 6 position of the fluorescein backbone provides an additional advantage. It introduces extra negative charges to the hydrolyzed and oxidized molecule, further enhancing its retention within the cell.[1][5]
Caption: Intracellular activation of C-DCFDA.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic characteristics of C-DCFDA and its fluorescent product is paramount for successful experimental design and data interpretation.
| Property | Value | Source |
| Synonyms | CDFDA, 5(6)-CDCFDA | [4][6] |
| Molecular Formula | C₂₅H₁₄Cl₂O₉ | [4] |
| Molecular Weight | 529.28 g/mol | [6][7] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in DMSO and DMF | [4] |
| Excitation Maximum (λex) | ~504 nm (hydrolyzed, oxidized product) | [4] |
| Emission Maximum (λem) | ~529 nm (hydrolyzed, oxidized product) | [1][4] |
| Storage | -20°C, protected from light | [5] |
Core Applications in Cellular Research
The unique properties of C-DCFDA lend it to a variety of applications in cellular biology, making it a staple in many research laboratories.
Quantification of Intracellular Reactive Oxygen Species (ROS)
The primary and most widespread application of C-DCFDA is the detection and quantification of intracellular ROS.[1][2][7] Oxidative stress, a state of imbalance between ROS production and the cell's antioxidant defenses, is implicated in a multitude of pathological conditions, including inflammation, cancer, and neurodegenerative diseases.[9] C-DCFDA serves as a robust tool to probe this critical cellular state.
The workflow for ROS detection using C-DCFDA is conceptually straightforward. Cells are loaded with the probe, and after an incubation period to allow for de-esterification, they are exposed to the experimental conditions of interest. The subsequent increase in fluorescence, as measured by techniques such as flow cytometry or fluorescence microscopy, provides a quantitative measure of the induced oxidative stress.
Assessment of Cell Viability and Cytotoxicity
The enzymatic conversion of C-DCFDA to a fluorescent product is dependent on the activity of intracellular esterases.[10] As these enzymes are only active in viable cells with intact plasma membranes, C-DCFDA can be used as an indicator of cell viability.[10][11] Live cells will exhibit bright green fluorescence, while dead or dying cells with compromised membranes and inactive esterases will not retain the probe and will thus remain non-fluorescent.[12][13] This application is particularly useful in cytotoxicity assays where the effect of a compound on cell health is being evaluated.[11]
Measurement of Intracellular pH in Acidic Organelles
The fluorescent product of C-DCFDA, 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF), has a pKa of approximately 4.8.[14][15] This lower pKa makes it an excellent fluorescent probe for measuring pH in acidic cellular compartments such as lysosomes and endosomes, which typically maintain a pH between 4.6 and 5.2.[14][16] In contrast to other pH-sensitive dyes with pKa values closer to neutral, CDCF offers enhanced sensitivity and a more reliable ratiometric measurement in these acidic environments.[14][16]
Detailed Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific cell types and experimental conditions.
Protocol for Intracellular ROS Detection by Flow Cytometry
This protocol outlines a general procedure for quantifying ROS levels in a cell suspension using C-DCFDA and flow cytometry.
Materials:
-
This compound (C-DCFDA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for your cells
-
Test compound or stimulus for inducing ROS
-
Positive control (e.g., H₂O₂)
-
Negative control (e.g., N-acetylcysteine)
-
Flow cytometer with 488 nm excitation and a 530/30 nm emission filter
Procedure:
-
Preparation of C-DCFDA Stock Solution:
-
Prepare a 10 mM stock solution of C-DCFDA in anhydrous DMSO.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed cell culture medium.
-
-
Loading Cells with C-DCFDA:
-
Add the C-DCFDA stock solution to the cell suspension to a final concentration of 5-10 µM. The optimal concentration should be determined empirically for your specific cell type.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cells twice with 1 mL of pre-warmed PBS to remove any excess probe.
-
-
Experimental Treatment:
-
Resuspend the C-DCFDA-loaded cells in pre-warmed cell culture medium.
-
Add your test compound, positive control, and negative control to the respective cell suspensions.
-
Incubate for the desired period to induce ROS production.
-
-
Flow Cytometric Analysis:
-
Analyze the cells on a flow cytometer using a 488 nm excitation laser.
-
Collect the green fluorescence signal in the appropriate channel (e.g., FITC channel with a 530/30 nm bandpass filter).
-
Record the mean fluorescence intensity for each sample.
-
Caption: Workflow for ROS detection using C-DCFDA.
Protocol for Cell Viability Assessment by Fluorescence Microscopy
This protocol provides a method for qualitatively assessing cell viability using C-DCFDA in adherent cell cultures.
Materials:
-
This compound (C-DCFDA)
-
Propidium Iodide (PI) for counterstaining dead cells (optional)
-
DMSO, anhydrous
-
PBS, sterile
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., FITC and TRITC)
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
-
Preparation of Staining Solution:
-
Prepare a working solution of 5 µM C-DCFDA in pre-warmed cell culture medium.
-
If using a dead cell stain, add propidium iodide to a final concentration of 1 µg/mL.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the C-DCFDA staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Imaging:
-
Without washing, immediately image the cells using a fluorescence microscope.
-
Live cells will exhibit green fluorescence, while dead cells (if using PI) will show red fluorescence in their nuclei.
-
Considerations for Experimental Design and Data Interpretation
-
Autofluorescence: Cellular autofluorescence can interfere with the signal from C-DCFDA. It is essential to include an unstained control to determine the background fluorescence of your cells.
-
Photobleaching: The fluorescent product of C-DCFDA is susceptible to photobleaching. Minimize exposure to excitation light during imaging and analysis.
-
Probe Concentration and Loading Time: The optimal concentration of C-DCFDA and the incubation time for loading can vary between cell types. It is recommended to perform a titration to determine the ideal conditions that provide a bright signal with minimal cytotoxicity.
-
Specificity: While C-DCFDA is a widely used ROS indicator, it can be oxidized by various reactive species and its oxidation can also be influenced by certain cellular enzymes. It is good practice to use complementary methods to confirm findings related to oxidative stress.
-
Controls are Critical: Always include appropriate positive and negative controls in your experiments. A positive control (e.g., cells treated with a known ROS inducer like H₂O₂) validates that the probe is working correctly, while a negative control (e.g., cells pre-treated with an antioxidant like N-acetylcysteine) can help to confirm the specificity of the observed fluorescence changes.
Conclusion
This compound is a powerful and versatile tool in the arsenal of cell biologists and drug discovery scientists. Its ability to provide quantifiable insights into cellular processes such as oxidative stress, viability, and pH regulation makes it an invaluable probe. By understanding the underlying principles of its mechanism and adhering to carefully designed experimental protocols, researchers can leverage the full potential of C-DCFDA to advance our understanding of cellular function in both health and disease.
References
-
Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH. PubMed. (URL: [Link])
-
Hanson, G. T., & Hanson, B. J. (2008). Fluorescent Probes for Cellular Assays. Combinatorial Chemistry & High Throughput Screening, 11(7), 505–513. (URL: [Link])
-
Ma, J., Sun, R., Xia, K., & Xia, Q. (2022). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews, 122(14), 11956–12019. (URL: [Link])
-
Deo, S. K., & Daunert, S. (2010). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. ACS Chemical Biology, 5(8), 771–786. (URL: [Link])
-
Johnson, I. D. (1998). Review: Fluorescent probes for living cells. The Histochemical Journal, 30(3), 123–140. (URL: [Link])
-
Wang, X., Hu, Y., & Li, Y. (2024). Fluorescent Probes for Disease Diagnosis. Chemical Reviews. (URL: [Link])
-
Pogue, A. I., Lukiw, W. J. (2012). Metal-sulfate induced generation of ROS in human brain cells: detection using an isomeric mixture of 5- and 6-carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA) as a cell permeant tracer. International Journal of Molecular Sciences, 13(8), 9615–9626. (URL: [Link])
-
"Assessment of Cell Viability". In: Current Protocols in Cytometry. (URL: [Link])
-
Pharmacokinetics of 5 (and 6)-carboxy-2',7'-dichlorofluorescein and its diacetate promoiety in the liver. PubMed. (URL: [Link])
-
Cell Viability Assessment - Flow cytometry. EMBL Heidelberg. (URL: [Link])
-
Qualitative Assessment of Islet Viability by Staining with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Dyes. Vanderbilt University. (URL: [Link])
-
Attachment 1 Preparation of Fluorescein Diacetate and Propidium Iodide Stock Solutions FDA/PI. protocols.io. (URL: [Link])
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- 11. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - JP [thermofisher.com]
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An In-depth Technical Guide to the Safe Handling and Application of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate
Introduction
5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) is a highly versatile, cell-permeant fluorescent probe integral to contemporary biological and chemical research.[1] Its utility in assessing cell viability, proliferation, and reactive oxygen species (ROS) generation makes it a staple in laboratories focused on cell biology, pharmacology, and toxicology.[1][2] The molecule itself is non-fluorescent but is readily hydrolyzed by intracellular esterases to the fluorescent compound 5(6)-carboxy-2',7',-dichlorofluorescein (CDCF).[3] This intracellular conversion and retention mechanism, coupled with its sensitivity to oxidation, provides a robust method for real-time monitoring of cellular processes.[1][3]
This guide provides a comprehensive overview of the critical safety protocols and handling procedures for CDCFDA, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of experimental data.
Hazard Identification and Risk Assessment
While the toxicological properties of this compound have not been exhaustively investigated, the available safety data sheets (SDS) from multiple suppliers provide a consistent hazard profile.[4] The compound is classified under the Globally Harmonized System (GHS) and requires careful handling due to its potential health effects.[5]
1.1. GHS Classification
According to supplier safety data sheets, CDCFDA is classified as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[5]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[5]
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[5]
1.2. Potential Health Effects
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[4][5]
-
Ingestion: May be harmful if swallowed.[4]
-
Skin Contact: Causes skin irritation.[5] Prolonged or repeated exposure should be avoided.[4]
-
Eye Contact: Causes serious eye irritation.[5]
It is crucial to note that chronic exposure effects have not been fully determined, and the material should be handled with caution as if it were potentially harmful.[4]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and appropriate personal protective equipment.
2.1. Engineering Controls
-
Ventilation: Work with solid CDCFDA and concentrated stock solutions should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation of dust or aerosols.[6]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in any laboratory where this compound is handled.[6]
2.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles.[6] A face shield may be necessary when handling larger quantities. | To prevent eye contact with dust particles or splashes from solutions, which can cause serious irritation.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[6] A lab coat or other protective clothing should be worn to prevent skin exposure.[6] | To prevent skin irritation from direct contact with the compound.[5] |
| Respiratory Protection | For handling the powder, a NIOSH-approved N95 dust mask or equivalent is recommended. | To prevent inhalation of the powder, which can cause respiratory tract irritation.[5] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.
3.1. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust.[6] When weighing or transferring the solid compound, do so in a manner that minimizes dust generation.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]
3.2. Storage Conditions
-
Temperature: Store in a freezer at -20°C for long-term stability. Some suppliers also indicate storage at ≤ -10°C is acceptable.[1]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Light and Moisture Protection: The compound is sensitive to light and moisture.[6] Store in an opaque container and in a desiccated environment if possible.
-
Incompatibilities: Avoid storage with strong oxidizing agents.[5]
Experimental Protocols and Methodologies
4.1. Reconstitution of the Compound
CDCFDA is typically supplied as a solid and must be dissolved in a suitable solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.[3]
Step-by-Step Protocol for Reconstitution:
-
Preparation: Bring the vial of CDCFDA to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 1-10 mM). A common solubility is 30 mg/mL in DMSO.[3]
-
Dissolution: Vortex the vial briefly to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Diagram: Workflow for Safe Reconstitution of CDCFDA
Caption: A flowchart illustrating the key steps for safely preparing a stock solution of CDCFDA.
4.2. Cellular Loading for ROS Detection
The diacetate form of the molecule allows it to passively diffuse across the cell membrane. Once inside the cell, esterases cleave the acetate groups, trapping the fluorescent indicator.[8]
Step-by-Step Protocol for Cell Loading:
-
Cell Culture: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Working Solution Preparation: Dilute the CDCFDA stock solution in a serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution) to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Staining: Remove the culture medium from the cells and wash once with the pre-warmed buffer. Add the CDCFDA working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-60 minutes. The incubation time should be optimized to allow for sufficient de-esterification and to minimize cytotoxicity.
-
Washing: After incubation, remove the loading solution and wash the cells twice with the buffer to remove any extracellular probe.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy, flow cytometry, or a plate reader. The de-esterified product is oxidized by ROS to its fluorescent form, which can be detected with excitation/emission maxima around 504/530 nm, respectively.[3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is required.
5.1. First Aid Measures
-
Inhalation: Move the individual to fresh air. If symptoms arise, seek medical advice.[4]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing.[4] Seek immediate medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical advice.[4]
5.2. Accidental Release Measures
-
Small Spills (Solid): Carefully sweep or vacuum up the spilled material, avoiding dust generation. Place the waste in a sealed container for proper disposal.[6]
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[4]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.[4] Contain and collect the material for disposal according to local regulations.
Diagram: Emergency Response Workflow for CDCFDA Exposure
Caption: A decision-tree diagram outlining immediate first-aid steps following an exposure event.
Waste Disposal
All waste containing this compound, including empty containers, unused material, and contaminated consumables, must be disposed of as chemical waste. Do not allow the product to enter groundwater, water courses, or sewage systems.[4] Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[4] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Conclusion
This compound is an invaluable tool for cellular analysis. However, its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By integrating the principles of hazard assessment, exposure control, safe handling, and emergency preparedness into all workflows, researchers can mitigate risks and ensure a safe and productive laboratory environment. This guide serves as a foundational document; always refer to the most current Safety Data Sheet provided by your supplier and consult with your institution's EHS professionals for comprehensive safety compliance.
References
- Pharmacokinetics of 5 (and 6)-carboxy-2',7'-dichlorofluorescein and its diacetate promoiety in the liver. (n.d.). PubMed.
- Safety Data Sheet for CDCFDA [5-(and-6)-Carboxy-2',7'-dichlorofluorescein diacetate] Mixed isomers (Cat No. 22025). (n.d.). AAT Bioquest.
- Safety Data Sheet: 5(6)-Carboxy-2′,7′-dichlorofluorescein diacetate. (2023, November 30). Cayman Chemical.
- This compound. (n.d.). Biomol.
- 5(6)-Carboxy-2′,7′-dichlorofluorescein diacetate Safety Information. (n.d.). Sigma-Aldrich.
- Material Safety Data Sheet - 2',7'-Dichlorofluorescein 3',6'-diacetate. (n.d.). Fisher Scientific.
- This compound. (n.d.). Chem-Impex.
- This compound | Cell Permeant Tracer. (n.d.). MedChemExpress.
- 5(6)-Carboxy-2′,7′-dichlorofluorescein diacetate (CDFDA, CAS Number: 127770-45-0). (n.d.). Cayman Chemical.
- Safety Data Sheet. (2023, March 27). AAT Bioquest.
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Introduction: Illuminating Oxidative Stress
An In-Depth Technical Guide to the Isomers of Carboxy-DCFDA for Cellular Reactive Oxygen Species (ROS) Detection
Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, playing a dual role as both deleterious byproducts of aerobic metabolism and essential signaling molecules in various cellular processes. An imbalance between ROS production and the cell's ability to detoxify these reactive intermediates results in oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2]
The detection and quantification of intracellular ROS are therefore paramount for researchers in basic science and drug development. Among the arsenal of available tools, 5-(and-6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (commonly known as Carboxy-H2DCFDA or Carboxy-DCFDA) has emerged as a widely utilized cell-permeant indicator.[3][4][5] This guide serves as a comprehensive technical resource for scientists, providing an in-depth understanding of the chemistry of Carboxy-DCFDA isomers, their mechanism of action, practical experimental guidance, and the critical considerations required for generating robust and reliable data.
Part 1: Core Chemistry and Isomeric Forms
The functionality of Carboxy-DCFDA is rooted in its chemical structure, which is a carboxylated derivative of the parent H2DCFDA molecule. Commercially available Carboxy-DCFDA is typically supplied as a mixture of two positional isomers: the 5-carboxy and 6-carboxy variants.[4][6][7] This mixture arises from the carboxylation step during synthesis, which can occur at either the 5' or 6' position of the fluorescein backbone. For the majority of applications in measuring general oxidative stress, the isomeric mixture is used without separation, as both forms function via the same mechanism.[4]
The key structural features are the two acetate groups and the carboxyl group. The acetate groups render the molecule lipophilic and uncharged, facilitating its passive diffusion across the cell membrane. The carboxyl group, along with the hydroxyl groups unmasked after deacetylation, provides additional negative charges at physiological pH, significantly enhancing the probe's retention within the cell compared to its non-carboxylated counterpart, H2DCFDA.[3][8][9]
Table 1: Physicochemical Properties of Carboxy-DCFDA Isomers
| Property | Value | Source(s) |
| Full Chemical Name | 5-(and-6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate | [3][8] |
| Molecular Formula | C₂₅H₁₆Cl₂O₉ | [3][8] |
| Molecular Weight | 531.30 g/mol | [3][8] |
| Form | Non-fluorescent, cell-permeant pro-fluorophore | [10][11] |
| Oxidized Form | 5-(and 6)-carboxy-2',7'-dichlorofluorescein (Carboxy-DCF) | [3][6] |
| Excitation Max. | ~495 - 505 nm | [3][4][6] |
| Emission Max. | ~525 - 529 nm | [3][6][8] |
| Solubility | DMSO, DMF, Ethanol | [12][13] |
Part 2: Mechanism of Action: A Three-Step Journey to Fluorescence
The conversion of the non-fluorescent Carboxy-H2DCFDA into the highly fluorescent Carboxy-DCF inside a cell is a sequential process that forms the basis of the assay. This mechanism ensures that a signal is generated only within viable cells containing active esterases and in the presence of specific oxidizing species.
-
Passive Cellular Entry: The electrically neutral and lipophilic Carboxy-H2DCFDA readily diffuses across the plasma membrane into the cell's cytoplasm.[4][14]
-
Intracellular Deacetylation & Trapping: Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the two acetate groups.[6][10][14] This enzymatic cleavage converts the molecule into 5-(and-6)-Carboxy-2',7'-dichlorodihydrofluorescein (Carboxy-H2DCF), a polar, membrane-impermeant molecule. The newly exposed hydroxyl groups and the persistent carboxyl group are ionized at physiological pH, effectively trapping the probe within the cell.[3][8][10] This improved retention is a key advantage of the carboxylated form, allowing for longer experimental windows.[4]
-
ROS-Mediated Oxidation & Signal Generation: The trapped, non-fluorescent Carboxy-H2DCF can then be oxidized by various reactive oxygen species, including hydroxyl radicals and peroxides, into the highly fluorescent product, 5-(and-6)-carboxy-2',7'-dichlorofluorescein (Carboxy-DCF).[13][15] This oxidation event is the source of the detectable green fluorescent signal.[3][6]
Part 3: Practical Application & Experimental Design
A successful ROS detection experiment hinges on meticulous planning and execution. The following protocol provides a robust framework that should be optimized for specific cell types and experimental conditions.
Detailed Experimental Protocol: Cell-Based ROS Assay
1. Reagent Preparation:
-
Stock Solution: Prepare a 1-10 mM stock solution of Carboxy-H2DCFDA in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or 100% ethanol.[12] Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture.[8][13] Avoid multiple freeze-thaw cycles.[12]
-
Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer (e.g., pre-warmed serum-free medium or HBSS/PBS).[10][12] The optimal concentration must be determined empirically for each cell type. Using medium without phenol red is recommended to reduce background fluorescence.[12]
2. Cell Preparation:
-
Seed cells in a multi-well plate (e.g., a black, clear-bottom 96-well plate is ideal for fluorescence plate readers) at a density that will ensure they are in a sub-confluent, healthy state during the assay.[16]
-
Allow cells to adhere and recover overnight under standard culture conditions.[16]
3. Probe Loading:
-
Remove the culture medium and wash the cells once with pre-warmed buffer (e.g., PBS) to remove any residual serum, which can contain esterase activity.[12]
-
Add the freshly prepared Carboxy-H2DCFDA working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.[1][12][16] This incubation allows for both cellular uptake and deacetylation.
4. Washing and Treatment:
-
Remove the loading solution and wash the cells twice with the pre-warmed buffer to remove any extracellular probe.[12]
-
Add fresh, pre-warmed medium or buffer containing your experimental compounds (e.g., potential ROS inducers or inhibitors). Include appropriate controls (see Part 4).
-
Incubate for the desired treatment period. From this point forward, protect the plate from light as much as possible.[12][17]
5. Signal Detection:
-
Measure the fluorescence intensity immediately using one of the following methods:
Part 4: Scientific Integrity: Controls, Caveats, and Causality
Essential Experimental Controls
-
Unstained Control: Cells not loaded with the probe to measure cellular autofluorescence.
-
Negative (Vehicle) Control: Cells loaded with the probe and treated with the vehicle (e.g., DMSO, ethanol) used to dissolve the experimental compounds. This establishes the basal ROS level.[12]
-
Positive Control: Cells loaded with the probe and treated with a known ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (TBHP).[1][12] This confirms that the probe and cellular system are responsive.
-
Cell-Free Control: Incubate the probe with your experimental compound in buffer without cells. This is critical to identify compounds that may directly oxidize the probe, leading to false-positive results.[14]
Limitations and Field-Proven Insights
-
Lack of Specificity: Carboxy-DCFDA is a general indicator of oxidative stress and is not specific to any single ROS. It reacts with several species, and its oxidation can be influenced by cellular peroxidases and transition metals.[18]
-
Indirect Detection: The probe does not directly react with many primary ROS like superoxide. Its oxidation is often the result of secondary reactions.
-
Artifacts and Auto-oxidation: The deacetylated probe (Carboxy-H2DCF) can auto-oxidize, especially when exposed to light, which can contribute to background signal.[19] Furthermore, various experimental conditions, including the type of culture medium, pH, and serum presence, can influence the rate of probe oxidation independently of cellular ROS levels.[14]
-
Not Fixable: The fluorescent product, Carboxy-DCF, is not retained after fixation with aldehydes or alcohols, making this probe unsuitable for protocols requiring fixation and permeabilization.[20]
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Auto-oxidation of the probe.- Extracellular probe not fully removed.- Phenol red or other components in media. | - Prepare working solution immediately before use.- Ensure thorough washing after loading.- Use phenol red-free medium/buffer for the assay.[12] |
| No Signal with Positive Control | - Inactive probe (hydrolyzed/oxidized stock).- Inefficient deacetylation (low esterase activity).- Incorrect filter/wavelength settings. | - Use a fresh aliquot of stock solution.- Increase loading time or confirm cell viability.- Verify instrument settings for FITC/GFP range. |
| Signal Fades Quickly (Microscopy) | - Photobleaching. | - Minimize light exposure.- Use an anti-fade mounting medium if imaging immediately.- Acquire images promptly after treatment. |
| High Variability Between Replicates | - Uneven cell seeding.- Inconsistent washing or liquid handling.- Temperature fluctuations across the plate. | - Ensure a single-cell suspension before seeding.- Use calibrated multichannel pipettes.- Allow the plate to equilibrate to room temperature before reading. |
Conclusion
The 5- and 6-carboxy isomers of 2',7'-dichlorodihydrofluorescein diacetate are powerful and accessible tools for assessing changes in general intracellular oxidative stress. Their key advantage lies in the improved intracellular retention afforded by the carboxyl group, which provides a more stable and enduring signal. However, like any scientific tool, its effective use demands a thorough understanding of its mechanism and limitations. By employing rigorous experimental design, including all necessary controls, researchers can mitigate potential artifacts and leverage Carboxy-DCFDA to generate reliable and insightful data, furthering our understanding of the complex role of ROS in health and disease.
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Production and Detection of Reactive Oxygen Species (ROS) in Cancers. (2011). National Center for Biotechnology Information. [Link]
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Direct Oxidation of 2',7'-dichlorodihydrofluorescein by Pyocyanin and Other Redox-Active Compounds Independent of Reactive Oxygen Species Production. (2004). PubMed. [Link]
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Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. (2022). MDPI. [Link]
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Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. (2012). MDPI. [Link]
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5(6)-Carboxy-DCFDA. PubChem. [Link]
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Oxidation of dihydro-dichlorofluorescein to dichlorofluorescein (DCF) by reactive oxygen species of isolated T. gondii RH beta-galactosidase tachyzoites. ResearchGate. [Link]
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Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes. (2017). National Center for Biotechnology Information. [Link]
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Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays. (2019). National Center for Biotechnology Information. [Link]
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Carboxy-H2DCFDA (general oxidative stress indicator). LabX.com. [Link]
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Analysis of dichlorodihydrofluorescein and dihydrocalcein as probes for the detection of intracellular reactive oxygen species. (2005). PubMed. [Link]
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Use of the Dichlorofluorescein Assay to Measure “Reactive Oxygen Species”. (2012). Wiley Online Library. [Link]
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Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. ResearchGate. [Link]
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Foundational Research on Dichlorofluorescein-Based Probes: A Senior Application Scientist’s Guide to Robust ROS Detection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Fluorescence Reading
The measurement of Reactive Oxygen Species (ROS) is fundamental to understanding cellular physiology, pathology, and the mechanism of action for a vast array of therapeutics. Among the tools available, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) remains one of the most widely used probes due to its simplicity and cost-effectiveness.[1] However, its ubiquity often leads to misuse and misinterpretation. This guide is structured not as a simple protocol, but as a foundational blueprint for designing, executing, and interpreting experiments with scientific integrity. We will delve into the causal biochemistry of the probe, establish the principles of a self-validating assay system, and critically evaluate its limitations to empower you, the researcher, to generate trustworthy and publishable data.
The Core Mechanism: From a Pro-Probe to a Quantum Leap in Fluorescence
The entire utility of dichlorofluorescein-based probes hinges on a two-step intracellular transformation. Understanding this sequence is the first principle of proper assay design. The most common variant, DCFH-DA, is a non-polar, non-fluorescent molecule engineered for cell permeability.
Step 1: Intracellular Trapping via Esterase Cleavage Once inside the cell, the two acetate groups of DCFH-DA are rapidly cleaved by ubiquitous intracellular esterases. This enzymatic action transforms the molecule into 2',7'-dichlorodihydrofluorescein (DCFH), a polar molecule that is now trapped within the cell due to its inability to readily cross the lipid bilayer.[2][3] This retention is a critical design feature, ensuring the subsequent fluorescent signal is of intracellular origin.
Step 2: Oxidation-Induced Fluorogenesis The trapped, non-fluorescent DCFH is the actual sensor for oxidative stress. In the presence of various reactive species and peroxidases, DCFH undergoes a two-electron oxidation to become 2',7'-dichlorofluorescein (DCF).[4][5] DCF is a highly fluorescent compound, exhibiting a significant increase in quantum yield upon oxidation. This conversion from a non-fluorescent to a fluorescent state is the basis of the assay's signal.[6]
Caption: Intracellular activation of the DCFH-DA probe.
Designing a Self-Validating System: The Pillars of Trustworthiness
A protocol is merely a list of steps; a self-validating system is a framework of controls and considerations that proves the final data is meaningful. The causal relationships between your choices and the outcome are paramount.
Causality in Experimental Choices
-
Probe Selection: While DCFH-DA is standard, derivatives like 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) offer improved intracellular retention due to a thiol-reactive chloromethyl group.[7] The choice depends on the experimental timeframe; for longer studies, a probe with better retention may be necessary to prevent signal loss due to leakage.[8]
-
Probe Concentration and Loading: The working concentration of DCFH-DA must be empirically determined for each cell type, typically in the range of 10–25 µM.[9][10] Insufficient concentration leads to a weak signal, while excessive concentration can cause cytotoxicity or auto-oxidation, creating artifacts.[11] An incubation time of 15-60 minutes at 37°C is generally sufficient for deacetylation.[9]
-
Assay Medium: Avoid using phenol red and serum in the final assay medium. Phenol red has intrinsic fluorescent properties that can interfere with the signal, and serum contains esterases that can hydrolyze the probe extracellularly.[12]
The Non-Negotiable Framework of Controls
Every experiment must be a closed loop, with controls that validate each stage of the process. Without this framework, the data is uninterpretable.
-
Baseline Control (Negative): Untreated cells stained with DCFH-DA. This establishes the basal level of ROS and the background fluorescence of the system.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO, ethanol) used to dissolve your test compound. This ensures that the vehicle itself does not induce oxidative stress.
-
Positive Control: Cells treated with a known ROS inducer. This is arguably the most critical control, as it proves the assay is capable of detecting an increase in ROS in your specific cell system. Common choices include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), or pyocyanin.[13][14]
-
Quenching Control (Negative): Cells pre-treated with an antioxidant, such as N-acetylcysteine (NAC), before being exposed to the ROS inducer.[15] A significant reduction in the positive control signal confirms that the fluorescence is indeed due to ROS.
Caption: Logical workflow for a self-validating DCFH-DA experiment.
Quantitative Data & Reagent Summary
For ease of reference and experimental planning, key quantitative data are summarized below.
Table 1: Spectral Properties of DCFH-DA and DCF
| Compound | State | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference(s) |
| DCFH-DA / DCFH | Non-oxidized | N/A | N/A | ~0.0 | [2] |
| DCF | Oxidized | ~495 - 511 | ~529 - 533 | 0.76 | [9][16] |
Table 2: Common Positive Controls for Inducing Cellular ROS
| Control Agent | Mechanism of Action | Typical Working Concentration | Incubation Time | Reference(s) |
| Hydrogen Peroxide (H₂O₂) | Directly introduces an oxidant into the cell. | 100 µM - 1 mM | 30 min - 24 hrs | [12][14] |
| tert-Butyl Hydroperoxide (TBHP) | A stable organic peroxide that induces lipid peroxidation. | 50 - 200 µM | 4 - 6 hours | [10][13] |
| Pyocyanin | A bacterial toxin that redox cycles, generating superoxide. | 25 - 100 µM | 30 min - 4 hrs | [13] |
| Antimycin A | Inhibits Complex III of the mitochondrial electron transport chain. | 10 - 50 µM | 30 min - 2 hrs | [13] |
Detailed Experimental Protocol: Plate Reader-Based Cellular ROS Assay
This protocol provides a robust starting point. Remember to optimize concentrations and incubation times for your specific cell line and experimental conditions.
A. Reagent Preparation
-
DCFH-DA Stock Solution (10 mM): Dissolve 4.85 mg of DCFH-DA powder in 1 mL of high-quality, anhydrous DMSO.[3] Aliquot into small volumes and store protected from light and moisture at -20°C.
-
DCFH-DA Working Solution (10 µM): Immediately before use, dilute the 10 mM stock solution 1:1000 in pre-warmed, serum-free medium (e.g., DMEM without phenol red).[3] Vortex briefly.
-
Control Solutions: Prepare stock solutions of your chosen positive control (e.g., 100 mM H₂O₂) and negative/quenching control (e.g., 1 M NAC) for easy dilution into the cell culture medium.
B. Cell Seeding
-
Seed adherent cells in a 96-well, black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
C. Probe Loading and Treatment
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed 1X PBS.
-
Add 100 µL of the 10 µM DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.[3]
-
Aspirate the DCFH-DA solution and wash the cells gently once with 100 µL of pre-warmed, serum-free medium to remove any excess probe.
-
Add 100 µL of the appropriate treatment medium to each well (e.g., medium alone, medium with vehicle, medium with positive control, medium with your test compound).
D. Incubation and Measurement
-
Incubate the plate for the desired treatment period (this is highly variable and depends on the compound being tested).
-
Measure fluorescence using a microplate reader set to an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[12] Measurements can be taken at multiple time points (kinetic) or as a single endpoint.
E. Data Analysis
-
Subtract the average fluorescence of blank wells (medium only, no cells) from all readings.
-
Normalize the fluorescence intensity of treated samples to the average fluorescence of the vehicle control group.
-
Express results as a fold change or percentage of the control.
Critical Evaluation: The Known Limitations and Artifacts
Authoritative use of a technique requires acknowledging its weaknesses. The DCFH-DA assay is a powerful screening tool for general oxidative stress, not a specific sensor for a single ROS molecule.
-
Lack of Specificity: DCFH is not directly oxidized by H₂O₂. This reaction is often mediated by intracellular heme proteins, peroxidases, or transition metals.[4][17] It also reacts with hydroxyl radicals (•OH), peroxyl radicals (ROO•), and reactive species formed from peroxynitrite (ONOO⁻).[4] Therefore, an increase in DCF fluorescence should be interpreted as a general increase in the cellular oxidizing environment.[18]
-
Potential for Artifacts:
-
Photo-oxidation: DCF itself can be phototoxic and generate ROS when excited by light, potentially creating a self-amplifying artifact.[11][17] Minimize light exposure during all steps.
-
Probe Leakage: Despite initial trapping, DCFH and DCF can leak from cells over time, which can be problematic in long-term experiments.[8] Using flow cytometry can help gate on live, intact cells to mitigate this.[7]
-
Confounding Cellular State: A decrease in cellular antioxidants (e.g., glutathione) can lead to an increased rate of DCFH oxidation without a true increase in ROS production.[18][19] The signal reflects the net balance of oxidants and antioxidants.
-
Caption: Factors influencing the final DCF fluorescence signal.
Conclusion and Forward Look
Dichlorofluorescein-based probes are indispensable tools for assessing changes in the cellular redox environment. Their value is not inherent in the molecule itself, but in the rigor of the experimental design in which it is deployed. By understanding the core mechanism, implementing a comprehensive set of controls to create a self-validating system, and critically interpreting the data within the context of the probe's known limitations, researchers can confidently leverage this classic assay. For studies requiring greater specificity, the field is advancing with tools like boronate-based probes for H₂O₂ and genetically encoded sensors (e.g., HyPer, roGFP) that offer real-time, ratiometric, and often reversible measurements of specific ROS in targeted subcellular compartments.[17][20] The DCFH-DA assay, when used correctly, serves as an excellent primary screen, paving the way for these more sophisticated investigations.
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Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., Mann, G. E., Moore, K., Roberts, L. J., 2nd, & Ischiropoulos, H. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free radical biology & medicine, 52(1), 1–6. [Link]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Discovery, Development, and Application of Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate (C-DCDFA) as a Premier Fluorescent Probe for Reactive Oxygen Species
This guide provides an in-depth exploration of carboxy-2',7'-dichlorodihydrofluorescein diacetate (C-DCDFA), a pivotal tool in the study of cellular oxidative stress. We will delve into its rational design, mechanism of action, and diverse applications, offering researchers, scientists, and drug development professionals a comprehensive understanding of this essential fluorescent probe.
The Genesis of a Superior Probe: From DCFH-DA to C-DCDFA
The measurement of reactive oxygen species (ROS) is crucial for understanding a vast array of biological processes and pathological conditions, including cancer, neurodegenerative diseases, and atherosclerosis.[1] For decades, the go-to fluorescent probe for intracellular ROS detection has been 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1][2]
However, the utility of DCFH-DA is hampered by several limitations. The deacetylated form, DCFH, is prone to leakage from cells, leading to signal instability and inaccurate quantification. This leakage compromises the reliability of long-term experiments and studies involving cell types with efficient transporter systems.
To address these shortcomings, researchers developed carboxy-2',7'-dichlorodihydrofluorescein diacetate (C-DCDFA), a carboxylated derivative of DCFH-DA. The addition of the carboxyl group significantly improves the intracellular retention of the probe after deacetylation.[3] This enhanced retention provides a more stable and persistent fluorescent signal, making C-DCDFA a more reliable and sensitive tool for quantifying intracellular ROS.[3][4][5]
Unveiling the Mechanism of Action
The function of C-DCDFA as an ROS probe is a multi-step process that occurs within the cell.
Step 1: Cellular Uptake and Enzymatic Activation C-DCDFA, in its diacetate form, is a non-polar and cell-permeant molecule that readily diffuses across the plasma membrane into the cell. Once inside, intracellular esterases cleave the two acetate groups, converting the non-fluorescent C-DCDFA into the polar, cell-impermeant 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF).[4][6] The negatively charged carboxyl group further aids in trapping the probe within the cytoplasm.[3]
Step 2: Oxidation by Reactive Oxygen Species The colorless and non-fluorescent carboxy-H2DCF can then be oxidized by a variety of ROS, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and to a lesser extent, hydrogen peroxide (H2O2) in the presence of cellular peroxidases. This oxidation converts carboxy-H2DCF into the highly fluorescent 5-(and-6)-carboxy-2',7'-dichlorofluorescein (carboxy-DCF).[6][7]
Step 3: Fluorescence Detection The resulting carboxy-DCF emits a bright green fluorescence when excited by light at approximately 492-502 nm, with an emission maximum around 515-530 nm.[3][4][6] The intensity of this fluorescence is directly proportional to the amount of ROS present within the cell.[8]
Key Applications in Research and Drug Development
The enhanced sensitivity and retention of C-DCDFA have made it an invaluable tool across various research disciplines, particularly in fields relevant to drug discovery and development.
-
Toxicology and Drug Safety: C-DCDFA is widely used to assess the potential of drug candidates to induce oxidative stress, a common mechanism of drug-induced toxicity.[6] By quantifying ROS production in cells treated with a novel compound, researchers can identify potential safety liabilities early in the development process.
-
Oncology: The role of ROS in cancer is complex, being implicated in both tumorigenesis and cancer cell death. C-DCDFA is employed to study the effects of anti-cancer therapies on the redox state of tumor cells and to investigate the mechanisms of ROS-mediated apoptosis.[9]
-
Neurodegenerative Diseases: Oxidative stress is a key pathological feature of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4] C-DCDFA allows for the investigation of ROS production in neuronal cell models and the evaluation of the antioxidant potential of novel therapeutic agents.[4][5][10]
-
Inflammation and Immunology: ROS are critical signaling molecules in the inflammatory response. C-DCDFA is used to study the activation of immune cells and the effects of anti-inflammatory drugs on ROS production.
Experimental Protocol for Intracellular ROS Measurement using C-DCDFA
This protocol provides a robust framework for the quantification of intracellular ROS using C-DCDFA in adherent cells.
Materials:
-
Carboxy-H2DCFDA (e.g., from Invitrogen/Thermo Fisher Scientific, Cat# C400)[6]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium, phenol red-free
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.[11]
-
Reagent Preparation: Prepare a stock solution of C-DCDFA (e.g., 10 mM) in anhydrous DMSO. On the day of the experiment, dilute the stock solution in pre-warmed, phenol red-free medium to a final working concentration (typically 5-25 µM). Protect the solution from light.
-
Probe Loading: Remove the culture medium from the cells and wash once with 100 µL of pre-warmed PBS. Add 100 µL of the C-DCDFA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, gently remove the loading solution and wash the cells twice with 100 µL of pre-warmed PBS to remove any extracellular probe.
-
Treatment: Add 100 µL of the experimental treatment solutions (e.g., test compounds, positive and negative controls) prepared in phenol red-free medium to the respective wells. A common positive control is hydrogen peroxide (H2O2) at a concentration of 100-500 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~520 nm. Kinetic readings can be taken at various time points to monitor the change in ROS production over time.
Data Analysis and Interpretation: Navigating the Nuances
The raw fluorescence data should be corrected by subtracting the background fluorescence from wells containing no cells. The results are typically expressed as a fold change in fluorescence intensity relative to the untreated control.
Table 1: Sample Data from a C-DCDFA Assay
| Treatment Group | Mean Fluorescence Intensity (RFU) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 1500 | 120 | 1.0 |
| Vehicle Control (DMSO) | 1550 | 135 | 1.03 |
| Test Compound (10 µM) | 4500 | 350 | 3.0 |
| Positive Control (H2O2) | 9000 | 780 | 6.0 |
Critical Considerations and Potential Artifacts:
-
Autofluorescence: Some compounds may be inherently fluorescent at the excitation and emission wavelengths of carboxy-DCF. It is essential to run parallel experiments with the test compound in the absence of the probe to control for this.
-
Cell-Free Oxidation: Certain compounds can directly oxidize C-DCDFA in the absence of cells.[6] A cell-free control experiment, where the compound is incubated with the probe in medium alone, is crucial to rule out this artifact.[6]
-
Photostability: Carboxy-DCF is susceptible to photobleaching. Minimize the exposure of the stained cells to light and use the lowest possible excitation intensity during fluorescence measurements.
-
Probe Concentration: The optimal concentration of C-DCDFA should be determined for each cell type to ensure adequate signal without causing cytotoxicity.
Advantages and Limitations of C-DCDFA
Advantages:
-
Improved Intracellular Retention: The carboxyl group significantly reduces leakage of the probe from the cell, providing a more stable and accurate measurement of intracellular ROS.[3][4]
-
High Sensitivity: C-DCDFA is highly sensitive to a range of ROS, allowing for the detection of subtle changes in oxidative stress.[2]
-
Ease of Use: The assay is relatively simple to perform and is amenable to high-throughput screening formats.[1][12]
Limitations:
-
Lack of Specificity: C-DCDFA is a broad-spectrum ROS indicator and does not distinguish between different ROS species.[7]
-
Indirect Measurement: The probe measures the overall oxidative state of the cell rather than the concentration of a specific ROS.
-
Potential for Artifacts: As discussed above, the assay is susceptible to artifacts from compound autofluorescence and cell-free probe oxidation.[6][13][14]
Conclusion
Carboxy-2',7'-dichlorodihydrofluorescein diacetate represents a significant advancement in the field of ROS detection. Its development from the parent compound DCFH-DA addressed key limitations, providing researchers with a more reliable and sensitive tool to investigate the complex role of oxidative stress in health and disease. By understanding its mechanism, applications, and inherent limitations, scientists can effectively leverage C-DCDFA to gain critical insights in their research and drug development endeavors.
References
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- Clement, A. M., Pervaiz, S., & Lukiw, W. J. (2012). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. International Journal of Molecular Sciences, 13(8), 9615–9626.
- Jakubowski, W., & Bartosz, G. (2000). Fluorescence Detection of Increased Reactive Oxygen Species Levels in Saccharomyces cerevisiae at the Diauxic Shift.
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- Siveen, K. S., & Kuttan, G. (2011). Cell-free 2',7'-dichloroflurescin diacetate (DCFDA) and TBHP...
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- de Honest, L. R., van Golen, R. F., & Heger, M. (2022). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA)
- Kim, A. R., Kim, S. N., & Park, K. (2022). Response of Oral and Skin Keratinocytes to Oxidative Stress. International Journal of Molecular Sciences, 23(19), 11484.
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- Lukiw, W. J., & Pogue, A. I. (2012). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer.
- Lukiw, W. J., & Pogue, A. I. (2012). Metal-sulfate induced generation of ROS in human brain cells: detection using an isomeric mixture of 5- and 6-carboxy-2',7' - dichlorofluorescein diacetate (carboxy-DCFDA) as a cell permeant tracer. PubMed.
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A Technical Guide to Measuring Cellular Oxidative Stress Using 5(6)-Carboxy-2',7'-dichlorofluorescein Diacetate: Considerations for Nitric Oxide-Related Pathways
Introduction: The Challenge of Measuring Reactive Species
In the fields of cell biology and drug development, quantifying transient and highly reactive molecules like reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a significant challenge. These species, including hydrogen peroxide (H₂O₂), superoxide (O₂•⁻), and nitric oxide (NO), are pivotal in signaling pathways but can cause significant cellular damage when overproduced—a state known as oxidative or nitrosative stress.[1][2] This guide provides an in-depth technical framework for using 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (Carboxy-H2DCFDA), a widely used fluorescent probe, to measure general oxidative stress. Crucially, it clarifies the probe's limitations and provides a scientifically rigorous approach to interpreting its signal in the context of nitric oxide-related research.
It is a common misconception that Carboxy-H2DCFDA directly detects nitric oxide. It does not. Instead, it is a broad indicator of oxidative stress.[3][4] Its utility in NO-related studies stems from its reactivity with peroxynitrite (ONOO⁻), a potent oxidant formed from the near-diffusion-limited reaction between nitric oxide and superoxide.[5][6] Therefore, this guide will equip researchers to use this probe correctly: as a tool to measure overall oxidative stress, with specific experimental controls to dissect the potential contribution of peroxynitrite-driven pathways.
Part 1: The Chemistry and Mechanism of Carboxy-H2DCFDA
Understanding the mechanism of action is the first step toward generating reliable data. The utility of Carboxy-H2DCFDA is based on a multi-step process that converts the initial non-fluorescent molecule into a highly fluorescent product within the cell.[2][7]
The Three-Step Activation and Detection Pathway:
-
Passive Diffusion: Carboxy-H2DCFDA is a cell-permeant, electrically neutral molecule that readily diffuses across the plasma membrane into the cytoplasm.[7][8]
-
Intracellular Trapping: Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups. This hydrolysis reveals two carboxylic acid moieties, transforming the molecule into 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (Carboxy-H2DCF).[9][10] This resulting molecule is polar and membrane-impermeant, effectively trapping it within the cell, which is a critical feature for robust measurements.[10]
-
Oxidation and Fluorescence: In the presence of various oxidizing species, the non-fluorescent Carboxy-H2DCF is oxidized to the highly fluorescent 5(6)-Carboxy-2',7'-dichlorofluorescein (Carboxy-DCF).[5][9] This product emits a bright green fluorescence with excitation and emission maxima around 495 nm and 529 nm, respectively.[4][9] The intensity of this fluorescence is directly proportional to the level of oxidation that has occurred.[3]
Critical Point on Specificity: It is essential to recognize that Carboxy-H2DCF is not specific to any single ROS or RNS. It can be oxidized by a range of species, including:
-
Peroxynitrite (ONOO⁻)[5]
-
Hydroxyl radicals (•OH)[11]
-
Hydrogen peroxide (H₂O₂) in the presence of cellular peroxidases or transition metals.[4][5]
The probe reacts poorly, if at all, with H₂O₂ or superoxide directly.[3][12] This lack of specificity means that an increase in Carboxy-DCF fluorescence should always be interpreted as an increase in general oxidative stress, not the production of a specific molecule, unless further corroborating experiments are performed.[8]
Part 2: The Indirect Link to Nitric Oxide via Peroxynitrite
While Carboxy-H2DCFDA does not react with nitric oxide directly, it is a valuable tool for studying the consequences of NO production, specifically the formation of peroxynitrite.
Peroxynitrite (ONOO⁻) is a potent and cytotoxic RNS formed from the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide (O₂•⁻).[6]
•NO + O₂•⁻ → ONOO⁻
This reaction is often a key event in pathological conditions where both NO synthases (NOS) and sources of superoxide (e.g., NADPH oxidases or dysfunctional mitochondria) are upregulated. Studies have shown that the non-fluorescent Carboxy-H2DCF is readily oxidized by peroxynitrite to the fluorescent Carboxy-DCF.[5]
Therefore, an increase in Carboxy-DCF fluorescence in a biological system can indicate an increase in peroxynitrite-mediated oxidative stress. This interpretation, however, is only valid when supported by a rigorous set of controls designed to dissect the contributions of the upstream components—NO and superoxide.
Part 3: A Validated Experimental Protocol for Cell-Based Assays
This protocol provides a robust starting point for measuring general oxidative stress in adherent cells using a fluorescence microplate reader. Optimization for specific cell types and experimental conditions is highly recommended.[13]
Reagent Preparation & Storage:
-
Stock Solution: Prepare a 10 mM stock solution of 5(6)-Carboxy-H2DCFDA in high-quality, anhydrous DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]
-
Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 5-25 µM in pre-warmed, serum-free medium or a buffer like Hank's Balanced Salt Solution (HBSS). The optimal concentration must be determined empirically.[7][10]
Step-by-Step Methodology:
-
Cell Seeding: Plate adherent cells in a 96-well black, clear-bottom plate to achieve 70-80% confluency on the day of the experiment.[14] Culture overnight to ensure proper attachment.
-
Medium Removal: Gently aspirate the culture medium from the wells.
-
Washing: Wash the cells twice with pre-warmed (37°C) HBSS or Phosphate-Buffered Saline (PBS) to remove any residual serum and phenol red, which can interfere with the assay.[1][14]
-
Probe Loading: Add the Carboxy-H2DCFDA working solution to each well. Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[1][7] The goal is to allow sufficient time for cellular uptake and deacetylation without causing cytotoxicity or significant probe auto-oxidation.
-
Remove Excess Probe: Aspirate the loading solution and wash the cells twice more with pre-warmed HBSS or PBS. This step is critical to minimize background fluorescence from extracellular probe.[1][7]
-
Treatment: Add your experimental compounds (e.g., potential ROS inducers or inhibitors) diluted in serum-free medium or buffer. Include all necessary controls (see Part 4).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation set to ~495 nm and emission to ~535 nm.[2][15] Kinetic readings can be taken at regular intervals (e.g., every 5-10 minutes) for 1-2 hours to monitor the dynamics of ROS production.[14]
| Parameter | Recommended Range | Rationale |
| Probe Concentration | 5 - 25 µM | Balances signal intensity with potential cytotoxicity. Must be optimized. |
| Loading Time | 30 - 60 minutes | Allows for sufficient deacetylation and trapping of the probe.[1][2] |
| Loading Temperature | 37°C | Ensures optimal enzymatic activity of cellular esterases. |
| Assay Medium | Serum-free, Phenol red-free | Serum components can have antioxidant properties or interact with the probe, while phenol red can increase background fluorescence.[14] |
| Excitation/Emission | ~495 nm / ~529 nm | Optimal spectral settings for the oxidized Carboxy-DCF fluorophore.[9] |
Part 4: The Cornerstone of Trustworthy Data: Essential Controls
The non-specific nature of Carboxy-H2DCFDA makes a comprehensive set of controls absolutely mandatory for accurate data interpretation.[3][12]
| Control Type | Reagent Example | Purpose & Interpretation |
| Negative Control | Untreated Cells | Establishes the baseline level of oxidative stress and background fluorescence in the cell model. |
| Vehicle Control | Solvent (e.g., DMSO, PBS) | Ensures that the solvent used to dissolve the test compound does not induce an oxidative response on its own. |
| Positive Control | H₂O₂ (100 µM), TBHP (50 µM), or SIN-1 (100 µM) | Validates that the probe is working correctly and the cells are capable of producing a detectable oxidative response. |
| Cell-Free Control | Test Compound + Probe (No Cells) | CRITICAL: Identifies artifacts where the test compound directly oxidizes the probe, independent of any cellular activity.[16][17] |
| NOS Inhibitor | L-NAME (100 µM) | To probe the NO link. If L-NAME reduces the signal from your test compound, it suggests the response is at least partially dependent on NO synthesis. |
| Superoxide Scavenger | SOD (100 U/mL) or Mito-TEMPO (10 µM) | To probe the peroxynitrite link. If a superoxide scavenger reduces the signal, it suggests superoxide is a key precursor, likely via peroxynitrite formation. |
| NO Scavenger | cPTIO (100 µM) | To confirm the NO link. A direct NO scavenger should also reduce the signal if peroxynitrite is the primary oxidant. |
Part 5: Data Analysis, Interpretation, and Critical Pitfalls
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of blank wells (containing medium but no cells) from all other readings.
-
Normalization: For each time point, normalize the fluorescence intensity of treated wells to the vehicle control wells. Results are typically expressed as "Fold Change in Fluorescence" or "Relative Fluorescence Units (RFU)".
-
Cell Viability: It is crucial to perform a parallel cell viability assay (e.g., MTS or LDH) to ensure that the observed fluorescence changes are not due to cytotoxicity.
Interpretation: An increase in Carboxy-DCF fluorescence indicates an increase in general intracellular oxidative stress . To claim that this increase is due to nitric oxide, you must demonstrate that the signal is significantly attenuated by NOS inhibitors and/or NO scavengers. To further claim it is due to peroxynitrite, you must also show attenuation with superoxide scavengers. Without these controls, conclusions must remain general.
Critical Pitfalls & Troubleshooting:
| Problem | Potential Cause(s) | Solution(s) |
| High Background Fluorescence | Probe auto-oxidation; Incomplete removal of extracellular probe; Phototoxicity from excitation light. | Prepare probe working solution immediately before use[10]; Ensure thorough washing after loading[7]; Minimize light exposure during all steps; Reduce excitation light intensity or exposure time. |
| Low Signal / No Response | Probe concentration too low; Insufficient loading time; Cells are not generating ROS; Inappropriate filter set. | Optimize probe concentration and loading time; Use a robust positive control (e.g., TBHP) to confirm system viability; Verify Ex/Em wavelengths are correct (~495/529 nm). |
| High Well-to-Well Variability | Inconsistent cell numbers; Edge effects in the plate; Cell stress/death during handling. | Ensure a uniform single-cell suspension when plating; Avoid using the outer wells of the plate; Handle cells gently during washing steps. |
| Artifactual Fluorescence | Test compound directly oxidizes the probe. | Always run a cell-free control with your test compound and the probe to rule out direct chemical interaction.[16][17] |
References
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Production and Detection of Reactive Oxygen Species (ROS) in Cancers. (2011). Journal of Visualized Experiments. [Link]
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Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. (2022). Antioxidants. [Link]
-
Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. (2012). Free Radical Biology and Medicine. [Link]
-
Evaluation of the probes 2',7'-dichlorofluorescin diacetate, luminol, and lucigenin as indicators of reactive species formation. (2000). Free Radical Biology and Medicine. [Link]
-
Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. (2013). Toxicology in Vitro. [Link]
-
Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. (2013). NIH Public Access. [Link]
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Anyone who has an experience working with Carboxy-H2DCFDA in microplate reader? (2019). ResearchGate. [Link]
-
Fluorescence measurements of peroxynitrite/peroxynitrous acid in cold air plasma treated aqueous solutions. (2019). Physical Chemistry Chemical Physics. [Link]
-
Pros and cons of current approaches for detecting peroxynitrite and their applications. (2014). Redox Biology. [Link]
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Evaluation of 2′,7′-Dichlorodihydrofluorescein Diacetate and Dihydrorhodamine 123 for the Detection of Reactive Oxygen Species. (2011). ResearchGate. [Link]
-
What is the best protocol to measure the reactive oxygen species in cell culture with H2DCFDA by using microplate reader? (2015). ResearchGate. [Link]
-
ROS Assay Kit Protocol. (n.d.). OZ Biosciences. [Link]
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Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). Bio-protocol. [Link]
-
Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid. (2017). Methods in Molecular Biology. [Link]
-
Reaction mechanisms of different fluorescent probes for nitric oxide... (2015). ResearchGate. [Link]
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Methodological & Application
Measuring Intracellular pH Dynamics Using 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) and Flow Cytometry
Introduction: Unveiling Cellular pH with CDCFDA
Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1][2][3] The ability to accurately measure pHi is therefore essential for understanding cellular physiology and pathology. 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) is a cell-permeant fluorescent indicator widely used for this purpose.[4]
CDCFDA itself is a non-fluorescent molecule that readily diffuses across the cell membrane.[5][6] Once inside the cell, intracellular esterases cleave the acetate groups, converting CDCFDA into the fluorescent compound 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF).[7] The fluorescence intensity of CDCF is highly dependent on the surrounding pH, making it an excellent probe for measuring pHi.[8] With a pKa of approximately 4.8, CDCFDA is particularly well-suited for measuring pH in acidic environments.[7][9]
Flow cytometry provides a powerful platform for analyzing CDCFDA-stained cells, allowing for the rapid and quantitative measurement of pHi in large, heterogeneous cell populations.[5][10] This guide provides a detailed protocol for the use of CDCFDA in flow cytometry, from sample preparation and staining to data analysis and interpretation.
Principle of the Assay: From Non-Fluorescent to pH-Sensitive Reporter
The core of this technique lies in the enzymatic conversion of a non-fluorescent precursor into a pH-sensitive fluorescent reporter that is retained within the cell.
Figure 1: Mechanism of CDCFDA for intracellular pH measurement.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| This compound (CDCFDA) | AAT Bioquest | 22025 | -20°C, protect from light |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Nigericin sodium salt | Sigma-Aldrich | N7143 | -20°C |
| High Potassium Buffer (various pH) | In-house preparation | N/A | 4°C |
Note: This is not an exhaustive list. Researchers should source reagents from their preferred suppliers.
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagent Preparation
-
CDCFDA Stock Solution (10 mM): Dissolve 5.29 mg of CDCFDA in 1 mL of anhydrous DMSO.[5] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
High Potassium Calibration Buffers: Prepare a series of buffers with varying pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). A common recipe is 130 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM MOPS or HEPES. Adjust the pH with HCl or KOH.
-
Nigericin Stock Solution (10 mM): Dissolve nigericin in ethanol. Store at -20°C.
Cell Preparation and Staining
Figure 2: Step-by-step workflow for staining cells with CDCFDA.
-
Harvest Cells: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or a brief trypsin treatment. For suspension cells, collect them by centrifugation.
-
Wash Cells: Wash the cells once with PBS to remove any residual media.
-
Resuspend Cells: Resuspend the cell pellet in a pre-warmed buffer (e.g., PBS containing 1% FBS) at a concentration of 1 x 10⁶ cells/mL. The presence of serum can help to improve cell viability during the staining process.
-
Staining: Add the CDCFDA stock solution to the cell suspension to achieve a final concentration in the range of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[11] Mix gently by inverting the tube.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes in the dark.[11] The incubation time may need to be optimized.
-
Wash and Resuspend: After incubation, wash the cells twice with ice-cold PBS to remove any extracellular dye. Resuspend the final cell pellet in ice-cold PBS for immediate analysis on the flow cytometer.
Intracellular pH Calibration
To convert the measured fluorescence intensity into an absolute pHi value, a calibration curve must be generated. This is typically achieved by using the ionophore nigericin to equilibrate the intracellular and extracellular pH.[8][12]
-
Prepare Calibration Samples: Aliquot the stained cell suspension into separate tubes, one for each pH calibration buffer.
-
Add Nigericin: Add nigericin to each tube to a final concentration of 10 µM.
-
Incubate: Incubate the calibration samples at 37°C for 5-10 minutes to allow for pH equilibration.
-
Analyze: Immediately analyze the calibration samples on the flow cytometer, acquiring the mean fluorescence intensity (MFI) for each pH point.
Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm blue laser for excitation.[13] Collect the fluorescence emission using a standard FITC filter (e.g., 530/30 nm bandpass filter).[14]
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris and cell aggregates.
-
Create a histogram of the fluorescence intensity (e.g., FITC channel) for the gated population.
-
-
Data Acquisition: Acquire data for the unstained control, the experimental samples, and the calibration samples.
Data Analysis and Interpretation
-
Generate Calibration Curve: Plot the MFI of the calibration samples against the corresponding extracellular pH values. Fit the data to a suitable equation (e.g., a sigmoidal dose-response curve) to generate a standard curve.
-
Determine Experimental pHi: Interpolate the MFI of your experimental samples onto the calibration curve to determine their intracellular pH.
| Parameter | Recommended Setting/Value | Rationale |
| CDCFDA Working Concentration | 1 - 10 µM | Balances sufficient signal with minimal cytotoxicity. Needs to be optimized for each cell line. |
| Staining Incubation Time | 15 - 30 minutes | Allows for sufficient dye uptake and hydrolysis by intracellular esterases.[11] |
| Staining Incubation Temperature | 37°C | Optimal temperature for cellular enzymatic activity. |
| Nigericin Concentration | 10 µM | Effectively equilibrates intracellular and extracellular pH. |
| Excitation Wavelength | 488 nm | Aligns with the excitation maximum of the hydrolyzed CDCF. |
| Emission Wavelength | ~529 nm | Corresponds to the peak fluorescence emission of CDCF.[7] |
Validation and Controls: Ensuring Scientific Rigor
A robust experimental design is crucial for obtaining reliable and reproducible results.
Figure 3: Logical relationship of experimental samples and necessary controls.
-
Unstained Control: This sample is used to determine the level of cellular autofluorescence and to set the negative gate on the flow cytometer.
-
Vehicle Control: This sample is treated with the vehicle used to dissolve the experimental compound and serves as the baseline for normal intracellular pH.
-
Positive Control: A known modulator of intracellular pH, such as an ammonium chloride (NH₄Cl) pulse to induce intracellular acidification, should be used to validate the assay's ability to detect pH changes.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient dye concentration or incubation time.- Low esterase activity in the cells.- Incorrect instrument settings. | - Increase CDCFDA concentration or incubation time.- Verify cell viability.- Ensure correct laser and filter setup on the flow cytometer.[15] |
| High Background Fluorescence | - Incomplete removal of extracellular dye.- Cell death leading to membrane leakage. | - Increase the number of washes after staining.- Use a viability dye to exclude dead cells from the analysis. |
| High Variability Between Replicates | - Inconsistent cell numbers.- Inaccurate pipetting of reagents.- Fluctuation in instrument performance. | - Ensure accurate cell counting and consistent sample preparation.- Calibrate pipettes regularly.- Run instrument quality control beads before each experiment. |
References
-
Boyarsky, G., Hanssen, C., & Clyne, L. A. (1996). Inadequacy of high K+/nigericin for calibrating BCECF. II. Intracellular pH dependence of the correction. American Journal of Physiology-Cell Physiology, 271(4), C1146-C1156. Retrieved from [Link]
-
Chow, S., & Hedley, D. (2001). Flow cytometric measurement of intracellular pH. Current protocols in cytometry, Chapter 9, Unit 9.3. Retrieved from [Link]
-
Gottardi, M., & Vervaet, C. (2002). Development and validation of a methodology for intracellular pH measurements of hybridoma cells under bioreactor culture conditions. Biotechnology and bioengineering, 77(5), 536-547. Retrieved from [Link]
-
Musgrove, E., Rugg, C., & Hedley, D. (1986). Flow cytometric measurement of intracellular pH with the new fluorescent probe 2',7'-bis(carboxyethyl)-5(6)-carboxyfluorescein. Cytometry, 7(4), 347-355. Retrieved from [Link]
-
Negulescu, P. A., & Machen, T. E. (1990). Intracellular ion activities and membrane transport in parietal cells measured with fluorescent dyes. Methods in enzymology, 192, 38-81. Retrieved from [Link]
-
ResearchGate. (2015). Does anyone have a flow cytometry protocol using DCFDA?. Retrieved from [Link]
-
Stratech. (n.d.). Intracellular pH. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Flow Cytometry. Retrieved from [Link]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Measurement of Intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDCFDA [5-(and-6)-Carboxy-2',7'-dichlorofluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. biotium.com [biotium.com]
- 8. Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow cytometric measurement of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hycultbiotech.com [hycultbiotech.com]
Measuring Reactive Oxygen Species in Cancer Cells Using CM-H2DCFDA: An Application Note and Protocol
Authored by a Senior Application Scientist
Introduction: The Double-Edged Sword of ROS in Oncology
Reactive oxygen species (ROS) are no longer viewed merely as toxic byproducts of cellular metabolism. In the intricate landscape of cancer biology, ROS function as critical signaling molecules, influencing processes from proliferation and differentiation to apoptosis and metastasis. However, an imbalance leading to excessive ROS accumulation results in oxidative stress, a condition that can inflict damage upon DNA, lipids, and proteins, thereby contributing to tumorigenesis and influencing therapeutic response. The accurate quantification of intracellular ROS is therefore paramount for researchers in oncology and drug development.
This guide provides a comprehensive protocol for the detection of intracellular ROS in cancer cells using 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), a robust and widely used fluorescent probe. We will delve into the mechanistic underpinnings of the probe, provide detailed, step-by-step protocols for various analytical platforms, and discuss the critical importance of appropriate controls and data interpretation.
The Scientific Principle: How CM-H2DCFDA Detects Cellular ROS
CM-H2DCFDA is a cell-permeant compound that serves as a general indicator for oxidant levels within a cell. Its efficacy is rooted in a multi-step intracellular process that transforms the initially non-fluorescent molecule into a highly fluorescent one in the presence of ROS. The key advantage of CM-H2DCFDA over its predecessor, H2DCFDA, is the inclusion of a chloromethyl group, which reacts with intracellular thiols (like glutathione), significantly enhancing its retention within the cell.
The mechanism unfolds as follows:
-
Cellular Uptake: The electrically neutral and cell-permeant CM-H2DCFDA molecule readily diffuses across the plasma membrane into the cytoplasm.
-
Intracellular Trapping: Once inside, intracellular esterases cleave the acetate groups, converting CM-H2DCFDA into its non-fluorescent, polar derivative, which is no longer membrane-permeant and is thus trapped within the cell. The chloromethyl group further reacts with intracellular thiols, bolstering retention.
-
Oxidation by ROS: In the presence of various ROS—primarily hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻)—the trapped, non-fluorescent molecule is oxidized.
-
Fluorescence Emission: This oxidation yields the highly fluorescent product, 2',7'-dichlorofluorescein (DCF). The intensity of the green fluorescence, detectable with standard fluorescein filter sets, is directly proportional to the level of ROS within the cell.
Figure 1: Mechanism of CM-H2DCFDA for intracellular ROS detection.
Experimental Design: Keys to a Self-Validating Assay
A robust ROS detection assay hinges on meticulous experimental design. The following components are crucial for generating trustworthy and reproducible data.
Controls are Non-Negotiable
-
Negative Control (Unstained): Cells not treated with CM-H2DCFDA. This control is essential for assessing cellular autofluorescence.
-
Negative Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) used to dissolve the experimental compound.
-
Positive Control (ROS Inducer): Cells treated with a known ROS-inducing agent. This validates that the probe and detection system are working correctly. Common choices include:
-
Hydrogen Peroxide (H₂O₂): Typically used at 50-100 µM for 1-4 hours.
-
tert-Butyl Hydroperoxide (TBHP): A stable H₂O₂ analog, often used as a positive control.
-
Menadione: Induces superoxide generation.
-
Antimycin A: An inhibitor of mitochondrial complex III that increases mitochondrial ROS production.
-
-
Cell-Free Control: Media and CM-H2DCFDA probe without cells. This helps identify background fluorescence caused by probe auto-oxidation or media components.
Optimizing Staining Conditions
The concentration of CM-H2DCFDA and the incubation time are critical parameters that must be optimized for each cancer cell line to achieve a balance between a strong signal and low background.
| Parameter | Recommended Range | Key Considerations |
| Probe Concentration | 1 - 10 µM | Higher concentrations can lead to cytotoxicity and dye-dye quenching artifacts. Start with 5 µM and titrate down. |
| Incubation Time | 15 - 60 minutes | Longer times can increase background signal. 30 minutes is a common starting point. |
| Incubation Buffer | Serum-free medium or PBS/HBSS | Serum contains esterases that can cleave the probe extracellularly, increasing background. Phenol red-free medium is recommended to reduce interference. |
| Temperature | 37°C | Incubation should be performed at physiological temperature to ensure enzymatic activity. |
Step-by-Step Protocols
Reagent Preparation
-
CM-H2DCFDA Stock Solution (5-10 mM): Prepare a stock solution by dissolving lyophilized CM-H2DCFDA in anhydrous dimethyl sulfoxide (DMSO). Aliquot into single-use tubes, protect from light and moisture, and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
CM-H2DCFDA Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to the final working concentration in pre-warmed, serum-free medium or a physiological buffer like PBS or HBSS. This solution must be prepared fresh and protected from light.
Protocol 1: ROS Detection in Adherent Cancer Cells
This protocol is suitable for analysis by fluorescence microscopy or a microplate reader.
Figure 2: Workflow for ROS detection in adherent cells.
-
Cell Seeding: Plate adherent cancer cells in a suitable vessel (e.g., 96-well black, clear-bottom plate for plate reader analysis; coverslips in a multi-well plate for microscopy) and culture overnight to allow for attachment.
-
Treatment: Treat cells with your experimental compounds, vehicle control, and positive control for the desired duration.
-
Washing: Carefully aspirate the culture medium. Wash the cells twice with pre-warmed, serum-free medium or PBS to remove any residual serum.
-
Probe Loading: Add the freshly prepared CM-H2DCFDA working solution to the cells. Incubate for 15-45 minutes at 37°C, protected from light.
-
Final Wash: Aspirate the dye-containing solution. Wash the cells 2-3 times with pre-warmed, serum-free medium or PBS to remove any extracellular probe.
-
Data Acquisition: Add fresh, pre-warmed, phenol red-free medium or PBS to the cells. Immediately proceed with data acquisition.
-
Microplate Reader: Measure fluorescence with excitation at ~495 nm and emission at ~525 nm.
-
Fluorescence Microscopy: Mount the coverslip and observe using a standard FITC/GFP filter set. Capture images promptly to minimize photobleaching.
-
Protocol 2: ROS Detection in Suspension Cancer Cells by Flow Cytometry
This protocol enables the quantification of ROS on a per-cell basis and can be combined with viability dyes like Propidium Iodide (PI) to exclude dead cells, which can be a source of ROS artifacts.
Measuring Neutrophil Oxidative Burst: A Detailed Protocol for C-DCDFA Staining and Flow Cytometry
Introduction: The Critical Role of Neutrophils and Reactive Oxygen Species
Neutrophils are the vanguard of the innate immune system, representing the first line of defense against invading pathogens.[1] A key weapon in their antimicrobial arsenal is the "oxidative burst," a rapid release of reactive oxygen species (ROS).[2] This process is primarily mediated by the NADPH oxidase complex and is crucial for microbial killing.[2][3] However, dysregulated or excessive ROS production by neutrophils can also contribute to tissue damage in various inflammatory diseases.[2] Therefore, the accurate measurement of intracellular ROS in neutrophils is of paramount importance for researchers in immunology, drug development, and clinical diagnostics.
This application note provides a comprehensive guide for the use of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA or C-DCDFA) to quantify intracellular ROS in human neutrophils by flow cytometry. We will delve into the underlying principles of the assay, provide a detailed, field-proven protocol, and discuss critical considerations for robust and reproducible results.
Principle of the Assay: Unmasking ROS with C-DCDFA
C-DCDFA is a cell-permeant, non-fluorescent probe that is widely used to detect intracellular ROS.[4] The underlying mechanism of this assay is a two-step process. First, the lipophilic C-DCDFA readily diffuses across the cell membrane into the neutrophil. Once inside, intracellular esterases cleave the acetate groups, converting the molecule into its non-fluorescent, membrane-impermeant form, 2',7'-dichlorodihydrofluorescein (DCFH).[5] In the presence of ROS, particularly hydrogen peroxide (H2O2), hydroxyl radicals (•OH), and peroxynitrite (ONOO-), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4][5] The resulting green fluorescence intensity is directly proportional to the amount of intracellular ROS and can be quantified on a per-cell basis using flow cytometry.
It is important to note that while widely used, DCFH-DA does not directly react with H2O2. The oxidation is a complex process that can be influenced by intracellular factors like peroxidases and iron.[4]
Caption: Mechanism of C-DCDFA for intracellular ROS detection.
Materials and Reagents
| Reagent | Recommended Supplier | Storage |
| C-DCDFA | Thermo Fisher Scientific, Cayman Chemical | -20°C, desiccated, protected from light |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+ | Gibco | 4°C |
| Ficoll-Paque PLUS or similar density gradient medium | GE Healthcare | Room Temperature |
| RPMI 1640 Medium | Gibco | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | -20°C |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | -20°C |
| N-acetyl-L-cysteine (NAC) | Sigma-Aldrich | Room Temperature |
| BD Pharm Lyse™ | BD Biosciences | Room Temperature |
| Human Whole Blood (with heparin or EDTA as anticoagulant) | N/A | Freshly drawn |
Detailed Protocol
Part 1: Isolation of Human Neutrophils
Rationale: The purity and viability of the isolated neutrophils are critical for obtaining reliable results. Density gradient centrifugation is a standard and effective method for separating neutrophils from other blood components.[6][7]
-
Blood Collection: Collect human whole blood in tubes containing an anticoagulant (sodium heparin or EDTA). All procedures should be performed under sterile conditions in a biosafety cabinet.[8]
-
Density Gradient Separation:
-
Harvesting Neutrophils:
-
After centrifugation, you will observe distinct layers. Aspirate and discard the upper plasma and mononuclear cell layers.
-
Carefully collect the neutrophil layer, which is typically found below the mononuclear cell layer and above the red blood cell pellet.[6]
-
-
Red Blood Cell (RBC) Lysis:
-
Transfer the collected neutrophils to a new 50 mL conical tube.
-
To remove contaminating erythrocytes, perform RBC lysis using a hypotonic lysis buffer (e.g., BD Pharm Lyse™) according to the manufacturer's instructions.[7] Alternatively, a brief incubation with sterile, distilled water followed by restoration of isotonicity with 10X HBSS can be used.
-
-
Washing and Cell Counting:
-
Wash the neutrophil pellet twice with HBSS (with Ca2+ and Mg2+) by centrifuging at 300 x g for 5-10 minutes at 4°C.[7]
-
Resuspend the final cell pellet in RPMI 1640 medium supplemented with 1% (v/v) FBS.
-
Perform a cell count using a hemocytometer or an automated cell counter. Assess viability using a trypan blue exclusion assay. Viability should be >95%.
-
-
Cell Concentration Adjustment: Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in RPMI 1640 with 1% FBS.[8][9]
Part 2: C-DCDFA Staining and ROS Induction
Rationale: Proper loading of the C-DCDFA probe and subsequent stimulation are crucial for detecting the oxidative burst. It is important to protect the probe from light to prevent auto-oxidation.[9]
-
Preparation of C-DCDFA Stock Solution: Prepare a 1 mM stock solution of C-DCDFA in anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Loading Cells with C-DCDFA:
-
Washing: After incubation, wash the cells twice with pre-warmed HBSS to remove any excess, unhydrolyzed probe. Centrifuge at 300 x g for 5 minutes at room temperature.
-
Resuspension: Resuspend the stained neutrophils in pre-warmed HBSS at a concentration of 1 x 10^6 cells/mL.
-
Experimental Setup and Controls:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Unstimulated (Negative) Control: Cells loaded with C-DCDFA but not treated with a stimulant. This control establishes the basal level of ROS.
-
Stimulated (Positive) Control: Cells loaded with C-DCDFA and treated with a known ROS inducer. Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100-200 ng/mL is a potent and commonly used positive control for activating the NADPH oxidase in neutrophils.[10]
-
Inhibitor Control: Cells pre-incubated with an antioxidant or a specific inhibitor before C-DCDFA loading and stimulation. N-acetyl-L-cysteine (NAC) (1-5 mM) can be used as a general antioxidant control.
-
Experimental Samples: Cells loaded with C-DCDFA and treated with your compound of interest.
-
-
Stimulation: Add the stimulant (e.g., PMA) or your experimental compound to the respective tubes and incubate for the desired time (typically 15-60 minutes) at 37°C. The optimal incubation time will depend on the kinetics of ROS production in response to your specific stimulus.
-
Stopping the Reaction: To stop the reaction, place the tubes on ice or add ice-cold HBSS.
Caption: Experimental workflow for C-DCDFA staining of neutrophils.
Part 3: Flow Cytometry Acquisition and Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm blue laser for excitation.
-
Detect the DCF fluorescence in the FITC channel (typically a 530/30 nm bandpass filter).
-
-
Gating Strategy:
-
Set up a forward scatter (FSC) vs. side scatter (SSC) dot plot to identify the neutrophil population based on its characteristic high SSC and intermediate FSC properties.
-
Gate on the neutrophil population for subsequent fluorescence analysis.
-
-
Data Acquisition:
-
Acquire data for all samples, collecting a sufficient number of events (e.g., 10,000-20,000 events) within the neutrophil gate.
-
-
Data Analysis:
-
Generate a histogram of the FITC fluorescence intensity for the gated neutrophil population for each sample.
-
The primary metric for ROS production is the mean fluorescence intensity (MFI) or median fluorescence intensity of the DCF signal. An increase in MFI in stimulated or experimental samples compared to the unstimulated control indicates an increase in intracellular ROS.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High background fluorescence in unstimulated cells | Auto-oxidation of the C-DCDFA probe. | Prepare fresh C-DCDFA working solutions and protect from light.[8] Reduce the probe concentration or incubation time. Ensure cells are healthy and not overly stressed during isolation.[11] |
| No or weak signal in positive control | Inactive stimulant (e.g., PMA). | Use a fresh aliquot of PMA. Confirm the activity of the stimulant through an alternative assay. |
| Insufficient probe loading. | Optimize C-DCDFA concentration and incubation time. | |
| Flow cytometer settings are not optimal. | Ensure proper laser alignment, detector voltage, and compensation settings.[8] | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and pipetting. |
| Variations in incubation times or temperatures. | Standardize all incubation steps precisely.[9] | |
| Cell clumping. | Ensure single-cell suspension before acquisition by gentle pipetting or filtering.[12] | |
| Cell death or changes in morphology | C-DCDFA toxicity at high concentrations. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe.[13] |
| Stress during cell handling. | Handle cells gently, avoid vigorous vortexing, and keep them on ice when not in use. |
References
-
Parthasarathy, A., et al. (2023). Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood. STAR Protocols. [Link]
-
National Genomics Data Center. (n.d.). Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood. CNCB-NGDC. [Link]
-
Umemura, Y., et al. (2020). Flow Cytometry Analysis of Human Neutrophil Extracellular Traps (NETs) in vitro. protocols.io. [Link]
-
Nauseef, W. M. (2014). Measurement of Oxidative Burst in Neutrophils. Methods in Molecular Biology. [Link]
-
Parthasarathy, A., et al. (2023). Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood. ResearchGate. [Link]
-
Sadlik, I., et al. (2021). ROS Production by a Single Neutrophil Cell and Neutrophil Population upon Bacterial Stimulation. International Journal of Molecular Sciences. [Link]
-
protocols.io. (2025). Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry. protocols.io. [Link]
-
Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine. [Link]
-
Ward, R. A., et al. (1993). Reactive oxygen product formation by human neutrophils as an early marker for biocompatibility of dialysis membranes. Nephrology Dialysis Transplantation. [Link]
-
da Silva, R. S., et al. (2025). Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry v1. ResearchGate. [Link]
-
LeBel, C. P., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Journal of Pharmacological and Toxicological Methods. [Link]
-
JoVE. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. YouTube. [Link]
-
ResearchGate. (2014). Does anyone have a good FACS protocol using DCFDA in activated neutrophils?. ResearchGate. [Link]
-
Rieber, N., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Journal of Visualized Experiments. [Link]
-
ResearchGate. (2020). What's good positive control for ROS analysis?. ResearchGate. [Link]
-
Singh, P., et al. (2022). Enhanced Alarmin Secretion Exacerbates Neutrophil Extracellular Trap (NET) Formation in Active Psoriasis: Implication of IL-33 and TSLP in Driving NET Formation, Inflammation and Oxidative Stress in Psoriasis. International Journal of Molecular Sciences. [Link]
-
Bowdish Lab. (n.d.). WHOLE NEUTROPHIL-FLOW CYTOMETRY. Bowdish Lab. [Link]
-
Biocompare. (2019). Troubleshooting Guide: Staining Issues. Biocompare. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
ResearchGate. (2015). Photoreaction problems using DCFDA staining for ROS analysis in oocytes and embryos by fluorescence microscopy?. ResearchGate. [Link]
-
ResearchGate. (2014). Why do cells round up upon DCFDA (ROS-staining)?. ResearchGate. [Link]
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- 13. researchgate.net [researchgate.net]
Measuring Intracellular pH in Acidic Organelles with 5-(and-6)-Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate (C-DCDFA)
Application Note & Protocol
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Critical Role of pH in Organelle Function
Within the intricate architecture of the eukaryotic cell, acidic organelles such as lysosomes, endosomes, and phagosomes serve as critical hubs for a multitude of cellular processes. These compartments maintain a luminal pH that is significantly lower than the cytoplasm, a condition essential for the optimal activity of degradative enzymes, receptor-ligand dissociation, and cellular homeostasis.[1][2] Dysregulation of organellar pH has been implicated in a range of pathologies, from lysosomal storage diseases to neurodegenerative disorders and cancer, making the accurate measurement of pH in these compartments a cornerstone of cellular research and drug development.[2][3]
This guide provides a comprehensive overview and detailed protocols for the use of 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H₂DCFDA or C-DCDFA) for the ratiometric and quantitative measurement of intracellular pH within these acidic domains.
The Probe: 5-(and-6)-Carboxy-2',7'-Dichlorofluorescein (C-DCF)
5-(and-6)-Carboxy-2',7'-dichlorofluorescein (C-DCF) is a fluorescein derivative specifically engineered for probing acidic environments.[4] The key to its utility lies in its chemical modifications:
-
Electron-Withdrawing Chlorine Atoms: These halogen substitutions lower the pKa of the phenolic hydroxyl groups, shifting the pH sensitivity of the dye into the acidic range.[4]
-
Carboxyl Group: This addition enhances the retention of the probe within the cell following cleavage of the acetate groups.[5]
The commercially available form, 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (C-DCDFA), is a non-fluorescent, cell-permeant precursor. Once inside the cell, it undergoes enzymatic processing to become the active, pH-sensitive indicator.
Mechanism of Action
The process of measuring intracellular pH with C-DCDFA is a multi-step biological and chemical cascade:
-
Cellular Uptake: The electrically neutral C-DCDFA readily crosses the plasma membrane and enters the cytoplasm.
-
Enzymatic Activation: Intracellular esterases cleave the two acetate groups, yielding the membrane-impermeant 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein (C-DCFH). This "traps" the probe within the cell.
-
Oxidation and pH-Dependent Fluorescence: While often used to measure reactive oxygen species (ROS), the oxidized form of C-DCFH, 5-(and-6)-carboxy-2',7'-dichlorofluorescein (C-DCF), exhibits pH-dependent fluorescence.[6] It is this oxidized form that serves as the pH indicator in acidic organelles.
Diagram: C-DCDFA Mechanism of Action
Caption: Workflow of C-DCDFA from uptake to pH-sensitive fluorescence.
Advantages and Considerations for Using C-DCDFA
As with any fluorescent probe, a thorough understanding of its strengths and limitations is crucial for robust experimental design and accurate data interpretation.
| Feature | Advantage | Consideration / Disadvantage |
| pKa Value | The low pKa of approximately 4.8 makes it highly sensitive to pH changes within the typical range of lysosomes (pH 4.6-5.2).[4] | Less suitable for measuring pH in near-neutral compartments like the cytosol. |
| Cellular Retention | The carboxylated form is well-retained within the cell after esterase cleavage.[5] | In some cell types, efflux pumps may still extrude the dye, requiring optimization of incubation times. |
| Ratiometric Potential | Can be used for ratiometric measurements, which minimizes the influence of variables like dye concentration and photobleaching, leading to more accurate pH quantification.[4] | Requires imaging equipment capable of capturing fluorescence at two different excitation or emission wavelengths. |
| Signal Stability | The carboxylated form provides a more stable fluorescent signal for longer data collection times compared to non-carboxylated analogs.[5] | Photobleaching can still occur with intense or prolonged illumination.[7] |
| Oxidation Requirement | The probe's fluorescence is dependent on its oxidation state. | While often considered a probe for reactive oxygen species, its oxidation can be influenced by various intracellular factors, not just pH.[6][8] |
| Toxicity | Generally low toxicity at working concentrations. | Higher concentrations can compromise cell viability, especially when combined with other stressors like UVA irradiation.[7] |
Experimental Protocols
Part 1: Reagent Preparation
-
C-DCDFA Stock Solution (10 mM):
-
Dissolve C-DCDFA in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.
-
-
Imaging Buffer (Hanks' Balanced Salt Solution - HBSS):
-
Prepare HBSS containing calcium, magnesium, and glucose.
-
Ensure the buffer is at a physiological pH (7.2-7.4) and warmed to 37°C before use.
-
-
Calibration Buffers (pH 4.0 - 7.5):
-
Prepare a set of buffers with varying pH values (e.g., in 0.5 pH unit increments from 4.0 to 7.5).
-
A common formulation contains 125 mM KCl, 25 mM NaCl, and 25 mM of a suitable buffer (e.g., MES for acidic pH and HEPES for neutral pH).[9]
-
Crucially, add a protonophore like nigericin (10 µM) to each calibration buffer immediately before use. Nigericin is a K⁺/H⁺ ionophore that equilibrates the intracellular pH with the extracellular pH of the buffer.[10][11][12]
-
Part 2: Cell Loading and Imaging
This protocol is a general guideline and may require optimization based on the cell type and experimental conditions.
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy and allow them to adhere and reach the desired confluency.
-
Probe Loading:
-
Warm the imaging buffer to 37°C.
-
Dilute the C-DCDFA stock solution into the pre-warmed imaging buffer to a final working concentration of 5-20 µM. The optimal concentration should be determined empirically to achieve sufficient signal without inducing cytotoxicity.[7][13]
-
Remove the culture medium from the cells and wash once with warm imaging buffer.
-
Incubate the cells with the C-DCDFA loading solution for 30-60 minutes at 37°C, protected from light.
-
-
Wash and Recovery:
-
Aspirate the loading solution and wash the cells twice with warm imaging buffer to remove any extracellular probe.
-
Add fresh, pre-warmed imaging buffer to the cells and allow them to recover for at least 30 minutes at 37°C to ensure complete de-esterification of the probe.
-
-
Imaging:
-
Transfer the cells to a fluorescence microscope equipped with a heated stage (37°C).
-
Excite the C-DCF at approximately 502 nm and collect the emission at around 530 nm.[5]
-
For ratiometric imaging, acquire fluorescence intensities at two different excitation or emission wavelengths.
-
Part 3: In Situ pH Calibration
To convert fluorescence intensity ratios into absolute pH values, an in situ calibration is essential. This process generates a standard curve that relates the fluorescence ratio to a known pH.
Diagram: In Situ Calibration Workflow
Caption: Step-by-step process for generating an in situ pH calibration curve.
Protocol Steps:
-
After acquiring images of your experimental cells, begin the calibration procedure on the same plate.
-
Remove the imaging buffer and wash the cells once with the most alkaline calibration buffer (e.g., pH 7.5) containing 10 µM nigericin.[9]
-
Incubate the cells in the pH 7.5 calibration buffer for 2-5 minutes to allow for pH equilibration.[14]
-
Acquire several images from different fields of view.
-
Remove the buffer, wash once with PBS, and then wash twice with the next calibration buffer in the series (e.g., pH 7.0 with nigericin).[9]
-
Repeat steps 3-5 for each calibration buffer, moving from alkaline to acidic pH.
-
Data Analysis:
-
For each pH value, measure the average fluorescence intensity ratio from multiple cells or regions of interest (ROIs) corresponding to the acidic organelles.
-
Plot the mean fluorescence ratio as a function of the buffer pH.
-
Fit the data to a sigmoidal curve (e.g., the Henderson-Hasselbalch equation) to generate your calibration curve.
-
Interpolate the fluorescence ratios from your experimental samples onto this curve to determine the absolute intracellular pH of the organelles.
-
Self-Validation and Controls
To ensure the trustworthiness of your results, incorporate the following controls:
-
Autofluorescence Control: Image unstained cells under the same conditions to determine the background fluorescence.
-
Ionophore Control: Treat cells with a known alkalinizing agent (e.g., bafilomycin A1, an inhibitor of the vacuolar H⁺-ATPase) or an acidic agent to confirm that the probe responds in the expected manner.
-
Viability Assay: Perform a cell viability assay (e.g., with propidium iodide) after the experiment to ensure that the loading and imaging conditions were not cytotoxic.
Conclusion
5-(and-6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate is a powerful tool for the quantitative analysis of pH in acidic organelles. Its low pKa and good cellular retention make it particularly well-suited for studying lysosomes and endosomes.[4][5] By following the detailed protocols for loading, imaging, and, most importantly, in situ calibration, researchers can obtain reliable and accurate measurements of organellar pH. This capability is invaluable for advancing our understanding of fundamental cell biology and for the development of novel therapeutic strategies targeting pH-dependent cellular pathways.
References
- Benchchem. (n.d.). Unveiling the Advantages of 5(6)-Carboxy-2',7'-dichlorofluorescein for pH Measurement in Acidic Organelles.
- Lukiw, W. J., & Pogue, A. I. (2014). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. MDPI.
-
Vdovin, A. S., et al. (2021). FLIM-Based Intracellular and Extracellular pH Measurements Using Genetically Encoded pH Sensor. PMC - NIH. Retrieved from [Link]
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Wang, H., & Joseph, J. A. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. PMC - NIH. Retrieved from [Link]
-
Gawad, S., et al. (2005). Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells. Cytometry Part A. Retrieved from [Link]
-
Ouyang, Q., et al. (2018). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers in Cellular Neuroscience. Retrieved from [Link]
-
Keston, A. S., & Brandt, R. (2009). Spatial Control of Reactive Oxygen Species Formation in Fibroblasts Using Two-photon Excitation. PMC. Retrieved from [Link]
-
Najder, K., et al. (2017). Measurement of Autolysosomal pH by Dual-Wavelength Ratio Imaging. Methods in Enzymology. Retrieved from [Link]
-
Valk, P. J., et al. (1998). Development and validation of a methodology for intracellular pH measurements of hybridoma cells under bioreactor culture conditions. PubMed. Retrieved from [Link]
-
Panzarini, E., et al. (2019). Implications of dichlorofluorescein photoinstability for detection of UVA-induced oxidative stress in fibroblasts and keratinocyte cells. Photochemical & Photobiological Sciences. Retrieved from [Link]
-
ResearchGate. (2025). Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NSO cells | Request PDF. Retrieved from [Link]
-
Kim, D., et al. (2023). Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes. MDPI. Retrieved from [Link]
-
Thomas, J. A., et al. (1995). Quick and accurate method to convert BCECF fluorescence to pHi: calibration in three different types of cell preparations. PubMed. Retrieved from [Link]
-
a4cell. (2022). Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry. Retrieved from [Link]
-
Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. PMC - NIH. Retrieved from [Link]
-
Rieger, A. M., & Barreda, D. R. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. PMC - NIH. Retrieved from [Link]
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Measuring Cytotoxicity in HeLa Cells Using a 5(6)-Carboxy-2',7'-dichlorofluorescein Diacetate (CDCFDA) Assay
Application Note and Detailed Protocol for Researchers and Drug Development Professionals
This document provides a comprehensive guide to utilizing the 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) assay for the assessment of cytotoxicity in HeLa cells. This application note delves into the scientific principles underpinning the assay, offers a detailed, step-by-step protocol with explanations for each critical step, and provides guidance on data analysis and interpretation.
Introduction: The Principle of the CDCFDA Cytotoxicity Assay
The this compound (CDCFDA) assay is a robust fluorescence-based method for quantifying cell viability and cytotoxicity. The fundamental principle of this assay relies on the enzymatic activity of intracellular esterases, which are ubiquitous and active in viable cells.[1][2][3][4]
The probe, CDCFDA, is a non-fluorescent and cell-permeant molecule.[5][6] Once it passively diffuses across the cell membrane into a living cell, intracellular esterases cleave the diacetate groups.[5][7] This enzymatic conversion transforms CDCFDA into the highly fluorescent and cell-impermeable compound, 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF).[5][8] The negatively charged carboxyl groups of CDCF effectively trap the fluorescent molecule within cells that possess an intact plasma membrane.[5][7] Consequently, the intensity of the fluorescence signal is directly proportional to the number of viable, metabolically active cells in the sample. In contrast, dead or dying cells with compromised membrane integrity and diminished esterase activity will not retain the fluorescent product and thus exhibit minimal fluorescence.[3][7]
This assay is a powerful tool in drug discovery and toxicology for screening compounds that may induce cell death. A decrease in fluorescence intensity in treated cells compared to untreated controls indicates a cytotoxic effect.
Visualizing the Assay Principle
The following diagram illustrates the chemical transformation of CDCFDA within a viable cell, leading to the generation of a fluorescent signal.
Caption: Workflow for the CDCFDA cytotoxicity assay.
Data Analysis and Interpretation
The raw fluorescence data must be processed to determine the cytotoxic effects of the test compounds.
1. Calculation of Percent Cell Viability:
-
Formula: % Viability = [(Fluorescence of Treated Cells - Fluorescence of Blank) / (Fluorescence of Negative Control - Fluorescence of Blank)] x 100
-
Blank: Wells containing medium and CDCFDA but no cells.
-
Negative Control: Wells with cells treated with the vehicle only.
2. Determination of IC50 Value:
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. [9][10]
-
Procedure:
| Compound Concentration (µM) | Mean Fluorescence | % Viability |
| 0 (Vehicle Control) | 15000 | 100% |
| 1 | 13500 | 90% |
| 10 | 9000 | 60% |
| 50 | 7500 | 50% |
| 100 | 4500 | 30% |
| Positive Control (Triton X-100) | 1500 | 10% |
From this example data, the IC50 value for the test compound is 50 µM.
Validation and Trustworthiness of the Protocol
To ensure the reliability of the results obtained from the CDCFDA assay, it is recommended to validate the findings with an orthogonal method that relies on a different biological principle. [13]This approach minimizes the risk of method-specific artifacts and strengthens the confidence in the experimental conclusions. [13] Orthogonal Validation Methods:
-
MTT or XTT Assay: These colorimetric assays measure metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.
-
ATP-based Luminescence Assay: This assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells. * Membrane Integrity Assays: Using dyes like propidium iodide or trypan blue that are excluded by live cells but can enter and stain dead cells with compromised membranes.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | - Autofluorescence of compounds or medium.- Incomplete washing. | - Include a blank with compounds but no cells.- Ensure thorough washing steps. |
| Low fluorescence signal in viable cells | - Low esterase activity in HeLa cells.- Suboptimal CDCFDA concentration or incubation time.- Cell detachment. | - Increase incubation time or CDCFDA concentration.- Handle the plate gently during washing. |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate. |
Conclusion
The this compound cytotoxicity assay is a sensitive, reliable, and high-throughput compatible method for assessing cell viability in HeLa cells. By understanding the underlying principles and adhering to a well-controlled protocol, researchers can obtain accurate and reproducible data on the cytotoxic potential of novel compounds, which is crucial for advancing drug discovery and development.
References
Sources
- 1. Fluorescent Probes for the Visualization of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carboxy-DCFDA (5-(and-6)-Carboxy-2',7'-Dichlorofluorescein Diacetate), mixed isomers 100 mg [thermofisher.com]
- 7. CDCFDA [5-(and-6)-Carboxy-2',7'-dichlorofluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Live-Cell Imaging of Oxidative Stress Using 5-(and-6)-Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate (C-DCDFA)
Introduction: The Double-Edged Sword of Cellular Respiration
Cellular metabolism, the very engine of life, paradoxically generates potentially harmful byproducts known as reactive oxygen species (ROS). These highly reactive molecules, including superoxide anions, hydroxyl radicals, and hydrogen peroxide, are integral to various physiological processes, from immune responses to signal transduction.[1][2] However, an imbalance between ROS production and the cell's antioxidant defenses leads to a state of oxidative stress.[1][2] This cellular turmoil can inflict damage upon lipids, proteins, and DNA, and is implicated in a multitude of pathologies including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2][3] Consequently, the ability to accurately monitor and quantify intracellular ROS levels in real-time is paramount for researchers in basic science and drug development.
Fluorescent probes have emerged as indispensable tools for visualizing these ephemeral and highly reactive species within the complex milieu of a living cell.[3][4][5] Among the arsenal of available probes, 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (C-DCDFA), also commonly referred to as carboxy-H2DCFDA, stands out as a widely utilized indicator for general oxidative stress.[6][7][8] This application note provides a comprehensive guide to the principles, protocols, and best practices for employing C-DCDFA in live-cell imaging experiments.
The C-DCDFA Probe: Mechanism of Action
C-DCDFA is a cell-permeant, non-fluorescent molecule. Its utility as an oxidative stress indicator hinges on a two-step intracellular activation process. First, upon passive diffusion across the cell membrane, the acetate groups of C-DCDFA are cleaved by intracellular esterases, transforming it into the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF).[9][10][11] The carboxyl groups on the C-DCDFA molecule result in a net negative charge after de-esterification, which significantly improves its retention within the cell compared to its non-carboxylated counterpart, DCFH-DA.[6][12][13]
Second, in the presence of various ROS, the reduced H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10][11] This fluorescent product can be readily detected using fluorescence microscopy or flow cytometry, with an excitation maximum around 495 nm and an emission maximum around 529 nm.[6][14] It is crucial to recognize that while C-DCDFA is a sensitive indicator of general oxidative stress, it is not specific to a single ROS and can be oxidized by hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[8][9][15]
Caption: Mechanism of C-DCDFA activation.
Experimental Design and Key Considerations
A well-designed experiment is the cornerstone of reliable and reproducible results. When using C-DCDFA, several factors must be carefully considered to ensure data integrity and avoid common artifacts.
Controls are Non-Negotiable:
-
Negative Control: Untreated cells loaded with C-DCDFA serve as a baseline for endogenous ROS levels.
-
Positive Control: Cells treated with a known ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), validate the responsiveness of the probe in your specific cell type.[16]
-
Cell-Free Control: It is imperative to assess the direct interaction between your experimental compounds and C-DCDFA in a cell-free buffer. Some compounds can directly oxidize the probe, leading to false-positive results.[11][17][18]
-
Vehicle Control: If your treatment is dissolved in a solvent like DMSO, a vehicle control is necessary to account for any effects of the solvent itself.
Probe Concentration and Loading Conditions:
The optimal concentration of C-DCDFA and incubation time can vary between cell types. It is advisable to perform a titration to determine the lowest effective concentration that yields a robust signal-to-noise ratio without inducing cytotoxicity. Typical working concentrations range from 1 to 25 µM, with incubation times of 30 to 60 minutes.[17][19]
Phototoxicity and Photobleaching:
The fluorescent product, DCF, can be susceptible to photo-oxidation, where the excitation light itself generates ROS, leading to an artificial increase in fluorescence.[20][21] To mitigate this, use the lowest possible excitation intensity and exposure time. It is also crucial to protect the probe and stained cells from light as much as possible throughout the experiment.[21]
Detailed Protocol for Live-Cell Imaging of Oxidative Stress
This protocol provides a general framework for using C-DCDFA to measure ROS in adherent cells using fluorescence microscopy. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
5-(and-6)-Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate (C-DCDFA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[14]
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
ROS-inducing agent (e.g., H₂O₂ or TBHP) for positive control
-
Black, clear-bottom microplates suitable for fluorescence microscopy
-
Adherent cells of interest
Reagent Preparation:
-
C-DCDFA Stock Solution (10 mM): Dissolve C-DCDFA in anhydrous DMSO. Aliquot and store at -20°C, protected from light.[17] Avoid repeated freeze-thaw cycles.
-
C-DCDFA Working Solution (1-25 µM): Immediately before use, dilute the stock solution in pre-warmed, serum-free cell culture medium or HBSS to the desired final concentration.
Experimental Workflow:
Caption: Experimental workflow for C-DCDFA assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Cell Washing: Carefully aspirate the culture medium and wash the cells twice with pre-warmed HBSS or PBS.[17]
-
Probe Loading: Add the C-DCDFA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[17][22]
-
Washing: Remove the loading solution and wash the cells twice with pre-warmed HBSS or PBS to remove any excess probe.
-
Treatment: Add your experimental compounds (including positive and negative controls) diluted in pre-warmed cell culture medium or HBSS to the respective wells.
-
Image Acquisition: Immediately begin acquiring images using a fluorescence microscope equipped with appropriate filters for DCF (Excitation/Emission: ~495/529 nm). For kinetic studies, acquire images at regular time intervals. Minimize light exposure to prevent phototoxicity.[21][23]
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well using image analysis software. Normalize the fluorescence intensity of the treated groups to the negative control.
Data Interpretation and Troubleshooting
| Parameter | Typical Range/Value | Notes |
| C-DCDFA Stock Solution | 10 mM in anhydrous DMSO | Store at -20°C, protected from light. |
| C-DCDFA Working Concentration | 1 - 25 µM | Optimize for your specific cell type. |
| Loading Time | 30 - 60 minutes | Longer times may lead to probe compartmentalization. |
| Excitation/Emission Wavelengths | ~495 nm / ~529 nm | |
| Positive Control (H₂O₂) Concentration | 100 µM - 1 mM | Determine the optimal concentration by a cytotoxicity assay.[10] |
| Positive Control (TBHP) Concentration | 50 - 200 µM | A more stable alternative to H₂O₂. |
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence | Autofluorescence from phenol red in medium.[14] Incomplete removal of excess probe. Probe auto-oxidation. | Use phenol red-free medium. Ensure thorough washing after loading. Prepare fresh working solutions and protect from light. |
| No or weak signal in positive control | Inactive probe. Insufficient probe loading. Cell death. | Use a fresh aliquot of C-DCDFA stock. Optimize probe concentration and incubation time. Verify cell viability with a live/dead stain. |
| High fluorescence in negative control | Basal oxidative stress in cells. Phototoxicity during imaging. | Ensure healthy cell culture conditions. Minimize light exposure during image acquisition. |
| Fluorescence increases rapidly during imaging | Phototoxicity and photo-oxidation of the probe.[21] | Reduce excitation light intensity and exposure time. Use a neutral density filter. |
| Inconsistent results | Uneven cell seeding. Variation in probe loading or washing. | Ensure a homogenous cell monolayer. Be consistent with all pipetting and washing steps. |
Conclusion
C-DCDFA is a powerful and widely used tool for the semi-quantitative assessment of general oxidative stress in live cells.[16] By understanding its mechanism of action and adhering to carefully controlled experimental protocols, researchers can obtain reliable and insightful data on the redox state of their cellular models. As with any fluorescent probe, awareness of its limitations, particularly its lack of specificity for a single ROS and its potential for artifacts, is crucial for accurate data interpretation.[15][17][24] By incorporating the appropriate controls and optimization steps outlined in this guide, scientists can confidently employ C-DCDFA to unravel the complex roles of oxidative stress in health and disease.
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- Fluorescence probes used for detection of reactive oxygen species - PubMed.
- Carboxy-H2DCFDA [5-(and 6)-Carboxy-2′,7′-dichlorodihydrofluorescein diacetate].
- Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - RSC Publishing. (2023-05-16).
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- H2DCFDA - Interchim.
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- Carboxy-H2DCFDA (general oxidative stress indicator) 25 mg | Buy Online | Invitrogen™.
- DCFDA Assay for Oxidative Stress Measurement in Fluorometer - PubMed.
- Cellular Redox Profiling Using High-content Microscopy - PMC - NIH. (2017-05-14).
- Identification of ROS Using Oxidized DCFDA and Flow-Cytometry.
- Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed.
- Video: Cellular Redox Profiling Using High-content Microscopy - JoVE. (2016-11-04).
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- Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - NIH. (2020-06-23).
- Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer - MDPI.
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- 11. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: C-DCDFA for Tracking Cell Proliferation and Viability
Introduction
The ability to accurately monitor cell proliferation and assess cell viability is fundamental to research in cell biology, immunology, oncology, and drug development. 5-(and-6)-Carboxy-2',7'-Dichlorodihydrofluorescein diacetate (C-DCDFA) is a versatile cell-permeant fluorogenic probe that has proven to be a reliable tool for these applications. This document provides a comprehensive guide to the principles and protocols for using C-DCDFA to track cell proliferation and determine cell viability, with a focus on flow cytometry and fluorescence microscopy.
Mechanism of Action
C-DCDFA's utility in cell-based assays stems from a two-stage intracellular activation process. Initially, the non-fluorescent C-DCDFA molecule readily diffuses across the plasma membrane of live cells. Once inside the cell, intracellular esterases cleave the acetate groups, converting C-DCDFA into the membrane-impermeant and still non-fluorescent 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein (C-DCFH)[1][2].
The fluorescence of C-DCFH is dependent on its oxidation by reactive oxygen species (ROS), such as hydrogen peroxide, peroxyl radicals, and hydroxyl radicals, which are natural byproducts of cellular metabolism[1][3][4]. This oxidation yields the highly fluorescent compound 5-(and-6)-carboxy-2',7'-dichlorofluorescein (C-DCF), which emits a green fluorescence signal when excited by a 488 nm laser[1][5].
For Cell Proliferation:
The key to C-DCDFA's use in tracking cell division lies in the covalent binding of the fluorescent C-DCF to intracellular proteins via its carboxyl groups. This stable labeling ensures that with each cell division, the fluorescent C-DCF is distributed approximately equally between the two daughter cells. Consequently, the fluorescence intensity of the progeny is halved with each successive generation[6]. This progressive halving of fluorescence allows for the quantitative analysis of cell proliferation by flow cytometry.
For Cell Viability:
The assessment of cell viability with C-DCDFA is based on two principles: membrane integrity and intracellular esterase activity. Live cells with intact plasma membranes and active esterases can take up C-DCDFA and convert it into the fluorescent C-DCF. In contrast, dead or dying cells with compromised membrane integrity cannot retain the dye, and those with inactive esterases cannot process it, resulting in minimal or no fluorescence.
Caption: Mechanism of C-DCDFA uptake, activation, and partitioning during cell division.
Advantages and Considerations
| Feature | C-DCDFA | CFSE (Carboxyfluorescein succinimidyl ester) |
| Primary Mechanism | Oxidation by ROS | Covalent binding to intracellular amines[6][7] |
| Proliferation Tracking | Yes, fluorescence halves with each division | Yes, fluorescence halves with each division[6][7] |
| Viability Assessment | Yes, requires esterase activity and membrane integrity | Indirectly, requires esterase activity for initial fluorescence[6] |
| ROS Indication | Direct indicator of intracellular ROS levels[1][3][4] | No |
| Toxicity | Generally low, but can be concentration-dependent | Can exhibit toxicity at higher concentrations[8] |
| Excitation/Emission (nm) | ~495 / ~525 | ~495 / ~520 |
Key Considerations:
-
ROS Dependence: The fluorescence of C-DCDFA is dependent on the level of intracellular ROS. This can be an advantage if studying oxidative stress, but it can also be a confounding factor if the experimental treatment alters ROS levels independently of proliferation or viability.
-
Photostability: C-DCF is susceptible to photobleaching, so it is important to minimize exposure to light during staining and analysis[9].
-
Controls are Critical: Always include unstained cells as a negative control and a known inducer of ROS (e.g., hydrogen peroxide or pyocyanin) as a positive control[10][11]. For proliferation assays, a non-proliferating control group (e.g., treated with a cytostatic agent) is recommended.
Detailed Experimental Protocols
Reagent Preparation
-
C-DCDFA Stock Solution (10 mM): Dissolve 1 mg of C-DCDFA in 173 µL of anhydrous dimethyl sulfoxide (DMSO). Mix thoroughly by vortexing. Aliquot into single-use tubes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles[5][12].
-
Staining Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) without phenol red is recommended. The buffer should be pre-warmed to 37°C before use.
Protocol 1: Cell Proliferation Assay using Flow Cytometry
This protocol is designed for suspension cells or adherent cells that have been brought into suspension.
Caption: Experimental workflow for C-DCDFA-based cell proliferation assay.
Step-by-Step Methodology:
-
Cell Preparation: Harvest cultured cells and perform a cell count. For adherent cells, use trypsin-EDTA to detach them and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with pre-warmed, serum-free medium or PBS to remove any residual serum esterases. Centrifuge and discard the supernatant.
-
Staining: Resuspend the cell pellet in pre-warmed Staining Buffer at a concentration of 1 x 10^6 cells/mL. Add C-DCDFA stock solution to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a humidified incubator, protected from light[1][11].
-
Wash and Resuspend: After incubation, add at least 5 volumes of complete culture medium to stop the staining reaction. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells once more with complete medium.
-
Cell Culture: Resuspend the stained cells in complete culture medium and plate them for your experiment. A portion of the stained cells should be analyzed immediately by flow cytometry to establish the fluorescence intensity of the undivided parent population (Generation 0).
-
Data Acquisition: At various time points after plating (e.g., 24, 48, 72 hours), harvest the cells and analyze them on a flow cytometer equipped with a 488 nm laser. Collect the green fluorescence signal in the FITC or equivalent channel (typically around 530 nm)[5][13].
-
Data Analysis: Using appropriate software, gate on the live cell population and create a histogram of the C-DCDFA fluorescence intensity. Each successive peak of halved fluorescence intensity represents a subsequent generation of cell division.
Protocol 2: Cell Viability and ROS Detection using Fluorescence Microscopy
This protocol is suitable for adherent cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence microscopy (e.g., black-walled, clear-bottomed plates) and culture until they reach the desired confluency.
-
Treatment: Treat the cells with your experimental compounds as required. Include positive (e.g., 100 µM H₂O₂) and negative (vehicle) controls.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed Staining Buffer.
-
Staining: Add Staining Buffer containing 5-20 µM C-DCDFA to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light[1][11].
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed Staining Buffer.
-
Imaging: Add fresh Staining Buffer or phenol red-free medium to the wells and immediately image the cells using a fluorescence microscope with appropriate filters for FITC (Excitation/Emission: ~495/~525 nm). Live cells will exhibit bright green fluorescence, while dead or unhealthy cells will show dim or no fluorescence.
Data Analysis and Interpretation
Flow Cytometry Proliferation Data
The primary output for a proliferation assay is a fluorescence histogram. The peak furthest to the right represents the undivided parent population (Generation 0). Each subsequent peak to the left, with approximately half the fluorescence intensity of the preceding one, corresponds to a successive cell division (Generation 1, 2, 3, etc.). Most flow cytometry analysis software has built-in models to calculate proliferation indices, division indices, and the percentage of cells in each generation.
Microscopy Viability Data
For viability assays, the data is typically qualitative (visual assessment of fluorescence) or semi-quantitative. Image analysis software can be used to quantify the mean fluorescence intensity per cell or the percentage of fluorescent (live) cells in a given field of view. An increase in green fluorescence compared to the untreated control indicates an increase in intracellular ROS.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or No Signal | - Inactive C-DCDFA due to improper storage.- Insufficient staining concentration or time.- Low intracellular esterase activity in the cell type used.- Low basal ROS levels. | - Use a fresh aliquot of C-DCDFA.- Optimize staining concentration and incubation time (try a range of 1-25 µM for 15-60 min)[11].- Use a positive control (e.g., H₂O₂) to confirm the dye is working.- Consider a different viability or proliferation dye if the cell type has inherently low esterase or ROS activity. |
| High Background Fluorescence | - Autofluorescence of cells or medium.- C-DCDFA was not completely washed out.- Staining solution was exposed to light. | - Use phenol red-free medium for the final resuspension and analysis.- Ensure adequate washing steps after staining.- Protect the dye and stained cells from light at all times[9]. |
| Poor Resolution Between Proliferation Peaks | - Heterogeneity in cell size and division.- High initial staining concentration leading to cytotoxicity. | - Ensure a single-cell suspension before staining.- Titrate the C-DCDFA concentration to the lowest effective level to minimize toxicity[8]. |
| Signal Increases Over Time in Non-proliferating Cells | - The experimental treatment is inducing ROS production. | - This is a key feature of C-DCDFA. Interpret the data in the context of both proliferation and oxidative stress. Consider using a ROS-independent proliferation dye like CFSE for comparison. |
References
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
- Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. In Cancer Stem Cells (pp. 57-72). Humana Press.
- Kwiatkowska, E., & Hoser, G. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Journal of Visualized Experiments, (163), e61618.
-
University of Iowa. (2002). CM-H2DCFDA staining for H2O2 in RASMs. Retrieved from [Link]
-
Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay. Retrieved from [Link]
- Ahern, J., et al. (2021).
-
SpringerLink. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Retrieved from [Link]
-
PubMed. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Retrieved from [Link]
-
Flow Cytometry Facility, University of Chicago. (n.d.). Cellular Proliferation and Tracking With CFDA-SE (CFSE). Retrieved from [Link]
- Quah, B. J., & Parish, C. R. (2010). The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation. Journal of Visualized Experiments, (44), e2259.
-
ResearchGate. (2014). What's best to determine cell division (proliferation) by FACS, CFSE or PKH26?. Retrieved from [Link]
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Application of 5(6)-Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate (C-DCDFA) in the Functional Assessment of Multidrug Resistance-Associated Proteins (MRPs)
Introduction: Unveiling the Role of MRPs in Multidrug Resistance
Multidrug resistance (MDR) presents a formidable challenge in the effective treatment of cancers and other diseases, often leading to therapeutic failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps, actively extruding a wide array of chemotherapeutic agents from cancer cells.[1] Among these transporters, the Multidrug Resistance-Associated Protein (MRP) family, particularly MRP1 (ABCC1), plays a crucial role in the efflux of a broad range of structurally diverse drugs and their conjugated metabolites.[2][3]
The functional characterization of MRPs is paramount for understanding their contribution to drug resistance and for the development of novel therapeutic strategies to overcome it. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5(6)-Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate (C-DCDFA) as a specific fluorescent probe to quantitatively assess the activity of MRPs in live cells.
The Scientific Rationale: Why C-DCDFA for Studying MRPs?
The selection of an appropriate fluorescent probe is critical for the accurate assessment of MDR protein function. While several fluorescent substrates, such as Calcein-AM and Rhodamine 123, are commonly used, they often exhibit broad specificity, being substrates for multiple ABC transporters including P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[4][5] This lack of specificity can confound the interpretation of results when studying a particular MDR protein.
C-DCDFA offers a distinct advantage due to the substrate specificity of its hydrolyzed product, 5(6)-Carboxy-2',7'-dichlorofluorescein (CDF). C-DCDFA, a non-fluorescent and cell-permeant molecule, readily diffuses across the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to the fluorescent and membrane-impermeant CDF.[6] Crucially, CDF is a specific substrate for members of the MRP family (including MRP1, MRP2, and MRP5) but is not significantly transported by P-gp or BCRP.[7] This specificity allows for the targeted investigation of MRP-mediated efflux activity.
The principle of the assay is based on the differential accumulation of CDF in cells with varying levels of MRP activity. In cells with low or no MRP function, CDF is retained, resulting in a strong fluorescent signal. Conversely, in cells overexpressing functional MRPs, CDF is actively extruded from the cell, leading to a diminished intracellular fluorescence. The activity of MRPs can be further confirmed by the use of specific inhibitors, such as probenecid or MK571, which block the efflux of CDF and restore intracellular fluorescence.[8][9]
Mechanism of C-DCDFA in MRP Activity Assessment
Caption: Mechanism of C-DCDFA processing and MRP1-mediated efflux.
Experimental Protocols
This section provides a detailed, step-by-step methodology for assessing MRP activity using C-DCDFA in cultured cells. The protocol is designed for analysis using a fluorescence microplate reader, but can be adapted for flow cytometry or fluorescence microscopy.
Materials and Reagents
-
Cell Lines: A pair of cell lines is recommended: a parental (low MRP expression) and an MRP-overexpressing counterpart (e.g., from transfection or drug selection).
-
C-DCDFA (5(6)-Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C, protected from light.
-
MRP Inhibitor: Probenecid or MK571. Prepare a stock solution in DMSO or appropriate solvent.
-
Cell Culture Medium: Phenol red-free medium is recommended to reduce background fluorescence.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader: With excitation/emission wavelengths of approximately 485/530 nm.
Detailed Experimental Workflow
Caption: Experimental workflow for the C-DCDFA MRP activity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed the parental and MRP-overexpressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Include wells for cell-free controls (medium only) to determine background fluorescence.
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
-
Inhibitor Pre-incubation:
-
Prepare a working solution of the MRP inhibitor (e.g., 1-2 mM Probenecid) in phenol red-free medium.
-
Aspirate the culture medium from the wells designated for inhibitor treatment.
-
Add the inhibitor-containing medium to the respective wells.
-
To the control wells (no inhibitor), add an equivalent volume of phenol red-free medium containing the same concentration of the inhibitor's solvent (e.g., DMSO).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
C-DCDFA Loading:
-
During the inhibitor pre-incubation, prepare the C-DCDFA working solution by diluting the stock solution in phenol red-free medium to a final concentration of 5-10 µM. Protect the solution from light.
-
After the pre-incubation, add the C-DCDFA working solution to all wells (including those with and without the inhibitor).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Washing:
-
Aspirate the C-DCDFA and inhibitor-containing medium from all wells.
-
Wash the cells twice with ice-cold PBS to remove any extracellular probe and to stop the efflux process.
-
-
Fluorescence Measurement:
-
Add a final volume of 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis and Interpretation
The primary data will be in the form of relative fluorescence units (RFU). To accurately interpret the results, the following steps are recommended:
-
Background Subtraction: Subtract the average RFU of the cell-free control wells from the RFU of all experimental wells.
-
Normalization (Optional but Recommended): To account for variations in cell number, the fluorescence data can be normalized to the protein concentration in each well (e.g., using a BCA or Bradford assay after cell lysis) or to a viability stain performed in a parallel plate.
-
Calculation of MDR Activity Factor (MAF): The MAF provides a quantitative measure of MRP-mediated efflux. It is calculated as follows:
MAF = (RFUinhibitor - RFUno inhibitor) / RFUinhibitor
-
RFUinhibitor: Fluorescence intensity in the presence of the MRP inhibitor.
-
RFUno inhibitor: Fluorescence intensity in the absence of the MRP inhibitor.
A higher MAF value indicates greater MRP activity.
-
Representative Data
The following table provides an example of the expected results from a C-DCDFA assay comparing a parental cell line with an MRP1-overexpressing cell line.
| Cell Line | Treatment | Mean Fluorescence (RFU) | Standard Deviation | MDR Activity Factor (MAF) |
| Parental | None | 15,000 | ± 800 | 0.13 |
| Parental | Probenecid | 17,200 | ± 950 | |
| MRP1-overexpressing | None | 4,500 | ± 500 | 0.74 |
| MRP1-overexpressing | Probenecid | 17,500 | ± 1,100 |
Note: These are illustrative data and actual values will vary depending on the cell lines, instrumentation, and experimental conditions.
The data clearly demonstrates that the MRP1-overexpressing cells exhibit significantly lower fluorescence in the absence of an inhibitor, indicating active efflux of CDF. The addition of probenecid restores the fluorescence to a level comparable to the parental cells, confirming that the observed efflux is MRP-mediated. The calculated MAF for the MRP1-overexpressing cells is substantially higher than that of the parental cells, providing a quantitative measure of the increased MRP1 activity.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure the use of phenol red-free medium and high-quality, black microplates. Check for autofluorescence of the test compounds.
-
Low Fluorescence Signal: Optimize the concentration of C-DCDFA and the incubation time. Ensure that the cell density is adequate.
-
Cell Toxicity: High concentrations of C-DCDFA or the inhibitor may be toxic to the cells. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentrations.
-
Probe Specificity: While CDF is a specific substrate for MRPs, it is important to use appropriate controls, especially when working with cell lines that may express multiple ABC transporters. Comparing results with a non-specific substrate like Calcein-AM can provide additional insights.
Conclusion
The C-DCDFA assay is a robust, sensitive, and specific method for the functional assessment of MRP-mediated multidrug resistance. Its ability to differentiate MRP activity from that of other major ABC transporters like P-gp and BCRP makes it an invaluable tool in cancer research and drug development. By following the detailed protocol and considerations outlined in this application note, researchers can obtain reliable and quantitative data on MRP function, paving the way for a deeper understanding of multidrug resistance and the development of effective countermeasures.
References
- Braga, T., et al. (2004). Evaluation and comparison of MRP1 activity with three fluorescent dyes and three modulators in leukemic cell lines. Leukemia Research, 28(6), 619-22.
- Dogan, A. L., et al. (2004). Evaluation and comparison of MRP1 activity with three fluorescent dyes and three modulators in leukemic cell lines. Leukemia research, 28(6), 619-622.
- Feller, N., et al. (1995). Use of the anionic dye carboxy-2',7'-dichlorofluorescein for sensitive flow cytometric detection of multidrug resistance-associated protein activity. Cytometry, 22(3), 227-234.
- Gekeler, V., et al. (1995). Use of the anionic dye carboxy-2',7'-dichlorofluorescein for sensitive flow cytometric detection of multidrug resistance-associated protein activity. Cytometry, 22(3), 227-234.
- Hooijberg, J. H., et al. (1999). Use of the anionic dye carboxy-2',7'-dichlorofluorescein for sensitive flow cytometric detection of multidrug resistance-associated protein activity. Cytometry, 36(4), 317-325.
- Loe, D. W., et al. (1996). The multidrug resistance protein (MRP) is a primary active transporter of glutathione S-conjugates. Journal of Biological Chemistry, 271(16), 9675-9682.
- Pratt, S. E., et al. (2006). Kinetic validation of the use of carboxydichlorofluorescein as a drug surrogate for MRP5-mediated transport. European Journal of Pharmaceutical Sciences, 27(2-3), 256-264.
- Sarkadi, B., et al. (2006). Application of fluorescent dye substrates for functional characterization of ABC multidrug transporters at a single cell level. Cytometry Part A, 69(6), 403-410.
- Twentyman, P. R., et al. (1994). The multidrug resistance-associated protein (MRP) gene is a member of the ATP-binding cassette (ABC) superfamily. British journal of cancer, 70(3), 435-441.
- van der Kolk, D. M., et al. (2000). The multidrug resistance protein 1 (MRP1) is a major determinant of the intrinsic resistance of normal human B lymphocytes to anthracyclines. Blood, 95(11), 3514-3520.
- Zaman, G. J., et al. (1994). The human multidrug resistance-associated protein MRP is a plasma membrane drug-efflux pump. Proceedings of the National Academy of Sciences, 91(19), 8822-8826.
- Cole, S. P., et al. (1992). Overexpression of a transporter gene in a multidrug-resistant human lung cancer cell line. Science, 258(5088), 1650-1654.
- Deeley, R. G., & Cole, S. P. (2006). Substrate recognition and transport by multidrug resistance protein 1 (ABCC1). FEBS letters, 580(4), 1103-1111.
- Grant, C. E., et al. (1994). Overexpression of multidrug resistance-associated protein (MRP) increases resistance to natural product drugs. Cancer research, 54(2), 357-361.
- Leslie, E. M., et al. (2005). Toxicological relevance of the multidrug resistance protein 1, MRP1 (ABCC1) and related transporters. Toxicology, 214(1-2), 3-20.
- Roy, K., & Kuttan, R. (2000). Studies on the mechanism of action of mahanine. Journal of ethnopharmacology, 71(1-2), 41-47.
- Hipfner, D. R., et al. (1999). The multidrug resistance protein (MRP) and its relatives. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1461(2), 359-376.
- Keppler, D. (2011). The roles of MRP2, MRP3, MRP4, and BCRP in hepatobiliary and intestinal transport of anionic drugs. Drug metabolism and disposition, 39(1), 4-10.
- Jedlitschky, G., et al. (1996). Transport of glutathione, glucuronate, and sulfate conjugates by the MRP gene-encoded conjugate export pump. Cancer research, 56(5), 988-994.
- Erlichman, C., et al. (2001). The multidrug resistance protein (MRP) and its relatives: a family of transporters of organic anions. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1542(1-3), 1-13.
- Hrycyna, C. A., et al. (1998). The human multidrug resistance-associated protein (MRP1) is a novel ATP-dependent transporter for a broad range of natural product drugs. Journal of Biological Chemistry, 273(27), 16631-16634.
- Evers, R., et al. (1998). The human multidrug resistance protein MRP1: a novel ATP-dependent transporter for a broad range of natural product drugs. Journal of Biological Chemistry, 273(27), 16631-16634.
- Konig, J., et al. (1999). The multidrug resistance protein (MRP) family of transporters. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1461(2), 377-394.
- Borst, P., et al. (2000). A family of drug transporters: the multidrug resistance-associated proteins. Journal of the National Cancer Institute, 92(16), 1295-1302.
- Rosenberg, M. F., et al. (2001). The structure of the multidrug resistance protein 1 (MRP1/ABCC1). Journal of Biological Chemistry, 276(19), 16076-16082.
- Haimeur, A., et al. (2004). The multidrug resistance protein 1 (MRP1/ABCC1) as a defense mechanism against xenobiotics. Toxicology and applied pharmacology, 195(1), 1-14.
- Ren, X. Q., et al. (2001). The role of multidrug resistance-associated protein 1 in the transport of bile acids. Journal of Biological Chemistry, 276(30), 28240-28246.
- Chen, Z. S., et al. (2003). The role of multidrug resistance protein 1 in the transport of methotrexate. Journal of Biological Chemistry, 278(27), 24617-24623.
- Kruh, G. D., et al. (2001). The MRP subfamily of ABC transporters. Journal of Bioenergetics and Biomembranes, 33(6), 493-501.
- He, X., & Li, Y. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE (Journal of Visualized Experiments), (158), e60968.
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Application Notes & Protocols: Quantification of Intracellular Reactive Oxygen Species (ROS) using Carboxy-H2DCFDA
For Researchers, Scientists, and Drug Development Professionals
Principle of the Assay: Unveiling Cellular Oxidative Stress
Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[1][2] While they are natural byproducts of cellular metabolism and play roles in cell signaling, their overproduction leads to oxidative stress, a deleterious process implicated in numerous pathologies including cancer, neurodegenerative diseases, and inflammation.[1][3] Consequently, the accurate measurement of intracellular ROS is critical for understanding disease mechanisms and developing novel therapeutics.
The 5-(and-6)-Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate (Carboxy-H2DCFDA) assay is a widely used method for detecting and quantifying total intracellular ROS levels.[4][5] The probe itself is a non-polar, non-fluorescent molecule that can freely permeate the cell membrane. Once inside the cell, the following cascade occurs:
-
Deacetylation: Intracellular esterases cleave the two acetate groups from the Carboxy-H2DCFDA molecule. This enzymatic reaction transforms the probe into 5-(and-6)-Carboxy-2',7'-Dichlorodihydrofluorescein (Carboxy-H2DCF), a polar molecule.[6][7][8]
-
Cellular Trapping: The addition of two negative charges from the carboxyl groups and the removal of the lipophilic acetate groups effectively traps the Carboxy-H2DCF molecule within the cell, preventing leakage and allowing for a more stable and persistent signal compared to its non-carboxylated counterpart (H2DCFDA).[5][8][9]
-
Oxidation & Fluorescence: In the presence of various ROS, the trapped, non-fluorescent Carboxy-H2DCF is oxidized to the highly fluorescent 5-(and-6)-Carboxy-2',7'-Dichlorofluorescein (Carboxy-DCF).[5][6]
-
Detection: The resulting green fluorescence can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope, with an excitation maximum around 495-504 nm and an emission maximum around 525-529 nm.[5][6][8] The intensity of the fluorescence is directly proportional to the level of ROS within the cell.
Figure 1. Mechanism of Carboxy-H2DCFDA for ROS detection.
Critical Experimental Parameters & Best Practices
Successful and reproducible ROS detection requires careful optimization. Simply following a generic protocol can lead to artifacts. As a senior scientist, I stress the importance of understanding the causality behind each parameter.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Cell Seeding Density | Varies by cell type | Adherent: Seed to achieve 80-90% confluency on the day of the assay to avoid stress from over- or under-confluence. Suspension: Use a consistent concentration (e.g., 1x10⁶ cells/mL) for probe loading to ensure uniform dye uptake.[6][10] |
| Probe Concentration | 1 - 25 µM | Cell-type dependent. Start with 10 µM.[8] Too low a concentration yields a poor signal-to-noise ratio. Too high can cause cytotoxicity or dye-dye quenching, where fluorescence paradoxically decreases upon illumination.[11][12] Always perform a concentration curve for new cell lines. |
| Loading Time | 30 - 60 minutes | This is the time required for cellular uptake and deacetylation. Insufficient time leads to a weak signal. Excessive time can increase background auto-oxidation of the probe.[6][10] |
| Loading Medium | Phenol Red-Free Medium or HBSS/PBS | Phenol red is fluorescent and will significantly increase background noise.[4] Do not load the probe in the presence of serum, as it contains esterases that will prematurely cleave the dye outside the cells.[8][11] |
| Temperature | 37°C | Cellular processes, including esterase activity and ROS production, are temperature-dependent. Maintain 37°C for physiological relevance.[6][10] |
| Light Exposure | Minimize at all steps | The probe is light-sensitive and can be photo-oxidized, leading to artificially high fluorescence.[2] Perform incubations in the dark and minimize light exposure during imaging.[4][6] |
The Self-Validating System: Mandatory Controls
Your experiment is only as good as your controls. Every plate must include the following to ensure data integrity:
-
Unstained Control: Cells not loaded with Carboxy-H2DCFDA. This measures the natural autofluorescence of your cells.
-
Vehicle Control: Cells loaded with the probe but treated only with the vehicle (e.g., DMSO, PBS) used to dissolve your test compound. This establishes the basal ROS level.
-
Positive Control: Cells loaded with the probe and treated with a known ROS inducer (e.g., 100-500 µM H₂O₂ or Tert-Butyl Hydrogen Peroxide (TBHP) for 1-4 hours).[13][14] This confirms the assay is working in your system.
-
Cell-Free Control: Your test compound incubated with the probe in cell-free medium. This is critical to rule out direct chemical reactions between your compound and the dye, which can cause false positives.[15][16]
Detailed Protocol for Adherent Cells (Microplate Reader)
This protocol is optimized for a 96-well plate format but can be adapted. The key challenge with adherent cells is minimizing cell loss and stress during washing steps.
Figure 2. Experimental workflow for adherent cells.
Materials:
-
Adherent cells
-
Black, clear-bottom 96-well microplates
-
Carboxy-H2DCFDA (Stock in DMSO, store at -20°C)
-
Phenol red-free culture medium or Hanks' Balanced Salt Solution (HBSS)
-
Test compounds and controls (e.g., H₂O₂)
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Cell Seeding: The day before the experiment, seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency (e.g., 25,000 cells/well).[6] Incubate overnight under standard conditions (37°C, 5% CO₂).
-
Scientist's Note: Seeding in a black plate is crucial to minimize well-to-well light scatter and reduce background fluorescence.
-
-
Cell Treatment: Gently aspirate the culture medium. Apply your test compounds, positive control, and vehicle control diluted in fresh, pre-warmed, phenol red-free medium. Incubate for the desired treatment period.
-
Probe Preparation (Perform during last 30 min of treatment): Prepare a 10 µM (or your optimized concentration) working solution of Carboxy-H2DCFDA in pre-warmed, serum-free, phenol red-free medium.[2] Protect this solution from light.
-
Probe Loading: Carefully aspirate the treatment medium. Wash the cells once with 100 µL of pre-warmed HBSS or PBS to remove any residual treatment compounds.[17]
-
Add 100 µL of the Carboxy-H2DCFDA working solution to each well. Incubate for 30-45 minutes at 37°C in the dark.[6]
-
Final Wash: Aspirate the probe solution. Gently wash the cells twice with 100 µL of pre-warmed HBSS or PBS to remove any extracellular probe that was not taken up by the cells.[2]
-
Measurement: Add 100 µL of HBSS or PBS to each well. Immediately measure the fluorescence using a microplate reader with excitation set to ~495 nm and emission to ~535 nm.[6][17]
Detailed Protocol for Suspension Cells (Flow Cytometry & Microplate)
Handling suspension cells involves centrifugation steps, which must be gentle to maintain cell viability. This protocol is suitable for both flow cytometry (providing single-cell data) and microplate analysis (providing population average).
Figure 3. Experimental workflow for suspension cells.
Materials:
-
Suspension cells
-
Microcentrifuge tubes or 15 mL conical tubes
-
Carboxy-H2DCFDA
-
Phenol red-free culture medium or HBSS/PBS
-
Test compounds and controls
-
Flow cytometer or fluorescence microplate reader
Step-by-Step Methodology:
-
Cell Preparation: Harvest cells and determine cell count and viability. Aliquot approximately 1x10⁶ cells per condition into individual tubes.
-
Cell Treatment: Centrifuge the cells (e.g., 200 x g for 5 minutes) and discard the supernatant.[18] Resuspend the cell pellets in pre-warmed, phenol red-free medium containing the appropriate test compounds, positive control, or vehicle control. Incubate for the desired treatment period.
-
Probe Preparation: During the final 30 minutes of treatment, prepare a fresh working solution of Carboxy-H2DCFDA as described for adherent cells.
-
Probe Loading: Pellet the cells by centrifugation and discard the treatment supernatant. Wash the cells once by resuspending in 1 mL of pre-warmed HBSS/PBS, pelleting, and discarding the supernatant.[10]
-
Resuspend the cell pellet in the Carboxy-H2DCFDA working solution (e.g., 1 mL per 1x10⁶ cells). Incubate for 30 minutes at 37°C in the dark.[6][10]
-
Final Wash: Pellet the cells by centrifugation, discard the probe solution, and wash once with 1 mL of pre-warmed HBSS/PBS.[17]
-
Measurement:
-
For Flow Cytometry: Resuspend the final cell pellet in an appropriate volume of ice-cold HBSS/PBS. Protect from light and analyze immediately.[18] Use the 488 nm laser for excitation and detect emission in the FITC/GFP channel (e.g., 530/30 nm bandpass filter).[6] Gate on the live cell population using forward and side scatter.
-
For Microplate Reader: Resuspend the final cell pellet in HBSS/PBS and transfer 100 µL (containing ~100,000 cells) to each well of a black, clear-bottom 96-well plate.[10] Read immediately as described for adherent cells.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the fluorescence intensity of the unstained control from all other readings. For plate reader assays, also subtract the reading from a cell-free (blank) well.[6][17]
-
Normalization: Express the data as a fold change or percentage relative to the vehicle-treated control.
-
Fold Change = (Fluorescence of Treated Sample) / (Fluorescence of Vehicle Control)
-
-
Interpretation: An increase in fluorescence intensity in treated cells compared to the vehicle control indicates an increase in intracellular ROS production. A decrease suggests an antioxidant effect.
A Critical Caveat: The DCF-based assays, including Carboxy-H2DCFDA, are indicators of a general shift in cellular redox state and are not specific to a single ROS molecule.[19][20] They are known to react with a wide variety of oxidizing species.[19] Furthermore, the signal is dependent on cellular esterase activity.[20] Therefore, it is scientifically rigorous to state that a treatment increases the oxidation of Carboxy-H2DCF rather than making an absolute claim of "increasing H₂O₂". Corroborating findings with more specific probes is always recommended.[19][21]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| High Background Fluorescence in Control Wells | 1. Probe auto-oxidation. 2. Presence of phenol red or serum in medium. 3. Photobleaching/photo-oxidation. | 1. Always prepare probe working solution fresh. 2. Use phenol red-free, serum-free medium for loading/washing steps.[4][8] 3. Minimize light exposure at all stages.[6] |
| No Signal or Weak Signal in Positive Control | 1. Ineffective ROS inducer. 2. Insufficient probe concentration or loading time. 3. Probe was inactive (degraded). | 1. Titrate the positive control (e.g., H₂O₂) to find an optimal concentration and duration for your cell type.[13] 2. Optimize probe concentration and loading time (30-60 min is typical).[10] 3. Use a fresh aliquot of the probe stock solution. |
| High Variability Between Replicates | 1. Inconsistent cell numbers per well. 2. Cell stress or death during handling (especially washing). 3. Edge effects in the microplate. | 1. Ensure accurate cell counting and plating. 2. Handle cells gently; avoid harsh pipetting or over-centrifugation. 3. Avoid using the outermost wells of the plate, which are prone to evaporation. |
| Test Compound Shows Signal in Cell-Free Control | The compound is directly reacting with the probe. | The assay is not suitable for this compound. The observed fluorescence is an artifact and cannot be attributed to cellular ROS production.[15][16] |
References
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Setsukinai, K., Urano, Y., Kakinuma, K., Majima, H. J., & Nagano, T. (2003). Recent advances in fluorescent probes for the detection of reactive oxygen species. Biological and Pharmaceutical Bulletin, 26(3), 321-326. [Link]
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Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of biochemical and biophysical methods, 65(2-3), 45-80. [Link]
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Eruslanov, E., & Kusmartsev, S. (2010). A simple microplate assay for reactive oxygen species generation and rapid cellular protein normalization. Methods in molecular biology (Clifton, N.J.), 594, 141-151. [Link]
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LeBel, C. P., Ischiropoulos, H., & Bondy, S. C. (1992). Evaluation of the probe 2',7'-dichlorofluorescin as an indicator of reactive oxygen species formation and oxidative stress. Chemical research in toxicology, 5(2), 227-231. [Link]
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Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free radical biology & medicine, 27(5-6), 612-616. [Link]
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Rota, C., Fann, Y. C., & Mason, R. P. (1999). Phenoxyl free radical formation during the oxidation of the hydroquinone metabolites of carcinogenic aromatic hydrocarbons by horseradish peroxidase. Journal of Biological Chemistry, 274(40), 28161-28168. [Link]
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Yang, S., Lian, G. (2019). ROS and diseases: role in metabolism and energy supply. Molecular and Cellular Biochemistry, 467(1-2), 1-12. [Link]
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OZ Biosciences. (n.d.). ROS Assay Kit Protocol. OZ Biosciences. [Link]
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Interchim. (n.d.). H2DCFDA Technical Sheet. Interchim. [Link]
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G-Biosciences. (n.d.). DCFH-DA Protocol. G-Biosciences. [Link]
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Zhang, J., Wang, X., & Han, K. L. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(9), 2459-2471. [Link]
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Maj, E., & Radek, M. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 29(1), 1-25. [Link]
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Eruslanov, E., & Kusmartsev, S. (2010). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of visualized experiments : JoVE, (45), 2371. [Link]
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Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Denison, M. S., Forman, H. J., Grisham, M. B., ... & Zweier, J. L. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free radical biology & medicine, 52(1), 1-6. [Link]
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Kalyanaraman, B., et al. (2014). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Environmental and molecular mutagenesis, 55(4), 351-359. [Link]
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Image Analyst MKII. (2015). Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2. Image Analyst MKII Online Manual. [Link]
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ResearchGate. (2015). Can DCFH-DA cause cell death when added to measure ROS level?. ResearchGate. [Link]
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Afanasyev, I. (2014). Use of the Dichlorofluorescein Assay to Measure “Reactive Oxygen Species”. In: Spagnuolo, C. (eds) Oxidative Stress and Nuclear Functions. Springer, New York, NY. [Link]
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Sinha, A., & Shama, S. (2021). Fluorescence Detection of Increased Reactive Oxygen Species Levels in Saccharomyces cerevisiae at the Diauxic Shift. In: Methods in Molecular Biology. Springer. [Link]
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Pogue, A. I., et al. (2018). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. International Journal of Molecular Sciences, 19(9), 2649. [Link]
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Application Notes and Protocols for 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA)
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the preparation and use of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA), a versatile fluorescent probe. The following sections are designed to equip researchers with the necessary information for the successful application of CDCFDA in cellular analysis, emphasizing the scientific principles behind the experimental procedures.
Introduction to this compound (CDCFDA)
This compound (CDCFDA) is a cell-permeant compound that serves as a robust indicator for intracellular reactive oxygen species (ROS) and cell viability.[1] In its native diacetate form, CDCFDA is a non-fluorescent molecule that can freely cross the cell membrane. Once inside a viable cell, intracellular esterases hydrolyze the diacetate groups, yielding 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF).[1][2] This cleaved product, in the presence of reactive oxygen species, is oxidized to a highly fluorescent derivative that can be detected using fluorescence microscopy or flow cytometry.[3] The accumulation of the fluorescent product is contingent on both enzymatic activity and membrane integrity, making it a reliable marker for live cells.[1][4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of CDCFDA is paramount for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₅H₁₄Cl₂O₉ | [2] |
| Molecular Weight | 529.28 g/mol | [1][5] |
| Appearance | Off-white to white solid | [1][2] |
| Excitation Wavelength (end product) | ~504-505 nm | [1][2] |
| Emission Wavelength (end product) | ~526-530 nm | [1] |
| Solubility | Soluble in DMSO, DMF, and methanol | [6][2] |
| Storage | Store at -20°C, protected from light | [1] |
Mechanism of Action and Cellular Processing
The utility of CDCFDA as a cellular probe is rooted in a multi-step intracellular activation process. This pathway underscores the importance of cellular health and metabolic activity for accurate measurements.
Caption: Intracellular activation of CDCFDA.
Preparation of a CDCFDA Stock Solution
The preparation of a stable and reliable stock solution is the foundational step for any experiment utilizing CDCFDA. It is critical to use anhydrous dimethyl sulfoxide (DMSO) to prevent premature hydrolysis of the diacetate groups.
Protocol 1: Preparation of a 10 mM CDCFDA Stock Solution
| Step | Procedure | Rationale |
| 1 | Equilibrate the vial of CDCFDA powder to room temperature before opening. | This prevents condensation of moisture onto the powder, which can lead to hydrolysis. |
| 2 | Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1-10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of CDCFDA (MW: 529.28), add 188.9 µL of anhydrous DMSO. | Anhydrous DMSO is the recommended solvent as it is an excellent organic solvent and minimizes water-induced degradation of the probe.[7] A concentration of 1-10 mM provides a convenient stock for further dilutions.[7] |
| 3 | Vortex the solution thoroughly until all the solid is dissolved. | Ensures a homogenous stock solution for consistent experimental results. |
| 4 | Aliquot the stock solution into single-use volumes in amber or light-blocking microcentrifuge tubes. | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound.[8] Protection from light is crucial as CDCFDA is light-sensitive.[2][9] |
| 5 | Store the aliquots at -20°C or -80°C. | At -20°C, the stock solution is stable for about a month, while at -80°C, it can be stored for up to six months.[8] |
Application Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol details the use of CDCFDA for the qualitative and semi-quantitative assessment of intracellular ROS levels.
Caption: Workflow for intracellular ROS measurement using CDCFDA.
Protocol 2: Intracellular ROS Detection
| Step | Procedure | Rationale |
| 1 | Cell Preparation: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere and reach the desired confluency. | Proper cell density and health are crucial for reproducible results. |
| 2 | Preparation of Working Solution: Immediately before use, dilute the CDCFDA stock solution to a final working concentration of 1-10 µM in a serum-free medium or phosphate-buffered saline (PBS).[4][10] | Serum can contain esterase activity that may hydrolyze the probe extracellularly. The optimal concentration should be determined empirically for each cell type.[10] |
| 3 | Cell Loading: Remove the culture medium and wash the cells once with warm PBS. Add the CDCFDA working solution to the cells. | Washing removes any residual serum and prepares the cells for probe loading. |
| 4 | Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[4] | This allows sufficient time for the probe to diffuse into the cells and for intracellular esterases to cleave the acetate groups. Incubation time may need optimization.[10] |
| 5 | Experimental Treatment: After incubation, wash the cells with warm PBS to remove excess probe. Apply the experimental treatment (e.g., a compound to induce or inhibit ROS production) in a complete culture medium. | Washing removes any extracellular probe that could contribute to background fluorescence. |
| 6 | Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader with excitation at ~490-505 nm and emission at ~520-530 nm.[1][4] | The increase in fluorescence intensity is proportional to the level of intracellular ROS.[10] |
Application Protocol: Cell Viability Assay
This protocol outlines the use of CDCFDA to determine the number of viable cells in a population based on their esterase activity and membrane integrity.[1]
Protocol 3: Cell Viability Assessment
| Step | Procedure | Rationale |
| 1 | Cell Preparation: Prepare a single-cell suspension or plate adherent cells in a 96-well plate. | A homogenous cell population is essential for accurate viability measurements. |
| 2 | Preparation of Working Solution: Dilute the CDCFDA stock solution to a final working concentration of 1-10 µM in PBS or a suitable buffer.[4] | The optimal concentration should be determined for the specific cell line being used. |
| 3 | Staining: Remove the culture medium and wash the cells with PBS. Add the CDCFDA working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[4] | This incubation period allows for the enzymatic conversion of CDCFDA to its fluorescent form in viable cells.[4] |
| 4 | Washing: Remove the staining solution and wash the cells twice with PBS.[4] | Washing steps are critical to remove the non-fluorescent probe from the extracellular environment and reduce background signal. |
| 5 | Measurement: Add PBS or a suitable buffer to each well and measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[4] | The fluorescence intensity directly correlates with the number of viable cells in the sample.[4] |
Safety and Handling Precautions
As with any chemical reagent, proper safety precautions should be observed when handling CDCFDA.
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye protection.
-
Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[11]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9][11]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[9][11] If inhaled, move to fresh air.[9][11] If ingested, rinse the mouth with water.[11] Seek medical attention if symptoms persist.[9]
References
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How to prepare working solutions of 2',7'-dichlorofluorescein diacetate for determining ROS generation in WBCs by flow cytometry? | ResearchGate. [Link]
-
ROS Detection in Adherent Cells via DCFH DA Staining - YouTube. [Link]
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(PDF) Guidelines for cell viability assays - ResearchGate. [Link]
-
Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - NIH. [Link]
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Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed. [Link]
-
Response of Oral and Skin Keratinocytes to Oxidative Stress - MDPI. [Link]
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(PDF) Measurement of Intracellular pH - ResearchGate. [Link]
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21180_Cell Meter™ Fluorimetric Intracellular pH Assay Kit - Interchim. [Link]
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Application Note: Quantitative Assessment of Reactive Oxygen Species (ROS) Generation in Neuronal-Glial Co-Cultures Using Carboxy-H2DCFDA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Redox Signaling in Neuro-Glial Communication
The central nervous system operates on a delicate balance of complex interactions between neurons and glial cells (astrocytes, microglia, and oligodendrocytes). This intricate communication network is fundamental for brain homeostasis, synaptic plasticity, and overall neurological function.[1][2] A critical component of this intercellular crosstalk is redox signaling, mediated by reactive oxygen species (ROS). While historically viewed as purely damaging byproducts of metabolism, ROS—such as superoxide anion (O₂•⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂)—are now recognized as vital second messengers at physiological concentrations.[3]
However, a disruption in this redox balance, leading to excessive ROS production, results in oxidative stress.[3] This state is a key pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as in acute injuries like stroke.[4][5][6] Glial cells, particularly activated microglia and astrocytes, are major sources of ROS and inflammatory mediators in the brain, which can profoundly impact neuronal health and survival.[1][5] Understanding the dynamics of ROS generation within the neuro-glial environment is therefore paramount for elucidating disease mechanisms and developing effective neuroprotective therapeutics.
This application note provides a comprehensive guide to the use of 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (Carboxy-H2DCFDA or C-DCDFA), a robust fluorescent probe for the sensitive detection and quantification of intracellular ROS in neuronal-glial co-culture models.[6][7] We will delve into the probe's mechanism, provide a detailed, field-proven protocol, and discuss critical aspects of data interpretation and troubleshooting to ensure scientific rigor.
Mechanism of Action: From a Non-Fluorescent Probe to a Quantifiable Signal
The utility of Carboxy-H2DCFDA lies in its multi-step transformation from a cell-permeant, non-fluorescent molecule into a highly fluorescent product that is trapped within the cell, providing a signal directly proportional to intracellular ROS levels.[8][9]
-
Passive Diffusion & Intracellular Trapping: Carboxy-H2DCFDA, rendered lipophilic by its two acetate groups, readily crosses the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave these acetate groups.[10][11] This hydrolysis reveals the polar, membrane-impermeant 2',7'-dichlorodihydrofluorescein (H2DCF), effectively trapping the probe within the cytoplasm. This enzymatic step is critical, as it concentrates the probe at the site of ROS generation.[12][13]
-
Oxidation to the Fluorescent State: In the presence of various ROS (including hydroxyl radicals, peroxynitrite, and hydrogen peroxide in the presence of peroxidases), the non-fluorescent H2DCF is oxidized to 2',7'-dichlorofluorescein (DCF).[10][14] This oxidation restores the molecule's conjugated π-system, resulting in a bright green fluorescence with an excitation maximum around 495 nm and an emission maximum near 525 nm.[11][15] The carboxyl group on the C-DCDFA variant enhances intracellular retention compared to the classic H2DCFDA probe.[8]
Caption: Mechanism of Carboxy-H2DCFDA activation.
Detailed Experimental Protocol
This protocol is optimized for measuring ROS in primary neuronal-glial co-cultures plated in a 96-well format, suitable for fluorescence microscopy or plate reader analysis.
Required Materials
-
Reagents:
-
5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (Carboxy-H2DCFDA)
-
Anhydrous Dimethyl sulfoxide (DMSO)[15]
-
Hanks' Balanced Salt Solution (HBSS), without phenol red
-
Phenol red-free cell culture medium (e.g., Neurobasal medium)[16]
-
Positive Control Inducer: e.g., 100 µM Hydrogen peroxide (H₂O₂) or 50 µM Tert-butyl hydroperoxide (TBHP)[17][18]
-
(Optional) Negative Control/Antioxidant: N-acetylcysteine (NAC)
-
-
Equipment:
Step-by-Step Methodology
Step 1: Reagent Preparation (Critical First Step)
-
Prepare Stock Solution: Dissolve Carboxy-H2DCFDA in anhydrous DMSO to create a 10 mM stock solution.[16][19]
-
Expert Insight: Moisture in DMSO can compromise the probe. Use fresh, high-quality DMSO and prepare small aliquots to avoid repeated freeze-thaw cycles.
-
-
Aliquot and Store: Aliquot the stock solution into small volumes (e.g., 5-10 µL) in amber vials and store at -20°C, protected from light and moisture. A properly stored stock is stable for several months.
Step 2: Cell Seeding and Culture
-
Plate Cells: Seed your primary neuronal-glial co-cultures onto black, clear-bottom 96-well plates at a desired density. Allow the cells to adhere and establish connections, typically for 7-10 days in vitro (DIV).
-
Expert Insight: The co-culture's health is paramount. Ensure a stable culture with well-defined neuronal networks and a supportive glial layer before initiating the assay. Human neuronal-glial (HNG) co-cultures are often comprised of approximately 35% neurons and 65% astroglia.[7]
-
Step 3: Experimental Treatment
-
Apply Compounds: If assessing the effect of a drug or toxin, replace the culture medium with fresh, phenol red-free medium containing your test compound(s) at the desired concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
-
Incubate: Incubate for the desired treatment period (e.g., 1 to 24 hours) under standard culture conditions.
Step 4: C-DCDFA Loading
-
Prepare Working Solution: Immediately before use, dilute the 10 mM Carboxy-H2DCFDA stock solution to a final working concentration of 5-20 µM in pre-warmed (37°C), serum-free, phenol red-free medium or HBSS.[20][21]
-
Wash Cells: Gently aspirate the treatment medium and wash the cells twice with pre-warmed HBSS to remove any residual compounds.
-
Load Probe: Add 100 µL of the Carboxy-H2DCFDA working solution to each well.
-
Incubate: Incubate the plate for 30-45 minutes at 37°C in the dark.[8][21]
-
Expert Insight: The optimal loading time can be cell-type dependent. It is advisable to run a time-course experiment (e.g., 15, 30, 45, 60 minutes) during initial optimization to find the best signal-to-noise ratio.
-
Step 5: Positive and Negative Controls
-
During the final 15-30 minutes of the probe loading step, add your positive control inducer. For example, add H₂O₂ to a final concentration of 100 µM to designated wells.
-
For a negative control, you can pre-treat cells with an antioxidant like NAC (e.g., 1 mM for 1 hour) before adding the ROS inducer.
Step 6: Data Acquisition
-
Wash: Gently aspirate the loading solution and wash the cells twice with warm HBSS to remove any extracellular probe. This step is critical to minimize background signal.[16]
-
Add Final Buffer: Add 100 µL of warm HBSS or phenol red-free medium to each well.
-
Measure Fluorescence: Immediately measure the fluorescence intensity using a plate reader (Ex: 495 nm / Em: 525 nm) or capture images using a fluorescence microscope with a standard FITC/GFP filter set.[19]
-
Trustworthiness: Data should be acquired immediately, as the fluorescent DCF signal can be prone to photobleaching and leakage from the cells over time.[23]
-
Caption: Experimental workflow for ROS detection.
Data Analysis and Interpretation
Proper data analysis requires normalization and the use of appropriate controls to ensure that observed changes in fluorescence are genuinely due to altered ROS levels.
-
Background Subtraction: Always include wells with no cells (media/buffer + probe only) to measure cell-free auto-oxidation of the probe. Subtract this average background value from all other readings.[16][24]
-
Normalization: Changes in fluorescence can be influenced by variations in cell number. After the fluorescence reading, you must normalize the data to cell viability. This can be done using a subsequent assay in the same well, such as the Sulforhodamine B (SRB) assay for total protein or a DNA-binding dye like Hoechst for cell count.[9][19]
-
Normalized Fluorescence = (Raw Fluorescence - Background) / Cell Viability Metric
-
-
Data Presentation: Express the results as a fold change or percentage relative to the vehicle-treated control group.
Table 1: Expected Outcomes for Controls
| Control Type | Treatment | Expected ROS Signal (Fluorescence) | Purpose |
|---|---|---|---|
| Vehicle Control | Vehicle (e.g., DMSO) | Baseline | Establishes the basal ROS level in the culture system. |
| Positive Control | H₂O₂ or TBHP | High (Significant increase vs. Vehicle) | Confirms the probe is working and cells are capable of producing a ROS response.[17] |
| Negative Control | Antioxidant (NAC) + H₂O₂ | Low (Significantly lower than H₂O₂ alone) | Validates that the signal is specific to oxidative stress. |
| Cell-Free Control | No Cells + Probe | Very Low | Measures probe auto-oxidation and background from the media.[16][24] |
Critical Considerations and Troubleshooting
While powerful, the DCF assay is susceptible to artifacts. Adherence to the following points is essential for generating reliable data.[14]
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
|---|---|---|
| High Background in Control Wells | 1. Probe auto-oxidation in solution.[16]2. Extracellular hydrolysis by serum esterases.[11]3. Use of phenol red-containing media.[16] | 1. Always prepare the working solution immediately before use. Protect from light.2. Use serum-free media for all loading and washing steps.3. Use phenol red-free media/buffers for the entire assay duration. |
| Signal Decreases After Illumination | Photobleaching of the DCF fluorophore or probe overloading causing self-quenching.[22][23] | 1. Minimize light exposure during all steps.2. Acquire images quickly using the lowest possible excitation intensity.3. Optimize probe concentration; lower concentrations (e.g., 5 µM) may be sufficient.[22] |
| Inconsistent Results | 1. Variation in cell number across wells.2. Probe leakage from cells. | 1. Ensure even cell seeding and normalize all data to a cell viability metric post-reading.[19]2. Acquire data immediately after the final wash step. The carboxylated probe offers better retention, but leakage can still occur. |
| Test Compound is Fluorescent | The compound itself fluoresces in the same spectrum as DCF. | Run a control with cells treated with your compound but WITHOUT the C-DCDFA probe to measure its intrinsic fluorescence. Subtract this value. |
| No Signal with Positive Control | 1. Probe stock has degraded.2. Cells are unhealthy or dead. | 1. Use a fresh aliquot or new vial of the probe.2. Check cell viability before the experiment. Ensure the H₂O₂ concentration is not causing rapid cell death. |
Conclusion
The Carboxy-H2DCFDA assay is a highly sensitive and accessible method for investigating the role of oxidative stress in the complex interplay between neurons and glial cells. By understanding the probe's mechanism and adhering to a rigorously controlled protocol, researchers can generate reliable and quantitative data. The insights gained from these experiments are invaluable for dissecting the pathological mechanisms of neurological disorders and for the preclinical evaluation of novel therapeutic agents aimed at restoring redox homeostasis in the central nervous system.
References
-
Cho, K.-J., & Kim, G.-W. (2021). Crosstalk between Neuron and Glial Cells in Oxidative Injury and Neuroprotection. Antioxidants, 10(12), 1990. Available from: [Link]
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Lee, M., & Suk, K. (2021). Crosstalk between Neuron and Glial Cells in Oxidative Injury and Neuroprotection. Antioxidants, 10(12), 1990. Available from: [Link]
-
PubMed. (2021). Crosstalk between Neuron and Glial Cells in Oxidative Injury and Neuroprotection. Retrieved from [Link]
-
PubMed. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Retrieved from [Link]
-
Tetz, L. M., Kamau, P. W., & Loch-Caruso, R. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Journal of Pharmacological and Toxicological Methods, 67(1), 30–37. Available from: [Link]
-
Lukiw, W. J., & Pogue, A. I. (2012). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. International Journal of Molecular Sciences, 13(8), 9615–9626. Available from: [Link]
-
National Institutes of Health. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]
-
ResearchGate. (2023). Cellular total ROS was quantified in primary neuron using confocal.... Retrieved from [Link]
-
Frontiers. (n.d.). Crosstalk Between the Oxidative Stress and Glia Cells After Stroke: From Mechanism to Therapies. Retrieved from [Link]
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Kalyanaraman, B., Darley-Usmar, V., Davies, K. J. A., Dennery, P. A., Forman, H. J., Grisham, M. B., Mann, G. E., Moore, K., Roberts, L. J., & Ischiropoulos, H. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1–6. Available from: [Link]
-
Semantic Scholar. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Retrieved from [Link]
-
ResearchGate. (n.d.). Glial cell could protect neuron away from oxidative stress in.... Retrieved from [Link]
-
PubMed. (2012). Metal-sulfate induced generation of ROS in human brain cells: detection using an isomeric mixture of 5- and 6-carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA) as a cell permeant tracer. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Implications of dichlorofluorescein photoinstability for detection of UVA-induced oxidative stress in fibroblasts and keratinocyte cells. Retrieved from [Link]
-
National Institutes of Health. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
-
PubMed. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Retrieved from [Link]
-
PubMed. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Retrieved from [Link]
-
ResearchGate. (2017). What is the best protocol to detect ROS in cell culture using CM-H2DCFDA?. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help with some confusing DCFDA results?. Retrieved from [Link]
-
National Institutes of Health. (2012). Selective esterase–ester pair for targeting small molecules with cellular specificity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. Retrieved from [Link]
-
ResearchGate. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models. Retrieved from [Link]
-
PubMed. (2008). Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes. Retrieved from [Link]
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- 3. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Metal-sulfate induced generation of ROS in human brain cells: detection using an isomeric mixture of 5- and 6-carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA) as a cell permeant tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
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using C-DCDFA to study drug-induced oxidative stress
Application Notes & Protocols
Topic: Utilizing 5-(and-6)-Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate (C-DCDFA) for the Quantitative and Qualitative Assessment of Drug-Induced Oxidative Stress in Cell-Based Assays.
Audience: Researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and cell biology.
Introduction: The Double-Edged Sword of Drug Metabolism
Drug-induced oxidative stress is a critical mechanism underlying the toxicity of numerous xenobiotics. While many pharmaceuticals are designed to modulate biological pathways therapeutically, their metabolism can inadvertently lead to the overproduction of reactive oxygen species (ROS) such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). When the cellular antioxidant defense systems are overwhelmed, these ROS can inflict damage upon lipids, proteins, and nucleic acids, culminating in cytotoxicity, organ damage, and idiosyncratic drug reactions. Therefore, the early and accurate detection of ROS is a cornerstone of modern toxicological screening and drug safety assessment.
This guide provides an in-depth protocol for using 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (C-DCDFA), a robust and widely adopted fluorescent probe, to measure intracellular ROS generation following drug exposure. We will delve into the probe's mechanism, provide detailed protocols for both qualitative imaging and quantitative flow cytometry, and explain the critical considerations for designing a scientifically sound and reproducible experiment.
Principle of Detection: The Molecular Activation of C-DCDFA
C-DCDFA is a chemically stable, cell-permeant molecule that is non-fluorescent in its native state. Its utility as a ROS indicator hinges on a two-step intracellular activation process.
-
Passive Diffusion and Deacetylation: The acetate groups on C-DCDFA render the molecule lipophilic, allowing it to freely cross the plasma membrane into the cell's cytoplasm. Once inside, ubiquitous intracellular esterases cleave the acetate groups, transforming the molecule into the polar, cell-impermeant 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein (C-DCDFH). This trapping mechanism ensures the probe is retained within the cell.
-
ROS-Mediated Oxidation: The resulting C-DCDFH is non-fluorescent but is readily oxidized by a broad range of ROS (primarily hydrogen peroxide, hydroxyl radicals, and peroxynitrite) into 5-(and-6)-carboxy-2',7'-dichlorofluorescein (C-DCF). C-DCF is a highly fluorescent compound with excitation and emission maxima of approximately 495 nm and 529 nm, respectively. The measured fluorescence intensity is directly proportional to the amount of ROS present within the cell at the time of measurement.
Caption: Mechanism of C-DCDFA activation within a cell.
Critical Experimental Design Considerations
A successful and interpretable experiment relies on meticulous planning and the inclusion of proper controls.
-
Probe Concentration and Loading: The optimal concentration of C-DCDFA typically ranges from 5 to 25 µM, but it must be empirically determined for each cell type to maximize signal while minimizing probe-induced cytotoxicity or artifacts. Loading is performed in serum-free media or buffer (e.g., Hanks' Balanced Salt Solution, HBSS) because serum esterases can prematurely cleave the probe extracellularly.
-
Positive and Negative Controls: These are non-negotiable for validating the assay.
-
Positive Control: A known ROS inducer should be used to confirm that the probe and cellular system are responsive. Common choices include hydrogen peroxide (H₂O₂, 50-200 µM), tert-butyl hydroperoxide (TBHP, 50-200 µM), or Menadione (10-50 µM).
-
Negative/Inhibitor Control: Pre-treating cells with an antioxidant like N-acetylcysteine (NAC, 1-10 mM) for 1-2 hours before adding the test drug can demonstrate that the observed fluorescence is indeed due to ROS.
-
-
Light Sensitivity: The oxidized C-DCF product is photosensitive and can be photobleached by excessive exposure to excitation light. Furthermore, the probe itself can be photo-oxidized, leading to artifactual signals. Minimize light exposure during incubation and imaging.
-
Background Fluorescence: Autofluorescence from cells and media components can interfere with the signal. Always include an "unloaded" control (cells treated with the drug but not the C-DCDFA probe) to measure and subtract background.
Experimental Workflow Overview
The general procedure for using C-DCDFA follows a sequential process. This workflow is adaptable for both microscopy and flow cytometry platforms.
Application Notes and Protocols for Long-Term Cell Labeling with 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate succinimidyl ester (CDCFDA-SE)
Introduction: A Chemically-Refined Tool for Precision Cell Tracking
In the dynamic landscape of cell biology and drug development, the ability to accurately track cell populations over extended periods is paramount. 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate, succinimidyl ester (CDCFDA-SE) has emerged as a superior fluorescent probe for such longitudinal studies.[1][2] While often discussed in the same context as its analogue, carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), it is crucial for the discerning researcher to recognize their distinct chemical identities. CDCFDA-SE is built upon a dichlorofluorescein core, which imparts specific spectral properties that can be advantageous in multicolor experimental designs.
This guide provides a comprehensive overview of CDCFDA-SE, from its underlying mechanism of action to detailed, field-proven protocols for its application. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
The elegant Mechanism of Intracellular Entrapment
The efficacy of CDCFDA-SE as a long-term cell tracer lies in a sophisticated two-step intracellular activation process.[1][3] This mechanism ensures that only viable cells with intact membranes and active metabolism are labeled, providing an intrinsic layer of data quality control.
-
Passive Diffusion : The CDCFDA-SE molecule is initially non-fluorescent and, due to its acetate groups, is lipophilic and readily permeable to the cell membrane. It passively diffuses into the cytoplasm of living cells.[1][4]
-
Enzymatic Activation and Fluorescent Conversion : Once inside a viable cell, ubiquitous intracellular esterases cleave the acetate groups from the CDCFDA-SE molecule.[1] This enzymatic reaction transforms the molecule into its fluorescently active form, 5(6)-carboxy-2',7'-dichlorofluorescein, succinimidyl ester.
-
Covalent Immobilization : The succinimidyl ester (SE) group is an amine-reactive moiety that covalently binds to primary amines on intracellular proteins.[1][3] This stable amide bond ensures that the fluorescent probe is securely retained within the cytoplasm and is not transferred to adjacent cells.[1] This covalent linkage is the cornerstone of its utility in long-term tracking, as the dye is not lost over time, except through cell division.
Physicochemical and Fluorescent Properties
A clear understanding of the probe's properties is essential for proper experimental setup and data acquisition.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₁₇Cl₂NO₁₁ | [2] |
| Molecular Weight | 626.36 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | DMSO or DMF | |
| Excitation Maximum (λex) | ~504 nm (of hydrolyzed product at pH 7) | [4] |
| Emission Maximum (λem) | ~529 nm (of hydrolyzed product at pH 7) | [4] |
| Cellular Localization | Cytoplasm and Nucleus | [4] |
Protocols for Cell Labeling
The following protocols have been optimized for robust and reproducible cell labeling. It is imperative to perform a titration of the CDCFDA-SE concentration to determine the optimal balance between bright fluorescence and minimal cytotoxicity for your specific cell type.[5]
Reagent Preparation: The Foundation of Success
Proper preparation and storage of the CDCFDA-SE stock solution are critical to prevent hydrolysis and ensure consistent labeling.[4]
-
Bring to Room Temperature : Before opening, allow the vial of lyophilized CDCFDA-SE to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Reconstitution : Prepare a 10 mM stock solution by dissolving the lyophilized powder in anhydrous dimethyl sulfoxide (DMSO). For example, to a 25 mg vial of CDCFDA-SE (MW: 626.36), add approximately 3.99 mL of anhydrous DMSO.
-
Aliquoting and Storage : Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, where they are stable for at least 6 to 12 months.[4]
Protocol 1: Labeling of Suspension Cells
This protocol is suitable for non-adherent cells or cells that have been detached.
-
Cell Preparation : Harvest cells and wash them once with serum-free medium or Phosphate-Buffered Saline (PBS). Resuspend the cells at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in pre-warmed (37°C) serum-free medium or PBS. A single-cell suspension is crucial for uniform labeling.
-
Working Solution Preparation : Prepare a 2X working solution of CDCFDA-SE in the same serum-free medium or PBS used for cell suspension. The final concentration for labeling typically ranges from 1 to 10 µM. For a final concentration of 5 µM, prepare a 10 µM working solution. Always prepare the working solution fresh for each experiment.[4]
-
Staining : Add an equal volume of the 2X CDCFDA-SE working solution to the cell suspension. Mix gently and immediately.
-
Incubation : Incubate the cells for 10-20 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Quenching : Stop the labeling reaction by adding 4-5 volumes of cold, complete culture medium (containing at least 10% fetal bovine serum). The proteins in the serum will quench any unreacted dye. Incubate for 5 minutes on ice.
-
Washing : Pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with complete culture medium to remove any residual unbound dye.
-
Final Resuspension : Resuspend the labeled cells in fresh, pre-warmed complete culture medium for subsequent experiments.
Protocol 2: Labeling of Adherent Cells
This protocol is designed for cells cultured in monolayers.
-
Cell Preparation : Grow adherent cells to the desired confluency in a culture vessel.
-
Washing : Aspirate the culture medium and gently wash the cell monolayer once with pre-warmed (37°C) serum-free medium or PBS.
-
Working Solution and Staining : Prepare a 1X working solution of CDCFDA-SE in serum-free medium or PBS at the desired final concentration (typically 1-10 µM). Add a sufficient volume of the working solution to completely cover the cell monolayer.
-
Incubation : Incubate the cells for 10-20 minutes at 37°C in a cell culture incubator, protected from light.
-
Quenching and Washing : Aspirate the staining solution and wash the monolayer three times with pre-warmed complete culture medium to quench and remove any unbound dye.
-
Recovery : Add fresh, pre-warmed complete culture medium to the cells and return them to the incubator for at least 30 minutes to allow for full de-esterification and recovery before subsequent treatments or analysis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Staining Intensity | - Hydrolyzed CDCFDA-SE stock solution.- Insufficient dye concentration or incubation time.- Low intracellular esterase activity. | - Prepare fresh stock solution in anhydrous DMSO.- Perform a titration to optimize concentration and incubation time.- Ensure cells are healthy and metabolically active. |
| High Cell Death/Toxicity | - CDCFDA-SE concentration is too high.- Extended incubation time. | - Perform a titration to find the lowest effective concentration.- Reduce the incubation time. |
| High Signal Variability | - Non-uniform cell suspension (clumps).- Inconsistent timing or temperature during incubation. | - Ensure a single-cell suspension before labeling.- Standardize all incubation steps precisely. |
Applications in Research and Development
The stable, long-term labeling afforded by CDCFDA-SE opens up a wide array of applications for researchers.
-
Cell Proliferation Assays : This is a primary application of CDCFDA-SE. As labeled cells divide, the fluorescent dye is distributed equally between daughter cells.[6] Consequently, each cell division results in a halving of the fluorescence intensity, which can be precisely quantified by flow cytometry to resolve up to eight or more generations.[7]
-
In Vivo and In Vitro Cell Tracking : The covalent and stable nature of the label makes CDCFDA-SE an ideal tool for tracking cell migration, engraftment, and fate in complex environments, such as in vivo adoptive transfer experiments or co-culture systems.[6]
-
Cell Viability Assessment : Since the conversion of CDCFDA-SE to its fluorescent form requires active intracellular esterases, the dye can serve as a robust indicator of cell viability.[3] Only live cells with intact membranes will retain the dye and fluoresce brightly.[3]
Conclusion
This compound succinimidyl ester is a powerful and reliable tool for the long-term fluorescent labeling of viable cells. By understanding its mechanism of action and adhering to optimized protocols, researchers can achieve high-quality, reproducible data for a variety of applications, from fundamental cell biology to preclinical drug development. The key to success lies in careful reagent preparation and empirical optimization of labeling conditions for the specific cell type under investigation.
References
-
Bio-Rad. (n.d.). CFDA-SE Cell Proliferation Assay Kit. Retrieved from Bio-Rad Antibodies website: [Link]
-
Bio-Rad. (n.d.). CFDA, SE. Retrieved from Bio-Rad website: [Link]
-
Jena Bioscience. (n.d.). dichlorofluorescein diacetate N-succinimidyl ester / 5(6)-Carboxy-DCF DA SE. Retrieved from Jena Bioscience website: [Link]
-
University of Arizona. (n.d.). Labeling with CFDA(CFSE). Retrieved from The University of Arizona website: [Link]
-
Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Retrieved from Wikipedia website: [Link]
Sources
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- 3. CDCFDA, SE [5-(and-6)-Carboxy-2',7'-dichlorofluorescein diacetate, succinimidyl ester] *Mixed isomers* | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA) Loading Concentration
Welcome to the technical support guide for optimizing 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA) loading concentration for the accurate measurement of intracellular reactive oxygen species (ROS). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful yet sensitive assay. Here, we move beyond simple protocols to provide in-depth explanations and troubleshooting strategies rooted in scientific principles and extensive field experience.
Understanding the Core Principles: The "Why" Behind the Assay
Before delving into optimization, it's crucial to understand the mechanism of action of carboxy-DCFDA. This cell-permeant compound is a cornerstone for assessing ROS generation within live cells.[1][2]
The process unfolds in a series of steps:
-
Passive Diffusion : Carboxy-DCFDA, in its diacetate form, is uncharged and readily crosses the cell membrane into the cytoplasm.
-
Intracellular Activation : Once inside the cell, intracellular esterases cleave the diacetate groups, transforming the molecule into the non-fluorescent 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-DCFH).[3][4][5] This enzymatic step is critical as the resulting carboxylated molecule is charged, effectively trapping it within the cell.[3][4] The additional negative charges from the carboxyl groups further enhance its retention compared to non-carboxylated analogs.[3][5][6]
-
ROS-Mediated Oxidation : In the presence of various reactive oxygen species, carboxy-DCFH is oxidized to the highly fluorescent 5-(and-6)-carboxy-2',7'-dichlorofluorescein (carboxy-DCF).[3][4]
-
Fluorescence Detection : The resulting green fluorescence, with an excitation maximum around 495-504 nm and an emission maximum around 525-530 nm, can be quantified using fluorescence microscopy, flow cytometry, or a microplate reader.[2][7][8] The intensity of the fluorescence is directly proportional to the level of intracellular ROS.[9]
Mechanism of Action: A Visual Guide
Caption: Workflow of carboxy-DCFDA from cell entry to ROS detection.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with carboxy-DCFDA.
Q1: What is the optimal loading concentration of carboxy-DCFDA?
A1: There is no single optimal concentration. It is highly dependent on the cell type, cell density, and the specific experimental conditions. A good starting range is typically between 1 µM and 10 µM.[5][9] However, it is crucial to perform a concentration titration to determine the ideal concentration for your specific cells.[10]
Q2: How long should I incubate the cells with carboxy-DCFDA?
A2: Incubation times can vary from 15 to 60 minutes.[9][10] The goal is to allow sufficient time for the probe to enter the cells and be deacetylated by intracellular esterases. Shorter incubation times may be sufficient for some cell lines, while others may require longer. An incubation time-course experiment is recommended to determine the optimal duration.
Q3: Can I use media containing phenol red and serum during loading?
A3: It is highly recommended to use phenol red-free media, as phenol red can contribute to background fluorescence.[8][11] While some protocols suggest loading in serum-free media to avoid potential interactions, others have successfully used media with reduced serum (e.g., 2%).[12] If possible, perform the loading in a simple physiological buffer like Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[6][10]
Q4: Is carboxy-DCFDA specific to a particular type of ROS?
A4: No, carboxy-DCFDA is a general indicator of oxidative stress and is not specific to any single ROS.[13] It can be oxidized by a variety of reactive species, including hydroxyl radicals, peroxyl radicals, and peroxynitrite.[13] It's important to note that it does not react directly with hydrogen peroxide (H₂O₂); the oxidation in the presence of H₂O₂ is often mediated by intracellular components like peroxidases or transition metals.[13][14]
Q5: Can I fix the cells after staining with carboxy-DCFDA?
A5: No, carboxy-DCFDA and its derivatives are generally not fixable with formaldehyde or alcohol-based fixatives.[15] The assay must be performed on live cells.
Troubleshooting Guide
Even with careful planning, you may encounter issues. This guide provides a systematic approach to troubleshooting common problems.
Issue 1: Weak or No Fluorescence Signal
A weak or absent signal can be frustrating. The following workflow will help you diagnose the root cause.
Caption: A logical workflow for troubleshooting weak or no signal.
| Potential Cause | Recommended Action | Rationale |
| Poor Cell Health | Verify cell viability using a method like Trypan Blue exclusion. Ensure cells are in the logarithmic growth phase. | Dead or dying cells have compromised membranes and reduced metabolic activity, leading to poor dye retention and esterase function.[8][9] |
| Degraded Reagent | Aliquot the carboxy-DCFDA stock solution and store it at -20°C, protected from light.[8] Avoid repeated freeze-thaw cycles and prepare fresh working solutions for each experiment.[8] | Carboxy-DCFDA is sensitive to light and air, and improper storage can lead to its degradation.[8] |
| Suboptimal Loading | Perform a titration of carboxy-DCFDA concentration (e.g., 1-25 µM) and incubation time (e.g., 15-60 min) to find the optimal conditions for your cell type.[10][11] | Insufficient dye concentration or incubation time will result in a weak signal.[8] |
| Inadequate Washing | Ensure that extracellular carboxy-DCFDA is thoroughly washed away before measurement to reduce background fluorescence.[8] | Residual extracellular probe can contribute to background noise. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your instrument are set correctly for carboxy-DCF (approximately 495 nm Ex / 529 nm Em).[8] Consider increasing the detector gain or sensitivity.[8] | Mismatched filter sets will fail to capture the emitted fluorescence effectively. |
Issue 2: High Background Fluorescence
High background can obscure the true signal from your experimental samples.
| Potential Cause | Recommended Action | Rationale |
| Auto-oxidation of the Probe | Prepare fresh working solutions of carboxy-DCFDA immediately before use. Minimize exposure of the probe to light during all steps. | The probe is susceptible to auto-oxidation, which can be exacerbated by light exposure, leading to high background fluorescence.[8][13] |
| Media Components | Use phenol red-free media for all steps of the assay.[8][11] | Phenol red is fluorescent and can significantly increase background noise. |
| Cell-free Interactions | Include a cell-free control where your test compound is incubated with carboxy-DCFDA in the assay medium to check for direct interactions.[16][17] | Some test compounds can directly oxidize the probe, leading to a false-positive signal.[16][17] |
| Overloading of the Dye | Reduce the loading concentration and/or incubation time.[15] | Excessive intracellular concentrations of the dye can lead to quenching, and upon illumination, photobleaching can paradoxically increase fluorescence in control cells.[15] |
Issue 3: Test Compound Interference
Your compound of interest may directly interact with the assay components.
| Potential Cause | Recommended Action | Rationale |
| Direct Oxidation of the Probe | Run a cell-free control with your compound and carboxy-DCFDA.[16][17] | A positive signal in the absence of cells indicates direct oxidation of the probe by your compound, leading to a false positive.[16][17] |
| Fluorescence Quenching | Test if your compound quenches the fluorescence of carboxy-DCF. This can be done by adding your compound to a solution of the oxidized dye. | Your compound might absorb light at the excitation or emission wavelengths of carboxy-DCF, leading to a false negative. |
Experimental Protocols
Protocol 1: Determining the Optimal Loading Concentration of carboxy-DCFDA
This protocol outlines a systematic approach to identify the ideal probe concentration for your specific cell type and experimental setup.
Materials:
-
Cells of interest
-
Complete culture medium (phenol red-free)
-
Carboxy-DCFDA stock solution (e.g., 10 mM in DMSO)
-
HBSS or PBS (phenol red-free)
-
96-well black, clear-bottom microplate
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding : Seed your cells in a 96-well black, clear-bottom plate at a density that will result in approximately 70-80% confluency on the day of the experiment. Incubate overnight.
-
Prepare carboxy-DCFDA Dilutions : On the day of the experiment, prepare a series of carboxy-DCFDA working solutions in pre-warmed, phenol red-free HBSS or PBS. A suggested concentration range is 0, 1, 2.5, 5, 10, and 25 µM.
-
Cell Loading :
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed HBSS or PBS.
-
Add 100 µL of the different carboxy-DCFDA working solutions to the wells (in triplicate).
-
Incubate the plate at 37°C in the dark for 30 minutes.
-
-
Washing :
-
Aspirate the loading solution.
-
Wash the cells twice with pre-warmed HBSS or PBS to remove any extracellular probe.
-
-
Induce ROS (Positive Control) :
-
Add 100 µL of HBSS or PBS to half of the wells for each concentration (negative control).
-
Add 100 µL of a known ROS inducer (e.g., 100 µM H₂O₂ in HBSS or PBS) to the other half of the wells (positive control).[18]
-
-
Measurement : Immediately measure the fluorescence using a microplate reader with excitation at ~495 nm and emission at ~529 nm.
-
Data Analysis :
-
Subtract the fluorescence of the wells with no dye (0 µM) from all other readings.
-
For each concentration, calculate the signal-to-background ratio (Fluorescence of positive control / Fluorescence of negative control).
-
Plot the signal-to-background ratio against the carboxy-DCFDA concentration. The optimal concentration is the lowest concentration that gives the highest signal-to-background ratio without causing significant cytotoxicity.
-
Data Presentation: Example Titration Results
| carboxy-DCFDA (µM) | Mean Fluorescence (Negative Control) | Mean Fluorescence (Positive Control) | Signal-to-Background Ratio |
| 1 | 150 | 750 | 5.0 |
| 2.5 | 250 | 1500 | 6.0 |
| 5 | 350 | 2800 | 8.0 |
| 10 | 500 | 3500 | 7.0 |
| 25 | 800 | 4000 | 5.0 |
In this example, 5 µM would be the optimal loading concentration.
References
-
Pogue, A. I., & Lukiw, W. J. (2012). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. International Journal of Molecular Sciences, 13(8), 9615–9626. ([Link])
-
Tetz, L. M., Kamau, P. W., Cheng, A. A., Meeker, J. D., & Loch-Caruso, R. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Journal of Pharmacological and Toxicological Methods, 67(2), 56–60. ([Link])
-
Bio-protocol. (2015). Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. Retrieved from [Link]
-
ResearchGate. (2019). Anyone who has an experience working with Carboxy-H2DCFDA in microplate reader?. Retrieved from [Link]
-
PubMed. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Retrieved from [Link]
-
PubMed. (2007). Identification of ROS using oxidized DCFDA and flow-cytometry. Retrieved from [Link]
-
Bio-protocol. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]
-
National Institutes of Health. (2021). Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes. Retrieved from [Link]
-
PubMed Central. (2021). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. Retrieved from [Link]
-
National Institutes of Health. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Retrieved from [Link]
-
ResearchGate. (2007). Identification of ROS using oxidized DCFDA and flow-cytometry. Retrieved from [Link]
-
ResearchGate. (2017). Use of the Dichlorofluorescein Assay to Measure “Reactive Oxygen Species”. Retrieved from [Link]
-
National Institutes of Health. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]
-
National Institutes of Health. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Retrieved from [Link]
-
Nanopartikel.info. (2015). Cellular DCF-DA assay. Retrieved from [Link]
-
ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?. Retrieved from [Link]
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- 2. Carboxy-DCFDA Fluorescent ROS Detector Probe [sigmaaldrich.com]
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- 14. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. bio-protocol.org [bio-protocol.org]
Technical Support Center: Troubleshooting High Background Fluorescence with Carboxy-DCFDA
Welcome to the technical support center for the Carboxy-DCFDA cellular reactive oxygen species (ROS) assay. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues, particularly the challenge of high background fluorescence. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and reliability of your experimental data.
Understanding the Assay: The Foundation of Good Troubleshooting
Before delving into troubleshooting, it's crucial to understand the mechanism of Carboxy-H2DCFDA. This cell-permeant compound is non-fluorescent until it enters a cell, where intracellular esterases cleave the acetate groups. This process traps the molecule inside the cell as non-fluorescent 5-(and 6)-carboxy-2',7'-dichlorodihydrofluorescein (Carboxy-H2DCF). In the presence of certain reactive oxygen species, Carboxy-H2DCF is oxidized to the highly fluorescent 5-(and 6)-carboxy-2',7'-dichlorofluorescein (Carboxy-DCF)[1][2]. The intensity of the green fluorescence (excitation/emission maxima ~495/529 nm) is proportional to the level of intracellular ROS[3][4]. The additional carboxyl groups on Carboxy-H2DCFDA, compared to its predecessor H2DCFDA, provide better retention within the cell[3][5].
However, the probe is not without its challenges. It can be oxidized by a variety of ROS, including hydroxyl and peroxyl radicals, but not superoxide anions[3][6]. It's also important to note that the reaction with hydrogen peroxide (H₂O₂) is often mediated by intracellular components like peroxidases[7]. Furthermore, the probe's susceptibility to auto-oxidation and photo-oxidation can lead to artificially high background signals[7][8].
Mechanism of Carboxy-DCFDA Action
Caption: Mechanism of Carboxy-H2DCFDA for ROS detection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Carboxy-DCFDA assays, with a focus on resolving high background fluorescence.
Q1: My negative control (untreated) cells are showing high fluorescence. What's causing this?
High fluorescence in your negative control is a clear indicator of a background issue that can mask the true experimental signal. Several factors can contribute to this problem.
Possible Causes and Solutions:
-
Probe Concentration is Too High: An excessive concentration of Carboxy-H2DCFDA can lead to overloading the cells. This can cause dye-dye quenching, where upon illumination and subsequent photobleaching, the fluorescence paradoxically increases[9].
-
Solution: Titrate the Carboxy-H2DCFDA concentration to find the optimal balance between a robust signal in your positive control and low background in your negative control. Start with a range of 1-10 µM and determine the lowest concentration that provides a detectable signal[5].
-
-
Prolonged Incubation Time: Incubating cells with the probe for too long can lead to increased background signal.
-
Solution: Optimize the incubation time. A typical starting point is 30 minutes at 37°C[3]. You may need to adjust this based on your cell type and experimental conditions.
-
-
Cellular Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence due to endogenous molecules like NADH and riboflavin[7][10]. Dead cells also tend to have higher autofluorescence[10][11].
-
Solution: Always include an unstained cell control to determine the baseline autofluorescence of your cells[10][12]. If autofluorescence is high, consider using a fluorophore that emits in the red or far-red spectrum to minimize overlap[9][12]. Additionally, use a viability dye like Propidium Iodide (PI) or 7-AAD to exclude dead cells from your analysis[10][13].
-
Q2: I'm seeing high fluorescence in my cell-free controls (media + probe only). Why is this happening?
This indicates that the probe is becoming fluorescent without any cellular activity, a phenomenon known as auto-oxidation[14][15].
Possible Causes and Solutions:
-
Probe Instability and Auto-oxidation: Carboxy-H2DCFDA is susceptible to oxidation in solution, especially when exposed to light and air[7][15].
-
Interference from Media Components: Phenol red, a common pH indicator in cell culture media, can contribute to background fluorescence[14][16]. Serum also contains esterases that can prematurely cleave the probe's acetate groups extracellularly[5][17].
Q3: The fluorescence signal is high across the entire plate/well, not just localized to the cells. What should I do?
This issue often points to incomplete removal of the extracellular probe.
Possible Causes and Solutions:
-
Inadequate Washing: Residual extracellular Carboxy-H2DCFDA can be hydrolyzed by esterases present in the media or released by cells, leading to background fluorescence[14].
-
Solution: After incubating the cells with the probe, ensure thorough washing to remove any unbound dye. Wash the cells at least twice with pre-warmed, serum-free buffer (e.g., PBS or HBSS) before proceeding with your experiment and measurements[3].
-
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving high background fluorescence.
Experimental Protocols
To ensure reproducible and reliable results, follow these optimized protocols.
Protocol 1: Preparation of Reagents
-
Carboxy-H2DCFDA Stock Solution (10 mM): Dissolve the lyophilized powder in high-quality, anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light[3][15]. The stock solution is generally stable for at least 3 months when stored correctly[17].
-
Assay Buffer: Use a serum-free and phenol red-free medium, such as HBSS or PBS, for probe loading and washing steps[18][19]. Pre-warm the buffer to 37°C before use.
-
Positive Control: A common positive control is tert-butyl hydroperoxide (TBHP) at a final concentration of ~100 µM, or H₂O₂[19][20]. The optimal concentration and incubation time should be determined for your specific cell type.
Protocol 2: Staining Adherent Cells for Plate Reader or Microscopy
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment[21].
-
Cell Culture: Culture cells overnight or until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed Assay Buffer.
-
Probe Loading: Prepare a fresh working solution of Carboxy-H2DCFDA in the Assay Buffer at the optimized concentration (typically 1-10 µM). Add the working solution to the cells and incubate for 30 minutes at 37°C, protected from light[3].
-
Washing: Aspirate the probe-containing solution and wash the cells twice with pre-warmed Assay Buffer to remove any extracellular probe[3].
-
Treatment: Add your experimental compounds (and positive/negative controls) diluted in the appropriate medium (phenol red-free is recommended).
-
Measurement: Immediately measure the fluorescence using a microplate reader or fluorescence microscope with excitation at ~495 nm and emission at ~529 nm[4][15]. For kinetic studies, take readings at regular intervals[21].
Protocol 3: Staining Suspension Cells for Flow Cytometry
-
Cell Preparation: Harvest approximately 1-2 x 10^6 cells per sample and wash them once with pre-warmed Assay Buffer.
-
Probe Loading: Resuspend the cells in 1 mL of pre-warmed Assay Buffer containing the optimized concentration of Carboxy-H2DCFDA. Incubate for 30 minutes at 37°C, protected from light[3].
-
Washing: Wash the cells twice with pre-warmed Assay Buffer to remove excess probe[3].
-
Resuspension: Resuspend the cells in fresh Assay Buffer for analysis.
-
Analysis: Analyze the cells immediately on a flow cytometer, using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm). Use unstained cells to set the baseline fluorescence and gate out debris[10].
Data Interpretation and Controls
Proper controls are non-negotiable for a valid Carboxy-DCFDA assay.
| Control Type | Purpose | Rationale |
| Unstained Cells | To measure cellular autofluorescence. | Establishes the baseline fluorescence of the cell population, which is crucial for setting gates in flow cytometry and for background subtraction in plate reader/microscopy assays[10][12]. |
| Cell-Free (Media + Probe) | To measure probe auto-oxidation. | Differentiates between fluorescence generated by cellular ROS and that from the spontaneous oxidation of the probe in the assay medium[14][18]. |
| Positive Control | To confirm that the assay is working. | Cells treated with a known ROS-inducing agent (e.g., TBHP, H₂O₂) should show a significant increase in fluorescence, validating the responsiveness of the cells and the probe[17][20]. |
| Negative Control | To establish the basal level of ROS. | Untreated cells provide the baseline against which the effects of experimental treatments are measured. |
A Note on Data Normalization: For plate-based assays, it is good practice to normalize the fluorescence signal to cell number or total protein content to account for variations in cell seeding density. This can be achieved using assays like the sulforhodamine B (SRB) assay for total protein[8].
Limitations and Alternatives
While widely used, it is important to acknowledge the limitations of Carboxy-DCFDA. It is a general indicator of oxidative stress and is not specific to any single ROS[20][22]. For more specific detection of certain ROS, consider alternative probes such as Dihydroethidium (DHE) for superoxide or Amplex Red for extracellular hydrogen peroxide[23][24]. Newer generations of ROS probes, like CellROX Green and Deep Red, offer improved photostability and are fixable, which is not the case for H2DCFDA and its derivatives[17][20].
By understanding the mechanism of Carboxy-H2DCFDA, implementing proper controls, and following a logical troubleshooting workflow, you can overcome the challenge of high background fluorescence and generate reliable data on cellular oxidative stress.
References
- Benchchem. (n.d.). A Researcher's Guide to Cellular ROS Detection: Comparing 5-CM-H2DCFDA with Common Alternatives.
- Thermo Fisher Scientific. (n.d.). H2DCFDA (H2-DCF, DCF) - FAQs.
- Biocompare. (2022, January 18). Flow Cytometry Troubleshooting Guide.
- Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide.
- Thermo Fisher Scientific. (n.d.). Generating and Detecting Reactive Oxygen Species—Section 18.2.
- Novus Biologicals. (n.d.). Flow Cytometry Troubleshooting Guide.
- Benchchem. (n.d.). Troubleshooting high background in 5-CM-H2Dcfda assay.
- Antibodies.com. (2024, July 26). Flow Cytometry Troubleshooting.
- Sigma-Aldrich. (n.d.). Flow Cytometry Troubleshooting Guide.
- Benchchem. (n.d.). Troubleshooting weak or no signal in 5(6)-Carboxy-2',7'-dichlorofluorescein assays.
- ResearchGate. (2016, March 9). Is there any other molecular probe apart from DCFDA or its derivatives to measure cellular ROS level?
- LeBel, C. P., Ischiropoulos, H., & Bondy, S. C. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Free Radical Biology and Medicine, 54, 1-7.
- ResearchGate. (2019, March 6). Anyone who has an experience working with Carboxy-H2DCFDA in microplate reader?
- Thermo Fisher Scientific. (n.d.). Carboxy-H2DCFDA (general oxidative stress indicator) - FAQs.
- National Institutes of Health. (2021, April 26). Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes.
- Bode, K., Link, C., Krammer, P. H., & Weyd, H. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Journal of Visualized Experiments, (163), e61539.
- Benchchem. (n.d.). Troubleshooting high background fluorescence in 2',7'-Difluorofluorescein assays.
- Interchim. (n.d.). H2DCFDA.
- ResearchGate. (2012, October 25). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?
- Thermo Fisher Scientific. (2006, January 10). Reactive Oxygen Species (ROS) Detection Reagents.
- ABP Biosciences. (n.d.). Carboxy-H2DCFDA [5-(and 6)-Carboxy-2′,7′-dichlorodihydrofluorescein diacetate].
- Lumiprobe. (n.d.). 6-Carboxy-H2DCFDA (6-carboxy-2',7'-dichlorodihydrofluorescein).
- LifeSct. (n.d.). Carboxy-H2DCFDA (25 mg).
- ResearchGate. (2020, October 20). What is the exact protocol of ROS measurement using DCFDA?
- Invitrogen. (n.d.). Carboxy-H2DCFDA (general oxidative stress indicator) 25 mg.
- National Institutes of Health. (2021, January 5). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization.
- ResearchGate. (2025, August 9). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species | Request PDF.
- Image Analyst MKII. (2015, November 12). Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2.
- ABP Biosciences. (n.d.). Carboxy-H2DCFDA [5-(and 6)-Carboxy-2′,7′-dichlorodihydrofluorescein diacetate].
- ResearchGate. (2019, July 18). Can anyone send me a protocol. Do I need a phenol red free RPMI media?
- Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851).
- Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851).
- ResearchGate. (2025, August 6). (PDF) Identification of ROS using oxidized DCFDA and flow-cytometry.
- National Institutes of Health. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.
- Pogue, A. I., & Lukiw, W. J. (2018). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. International Journal of Molecular Sciences, 19(9), 2647.
- iBiology. (2013, November 17). Microscopy: Measuring Dynamics: Photobleaching and Photoactivation (JLS) [Video]. YouTube.
- National Institutes of Health. (n.d.). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status.
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- 24. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Minimizing C-DCDFA Photobleaching in Fluorescence Microscopy
Welcome to the technical support center for researchers utilizing C-DCDFA and related dichlorodihydrofluorescein probes for reactive oxygen species (ROS) detection. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical protocols to mitigate photobleaching—a critical challenge in fluorescence microscopy. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind these experimental strategies, ensuring the integrity and reproducibility of your valuable data.
The Challenge: The Paradox of C-DCDFA
Carboxy-H2DCFDA (and its relatives like H2DCFDA) is a cornerstone for measuring intracellular ROS.[1][2] This cell-permeable probe is initially non-fluorescent but becomes fluorescent upon intracellular deacetylation by esterases and subsequent oxidation by ROS, forming the highly fluorescent dichlorofluorescein (DCF).[2][3][4]
The central irony and challenge of using this probe lie in its mechanism. The very process of fluorescence excitation—illuminating the DCF molecule to capture its signal—can itself generate more ROS.[5][6] This creates a destructive feedback loop: excitation light causes photobleaching, which produces ROS, which in turn can damage the cell (phototoxicity) and potentially oxidize more probe, leading to artifacts and rapid signal loss.[6][7][8] This guide provides a structured approach to breaking this cycle.
Diagram: C-DCDFA Activation and Photobleaching Cycle
Caption: A decision-making workflow for systematic troubleshooting of photobleaching.
Protocol 2: Using Antifade Mounting Media (Fixed Cells)
-
Complete Staining: Perform all immunofluorescence or other staining protocols on your cells cultured on coverslips.
-
Final Wash: Perform the final wash step of your protocol, typically with PBS.
-
Remove Excess Buffer: Carefully aspirate most of the buffer from the coverslip. Use the edge of a laboratory wipe to gently wick away any remaining liquid from the edges without touching the cells.
-
Apply Antifade Medium: Place a small drop (typically 10-20 µL) of the antifade mounting medium onto a clean glass microscope slide.
-
Mount Coverslip: Invert the coverslip (cell-side down) onto the drop of mounting medium. Do this at an angle to prevent air bubbles from being trapped.
-
Seal (Optional but Recommended): For long-term storage, allow the mounting medium to cure if it is a hardening formula. [9]Then, seal the edges of the coverslip with clear nail polish to prevent drying and shifting.
-
Store Properly: Store slides flat and in the dark at 4°C to preserve the fluorescence signal. [10][11]
References
- Icha, J., et al. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. The Journal of Cell Biology.
- Icha, J., Weber, M., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays.
- Del-Aguila-Figueroa, P. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Technology Networks.
- Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. AZoOptics.
- Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. PubMed.
- AAT Bioquest. (2023). What strategies can I use to reduce photobleaching in live-cell imaging?
- Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it.
- News-Medical.Net. (2018). Minimizing Photobleaching in Fluorescence Microscopy.
- Longin, A., et al. (1993). Analysis of antifading reagents for fluorescence microscopy. PubMed.
- BiCell Scientific Inc. (n.d.). Antifade-Fluorescence Mounting Medium.
- Vector Labs. (n.d.). VectaShield Antifade Mounting Media (IF).
- El-Habre, E., & Tapon, D. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. PMC - NIH.
- Hello Bio. (n.d.). MightyMount TM Antifade Fluorescence Mounting Medium (aqueous).
- Collins, T. (n.d.). Mounting Media and Antifade reagents. BIDC UCSF.
- Thermo Fisher Scientific. (n.d.). Photobleaching in Fluorescence Imaging.
- Thermo Fisher Scientific. (n.d.). Mounting Media and Antifades.
- Tocris Bioscience. (n.d.). Antifade Reagents | Fluorescence Imaging.
- AAT Bioquest. (2023). What are some antifading agents used to prevent photobleaching?
- Bouhamida, S., et al. (2016). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol.
- Boulton, S., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. PMC - NIH.
- Kalyanaraman, B., et al. (2012).
- Image Analyst MKII. (2015).
- Quinlan, T., et al. (2021).
- Rieger, B., & Bar-Or, D. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. PMC - NIH.
- ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?
- Redig, J. (2025). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio.
- Thermo Fisher Scientific. (n.d.). Generating and Detecting Reactive Oxygen Species—Section 18.2.
- Thermo Fisher Scientific. (n.d.).
- Biocompare. (2016). Best Quality Antifade Reagent For Fluorescent Analysis Of Immunostained Tissue Samples.
- Hello Bio. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol.
- Bioimaging Hub News - Blogs - Cardiff University. (2016). IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy.
- AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy.
- ResearchGate. (2025). Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry | Request PDF.
- Blue, B., & O'Donnell, P. (2017). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy.
- ResearchGate. (2025). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species | Request PDF.
- ResearchGate. (n.d.). Stability of DCF fluorescence. The average normalized DCF fluorescence...
- Koopman, W. J. H., et al. (2021).
- Stratton, S. P., et al. (2005).
- ResearchGate. (2025). Monitoring reactive oxygen species formation and localisation in living cells by use of the fluorescent probe CM-H2DCFDA and confocal laser microscopy | Request PDF.
- Van der Veen, J. W., et al. (2018). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA)
- Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851.
- Sigma-Aldrich. (n.d.). Flow Cytometry Troubleshooting Guide.
- ResearchGate. (n.d.). 29 questions with answers in DCFH-DA ASSAY | Science topic.
Sources
- 1. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
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- 9. 封入剤および褪色防止剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. bicellscientific.com [bicellscientific.com]
Technical Support Center: Troubleshooting Weak or No Signal in the C-DCDFA ROS Assay
Welcome to the technical support guide for the C-DCDFA (and its related DCFH-DA family) cellular Reactive Oxygen Species (ROS) assay. As a Senior Application Scientist, I understand that obtaining a robust and reproducible signal is critical for your research. This guide is designed to provide in-depth troubleshooting for one of the most common issues encountered with this assay: weak or non-existent fluorescent signal. We will explore the causality behind experimental choices, ensuring that you not only solve the problem but also understand the underlying principles.
Understanding the C-DCDFA Assay: Mechanism and Workflow
The 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) and its derivatives like 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) are the most widely used probes for detecting intracellular ROS.[1] The fundamental principle involves the diffusion of the cell-permeant C-DCDFA molecule into the cell. Inside the cell, intracellular esterases cleave the acetate groups, trapping the non-fluorescent 2′,7′-dichlorodihydrofluorescein (DCFH) form. In the presence of various ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF), which can be measured.[2][3] The chloromethyl derivative (CM-H2DCFDA) offers better retention within live cells.[4]
Core Mechanism of C-DCDFA
Caption: Mechanism of C-DCDFA probe for ROS detection.
Standard Experimental Workflow
Caption: A typical workflow for a C-DCDFA ROS assay.
Troubleshooting Guide & FAQs
A weak or absent signal can be traced back to four main areas: the probe itself, the health of your cells, the experimental protocol, or the instrument settings. This Q&A is structured to help you diagnose the issue systematically.
Category 1: Reagent & Probe Integrity
Q: My signal is completely absent, even in my positive control. Could my C-DCDFA probe be degraded?
A: Absolutely. The C-DCDFA probe is highly sensitive to environmental conditions, and its degradation is a primary cause of assay failure.
-
Cause - Improper Storage: The probe is susceptible to light, air, and moisture.[5] Stock solutions, typically prepared in anhydrous DMSO, should be stored in small, single-use aliquots at -20°C or -80°C, protected from light and moisture.[5][6] Repeated freeze-thaw cycles can introduce moisture and degrade the compound. Stock solutions in DMSO are generally stable for up to 6 months when stored correctly at -20°C.
-
Solution - Use Fresh Aliquots: Always thaw a fresh aliquot for each experiment. Never store or re-use diluted working solutions of the probe.[7] The working solution should be prepared immediately before use in a pre-warmed, serum-free medium or buffer.[6][8]
-
Cause - Hydrolysis: In aqueous solutions, the diacetate groups can be hydrolyzed prematurely, preventing the probe from efficiently entering the cells. This is why it's crucial to prepare the working solution just before adding it to the cells.
-
Solution - Quality Control: If you suspect probe degradation, test it in a cell-free system. Add a known ROS generator (like H₂O₂ with some horseradish peroxidase) to a solution of your probe. You should observe a significant increase in fluorescence. If not, the probe is likely inactive and should be discarded.
Category 2: Cell-Related Issues
Q: I'm not seeing a signal, or the signal is very low. How do cell health and density impact the assay?
A: The C-DCDFA assay is entirely dependent on viable, metabolically active cells. Dead or unhealthy cells will not provide a reliable signal.
-
Cause - Low Cell Density: The total fluorescence signal is a function of the signal per cell multiplied by the number of cells. If you seed too few cells, the cumulative signal may be below the detection limit of your instrument.[7]
-
Solution - Optimize Seeding Density: Ensure you are seeding an adequate number of cells. For a 96-well plate, a starting point of 25,000 to 50,000 adherent cells per well is common, cultured overnight to allow for adherence and recovery.[7] You may need to perform a titration to find the optimal density for your specific cell line.
-
Cause - Poor Cell Viability: The assay relies on intracellular esterases to cleave the acetate groups and trap the probe.[9] Dead or dying cells have compromised membrane integrity and reduced enzymatic activity, meaning they cannot process the probe correctly.[4] Furthermore, significant cell death caused by your treatment can obviously lead to a loss of signal.
-
Solution - Assess Cell Viability: Always perform a parallel viability assay (e.g., MTT or Trypan Blue) to ensure that your treatment is not causing widespread cell death.[10] Fixed cells are not compatible with this assay.[7] It's also important to handle cells gently during washing steps to avoid detaching them.[11]
Category 3: Protocol & Experimental Setup
Q: My results are inconsistent, and my positive control is weak. What are the most critical steps in the protocol?
A: Minor variations in the protocol can lead to significant differences in results. Consistency is key.
-
Cause - Suboptimal Probe Concentration/Loading Time: Both the concentration of the C-DCDFA probe and the incubation time are critical and often cell-type dependent.[12] Too low a concentration will result in a weak signal, while too high a concentration can be cytotoxic or lead to artifacts.[3] Insufficient loading time will mean not enough probe enters the cells.
-
Solution - Empirical Optimization: The optimal working concentration typically ranges from 1-50 µM.[7] A good starting point is 10-25 µM for a 30-60 minute incubation period at 37°C. You must determine the optimal conditions for your specific cell line empirically.
-
Cause - Presence of Serum and Phenol Red: Components in fetal bovine serum (FBS) and the pH indicator phenol red can interfere with the assay. Serum can interact with some toxicants to artificially generate fluorescence, and phenol red can quench the signal or increase background.[13][14]
-
Solution - Use Proper Assay Media: During probe loading and the final measurement step, it is highly recommended to use a serum-free and phenol red-free medium or a simple physiological buffer like Hank's Balanced Salt Solution (HBSS).[14][15]
-
Cause - Probe Efflux: Some cell types can actively pump the deacetylated DCFH probe out of the cell, leading to signal loss over time.[3]
-
Solution - Use Retention-Enhanced Probes or Inhibitors: Using CM-H2DCFDA, which covalently binds to intracellular thiols, provides much better retention.[4] Alternatively, an anion pump inhibitor like Probenicid can be added to the loading and imaging buffer to prevent leakage.[11]
Category 4: Instrumentation & Data Acquisition
Q: Could my instrument settings be the source of my weak signal?
A: Yes, improper instrument settings can easily lead to poor data quality.
-
Cause - Incorrect Wavelengths: The oxidized DCF product has a specific excitation and emission spectrum. Using the wrong filter sets will result in inefficient excitation and/or collection of the emission signal.
-
Solution - Verify Instrument Settings: For DCF, use an excitation wavelength of approximately 485-495 nm and an emission wavelength of 520-535 nm.[16][17]
-
Cause - Photobleaching and Phototoxicity: DCFH is susceptible to photo-oxidation, meaning the excitation light itself can generate a fluorescent signal, creating an artifact.[18] Furthermore, excessive light exposure can damage the cells and photobleach the DCF fluorophore, leading to a diminishing signal over time.[19]
-
Solution - Minimize Light Exposure: Protect cells from light at all stages after adding the probe.[14] When using a fluorescence microscope, minimize the excitation intensity and exposure time to the lowest levels that still provide a detectable signal.[11] For plate reader measurements, take readings immediately after the incubation period.[12]
Troubleshooting Decision Tree
If you are facing issues, follow this logical path to diagnose the problem.
Caption: A logical flowchart for troubleshooting the C-DCDFA assay.
Optimized Experimental Protocols
The following tables and protocols provide a robust starting point. Remember that optimization for your specific cell type is crucial.[7]
Table 1: Key Experimental Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Probe | CM-H2DCFDA or H2DCFDA | CM-H2DCFDA offers better intracellular retention.[4] |
| Stock Solution | 10-20 mM in anhydrous DMSO | High concentration minimizes DMSO in final solution.[20] |
| Working Conc. | 10-50 µM (start with 20 µM) | Cell-type dependent; must be optimized.[7] |
| Loading Medium | Serum-free, Phenol red-free medium or HBSS | Avoids interference from serum components and phenol red.[14] |
| Loading Time | 30-60 minutes at 37°C | Allows for sufficient probe uptake and deacetylation. |
| Protection | Protect from light after probe addition | Prevents probe photo-oxidation and photobleaching.[14] |
| Positive Control | 50-100 µM tert-Butyl hydroperoxide (TBHP) or H₂O₂ | Validates that the probe and cells can produce a signal.[9] |
| Instrumentation | Ex: ~495 nm / Em: ~525 nm | Matches the spectral properties of the oxidized DCF fluorophore.[16] |
Protocol 1: Adherent Cells (96-well plate format)
-
Cell Seeding: Seed cells at a density of 2.5 x 10⁴ to 5.0 x 10⁴ cells/well in a black, clear-bottom 96-well plate and culture overnight.[7][9]
-
Prepare Reagents: Warm serum-free, phenol red-free medium (or HBSS) to 37°C. Prepare a 2X working solution of C-DCDFA (e.g., 40 µM) in the warm medium from a fresh stock aliquot.
-
Washing: Gently aspirate the culture medium from the wells. Wash the cells once with 100 µL of warm HBSS or PBS.[21]
-
Probe Loading: Add 100 µL of the C-DCDFA working solution to each well (final concentration 20 µM). Include wells without the probe for autofluorescence control.[7]
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[7]
-
Washing: Aspirate the probe solution and wash the cells twice with 100 µL of warm HBSS or serum-free medium to remove any uninternalized probe.[14]
-
Treatment: Add 100 µL of your test compounds (prepared in serum-free medium). Include a vehicle control and a positive control (e.g., 100 µM TBHP).
-
Measurement: Incubate for the desired treatment period (e.g., 1-2 hours). Measure fluorescence immediately on a plate reader with excitation at ~495 nm and emission at ~525 nm.[16]
Protocol 2: Suspension Cells (Flow Cytometry format)
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells per experimental condition by centrifugation (e.g., 200 x g for 5 minutes).[4]
-
Washing: Wash the cell pellet once with sterile PBS and re-pellet.[7]
-
Probe Loading: Resuspend the cell pellet in pre-warmed, serum-free medium containing the optimized concentration of C-DCDFA (e.g., 20 µM) at a cell density of 1x10⁶ cells/mL.[7]
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark, with occasional mixing.[7]
-
Treatment (Optional Pre-loading): If your treatment is short, you can add it at this stage. For longer treatments, it's often better to treat the cells before probe loading.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the pellet once with cold PBS to stop the reaction.
-
Analysis: Resuspend the final cell pellet in cold PBS. If desired, add a viability dye like Propidium Iodide (PI) to exclude dead cells from the analysis.[4] Analyze immediately on a flow cytometer, using the 488 nm laser for excitation and detecting emission in the green channel (e.g., FITC filter).[17]
References
Sources
- 1. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. doc.abcam.com [doc.abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Navigating ROS Assays: A Technical Guide to Overcoming Phenol Red Interference with DCFDA Fluorescence
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS) and encountering challenges related to phenol red in their cell culture media. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reproducibility of your experimental results.
Introduction: The Challenge of Phenol Red in Fluorescence-Based Assays
Phenol red is a commonly used pH indicator in cell culture media, providing a quick visual assessment of the health of your cultures.[1][2] However, its presence can be a significant source of interference in fluorescence-based assays, particularly those measuring ROS with probes like DCFDA.[2][3] This interference can manifest as high background fluorescence or quenching of the desired signal, ultimately leading to inaccurate and unreliable data. Understanding the nature of this interference is the first step toward mitigating its effects.
The fluorescent product of oxidized DCFDA, 2',7'-dichlorofluorescein (DCF), has an excitation and emission spectrum that can overlap with the absorbance spectrum of phenol red, especially at physiological pH.[4][5] This spectral overlap is a primary cause of skewed results. This guide will walk you through the specifics of this interaction and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: How exactly does phenol red interfere with my DCFDA fluorescence readings?
Phenol red can interfere with DCFDA fluorescence through two primary mechanisms:
-
Increased Background Fluorescence: Phenol red itself is fluorescent and can contribute to the overall background signal, making it difficult to distinguish the true ROS-dependent fluorescence from your cells.[3]
-
Fluorescence Quenching: Phenol red has a broad absorbance spectrum that can overlap with the emission spectrum of DCF.[6][7] This overlap can lead to a phenomenon known as quenching, where the energy from the excited DCF molecule is absorbed by the phenol red molecule instead of being emitted as light, thus reducing your signal.
Q2: My control wells (no cells) have high fluorescence. Could this be due to phenol red?
Yes, this is a classic sign of media-induced background fluorescence. If you observe high fluorescence in wells containing only media and the DCFDA probe, it is highly likely that a component of the media, such as phenol red, is contributing to this background signal.[3]
Q3: Can I just subtract the background fluorescence from my readings?
While background subtraction is a common practice, it may not be sufficient to correct for the interference caused by phenol red. The quenching effect of phenol red is concentration-dependent and can be influenced by changes in pH, making a simple background subtraction potentially inaccurate. The most reliable approach is to eliminate the source of the interference.
Q4: Are there any alternatives to DCFDA that are less sensitive to phenol red?
While other ROS indicators exist, the most straightforward and recommended solution is to switch to a phenol red-free cell culture medium for your DCFDA assays.[8] This eliminates the source of interference without the need to re-validate a new ROS detection reagent. Many common media formulations are available in phenol red-free versions.
Troubleshooting Guide: High Background and Low Signal in DCFDA Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| High background fluorescence in all wells (with and without cells) | Phenol red interference | 1. Switch to phenol red-free medium: This is the most effective solution.[8] 2. Wash cells thoroughly: Before adding the DCFDA probe, wash the cells with a phenol red-free buffer like PBS or Hanks' Balanced Salt Solution (HBSS) to remove any residual phenol red-containing medium.[5] |
| Autofluorescence of media components | Use a specialized low-background fluorescence medium for the assay. | |
| Probe instability | Prepare the DCFDA working solution fresh and protect it from light. | |
| Low or no fluorescence signal in positive control wells | Fluorescence quenching by phenol red | 1. Use phenol red-free medium: This will prevent the quenching of the DCF signal. 2. Optimize probe concentration and incubation time: Ensure you are using the optimal concentration of DCFDA and incubating for a sufficient duration to allow for cellular uptake and de-esterification. |
| Cell health issues | Confirm cell viability and ensure cells are not overly confluent. | |
| Inconsistent or variable results between replicates | Incomplete removal of phenol red | Standardize your washing procedure to ensure complete removal of the phenol red-containing medium before the assay. |
| pH fluctuations | Ensure your phenol red-free medium or buffer is properly buffered to maintain a stable physiological pH throughout the experiment. |
Spectral Overlap: A Visual Comparison
To illustrate the potential for interference, the following table summarizes the spectral properties of phenol red at physiological pH and the fluorescent product of DCFDA (DCF).
| Compound | Excitation Max (nm) | Emission Max (nm) | Absorbance Max (nm) at pH 7.4 |
| DCF (Dichlorofluorescein) | ~498-505[4] | ~522-529[4][7] | N/A |
| Phenol Red | ~440 | ~610-620 | ~560-570[1][6] |
As the data indicates, the broad absorbance of phenol red in the 560-570 nm range overlaps with the emission peak of DCF, creating the potential for fluorescence quenching.
Experimental Workflow for Mitigating Phenol Red Interference
The following diagram outlines the recommended workflow for a DCFDA-based ROS assay, emphasizing the steps to avoid phenol red interference.
Detailed Protocol: DCFDA Assay Using Phenol Red-Free Medium
This protocol provides a step-by-step guide for measuring intracellular ROS in adherent cells using DCFDA, with specific considerations to avoid phenol red interference.
Materials:
-
Cells of interest seeded in a black, clear-bottom 96-well plate
-
Phenol red-free cell culture medium (e.g., DMEM without phenol red)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS), sterile
-
DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., H₂O₂)
-
Experimental compounds
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture the cells in your standard phenol red-containing medium.
-
Media Exchange: On the day of the assay, carefully aspirate the phenol red-containing medium from each well.
-
Washing: Gently wash the cell monolayer twice with 100 µL of pre-warmed, sterile PBS or HBSS to remove any residual phenol red.
-
Probe Loading: Prepare a fresh working solution of DCFDA (typically 10-20 µM) in pre-warmed, serum-free, phenol red-free medium or HBSS. Protect the solution from light.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Removal of Extracellular Probe: Aspirate the DCFDA loading solution and wash the cells twice with 100 µL of pre-warmed, phenol red-free medium or HBSS.
-
Treatment: Add 100 µL of phenol red-free medium containing your experimental compounds or controls (e.g., H₂O₂ as a positive control) to the respective wells. Include a vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., Ex: 498 nm, Em: 525 nm). Kinetic readings can be taken over a desired time course.
-
Data Analysis: Subtract the fluorescence intensity of the blank wells (containing DCFDA in phenol red-free medium but no cells) from all experimental wells. Normalize the fluorescence of treated cells to that of the vehicle-treated control cells.
By adhering to these guidelines and protocols, you can confidently and accurately measure intracellular ROS using DCFDA, free from the confounding effects of phenol red.
References
-
MFA Cameo. (2022). Dichlorofluorescein. Retrieved from [Link]
-
Agilent. (n.d.). Using Phenol Red to Assess pH in Tissue Culture Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Emission Spectrum of Reagent 2',7'-dichlorofluorescein (DCF). Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of pH by phenol red absorption. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorbance spectra of phenol red at different pH values. Retrieved from [Link]
-
National Institutes of Health. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
-
Cellculture2 - Altervista. (2024). phenol red. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol red. Retrieved from [Link]
-
CRAN. (2025). Phenol Red - pH Indicator. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dynamic proton coupled electron transfer quenching as a sensing modality in fluorescent probes. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Fluorescence excitation and emission spectra of purified pHRed in solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
PromoCell. (2025). Impact of phenol red in cell culture and solutions. Retrieved from [Link]
-
ResearchGate. (2020). Does phenol red quench the light emitted by the scintillator in radio active assays? Retrieved from [Link]
-
ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture? Retrieved from [Link]
-
Innovative Research. (n.d.). MEM Without Phenol Red. Retrieved from [Link]
-
Cell Biologics. (n.d.). Cell Culture Medium (Phenol Red Free) – 500 ML. Retrieved from [Link]
-
HuanKai Group. (2025). Phenol Red Indicator in Cell Culture. Retrieved from [Link]
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- 5. phenol red - Cellculture2 [cellculture2.altervista.org]
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- 8. researchgate.net [researchgate.net]
preventing spontaneous oxidation of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate
A Guide for Researchers on Preventing Spontaneous Oxidation and Ensuring Assay Integrity
Welcome to the technical support center for 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA). As Senior Application Scientists, we understand the nuances of using fluorescent probes for cellular analysis. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you mitigate the spontaneous oxidation of CDCFDA and ensure the reliability of your experimental data.
Understanding the Probe: Mechanism of Action
This compound (CDCFDA) is a cell-permeant esterase substrate used to detect intracellular reactive oxygen species (ROS).[1][2] The non-fluorescent CDCFDA passively diffuses across the cell membrane. Inside the cell, intracellular esterases hydrolyze the diacetate groups, yielding 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF), which is a fluorescent product.[3][4][5] The carboxylation helps to trap the molecule inside the cell.[1][2] The subsequent oxidation of CDCF by ROS and nitric oxide results in a highly fluorescent compound that can be measured to quantify oxidant production.
Frequently Asked Questions (FAQs)
Q1: My negative control (cells without any treatment) is showing high background fluorescence. What could be the cause?
High background fluorescence in your negative control is a common issue and often points to spontaneous, non-enzymatic oxidation of the probe. Several factors can contribute to this:
-
Probe Instability: CDCFDA, and its hydrolyzed form, can be sensitive to light and air, leading to auto-oxidation.
-
Media Components: Certain components in your culture media, such as serum, can interact with the probe and cause oxidation, leading to increased fluorescence in cell-free experiments.[6] The presence of fetal calf serum has been shown to affect the extent of DCF formation.[7]
-
pH of the Buffer: The pH of your assay buffer can influence the rate of spontaneous oxidation.[7][8]
-
Presence of Redox-Active Metals: Trace amounts of transition metals in your buffers or media can catalyze the oxidation of the probe.[9][10]
Q2: I'm observing a decrease in fluorescence signal over a long-term experiment (24 hours). Is this expected?
Yes, a decrease in signal over extended periods can occur due to several reasons:
-
Probe Leakage: Although the carboxylated form is better retained, some leakage from the cells can still occur over long incubation times.
-
Photobleaching: If you are imaging the cells frequently, photobleaching of the fluorescent product can lead to a decrease in signal intensity.
-
Cellular Efflux: Active transport mechanisms in the cells, such as the multidrug resistance-associated proteins (MRPs), can pump the fluorescent product out of the cell.[11]
-
Changes in Cellular Health: Over a 24-hour period, changes in cell viability and metabolic activity can affect probe retention and fluorescence.
Q3: Can I use antioxidants in my experiment to confirm that the signal is from ROS?
While it seems logical, using some antioxidants as controls can be problematic. For instance, Trolox, a water-soluble vitamin E analog, has been shown to unexpectedly enhance the deacetylation and oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cell-free buffers.[8][12] This can lead to an increase in fluorescence that is not related to cellular ROS. Therefore, it is crucial to carefully select and validate any antioxidant used as a control in your assay. Some antioxidants that "repair" the Trolox phenoxyl radical, like ascorbic acid, may prevent this effect.[8]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with CDCFDA.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence in Controls | Spontaneous oxidation of CDCFDA. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of CDCFDA right before use.[6] 2. Protect from Light: Keep all probe solutions protected from light.[1][13] 3. Optimize Buffer Conditions: Use a buffer with a neutral pH. Consider using Hank's Balanced Salt Solution (HBSS) which has been shown to have lower background fluorescence compared to some culture media.[6] 4. Serum-Free Incubation: If possible, perform the final incubation step in serum-free media to reduce serum-induced artifacts.[7][14] |
| Inconsistent or Irreproducible Results | Variability in probe loading, incubation time, or cell health. | 1. Standardize Cell Seeding: Ensure consistent cell density for all experiments.[15] 2. Control Incubation Times: Precisely control the duration of probe loading and treatment. 3. Monitor Cell Viability: Always check cell viability before and after the experiment to ensure the observed effects are not due to cytotoxicity.[15] 4. Run Appropriate Controls: Include unstained cells (autofluorescence control), cells with probe but no treatment (negative control), and a positive control with a known ROS inducer.[15][16] |
| Low or No Signal in Treated Cells | Insufficient probe loading, low ROS production, or probe degradation. | 1. Optimize Probe Concentration and Loading Time: Titrate the concentration of CDCFDA (typically 1-10 µM) and the incubation time (e.g., 15-60 minutes) to find the optimal conditions for your cell type.[14][17] 2. Check Probe Viability: Ensure your CDCFDA stock solution has been stored correctly at -20°C and has not expired.[18] 3. Confirm ROS Production: Use an alternative method to confirm that your treatment is indeed inducing ROS. |
| Artifactual Fluorescence | Direct interaction of a test compound with the probe. | Some compounds can directly oxidize the probe in a cell-free environment.[6] To test for this, incubate your compound with CDCFDA in your assay buffer without cells and measure fluorescence. A significant increase in fluorescence indicates an artifact. |
Experimental Protocols
Protocol 1: Preparation of CDCFDA Stock and Working Solutions
This protocol outlines the steps for preparing CDCFDA solutions while minimizing the risk of spontaneous oxidation.
Materials:
-
This compound (CDCFDA) solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium or buffer (e.g., HBSS)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution (10 mM):
-
Allow the vial of solid CDCFDA to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the CDCFDA in anhydrous DMSO.[14] For example, dissolve 1 mg of CDCFDA (MW: ~529 g/mol ) in approximately 189 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Aliquot and Store:
-
Prepare Working Solution (1-10 µM):
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Dilute the 10 mM stock solution to the desired final working concentration (typically 1-10 µM) in pre-warmed, serum-free medium or buffer immediately before use.[14]
-
Protect the working solution from light until it is added to the cells.
-
Protocol 2: Cell Staining and ROS Measurement
This protocol provides a general workflow for staining cells with CDCFDA and measuring ROS production.
Materials:
-
Cells cultured in a suitable format (e.g., 96-well plate, coverslips)
-
CDCFDA working solution (prepared as in Protocol 1)
-
Wash buffer (e.g., PBS or HBSS)
-
Treatment compounds (e.g., ROS inducer, test compounds)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an optimal density to ensure they are healthy and not over-confluent during the experiment.[15]
-
Probe Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed wash buffer.
-
Add the CDCFDA working solution to the cells and incubate at 37°C for a predetermined optimal time (e.g., 30 minutes), protected from light.[14]
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with pre-warmed wash buffer to remove any extracellular probe.[14]
-
-
Treatment:
-
Add the treatment compounds (diluted in serum-free or low-serum medium) to the cells.
-
Incubate for the desired treatment period.
-
-
Measurement:
-
Measure the fluorescence using an appropriate instrument with excitation/emission maxima around 492-504 nm and 515-530 nm, respectively.[6]
-
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for using CDCFDA to measure intracellular ROS.
Sources
- 1. abpbio.com [abpbio.com]
- 2. abpbio.com [abpbio.com]
- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antioxidant Trolox enhances the oxidation of 2',7'-dichlorofluorescin to 2',7'-dichlorofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What does the commonly used DCF test for oxidative stress really show? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of 5 (and 6)-carboxy-2',7'-dichlorofluorescein and its diacetate promoiety in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
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- 16. biocompare.com [biocompare.com]
- 17. researchgate.net [researchgate.net]
- 18. nanopartikel.info [nanopartikel.info]
Technical Support Center: C-DCDFA & ROS Detection
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (C-DCDFA) assay. As a widely used probe for detecting intracellular reactive oxygen species (ROS), C-DCDFA offers a powerful tool for investigating oxidative stress. However, like any sophisticated assay, it comes with its own set of challenges, the most common of which is unexpected dye leakage from cells.
This guide is designed to provide you with the in-depth technical insights and field-proven troubleshooting strategies needed to overcome these hurdles. We will move beyond simple protocol steps to explain the underlying mechanisms, empowering you to make informed decisions, optimize your experiments, and generate reliable, reproducible data.
Part 1: Understanding the Core Problem - The "Why" Behind C-DCDFA Leakage
To effectively troubleshoot, we must first understand the intended mechanism of the probe and the biological processes that interfere with it.
The Intended Pathway:
-
Cellular Entry: The C-DCDFA molecule is cell-permeant, allowing it to passively diffuse across the plasma membrane into the cytoplasm.[1][2]
-
Intracellular Trapping: Once inside the cell, intracellular esterases cleave the two diacetate (DA) groups. This enzymatic action converts the molecule into its non-fluorescent, carboxylated form, carboxy-H2DCF.[3][4] The added carboxyl groups increase the molecule's polarity, which is designed to "trap" it within the cell, an improvement over its predecessor, H2DCFDA.[5]
-
Oxidation & Fluorescence: In the presence of various ROS (such as hydroxyl radicals and nitrogen dioxide), carboxy-H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (carboxy-DCF).[6][7] The intensity of this green fluorescence is then measured as an indicator of the intracellular ROS levels.
The Leakage Pathway: An Unwanted Exit
The primary reason for C-DCDFA leakage and subsequent signal loss is the activity of ATP-Binding Cassette (ABC) transporters, particularly Multidrug Resistance-Associated Proteins (MRPs).[8][9]
-
Active Efflux: These membrane proteins function as cellular "pumps," actively transporting a wide range of substances, including anionic conjugates, out of the cell.[9][10][11]
-
Substrate Recognition: The very carboxyl groups that are meant to trap the probe make it a recognizable substrate for transporters like MRP1 and MRP2.[8] These transporters use the energy from ATP hydrolysis to expel the carboxy-H2DCF or the fluorescent carboxy-DCF molecule from the cytoplasm into the extracellular medium.
This active efflux leads to a decreasing fluorescent signal over time, which can be easily misinterpreted as a reduction in ROS levels or an antioxidant effect of a test compound.
Part 2: Visualizing the Mechanism and the Problem
To clarify these competing pathways, the following diagram illustrates the journey of C-DCDFA within a cell.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of multidrug resistance protein (MRP) in glutathione S-conjugate transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Function, evolution and structure of multidrug resistance protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) Assays
Welcome to the technical support center for 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to obtain reliable and reproducible results by understanding the nuances of this powerful assay for measuring intracellular reactive oxygen species (ROS).
Understanding the Assay: The Chemical and Biological Principles
The this compound (CDCFDA) assay is a widely used method for detecting intracellular ROS.[1][2] The fundamental principle of the assay relies on a series of intracellular events. The cell-permeant CDCFDA molecule passively diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, converting CDCFDA into the non-fluorescent and membrane-impermeable 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (CDCFH).[1][2] In the presence of ROS, CDCFH is oxidized to the highly fluorescent 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF).[1] The resulting fluorescence intensity, typically measured at an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm, is directly proportional to the level of intracellular ROS.[1][2]
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses the most common issues encountered during CDCFDA assays, providing detailed explanations of the causes and actionable solutions.
Issue 1: Weak or No Fluorescence Signal
A weak or absent signal is a frequent challenge that can arise from various factors related to cell health, reagent integrity, or the experimental protocol itself.[1]
Potential Causes and Solutions
| Potential Cause | Underlying Reason | Recommended Solution |
| Low Cell Viability | Dead or unhealthy cells have compromised membrane integrity and reduced metabolic activity, leading to poor dye retention and insufficient esterase activity to cleave the diacetate groups.[1] | - Confirm cell health and viability using a method like Trypan Blue exclusion before starting the experiment.[1] - Ensure cells are not over-confluent, which can lead to nutrient depletion and cell death.[1] |
| Suboptimal Cell Density | Too few cells will result in a fluorescence signal that is below the detection limit of the instrument. | - Optimize the cell seeding density for your specific cell type and plate format. A typical starting point is to have the cells at 80-90% confluency at the time of the assay. |
| Degraded CDCFDA Reagent | CDCFDA is sensitive to light and air, and improper storage can lead to its degradation, rendering it unable to be taken up by cells and converted to its fluorescent form.[1] | - Aliquot the CDCFDA stock solution into smaller, single-use volumes and store protected from light at -20°C or -80°C.[1] - Avoid repeated freeze-thaw cycles.[1] - Always prepare fresh working solutions immediately before each experiment.[3] |
| Incorrect Dye Concentration | The optimal concentration of CDCFDA can vary significantly between different cell types. | - Perform a concentration titration to determine the ideal CDCFDA concentration for your cells. A common starting range is 1-20 µM.[1] |
| Insufficient Incubation Time | Inadequate time for dye loading or for the experimental treatment to induce ROS production will result in a low signal. | - Optimize the incubation time for both dye loading (typically 30-60 minutes) and your specific experimental treatment.[1] |
| Inadequate Washing | Residual extracellular CDCFDA can contribute to background noise and may not be available to enter the cells for ROS detection. | - Ensure thorough but gentle washing of the cells with a suitable buffer (e.g., warm PBS or HBSS) after dye loading and before measurement to remove any extracellular probe.[1][4] |
| Incorrect Instrument Settings | Using the wrong excitation and emission wavelengths will prevent the detection of the CDCF fluorophore. | - Verify that your fluorescence microplate reader, flow cytometer, or microscope is set to the correct wavelengths for CDCF (Ex/Em: ~495/529 nm).[1][2] |
| Low Detector Gain | The sensitivity of the detector on your instrument may be too low to pick up the fluorescence signal. | - Increase the gain or sensitivity setting on your fluorescence reader. |
Issue 2: High Background Fluorescence
High background fluorescence can obscure the true signal from your experimental samples, leading to a low signal-to-noise ratio and inaccurate results.[5]
Potential Causes and Solutions
| Potential Cause | Underlying Reason | Recommended Solution |
| Spontaneous Oxidation of the Probe | CDCFDA can auto-oxidize, especially when exposed to light or certain components in the assay medium, leading to fluorescence in the absence of cellular ROS.[1][2] | - Protect the CDCFDA stock and working solutions from light at all times by covering them with aluminum foil.[5] - Prepare fresh working solutions for each experiment.[5] |
| Media Components | Some components of cell culture media, such as phenol red, can be inherently fluorescent and contribute to the background signal.[1] Certain media components can also promote the hydrolysis of the probe in the absence of live cells.[6] | - Use phenol red-free medium for the assay.[5] - Run cell-free controls with your experimental medium and the CDCFDA probe to determine the level of background fluorescence.[7][8] |
| Incomplete Removal of Extracellular Probe | Residual extracellular CDCFDA can be hydrolyzed by esterases present in serum or released from cells, leading to background fluorescence.[5] | - Wash the cells thoroughly with warm, serum-free buffer after incubation with the probe.[5] |
| Photobleaching and Phototoxicity | Excessive exposure to the excitation light during imaging can lead to photobleaching (fading of the fluorescent signal) and the generation of ROS, which can create artifacts.[9][10] | - Minimize the exposure of the cells to the excitation light. - Use the lowest possible laser power and exposure time necessary to obtain a good signal. - Include a "no-stain" control that is exposed to the same light conditions to assess for autofluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is the exact mechanism of CDCFDA oxidation by ROS?
A1: Once deacetylated to CDCFH, the probe does not react directly with all ROS. For instance, its reaction with hydrogen peroxide (H₂O₂) is often mediated by intracellular components like peroxidases or transition metals.[2] CDCFH can be oxidized by a variety of ROS and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[2] This lack of specificity is a key limitation to consider when interpreting results.
Q2: Can my test compound interfere with the CDCFDA assay?
A2: Yes, test compounds can interfere in several ways. They might directly quench the fluorescence of CDCF, or they could interact with components in the assay medium to either generate or scavenge ROS, leading to false positive or false negative results.[7][8] It is crucial to run cell-free controls with your test compound to assess for any direct interaction with the CDCFDA probe.[4][7][8]
Q3: How does intracellular pH affect the CDCFDA assay?
A3: The fluorescence of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) is pH-sensitive.[11][12] Changes in intracellular pH can alter the fluorescence intensity of the probe, independent of ROS levels. It is important to maintain a stable and physiological pH throughout the experiment using a buffered solution like Hanks' Balanced Salt Solution (HBSS).[4]
Q4: How should I properly store and handle the CDCFDA reagent?
A4: CDCFDA is a sensitive reagent. It should be stored as a stock solution in a high-quality anhydrous solvent like DMSO, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and kept at -20°C or -80°C, protected from light and moisture.[1] Always prepare the working solution fresh on the day of the experiment.
Experimental Protocols and Workflows
Protocol 1: Standard CDCFDA Assay for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CDCFDA in anhydrous DMSO.
-
On the day of the experiment, prepare a fresh working solution of CDCFDA (e.g., 10 µM) in pre-warmed, serum-free, phenol red-free medium or HBSS.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the CDCFDA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with warm, serum-free buffer to remove any extracellular probe.[5]
-
-
Treatment:
-
Add your experimental compounds (e.g., ROS inducers or inhibitors) diluted in the appropriate buffer or medium.
-
Incubate for the desired period.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~495 nm and emission at ~529 nm.
-
Visualizing the Workflow
Caption: A streamlined workflow for a standard CDCFDA assay.
Mechanism of Action
The following diagram illustrates the intracellular conversion of CDCFDA and its subsequent oxidation by ROS.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shining Light on Photobleaching: An Artifact That Causes Unnecessary Excitation Among Pathologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA)
Welcome to the technical support center for 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and reliability of your experimental data when measuring intracellular reactive oxygen species (ROS).
The Foundation: Understanding Carboxy-DCFDA
This compound (carboxy-DCFDA) is a cell-permeant indicator for reactive oxygen species (ROS).[1][2][3] Its utility lies in its conversion to a fluorescent compound in the presence of ROS, providing a measurable signal of oxidative stress. The core mechanism involves three key steps:
-
Passive Diffusion: The non-polar, uncharged carboxy-DCFDA readily crosses the cell membrane into the cytoplasm.[4][5]
-
Enzymatic Cleavage: Inside the cell, intracellular esterases cleave the acetate groups, transforming the molecule into the non-fluorescent 5-(and 6-)-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-DCFH).[3][5][6] The additional carboxyl groups on this form enhance its retention within the cell compared to its non-carboxylated counterpart.[7][8]
-
Oxidation to Fluorescence: In the presence of various reactive oxygen and nitrogen species (RNS), carboxy-DCFH is oxidized to the highly fluorescent 5-(and 6-)-carboxy-2',7'-dichlorofluorescein (carboxy-DCF).[3][5][6] This fluorescent product can be detected using fluorescence microscopy, flow cytometry, or a microplate reader.[6]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during experiments with carboxy-DCFDA, providing not just solutions but the scientific reasoning behind them.
Issue 1: High Background Fluorescence in Control/Untreated Cells
Question: My negative control cells, which are not undergoing any treatment to induce ROS, are showing high levels of fluorescence. What could be the cause?
Answer: High background fluorescence is a frequent challenge that can obscure genuine experimental results. Several factors can contribute to this issue:
-
Spontaneous Probe Oxidation: Carboxy-DCFDA is susceptible to auto-oxidation, which can be accelerated by exposure to light or certain components in the assay medium.[9] To mitigate this, always prepare working solutions of the probe fresh for each experiment and protect them from light by wrapping tubes and plates in aluminum foil.[10][11]
-
Media Components: Standard cell culture media can contain components like phenol red, riboflavin, and transition metals that contribute to background fluorescence or directly oxidize the probe.[7][10][11] It is highly recommended to use phenol red-free medium or a simple buffered salt solution (e.g., HBSS or PBS) for probe loading and during the measurement phase.[10][11] The presence of serum in the media can also lead to increased probe conversion and should be avoided during the assay.[7][11]
-
Incomplete Removal of Extracellular Probe: Residual probe in the extracellular medium can be hydrolyzed by esterases released from cells or present in serum, leading to background fluorescence.[10] Ensure thorough washing of cells (at least twice) with warm, serum-free buffer after probe loading to remove any extracellular dye.[10][11]
-
Cellular Autofluorescence: Some cell types naturally exhibit autofluorescence due to endogenous molecules like NADH and riboflavin.[11] To assess this, always include a control of unstained cells (no carboxy-DCFDA) to quantify the intrinsic fluorescence of your cells under your experimental conditions.[11]
Caption: A logical workflow to diagnose the source of high background fluorescence.
Issue 2: Weak or No Fluorescence Signal in Positive Controls
Question: I've treated my cells with a known ROS inducer (e.g., H₂O₂), but I'm observing a very weak or no increase in fluorescence. What's going wrong?
Answer: A lack of signal in your positive control can be equally confounding. The root cause often lies in the health of the cells, the integrity of the probe, or suboptimal protocol parameters.
-
Cell Viability and Esterase Activity: Dead or unhealthy cells will have compromised membranes and reduced metabolic activity, including the esterase activity required to cleave the acetate groups from carboxy-DCFDA.[9] Without this cleavage, the probe is not retained in the cells and cannot be oxidized to its fluorescent form. Ensure your cells are healthy and metabolically active before starting the experiment.[9] Some cell types may also have inherently low esterase activity.[12]
-
Probe Degradation: Carboxy-DCFDA is sensitive to air and light.[9] Improper storage can lead to its degradation. Aliquot the stock solution and store it at -20°C or -80°C, protected from light and moisture.[9] Avoid repeated freeze-thaw cycles.[9]
-
Suboptimal Probe Concentration and Incubation Time: Insufficient loading of the probe will naturally lead to a weak signal. It is crucial to optimize the concentration of carboxy-DCFDA and the incubation time for your specific cell type. A titration of the probe concentration is recommended to find the lowest concentration that provides a detectable signal with your positive control without causing cytotoxicity or artifacts.[10]
-
Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorescence microscope, plate reader, or flow cytometer are correctly set for carboxy-DCF (approximately 495 nm excitation and 529 nm emission).[9] Also, ensure the detector gain or sensitivity is appropriately adjusted.[9]
| Parameter | Recommended Starting Range | Key Considerations |
| Probe Concentration | 5 - 25 µM | Cell type dependent; higher concentrations can lead to artifacts.[10][13] |
| Incubation Time | 15 - 60 minutes | Longer times may increase background; should be optimized.[10] |
| Temperature | 37°C | Lower temperatures will reduce enzymatic and transport activity.[14] |
| Excitation/Emission | ~495 nm / ~529 nm | Check instrument specifications.[9] |
Issue 3: Potential for Artifacts from Test Compounds
Question: Can my test compound directly interact with the carboxy-DCFDA probe and cause a false positive or false negative result?
Answer: Yes, this is a critical consideration, especially in drug development. Test compounds can interfere with the assay in several ways:
-
Direct Oxidation of the Probe: Some compounds can directly oxidize the carboxy-DCFH probe in the absence of cellular ROS, leading to a false-positive signal.[7][9]
-
Fluorescence Quenching: Conversely, a compound could quench the fluorescence of the oxidized carboxy-DCF, resulting in a false-negative result.[9]
-
Interaction with Media Components: Some toxicants have been shown to interact with components in the cell culture medium, such as serum, to generate a fluorescent signal from the probe.[7][15]
To account for these potential artifacts, it is essential to perform cell-free controls .[7][9][15] This involves incubating your test compound with carboxy-DCFDA in the assay medium but without cells. A significant increase in fluorescence in this control indicates a direct interaction between your compound and the probe, meaning any fluorescence increase in the presence of cells cannot be solely attributed to cellular ROS production.[7][15]
Sources
- 1. abpbio.com [abpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abpbio.com [abpbio.com]
- 4. Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer [mdpi.com]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. researchgate.net [researchgate.net]
- 14. Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C-DCDFA Staining and Cell Health
Welcome to the technical support center for the C-DCDFA (Carboxy-2',7'-dichlorodihydrofluorescein diacetate) cellular reactive oxygen species (ROS) assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our focus is to elucidate the critical relationship between cell health and the efficiency of C-DCDFA staining, ensuring the scientific integrity of your experimental results.
The Intricate Dance of C-DCDFA and a Living Cell
The C-DCDFA assay is a cornerstone for measuring intracellular ROS. Its principle lies in the passive diffusion of the non-fluorescent C-H2DCFDA into the cell. Once inside, intracellular esterases, enzymes active only in viable cells, cleave the acetate groups, trapping the now non-fluorescent C-H2DCF within the cell. In the presence of ROS, C-H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[1][2][3]. The intensity of the green fluorescence is directly proportional to the level of intracellular ROS[4].
However, the simplicity of this mechanism belies a complex interplay with cellular physiology. The health of your cells is not just a prerequisite for a successful experiment; it is an active variable that can significantly influence your data. Understanding this relationship is paramount to avoiding artifacts and generating reliable, reproducible results.
Troubleshooting Guide: When C-DCDFA Staining Goes Awry
This section addresses common issues encountered during C-DCDFA staining, with a focus on how cell health might be the underlying cause.
Issue 1: Low or No Fluorescence Signal
Question: I've treated my cells with a known ROS inducer, but I'm seeing a very weak or no fluorescent signal. What could be the problem?
Answer:
Several factors related to cell health and the experimental setup could lead to a low signal:
-
Poor Cell Viability: The C-DCDFA assay is dependent on the activity of intracellular esterases to cleave the diacetate group and trap the probe inside the cell[4][5]. If your cells are dead or have compromised membrane integrity, they cannot retain the dye, leading to a weak signal.
-
Troubleshooting Step: Always perform a viability assay in parallel with your C-DCDFA experiment. Methods like Trypan Blue exclusion or a live/dead cell staining kit can confirm the health of your cell population.
-
-
Suboptimal Cell Density: Too few cells will naturally result in a low overall fluorescence signal[6].
-
Insufficient Dye Concentration or Incubation Time: The uptake and cleavage of C-H2DCFDA are time and concentration-dependent.
Issue 2: High Background Fluorescence
Question: My negative control (untreated cells) is showing a high fluorescent signal. Why is this happening?
Answer:
High background fluorescence can obscure your results and is often linked to the health of your cells or the experimental conditions:
-
Basal Oxidative Stress: Many cell lines, especially when cultured at high densities or for extended periods, can exhibit high basal levels of ROS. This is a physiological state and not necessarily an artifact.
-
Troubleshooting Step: Ensure your cells are in a logarithmic growth phase and are not overly confluent. Also, consider the impact of your culture medium; some formulations can auto-oxidize and generate ROS[7].
-
-
Dye Auto-oxidation: C-H2DCFDA can be light-sensitive and may auto-oxidize, leading to a high background signal[2].
-
Troubleshooting Step: Protect the dye from light at all stages of the experiment. Prepare fresh working solutions of the dye immediately before use[6].
-
-
Cell-Free Dye Oxidation: Your experimental compound may directly interact with and oxidize the dye in the absence of cells[1][8].
Issue 3: Inconsistent or Irreproducible Results
Question: I'm getting significant well-to-well or day-to-day variability in my fluorescence readings. What could be the cause?
Answer:
Variability is a common challenge and often points to subtle inconsistencies in cell health or handling:
-
Inconsistent Cell Health: Differences in cell passage number, confluency, or sub-culturing technique can lead to variations in cellular metabolism and ROS production.
-
Troubleshooting Step: Use cells within a consistent and low passage number range. Standardize your cell culture and seeding protocols meticulously.
-
-
Uneven Cell Seeding: An uneven distribution of cells across the plate will lead to variable fluorescence readings[2].
-
Troubleshooting Step: After seeding, let the plate sit at room temperature for 15-20 minutes before placing it in the incubator to allow for a more even cell distribution[2].
-
-
Cytotoxicity of the Dye or Treatment: High concentrations of C-H2DCFDA or your test compound can be cytotoxic, leading to cell death and a subsequent decrease in fluorescence over time[9][10].
-
Troubleshooting Step: Perform a dose-response curve for both your compound and the C-H2DCFDA dye to determine the optimal non-toxic concentrations.
-
Frequently Asked Questions (FAQs)
Q1: Can I use C-DCDFA to measure the viability of my cells?
No, C-DCDFA is not a direct measure of cell viability[5]. While viable cells are required for the assay to work due to the necessity of active esterases, the resulting fluorescence indicates the level of reactive oxygen species, not the number of living cells[5]. Oxidative stress can lead to cell death, but it is not a direct equivalent[5]. For viability, use dedicated assays like Trypan Blue, MTT, or live/dead staining.
Q2: Can dead or dying cells produce a signal in the C-DCDFA assay?
Yes, dead or dying cells can be a source of ROS and may contribute to the overall fluorescence signal[11]. However, they will not be able to retain the cleaved dye effectively. This can lead to a transient increase in fluorescence followed by a decrease as the dye leaks out of the compromised cell membrane. This underscores the importance of assessing cell viability concurrently.
Q3: Does the C-DCDFA dye itself induce oxidative stress or cytotoxicity?
Under certain conditions, yes. High concentrations of the dye can be cytotoxic to some cell lines[10]. Furthermore, the dye can be susceptible to photo-oxidation, which can generate ROS and create an experimental artifact[2][9]. It is crucial to use the lowest effective concentration of the dye and to protect it from light.
Q4: What are the critical controls I must include in my C-DCDFA experiment?
To ensure the validity of your results, the following controls are essential:
-
Unstained Cells: To measure the natural autofluorescence of your cells.
-
Cells Stained with C-DCDFA (Negative Control): To establish the basal level of ROS in your untreated cell population.
-
Cells Treated with a Known ROS Inducer (Positive Control): Such as hydrogen peroxide (H₂O₂) or pyocyanin, to confirm that the assay is working correctly[6].
-
Cell-Free Control (Dye + Treatment): To check for any direct interaction between your test compound and the C-DCDFA dye[1][8].
Visualizing the Workflow and Key Concepts
C-DCDFA Staining Mechanism
Caption: A decision tree for troubleshooting common C-DCDFA assay issues.
Experimental Protocols
Protocol 1: Standard C-DCDFA Staining for Adherent Cells
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 50,000 cells/well) and culture overnight.[6]
-
Reagent Preparation: Prepare a 20 µM working solution of C-H2DCFDA in pre-warmed, serum-free medium or Hanks' Balanced Salt Solution (HBSS).[6] Protect from light.
-
Cell Washing: Gently wash the cells twice with warm HBSS or serum-free medium to remove any residual serum, which can contain esterase activity.[1][12]
-
Dye Loading: Add 100 µL of the C-H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[6]
-
Treatment: Remove the dye solution and add your test compounds diluted in the appropriate medium. Include positive (e.g., H₂O₂) and negative controls.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[3][13] Kinetic readings over time are often informative.
Protocol 2: Cell Viability Assessment using Trypan Blue
-
Cell Preparation: Prepare a single-cell suspension from your experimental wells by trypsinization.
-
Staining: Mix a small volume of your cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Percent viability = (Number of viable cells / Total number of cells) x 100.
Data Summary Table
| Parameter | Recommended Range | Rationale | Potential Impact of Poor Cell Health |
| Cell Viability | > 90% | Ensures active esterases for dye cleavage and retention. | Low viability leads to poor dye retention and low signal. |
| Cell Confluency | 70-80% | Avoids stress from overgrowth or sparse culture. | High confluency can increase basal ROS levels. |
| C-H2DCFDA Conc. | 1-20 µM | Balances signal strength with potential cytotoxicity. | Stressed cells may be more sensitive to dye toxicity. |
| Incubation Time | 30-60 min | Allows for sufficient dye uptake and de-esterification. | Compromised cells may require altered incubation times. |
References
-
Tetz, L. M., Kamau, P. W., Cheng, A. A., Meeker, J. D., & Loch-Caruso, R. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Journal of Pharmacological and Toxicological Methods, 67(2), 56–60. [Link]
-
Tetz, L. M., Kamau, P. W., Cheng, A. A., Meeker, J. D., & Loch-Caruso, R. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. PubMed, 23380227. [Link]
-
ResearchGate. (2013, March 18). Whether DCFDA dye can be related to cellular viability?. ResearchGate. [Link]
-
Kim, H., & Xue, X. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158). [Link]
-
de Haan, L. R., Reiniers, M. J., van Golen, R. F., van der Vliet, A., Heger, M., & van Gulik, T. M. (2022). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. Antioxidants, 11(2), 223. [Link]
-
ResearchGate. (n.d.). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species | Request PDF. ResearchGate. [Link]
-
Use of the Dichlorofluorescein Assay to Measure “Reactive Oxygen Species”. (n.d.). MDPI. [Link]
-
Semantic Scholar. (n.d.). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Semantic Scholar. [Link]
-
Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Amerigo Scientific. [Link]
-
Yenepoya Research Centre. (n.d.). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Yenepoya Research Centre. [Link]
-
O'Brien, L., & Wright, D. K. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3885. [Link]
-
BenchSci. (2015, December 3). Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. BenchSci. [Link]
-
Georgiou, C. D., Zisimopoulos, D., & Argyropoulou, V. (2018). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity, 2018, 5948393. [Link]
-
ResearchGate. (2016, November 27). Can anyone help with some confusing DCFDA results?. ResearchGate. [Link]
-
de Haan, L. R., van Golen, R. F., van der Vliet, A., Heger, M., & van Gulik, T. M. (2021). Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes. International Journal of Molecular Sciences, 22(9), 4504. [Link]
-
MASI Longevity Science. (n.d.). Fluorescence Probes for ROS Detection: Overview. MASI Longevity Science. [Link]
-
ResearchGate. (2014, August 6). Can h2dcfda generate ROS or have other cytotoxic effects?. ResearchGate. [Link]
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ResearchGate. (2017, September 22). What is the best protocol to detect ROS in cell culture using CM-H2DCFDA?. ResearchGate. [Link]
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Zieba, B. J., & Artym, J. (2015). Reliability of ROS and RNS detection in hematopoietic stem cells − potential issues with probes and target cell population. Journal of Cell Science, 128(21), 3895–3901. [Link]
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BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
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ResearchGate. (2015, August 25). Can DCFH-DA cause cell death when added to measure ROS level?. ResearchGate. [Link]
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Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]
Sources
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- 2. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doc.abcam.com [doc.abcam.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
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C-DCDFA for Quantitative ROS Measurement: A Technical Support Guide
Welcome to the technical support center for the 6-carboxy-2′,7′-dichlorodihydrofluorescein diacetate (C-DCDFA) assay. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantitative Reactive Oxygen Species (ROS) measurement. Here, we move beyond standard protocols to address the nuanced challenges and troubleshooting scenarios you may encounter in your experiments. Our goal is to empower you with the expertise to generate reliable and reproducible data.
Section 1: Foundational Principles & Core Challenges
Understanding the C-DCDFA Assay: More Than Just a Fluorescent Probe
The C-DCDFA assay is a widely adopted method for detecting intracellular ROS. The underlying principle involves the diffusion of the cell-permeant C-DCDFA into the cell, where it is deacetylated by intracellular esterases to its non-fluorescent form, 6-carboxy-2′,7′-dichlorodihydrofluorescein (C-DCFH).[1] In the presence of certain ROS, C-DCFH is oxidized to the highly fluorescent 6-carboxy-2′,7′-dichlorofluorescein (C-DCF), which can be measured to indicate the level of intracellular ROS.[1][2]
However, the simplicity of this principle belies the complexity of the intracellular environment and the inherent reactivity of the probe itself. Achieving truly quantitative and specific ROS measurements requires a deep understanding of the potential pitfalls.
Diagram: C-DCDFA Mechanism of Action
Caption: Workflow of C-DCDFA from cell entry to fluorescence detection.
Core Challenge 1: Lack of Specificity
A primary limitation of the C-DCDFA assay is its lack of specificity for a single ROS. While often used as an indicator of hydrogen peroxide (H₂O₂), C-DCFH can be oxidized by a variety of ROS, including hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).[3][4] This broad reactivity can make it difficult to attribute an increase in fluorescence to a specific ROS without the use of additional controls and specific inhibitors.[4]
Furthermore, the oxidation of C-DCFH is not a direct reaction with H₂O₂.[5] It is often mediated by cellular peroxidases and can be influenced by the presence of heme proteins and redox-active metals.[2][5] This indirect mechanism introduces multiple variables that can affect the rate and extent of C-DCF formation, complicating data interpretation.
Core Challenge 2: Susceptibility to Artifacts
The C-DCDFA assay is prone to several types of artifacts that can lead to false-positive or misleading results:
-
Auto-oxidation and Phototoxicity: The C-DCFH probe can undergo auto-oxidation, leading to an increase in background fluorescence.[6] It is also susceptible to photo-oxidation, where the excitation light used for fluorescence measurement can itself generate ROS and contribute to probe oxidation.[6][7] Higher concentrations of the probe can also be phototoxic to cells, especially when combined with UVA irradiation.[7]
-
Probe Leakage: The deacetylated C-DCFH, while less membrane-permeable than its parent compound, can still leak from cells over time, leading to a loss of signal.[6] This is a critical consideration for long-term experiments.
-
Interaction with Experimental Compounds: Test compounds can directly interact with the C-DCDFA probe or its derivatives, causing an increase in fluorescence independent of cellular ROS production.[2][8] It is crucial to perform cell-free controls to rule out such interactions.[8]
-
Influence of Assay Conditions: Factors such as serum concentration, culture medium composition, and pH can all influence the rate of C-DCF formation.[2][9] For instance, some components in DMEM cell culture medium and the presence of serum have been shown to increase probe conversion.[2]
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during C-DCDFA experiments.
FAQ 1: My untreated control cells show high background fluorescence. What's causing this and how can I fix it?
Possible Causes:
-
Probe Concentration is Too High: High concentrations of C-DCDFA can lead to increased auto-oxidation and background fluorescence.[10]
-
Extended Incubation Time: Longer incubation times can result in greater accumulation of the probe and a higher chance of auto-oxidation.[10]
-
Phototoxicity/Photo-oxidation: Excessive exposure to excitation light during imaging can cause photo-oxidation of the probe.[6]
-
Cell Culture Media Components: Certain components in the media, such as phenol red or serum, can contribute to background fluorescence or interact with the probe.[2][11]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Probe Concentration | Titrate the C-DCDFA concentration, starting from a lower range (e.g., 1-10 µM).[7][10] The optimal concentration will be cell-type dependent. |
| 2 | Optimize Incubation Time | Reduce the incubation time. A typical range is 30-45 minutes.[1] |
| 3 | Minimize Light Exposure | Protect the cells from light during incubation and minimize exposure during fluorescence measurement. Use neutral density filters if available. |
| 4 | Use Phenol Red-Free Media | Perform the assay in phenol red-free media or a balanced salt solution (e.g., HBSS) to reduce background autofluorescence.[1][12] |
| 5 | Serum-Free Incubation | If possible, perform the final incubation and measurement steps in serum-free media to avoid interactions with serum components.[1][11] |
Diagram: Troubleshooting High Background Fluorescence
Caption: A logical workflow for diagnosing and resolving high background issues.
FAQ 2: My positive control (e.g., H₂O₂) shows a weak or inconsistent signal. What should I do?
Possible Causes:
-
Insufficient Probe Loading: The cells may not be taking up enough C-DCDFA.
-
Ineffective Deacetylation: Intracellular esterase activity might be low.
-
Rapid Signal Decay: The fluorescent signal might be diminishing quickly due to probe leakage or photobleaching.[6]
-
H₂O₂ Degradation: H₂O₂ is unstable and can degrade over time.
-
Cell Density: The number of cells might be too low or too high.[10]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Probe Loading | Confirm probe uptake using fluorescence microscopy. Healthy, loaded cells should have a dim, diffuse green fluorescence. |
| 2 | Prepare Fresh H₂O₂ | Always use a freshly prepared solution of your positive control. |
| 3 | Optimize Cell Density | Test a range of cell densities to find the optimal number for your experimental setup.[10] |
| 4 | Pre-treat with Inhibitors (Advanced) | For mechanistic studies, pre-treat cells with specific inhibitors (e.g., of NADPH oxidase) to confirm the source of ROS.[4] |
| 5 | Use an Alternative Positive Control | Consider using other ROS inducers like pyocyanin or antimycin A.[10][13] |
FAQ 3: How can I be sure that the fluorescence increase is due to intracellular ROS and not an artifact of my test compound?
This is a critical question for ensuring the validity of your results, especially in drug development.
Experimental Protocol: Cell-Free Artifact Validation
This protocol is essential to demonstrate that your test compound does not directly react with the C-DCDFA probe.[8]
Materials:
-
C-DCDFA
-
Your test compound at various concentrations
-
Assay buffer (e.g., PBS or phenol red-free media)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of C-DCDFA (e.g., 10 µM) in the assay buffer.
-
In the 96-well plate, add the C-DCDFA solution to wells containing your test compound at the same concentrations used in your cellular experiments.
-
Include a vehicle control (C-DCDFA solution with the solvent used for your test compound).
-
Incubate the plate under the same conditions as your cellular assay (e.g., 37°C for 30 minutes), protected from light.
-
Measure the fluorescence at Ex/Em ~495/525 nm.
Interpretation:
A significant increase in fluorescence in the wells containing your test compound compared to the vehicle control indicates a direct interaction and an artifact.[2][8] If this occurs, the C-DCDFA assay may not be suitable for your compound, and alternative ROS detection methods should be considered.
FAQ 4: Can I use C-DCDFA for long-term (e.g., 24-hour) experiments?
Standard C-DCDFA is generally not recommended for long-term experiments due to issues with probe leakage and potential cytotoxicity.[6][11] The signal often diminishes after a few hours.[11]
Alternative Probes for Longer-Term Studies:
For experiments requiring longer incubation times, consider using probes with enhanced cellular retention, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA). The chloromethyl group on CM-H2DCFDA allows it to covalently bind to intracellular components, minimizing leakage.[3]
FAQ 5: My experiment involves nitric oxide (NO). Will this interfere with my C-DCDFA measurements?
Yes, this is a significant consideration. C-DCFH can be oxidized by peroxynitrite (ONOO⁻), which is formed from the rapid reaction of nitric oxide (NO) and superoxide (O₂⁻).[14][15] Therefore, if your experimental system generates both NO and O₂⁻, the resulting C-DCF fluorescence may be due to peroxynitrite and not necessarily other ROS.[14]
To dissect the contribution of different species:
-
Use an NO synthase (NOS) inhibitor (e.g., L-NAME) to see if the C-DCF signal is reduced.
-
Use a superoxide dismutase (SOD) mimetic to scavenge superoxide and see if this affects the signal.
Section 3: Best Practices for Quantitative Measurement
Achieving truly quantitative data with C-DCDFA is challenging, and results are often best expressed as relative changes (e.g., fold change over control) rather than absolute concentrations.[13]
Key Recommendations:
-
Include a Positive Control: Always include a known ROS inducer (e.g., H₂O₂, pyocyanin) to validate that the assay is working in your system.[1][10]
-
Include a Negative Control: Use a ROS scavenger, such as N-acetylcysteine (NAC), to demonstrate that the signal is indeed from ROS.[1]
-
Run Parallel Cell Viability/Toxicity Assays: Ensure that the observed changes in fluorescence are not due to cell death or a reduction in cell number. A sulforhodamine B (SRB) assay can be run in parallel for normalization to cell mass.[16]
-
Normalize Fluorescence to Cell Number/Protein Content: To account for variations in cell seeding, normalize the fluorescence intensity to the number of cells or total protein content in each well.[13][16]
-
Validate with an Orthogonal Method: Whenever possible, confirm your findings with a different ROS detection method that has a different mechanism of action (e.g., Amplex Red for extracellular H₂O₂, or specific probes like MitoSOX for mitochondrial superoxide).[11][17]
By understanding the inherent challenges of the C-DCDFA assay and implementing rigorous controls and troubleshooting, you can significantly enhance the quality and reliability of your ROS measurements.
References
-
Tetz, L. M., Kamau, P. W., & Loch-Caruso, R. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Journal of Pharmacological and Toxicological Methods, 67(1), 56-60. [Link]
-
Tetz, L. M., Kamau, P. W., & Loch-Caruso, R. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. PubMed, 23376239. [Link]
-
Crow, J. P., Spruell, C., Chen, J., Gunn, C., & Ischiropoulos, H. (1994). Oxidation of 2',7'-dichlorofluorescin by peroxynitrite. Free Radical Biology and Medicine, 16(3), 331-338. [Link]
-
Hild, B., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Bio-protocol, 10(17), e3748. [Link]
-
ResearchGate. (2016). Is their any other molecular probe apart from DCFDA or its derivatives to measure cellular ROS level?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species | Request PDF. ResearchGate. [Link]
- Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. In Methods in molecular biology (Vol. 594, pp. 57-72). Humana Press.
-
ResearchGate. (n.d.). Quantifying ROS levels using CM-H2DCFDA and HyPer | Request PDF. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Semantic Scholar. [Link]
-
Le, T. M., & Kim, C. S. (2025). DCFDA Assay for Oxidative Stress Measurement in Fluorometer. In Methods in Molecular Biology (Vol. 2883, pp. 13-18). Springer US. [Link]
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ResearchGate. (2020). How to calculate ROS using DCFDA cellular ROS detection kit?. ResearchGate. [Link]
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Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., ... & Zielonka, J. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]
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Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. PubMed, 20012285. [Link]
-
ResearchGate. (2015). What dye is the best to use to detect ROS levels in C.elegans?. ResearchGate. [Link]
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Abu-road, G., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3877. [Link]
-
ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?. ResearchGate. [Link]
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ResearchGate. (2017). What is the best protocol to detect ROS in cell culture using CM-H2DCFDA?. ResearchGate. [Link]
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Gomes, A., et al. (2020). Implications of dichlorofluorescein photoinstability for detection of UVA-induced oxidative stress in fibroblasts and keratinocyte cells. Photochemical & Photobiological Sciences, 19(1), 83-91. [Link]
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G-Biosciences. (n.d.). DCFH-DA, Cat. # BAQ037, BAQ038, BAQ039. G-Biosciences. [Link]
-
Strub, A., et al. (2020). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. Antioxidants, 9(12), 1210. [Link]
-
Image Analyst MKII Online Manual. (2015). Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2. Image Analyst MKII. [Link]
-
ResearchGate. (n.d.). Fluorescent measurements of peroxynitrite/peroxynitrous acid in cold air plasma treated aqueous solutions | Request PDF. ResearchGate. [Link]
-
Machala, M., et al. (2021). Fluorescence measurements of peroxynitrite/peroxynitrous acid in cold air plasma treated aqueous solutions. RSC Advances, 11(12), 6949-6958. [Link]
-
Zielonka, J., & Kalyanaraman, B. (2010). Peroxynitrite is the major species formed from different flux ratios of co-generated nitric oxide and superoxide: DIRECT REACTION WITH BORONATE-BASED FLUORESCENT PROBE. Journal of Biological Chemistry, 285(38), 29477-29485. [Link]
-
ResearchGate. (n.d.). (PDF) Identification of ROS using oxidized DCFDA and flow-cytometry. ResearchGate. [Link]
-
ResearchGate. (n.d.). Implications of Dichlorofluorescein Photoinstability for Detection of UVA-Induced Oxidative Stress in Fibroblasts and Keratinocytes Cells | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Photosensitized oxidation of 2′,7′-dichlorofluorescin: Singlet oxygen does not contribute to the formation of fluorescent oxidation product 2′,7′-dichlorofluorescein. ResearchGate. [Link]
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addressing autofluorescence in C-DCDFA experiments
Technical Support Center: C-DCDFA Experiments
A Senior Application Scientist's Guide to Overcoming Autofluorescence
Welcome to the technical support center for C-DCDFA-based reactive oxygen species (ROS) detection assays. As a Senior Application Scientist, I understand that achieving a high signal-to-noise ratio is paramount for generating reliable and publishable data. One of the most persistent challenges in fluorescence-based cellular assays, particularly those using green-emitting fluorophores like dichlorofluorescein (DCF), is cellular autofluorescence.
This guide is designed to provide you with not just protocols, but the scientific rationale behind them. We will explore the origins of autofluorescence, how to definitively identify it in your experiments, and a multi-pronged strategy to mitigate its impact, ensuring the signal you measure is a true representation of ROS activity.
Frequently Asked Questions (FAQs)
Q1: What exactly is autofluorescence and why is it a problem in my C-DCDFA experiments?
Answer: Autofluorescence is the natural tendency of certain biological molecules within your cells or tissues to emit light after absorbing it, without the addition of any fluorescent dye.[1][2][3] Think of it as inherent background noise. The primary issue in C-DCDFA (and similar DCFDA) assays is spectral overlap.
Carboxy-H2DCFDA, once deacetylated and oxidized, becomes the fluorescent molecule carboxy-DCF, which has an excitation/emission maximum around 495/525 nm.[4][5] Unfortunately, this falls squarely within the green region of the spectrum where many common endogenous fluorophores also emit light.[2][6] This overlap can obscure your real, ROS-dependent signal, leading to false positives or an inability to detect subtle changes in ROS production.
Q2: What are the primary sources of autofluorescence in my cells?
Answer: The culprits are often metabolic cofactors and structural proteins. In most mammalian cells, the most significant contributors include:
-
Metabolic Molecules: NADH and flavins (like FAD and riboflavin) are major sources found in mitochondria.[1][2][3]
-
Structural Proteins: Collagen and elastin, particularly abundant in tissue samples and the extracellular matrix, are highly autofluorescent.[1][2][3]
-
Lysosomal Lipofuscin: These aggregates of oxidized proteins and lipids accumulate with age and can be intensely fluorescent across multiple wavelengths.[2][7]
-
Aromatic Amino Acids: Tryptophan, tyrosine, and phenylalanine contribute to the overall background.[3]
Furthermore, components of your experimental setup can introduce fluorescence, such as phenol red in culture media, fetal bovine serum (FBS), and even polystyrene plastics.[2][8] Fixation with aldehydes like formaldehyde can also create fluorescent products.[2][9]
Q3: How can I be sure that the high background I'm seeing is autofluorescence and not just a problem with the C-DCDFA probe?
Answer: This is a critical diagnostic step. The key is to run a set of proper controls. Your most important control is an unstained, untreated sample .
Observe these cells under the exact same imaging conditions (filters, laser power, exposure time) you use for your stained samples. If you see significant signal in this "cells-only" control, that is your autofluorescence baseline.[8][10] This control allows you to differentiate between endogenous background and issues like probe auto-oxidation or incomplete washout.[10][11]
Troubleshooting Guide: Common Scenarios & Solutions
Problem 1: My unstained control cells are brightly fluorescent.
-
Causality: This confirms a significant autofluorescence problem. The source is endogenous to your cells/tissue or has been induced by your sample preparation (e.g., fixation).
-
Solution Workflow:
-
Characterize the Signal: Use a spectral scanner on your microscope if available to determine the emission peak of your background signal. Knowing the spectral profile helps in choosing mitigation strategies.[12]
-
Move to Redder Wavelengths: The simplest solution, if feasible, is to switch to a red or far-red ROS probe. Autofluorescence is significantly lower at longer wavelengths (above 600 nm).[13][14]
-
Implement a Quenching Protocol: For fixed cells or tissues, chemical quenchers can be highly effective. Sudan Black B is a common choice for reducing lipofuscin-based autofluorescence.[7][15]
-
Try Photobleaching: Before staining, intentionally expose your sample to high-intensity light from your microscope's lamp.[16][17][18] This can destroy the endogenous fluorophores, reducing their contribution to the background.
-
Problem 2: My signal is high in both control (vehicle-treated) and experimental samples after C-DCDFA loading.
-
Causality: This could be due to several factors:
-
Probe Auto-oxidation: The C-H2DCFDA probe can oxidize spontaneously, especially when diluted in buffer and exposed to light.[10][11]
-
Cellular Stress: The loading process itself (media changes, temperature shifts) can induce a baseline level of ROS.
-
Incomplete Washout: Residual extracellular probe can be hydrolyzed by serum esterases, creating background fluorescence.[11]
-
-
Solution Workflow:
-
Run a "No-Cell" Control: Prepare a well with media and the C-H2DCFDA probe, but no cells.[11] A high signal here points directly to probe instability or media components causing oxidation.
-
Optimize Probe Concentration: Titrate your C-H2DCFDA concentration. Use the lowest possible concentration that still gives a robust signal with a known positive control (e.g., H₂O₂).[11][19]
-
Work in the Dark & Prepare Fresh: Always prepare the C-H2DCFDA working solution immediately before use and protect it from light at all stages.[10][11]
-
Use Phenol Red-Free, Serum-Free Buffer: During probe loading and final imaging, switch to a phenol red-free and serum-free medium like HBSS or PBS to minimize background fluorescence and extracellular probe hydrolysis.[10][11][20]
-
Problem 3: I suspect my therapeutic compound is fluorescent and interfering with the assay.
-
Causality: Many drug compounds, particularly those with aromatic ring structures, are intrinsically fluorescent and can emit in the same range as DCF.
-
Solution Workflow:
-
Test Compound Alone: Run a cell-free experiment with your compound in buffer. Measure its fluorescence spectrum to see if it overlaps with DCF.
-
Image a "Compound-Only" Control: Add the compound to cells that have not been loaded with C-H2DCFDA. Image them to see if the compound itself is accumulating and fluorescing within the cells.
-
Utilize Spectral Unmixing: If your microscope is equipped for spectral imaging, this is the most powerful solution. This technique captures the entire emission spectrum from each pixel and uses algorithms to mathematically separate the signal from your compound, the DCF probe, and the underlying autofluorescence into distinct channels.[21][22][23]
-
Data & Technique Comparison
Table 1: Common Endogenous Fluorophores and their Approximate Spectral Properties
| Molecule | Excitation (nm) | Emission (nm) | Common Location |
| Carboxy-DCF (Signal) | ~495 | ~525 | Cytosol |
| NADH | ~340 | ~450 | Mitochondria |
| Flavins (FAD, Riboflavin) | ~450 | ~530 | Mitochondria |
| Collagen | ~360 | ~440 | Extracellular Matrix |
| Elastin | ~410 | ~500 | Extracellular Matrix |
| Lipofuscin | Broad (450-550) | Broad (500-650) | Lysosomes |
Note: The spectral overlap between Flavins and Carboxy-DCF is a primary reason for interference.
Table 2: Comparison of Autofluorescence Mitigation Techniques
| Method | Principle | Pros | Cons | Best For |
| Control Samples | Isolate variables | Essential for data interpretation; simple. | Does not remove autofluorescence. | All experiments. |
| Photobleaching | Destroy endogenous fluorophores with high-intensity light. | Cost-effective; can be highly efficient.[17][18] | Can damage samples; may not eliminate all sources. | Fixed cells/tissues with high initial background. |
| Chemical Quenching | Use dyes (e.g., Sudan Black B) to absorb autofluorescence. | Very effective for specific sources like lipofuscin.[15][24] | Can introduce its own background; may affect specific signal.[7] | Fixed tissue sections, especially from aged animals. |
| Image Subtraction | Computationally subtract a background image. | Post-acquisition; can be automated. | Assumes uniform autofluorescence; can subtract real signal.[25][26] | Samples with a distinct and measurable autofluorescence pattern. |
| Spectral Unmixing | Differentiate signals based on their full emission spectra. | Highly accurate; separates multiple signals simultaneously.[21][27] | Requires specialized spectral imaging microscope and software. | Complex samples with multiple fluorophores or interfering compounds. |
In-Depth Protocols & Workflows
Workflow: Diagnosing the Source of High Background
This decision tree helps you systematically identify the cause of unwanted signal in your C-DCDFA experiment.
Caption: Diagnostic workflow for troubleshooting high background.
Protocol 1: Pre-Staining Photobleaching
This protocol is designed to reduce autofluorescence from endogenous sources before you apply the C-H2DCFDA probe. It is suitable for fixed cells on coverslips or tissue sections.
-
Sample Preparation: Prepare your cells or tissue through fixation and permeabilization as required by your primary protocol. Mount on slides.
-
Hydration: Ensure the sample is hydrated in PBS. Do not allow it to dry out.
-
Microscope Setup: Place the sample on the microscope stage. Select a broad-spectrum filter cube (like DAPI or a wide-pass GFP cube) and open the aperture fully.
-
Bleaching: Expose the sample to a high-intensity light source (e.g., a mercury lamp or high-power LED) for a period ranging from 30 minutes to 2 hours.[28][29] The optimal time will need to be determined empirically for your specific sample type.
-
Verification: Periodically check the autofluorescence level by eye or with a short camera exposure. Continue until the background signal is significantly diminished.
-
Staining: Proceed with your standard C-H2DCFDA staining protocol.
Protocol 2: Sudan Black B Quenching (for Fixed Samples)
This method is particularly effective for quenching lipofuscin-associated autofluorescence in tissue sections.[15][24]
-
Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix thoroughly and filter to remove any undissolved particles.
-
Sample Preparation: After your immunofluorescence staining protocol is complete (if applicable) and before coverslipping, ensure your sample is rehydrated to 70% ethanol.
-
Incubation: Immerse the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.[30][31]
-
Washing: Briefly wash the slides in fresh 70% ethanol to remove excess Sudan Black B. Do not over-wash.
-
Final Washes: Wash thoroughly with PBS to remove all traces of ethanol.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Protocol 3: Post-Acquisition Image Subtraction
This is a computational approach for situations where autofluorescence could not be avoided during imaging. It requires acquiring two separate images.
-
Image 1 (Autofluorescence Channel): After your experiment, capture an image of your sample using a filter set that excites autofluorescence but minimally excites your DCF probe (e.g., a UV or violet filter set, ~405 nm excitation). This will be your "background" image.
-
Image 2 (Experimental Channel): Immediately capture the primary experimental image using your standard FITC/GFP filter set (~488 nm excitation).
-
Image Analysis:
-
Open both images in an analysis program like ImageJ/Fiji.[12]
-
Use the "Image Calculator" or "Subtract" function.
-
Subtract the "Autofluorescence Channel" (Image 1) from the "Experimental Channel" (Image 2).
-
The resulting image will show your specific signal with the autofluorescence component computationally removed.[25][26]
-
Causality: This method works on the principle that most autofluorescent species have broad excitation spectra and will be excited by both wavelength sets, while the specific probe (DCF) is only efficiently excited by the ~488 nm light.[25][26] Subtracting the signal captured with the non-optimal excitation wavelength effectively removes the shared background component.
References
-
Bioimaging Hub News - Blogs - Cardiff University. (2016, September 12). IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. [Link]
-
Schnell, S. A., Staines, W. A., & Wessendorf, M. W. (1999). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling. Histochem Cell Biol. [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]
-
SPIE Digital Library. (2022). Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral signatures. [Link]
-
Labcompare.com. (2021, June 29). How to Reduce Autofluorescence. [Link]
-
SouthernBiotech. How to Reduce Autofluorescence. [Link]
-
STAR Protocols. (2022). Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue. [Link]
-
Bitesize Bio. (2022, October 4). What is Autofluorescence? A Quick Explainer for Biologists. [Link]
-
ResearchGate. (2009). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan Black B quenching method for specific immunofluorescence labeling. [Link]
-
Indian Journal of Experimental Biology. (2010). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. [Link]
-
bioRxiv. (2021, November 11). Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. [Link]
-
Bio-Rad Antibodies. Autofluorescence - Flow Cytometry Guide. [Link]
-
Wikipedia. Autofluorescence. [Link]
-
NIH. (2022). SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. [Link]
-
Journal of Histochemistry & Cytochemistry. (1995). Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. [Link]
-
Visikol. (2021, September 8). Autofluorescence Quenching. [Link]
-
ResearchGate. (2018). Sources of autofluorescence in mammalian cells. [Link]
-
ZEISS Microscopy Online Campus. Practical Considerations for Spectral Imaging. [Link]
-
Wellcome Open Research. (2017, September 4). Quenching autofluorescence in tissue immunofluorescence. [Link]
-
Akoya Biosciences. Certainty in Imaging: Isolate Autofluorescence to See What You Have Been Missing. [Link]
-
Journal of Pharmacological and Toxicological Methods. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. [Link]
-
ResearchGate. (1995). Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. [Link]
-
PubMed. (2010). Autofluorescence removal by non-negative matrix factorization. [Link]
-
bioRxiv. (2019, March 3). Digital removal of autofluorescence from microscopy images. [Link]
-
ResearchGate. (2010). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. [Link]
-
Journal of Visualized Experiments. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]
Sources
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- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. biotium.com [biotium.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
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- 17. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
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Technical Support Center: 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (Carboxy-DCFDA) Assays
Welcome to the technical support guide for 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA) assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring reactive oxygen species (ROS) in cellular systems, with a particular focus on the confounding effects of serum.
Frequently Asked Questions (FAQs)
Q1: What is carboxy-DCFDA and how does it work to detect ROS?
A1: this compound, often abbreviated as carboxy-DCFDA or carboxy-H2DCFDA, is a cell-permeant fluorescent probe used to detect the presence of reactive oxygen species (ROS) within cells.[1] The probe itself is non-fluorescent. Its mechanism of action involves a two-step process:
-
Cellular Uptake and Deacetylation: The diacetate groups on the molecule make it lipid-soluble, allowing it to freely diffuse across the cell membrane. Once inside the cell, intracellular esterase enzymes cleave off the acetate groups, converting it into the membrane-impermeable and non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF).[2][3][4] The additional carboxyl groups on this variant of the probe further help to retain it within the cell.
-
Oxidation and Fluorescence: In the presence of various ROS, such as hydrogen peroxide (H2O2), hydroxyl radicals (•OH), and peroxynitrite (ONOO-), H2DCF is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[4][5] The resulting green fluorescence can be measured using a variety of instruments, including fluorescence microscopes, flow cytometers, and plate readers, with an excitation maximum around 495 nm and an emission maximum around 527 nm.
Mechanism of Carboxy-DCFDA Action
Caption: Workflow of carboxy-DCFDA from cell entry to fluorescent signal generation.
Q2: Why is serum a common component in cell culture, and how does it interfere with the carboxy-DCFDA assay?
A2: Serum, most commonly fetal bovine serum (FBS), is a vital supplement in cell culture media, providing a complex mixture of growth factors, hormones, and attachment factors necessary for the proliferation and maintenance of many cell lines. However, this same complexity can be a significant source of interference in sensitive biochemical assays like the carboxy-DCFDA assay.
Serum can interfere with the assay in several ways:
-
Enzymatic Activity: Serum contains esterases that can prematurely hydrolyze the carboxy-DCFDA probe outside of the cells. This can lead to increased background fluorescence or a reduction in the amount of probe available to enter the cells.
-
Direct Oxidation: Components within the serum can directly interact with and oxidize the deacetylated probe (H2DCF) in a cell-free manner. This leads to a false-positive signal that is not indicative of intracellular ROS production.[6][7]
-
Quenching and Autofluorescence: Serum components can have their own intrinsic fluorescence (autofluorescence) or can quench the fluorescent signal from DCF, leading to inaccurate readings.[8]
Q3: What are the critical controls to include when performing a carboxy-DCFDA assay, especially with serum?
A3: To ensure the validity of your results, a comprehensive set of controls is essential.
| Control Type | Purpose | Description |
| Unstained Cells | To measure baseline cellular autofluorescence. | Cells that have not been loaded with the carboxy-DCFDA probe. |
| Probe-Loaded, Untreated Cells | To establish the basal level of ROS in your cells. | Cells loaded with carboxy-DCFDA but not exposed to any experimental treatment. |
| Positive Control | To confirm that the probe is working and can detect an increase in ROS. | Cells treated with a known ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or pyocyanin.[9] |
| Cell-Free Control | Crucial for serum-containing experiments. To assess the direct interaction between your treatment, the media (with serum), and the probe. | A well containing only media (with serum), your test compound, and carboxy-DCFDA, without any cells.[6][7] A high signal in this control indicates an artifact. |
| Vehicle Control | To account for any effects of the solvent used to dissolve your test compound. | Cells treated with the same concentration of the vehicle (e.g., DMSO, ethanol) as your experimental group. |
Troubleshooting Guide
Problem: High background fluorescence in my control wells.
-
Potential Cause 1: Probe Auto-oxidation.
-
Explanation: The carboxy-DCFDA probe is sensitive to light and can auto-oxidize, leading to high background fluorescence.[10] Stock solutions should be stored protected from light and moisture, and working solutions should be prepared fresh for each experiment.[11][12]
-
Solution: Aliquot your stock solution of carboxy-DCFDA in anhydrous DMSO and store it at -20°C.[11] Always protect the probe from light during incubation steps.
-
-
Potential Cause 2: Serum Interference.
-
Explanation: As mentioned in Q2, serum components can cause cell-free oxidation of the probe.[6][7]
-
Solution: Perform the probe loading and treatment steps in serum-free media or a balanced salt solution like HBSS.[13] If serum is required during the treatment phase, ensure you have run the appropriate cell-free controls to quantify the extent of this artifact.
-
-
Potential Cause 3: Phenol Red.
Problem: My positive control (e.g., H₂O₂) shows a weak or no signal.
-
Potential Cause 1: Insufficient Probe Loading.
-
Potential Cause 2: Cell Health.
-
Explanation: Unhealthy or dying cells may not have sufficient esterase activity to cleave the acetate groups from the probe, a necessary step for ROS detection.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent.
-
Problem: Inconsistent results between replicate experiments.
-
Potential Cause 1: Variation in Cell Density.
-
Explanation: The number of cells directly impacts the total fluorescence signal.
-
Solution: Ensure that you are seeding the same number of cells for each experiment and that the cells have reached a similar confluency at the time of the assay.[16]
-
-
Potential Cause 2: Probe Leakage.
-
Explanation: The deacetylated probe (H2DCF) can sometimes leak out of the cells over time, leading to signal loss.
-
Solution: Minimize the time between the end of the treatment and the fluorescence measurement. For longer-term experiments, consider using a probe variant with better cellular retention, such as CM-H2DCFDA, which contains a chloromethyl group that covalently binds to intracellular components.[11]
-
Recommended Protocol for Minimizing Serum Interference
This protocol is a general guideline. Optimization for your specific cell type and experimental conditions is highly recommended.
1. Cell Seeding:
-
Seed your cells in a 96-well, black-walled, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight in your standard complete medium (containing serum).
2. Reagent Preparation:
-
Prepare a 10 mM stock solution of carboxy-DCFDA in high-quality, anhydrous DMSO.[16]
-
On the day of the experiment, prepare a 10X working solution of carboxy-DCFDA in pre-warmed, serum-free, phenol red-free medium or Hank's Balanced Salt Solution (HBSS).
3. Probe Loading:
-
Gently wash the cells twice with pre-warmed, serum-free medium or HBSS to remove any residual serum.[14]
-
Add the 1X carboxy-DCFDA working solution (final concentration typically 5-25 µM) to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.[9]
4. Washing and Treatment:
-
Gently wash the cells twice with pre-warmed, serum-free medium or HBSS to remove any excess probe.
-
Add your test compounds, diluted in serum-free, phenol red-free medium. Include all necessary controls as outlined in Q3.
-
Incubate for your desired treatment period, protecting the plate from light.
5. Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~495 nm and emission at ~527 nm.
Experimental Workflow to Minimize Serum Artifacts
Caption: Step-by-step workflow for a carboxy-DCFDA assay designed to reduce serum interference.
Alternatives to Carboxy-DCFDA
If serum interference remains a significant issue, or if you are interested in detecting specific types of ROS, consider these alternatives:
-
CellROX® Probes: These are photostable probes that are less prone to auto-oxidation. CellROX® Deep Red emits in the far-red spectrum, which helps to avoid spectral overlap with GFP and reduces cellular autofluorescence.[11][17] A key advantage is their suitability for use in fixed and permeabilized cells.[17][18]
-
MitoSOX™ Red: This probe specifically targets and accumulates in the mitochondria, making it an excellent choice for measuring mitochondrial superoxide.[11]
-
Dihydroethidium (DHE): DHE is another probe used to detect superoxide.[19]
-
Amplex® Red: This reagent is used to detect extracellular hydrogen peroxide and is highly specific and sensitive.[5][20]
By carefully considering your experimental design, including the appropriate controls, and by being aware of the potential for serum-induced artifacts, you can generate reliable and reproducible data using the carboxy-DCFDA assay.
References
-
Kalyanaraman B, et al. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Environ Mol Mutagen. 2013;54(2):101-9. [Link]
-
Kalyanaraman B, et al. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. PMC - NIH. [Link]
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Royack MJ, et al. Production and Detection of Reactive Oxygen Species (ROS) in Cancers. J Vis Exp. 2011;(57):3357. [Link]
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Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]
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Bode K, et al. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Bio-protocol. 2020;10(17):e3752. [Link]
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Jedlickova P, et al. Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes. Antioxidants (Basel). 2021;10(5):668. [Link]
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I am trying to study whole cell ROS using H2DCFDA. But why does my TNF alpha treated cells show less fluorescence intensity than my control cells? ResearchGate. [Link]
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Ceron JJ, et al. Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans. BMC Vet Res. 2021;17(1):226. [Link]
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Nazarewicz RR, et al. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxid Redox Signal. 2013;18(12):1472-1517. [Link]
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Validation & Comparative
A Researcher's Guide: Selecting the Optimal Fluorescent Probe for Cellular ROS Detection – 5(6)-Carboxy-DCFDA vs. DCFH-DA
Executive Summary
The accurate detection of reactive oxygen species (ROS) is fundamental to understanding cellular physiology and pathology. For decades, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) has been a workhorse for researchers, providing a simple, cost-effective method for measuring general oxidative stress. However, its limitations, particularly poor cellular retention, have paved the way for improved probes. This guide provides an in-depth comparison of DCFH-DA and its successor, 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (Carboxy-DCFDA), offering researchers the critical insights and experimental data needed to select the appropriate tool for their specific application. We will delve into the mechanistic nuances, comparative performance, and detailed protocols, empowering you to generate more reliable and reproducible data in your ROS research.
The Critical Role of ROS and the Need for Accurate Detection
Reactive oxygen species are a group of chemically reactive molecules containing oxygen, including superoxide anions, hydroxyl radicals, and hydrogen peroxide.[1] Once viewed merely as toxic byproducts of aerobic metabolism, ROS are now recognized as critical signaling molecules involved in a host of cellular processes.[2] However, an imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, a condition implicated in the pathogenesis of cancer, neurodegenerative diseases, and inflammation.[2][3]
Given their dual role, the precise measurement of intracellular ROS is paramount. Fluorescent probes offer a powerful method for this, allowing for real-time detection in live cells using common laboratory equipment like fluorescence microscopes, flow cytometers, and microplate readers.[2][4]
Mechanism of Action: A Tale of Two Probes
Both DCFH-DA and Carboxy-DCFDA belong to the same family of chemically reduced fluorescein derivatives and share a core mechanism of action. The process is a two-step activation requiring both cellular enzymes and the presence of oxidizing species.
-
Cellular Uptake and Deacetylation: Both probes are cell-permeant due to their acetyl groups. Once inside the cell, intracellular esterases cleave these acetate groups, converting the non-polar, non-fluorescent molecule into a charged, non-fluorescent intermediate—2',7'-dichlorodihydrofluorescein (DCFH) or 5(6)-Carboxy-DCFH, respectively. This deacetylation is crucial as it traps the probe within the cell.[3][5][6][7][8][9]
-
Oxidation to a Fluorescent State: In the presence of ROS and peroxidases, the reduced DCFH or Carboxy-DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) or 5(6)-Carboxy-DCF.[3][5][6][7][10] This increase in fluorescence intensity is directly proportional to the level of ROS within the cell.[1]
Figure 1. General mechanism of ROS detection by DCFH-family probes.
The key structural difference is the addition of carboxyl groups to the fluorescein core in Carboxy-DCFDA. These additional negative charges at physiological pH significantly enhance the molecule's retention within the cell compared to the non-carboxylated DCFH.[7][11][12]
Head-to-Head Comparison: Performance and Properties
While the fundamental mechanism is similar, the structural difference between the two probes leads to significant variations in performance.
| Feature | 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) | This compound (Carboxy-DCFDA) |
| Common Synonyms | H2DCFDA, DCFH-DA, DCFH | Carboxy-H2DCFDA |
| Key Advantage | Cost-effective, widely cited | Improved intracellular retention [7][11] |
| Key Limitation | Prone to leakage from cells after deacetylation[13][14] | Higher cost |
| Oxidized Product | 2',7'-Dichlorofluorescein (DCF) | 5(6)-Carboxy-2',7'-dichlorofluorescein (Carboxy-DCF) |
| Ex/Em Maxima (nm) | ~495 / 529 nm[5][6][15] | ~504 / 525 nm[7][16] |
| Typical Concentration | 10 - 25 µM[6] | 1 - 10 µM[4][7] |
Causality Behind Experimental Choices: Why Retention Matters
The primary drawback of DCFH-DA is the leakage of the deacetylated DCFH intermediate from the cell.[12][13][14] This leads to a gradual loss of signal over time and can result in an underestimation of ROS levels, particularly in long-term experiments. Furthermore, leaked DCFH can be oxidized extracellularly, contributing to background noise and confounding the interpretation of results.
Carboxy-DCFDA was specifically designed to overcome this limitation. The additional negative charges on the carboxylated probe anchor it more effectively within the cytoplasm, providing a more stable and reliable signal over extended periods.[7][11] This makes Carboxy-DCFDA the superior choice for time-course studies, kinetic measurements, and applications where signal stability is paramount.
The Caveat of Specificity: A Shared Limitation
It is a critical and often overlooked point that neither probe is specific for a single type of ROS . DCFH is not directly oxidized by hydrogen peroxide (H₂O₂).[13][17][18] Its oxidation is mediated by intracellular heme proteins, peroxidases, and various radical species such as hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[13][15][17] Therefore, both probes should be considered general indicators of oxidative stress rather than specific sensors for H₂O₂ or any other single ROS.[13][17][19] Misinterpretation of data often stems from a failure to recognize this lack of specificity.[17]
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, every ROS detection experiment must be conducted with rigorous controls. The following protocols are designed as self-validating systems.
Figure 2. General experimental workflow for cellular ROS detection.
Protocol 1: General ROS Detection in Adherent Cells using Carboxy-DCFDA
This protocol is optimized for microplate readers or fluorescence microscopy, leveraging the superior retention of Carboxy-DCFDA.
Materials:
-
This compound (Carboxy-DCFDA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Cells seeded in a black, clear-bottom 96-well plate
-
Positive Control (e.g., 100 µM Tert-Butyl Hydroperoxide (TBHP) or H₂O₂)
-
Negative Control/Vehicle
Procedure:
-
Preparation of Probe Stock: Prepare a 10 mM stock solution of Carboxy-DCFDA in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4]
-
Cell Seeding: Seed adherent cells in a 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Loading Solution: Immediately before use, dilute the 10 mM stock solution to a final working concentration of 1-10 µM in pre-warmed, serum-free medium or HBSS.[4][7] Causality: Serum contains esterase activity that can prematurely cleave the probe extracellularly, increasing background fluorescence.[7][20]
-
Cell Loading: Remove the culture medium from the cells and wash once with 100 µL of warm HBSS. Add 100 µL of the Carboxy-DCFDA loading solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in a CO₂ incubator, protected from light.[10] Causality: Protecting from light is critical to prevent photo-oxidation of the probe, which leads to artificially high signals.[3]
-
Washing: Remove the loading solution and wash the cells twice with 100 µL of warm HBSS to remove any extracellular probe.
-
Treatment: Add 100 µL of your test compound, positive control (TBHP), or vehicle control dissolved in appropriate medium (phenol red-free medium is recommended to reduce background).
-
Measurement: Immediately measure fluorescence using a microplate reader with excitation at ~495-505 nm and emission at ~525-535 nm.[7][10][16][21] Kinetic reads (e.g., every 5 minutes for 1-2 hours) are often more informative than a single endpoint reading.
Protocol 2: ROS Detection by Flow Cytometry using DCFH-DA
This protocol is suitable for suspension cells or trypsinized adherent cells and is a common application for the more economical DCFH-DA.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cells in suspension
-
Positive Control (e.g., 100 µM H₂O₂)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest cells and adjust the density to approximately 1 x 10⁶ cells/mL in pre-warmed, serum-free medium.
-
Preparation of Loading Solution: Immediately before use, prepare a 10-20 µM working solution of DCFH-DA in serum-free medium from a 10 mM DMSO stock.[6][22][23]
-
Cell Loading: Add the DCFH-DA working solution to the cell suspension.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light, with occasional gentle mixing.[22][23]
-
Treatment: Add your test compound or positive control directly to the tubes and incubate for the desired duration.
-
Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm blue laser and collecting the emission signal in the green channel (e.g., FITC filter, ~530/30 nm).[5]
-
Data Interpretation: Gate on the live cell population using forward and side scatter. Compare the geometric mean fluorescence intensity (MFI) of treated samples to the untreated and vehicle controls.
Essential Controls for a Self-Validating Assay:
-
Unstained Cells: To measure background cellular autofluorescence.
-
Vehicle Control: Cells treated with the solvent used for your test compound (e.g., DMSO).
-
Positive Control: Cells treated with a known ROS-inducing agent (e.g., H₂O₂, TBHP, Menadione) to confirm that the probe and cells are responsive.[1][6]
-
Cell-Free Control: To ensure your test compound does not directly oxidize the probe, incubate the compound with the probe in buffer without cells. Any increase in fluorescence is an artifact.[13][20]
Conclusion and Recommendations
The choice between Carboxy-DCFDA and DCFH-DA is a decision between performance and cost.
-
Choose 5(6)-Carboxy-DCFDA for:
-
Long-term experiments (> 1 hour) or kinetic assays.
-
Fluorescence microscopy where signal stability is crucial for imaging.
-
Experiments where minimizing probe leakage is a priority to ensure the signal is truly intracellular.
-
-
Choose DCFH-DA for:
-
High-throughput screening or large-scale studies where cost is a major factor.
-
Short-term endpoint assays (< 30-60 minutes).
-
General, qualitative assessments of significant changes in ROS.
-
Ultimately, both probes are valuable tools, but they are not interchangeable. Understanding their inherent properties and limitations is the first step toward rigorous and reliable data. By implementing the detailed protocols and essential controls outlined in this guide, researchers can confidently measure cellular oxidative stress and advance our understanding of its role in health and disease.
References
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Wouters, A., et al. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of Visualized Experiments, (57), 3357. [Link]
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Kim, H., et al. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Journal of Visualized Experiments. [Link]
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JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]
-
Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158), e60682. [Link]
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Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]
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Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]
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ResearchGate. (n.d.). Emission Spectrum of Reagent 2',7'-dichlorofluorescein (DCF). Retrieved from [Link]
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JoVE. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. YouTube. [Link]
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Platts, J., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Journal of Pharmacological and Toxicological Methods, 67(2), 78-85. [Link]
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Oregon State University. (2018). Analyzing the use of the acellular DCFH assay as a means of determining oxidative stress induced in zebrafish. [Link]
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Cell Biolabs. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
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Sinha, A., et al. (2021). Fluorescence Detection of Increased Reactive Oxygen Species Levels in Saccharomyces cerevisiae at the Diauxic Shift. Springer Nature Experiments. [Link]
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ResearchGate. (n.d.). Fluorescence excitation spectra and calibration of DCF fluorescence. Retrieved from [Link]
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AIP Publishing. (n.d.). Dispersed fluorescence spectroscopy of jet-cooled HCF and DCF: Vibrational structure of the X̃A′1 state. The Journal of Chemical Physics. [Link]
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Lukiw, W. J., et al. (2020). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. International Journal of Molecular Sciences, 21(23), 9037. [Link]
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Interchim. (n.d.). H2DCFDA. Retrieved from [Link]
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AIP Publishing. (n.d.). Dispersed fluorescence spectroscopy of jet-cooled HCF and DCF: Vibrational structure of the X̃A′1 state. The Journal of Chemical Physics. [Link]
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ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?. Retrieved from [Link]
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Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Methods in molecular biology (Clifton, N.J.), 594, 57–72. [Link]
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TNO Repository. (n.d.). Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials. Retrieved from [Link]
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ResearchGate. (n.d.). 29 questions with answers in DCFH-DA ASSAY. Retrieved from [Link]
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Chen, Y., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1), e3885. [Link]
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ResearchGate. (2025). (PDF) Identification of ROS using oxidized DCFDA and flow-cytometry. Retrieved from [Link]
-
Chouchani, E. T., et al. (2014). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. Mitochondrion, 18, 59-67. [Link]
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ResearchGate. (2017). What is basic differences occur when DCFDA and DCFH-DA dyes is used for Ros production ?. Retrieved from [Link]
-
ResearchGate. (2022). What is the advantage of using CM-H2DCFDA over using H2DCFDA as general oxidative stress indicator?. Retrieved from [Link]
-
ResearchGate. (2019). 2′,7′-Dichlorofluorescein and 2′,7′-Dichlorofluorescein diacetate are same for ROS detection???. Retrieved from [Link]
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A Researcher's Guide to Measuring Intracellular pH: Navigating the Landscape Beyond C-DCDFA
The precise regulation of intracellular pH (pHi) is fundamental to a vast array of cellular processes, from enzymatic activity and signal transduction to cell proliferation and apoptosis.[1][2][3] Consequently, the accurate measurement of pHi is a cornerstone of cellular physiology research. For years, 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (C-DCDFA) has been a tool for this purpose. However, its limitations, primarily its sensitivity to reactive oxygen species (ROS) rather than a direct response to proton concentration, necessitate a critical evaluation of more specific and robust alternatives. This guide provides a comprehensive comparison of modern fluorescent probes for pHi measurement, offering researchers the technical insights and experimental protocols needed to select and implement the optimal tool for their studies.
The Case for Moving Beyond C-DCDFA
While historically used in some contexts, C-DCDFA and its parent compound DCFDA are primarily indicators of oxidative stress. The fluorescence of their oxidized product, DCF, is not directly proportional to pH. This fundamental characteristic makes it an unreliable choice for specific pHi measurements. This guide will focus on probes designed explicitly for pH sensing, providing a more accurate and reproducible means of quantifying this critical cellular parameter.
A Comparative Analysis of Leading Fluorescent pHi Indicators
The selection of a pHi indicator hinges on several factors, including the specific cellular compartment of interest, the expected pH range, and the available instrumentation. The most significant distinction among fluorescent probes is their mode of measurement: ratiometric versus single-wavelength.
Ratiometric indicators offer a distinct advantage by allowing for the measurement of fluorescence at two different wavelengths (either excitation or emission). The ratio of these intensities is directly proportional to the pH, effectively normalizing for variations in dye concentration, cell path length, photobleaching, and cell leakage.[3][4] This intrinsic self-referencing makes ratiometric measurements more robust and quantitative.[4][5]
Single-wavelength indicators , while simpler to use, are more susceptible to the aforementioned sources of error. Their fluorescence intensity at a single wavelength changes with pH. While useful for observing qualitative changes in pHi, they are less suited for precise quantitative measurements.[4]
Below is a detailed comparison of the most widely used and effective alternatives to C-DCDFA:
| Indicator | Type | pKa | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| BCECF | Ratiometric (Dual-Excitation) | ~6.98 | ~490 (pH-sensitive), ~440 (isosbestic) | ~535 | Well-established, pKa is ideal for cytosolic pH, ratiometric capability.[1][6][7] | Poor intracellular retention, weak absorption at the isosbestic point leading to lower signal-to-noise.[1][6] |
| RatioWorks™ BCFL | Ratiometric (Dual-Excitation) | ~7.0 | ~503 (pH-sensitive), ~454 (isosbestic) | ~528 | Improved signal-to-noise ratio and better cellular retention compared to BCECF.[1][6] | Newer probe, less extensive citation history than BCECF. |
| Carboxy SNARF®-1 | Ratiometric (Dual-Emission) | ~7.5 | ~488 or ~514 | ~580 and ~640 | Dual-emission allows ratiometric measurements with a single excitation wavelength, suitable for confocal microscopy and flow cytometry.[8] | pKa is slightly high for typical cytosolic pH measurements, potential for intracellular environment to alter spectral properties.[8][9][10] |
| SNARF®-4F & 5F | Ratiometric (Dual-Emission) | ~6.4 (4F), ~7.2 (5F) | ~543 | ~575 and ~640 | pKa values are well-suited for cytosolic and more acidic pH ranges, respectively.[8] | Less commonly cited than SNARF-1. |
| pHluorins | Genetically Encoded (Ratiometric or Intensity-based) | Varies (e.g., ~7.1 for Ratiometric pHluorin) | Varies (e.g., ~395 and ~475 for Ratiometric pHluorin) | ~508 | Genetically targetable to specific organelles, non-invasive, suitable for long-term studies.[11][12] | Requires transfection/transduction, potentially lower signal than chemical dyes. |
| pHRed | Genetically Encoded (Ratiometric) | ~7.8 (excitation ratio) | ~440 and ~585 | ~610 | Red-shifted spectra minimize autofluorescence and phototoxicity, suitable for multiplexing with green probes.[12][13] | pKa is higher than the typical cytosolic range.[12] |
Experimental Workflow: From Loading to Calibration
The following section provides a detailed, generalized workflow for measuring pHi using small molecule fluorescent dyes. This process can be adapted for specific probes and cell types.
Caption: A generalized workflow for intracellular pH measurement using fluorescent dyes.
Detailed Protocols
1. Reagent Preparation:
-
Dye Stock Solution: Prepare a 1-5 mM stock solution of the acetoxymethyl (AM) ester form of the chosen dye (e.g., BCECF-AM, SNARF-AM) in anhydrous DMSO.[14] Aliquot into small volumes and store at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, buffered with HEPES.
2. Cell Loading:
-
For Adherent Cells: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) to achieve 70-80% confluency on the day of the experiment.
-
For Suspension Cells: Adjust the cell density to approximately 1 x 10^6 cells/mL.[15]
-
Loading: Dilute the dye stock solution into the loading buffer to a final concentration of 1-5 µM. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 30-60 minutes at 37°C in the dark.[14][15] The AM ester allows the dye to passively diffuse across the cell membrane.[7][14]
-
De-esterification: Inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now fluorescent and membrane-impermeant form of the dye within the cytoplasm.[7][14]
3. Data Acquisition:
-
Washing: After incubation, wash the cells two to three times with the physiological buffer to remove any extracellular dye.[14]
-
Imaging/Flow Cytometry:
-
For BCECF (Dual-Excitation): Acquire fluorescence emission at ~535 nm while alternating excitation between ~490 nm and the isosbestic point at ~440 nm. The ratio of the emission intensities (490/440) is then calculated.[14][15]
-
For SNARF-1 (Dual-Emission): Excite the sample at a single wavelength (e.g., 488 nm or 514 nm) and collect emission simultaneously at two wavelengths, for instance, ~580 nm and ~640 nm. The ratio of these emission intensities (e.g., 640/580) is calculated.[16][17]
-
4. In Situ Calibration:
To convert fluorescence ratios into absolute pHi values, an in situ calibration is essential. This is typically achieved using a combination of a potassium ionophore (nigericin) and a protonophore (valinomycin) in high-potassium buffers of known pH.[16] This treatment collapses the pH gradient across the cell membrane, clamping the pHi to the known extracellular pH.[14][18]
-
Calibration Buffers: Prepare a series of high-potassium calibration buffers with pH values ranging from approximately 6.0 to 8.0.
-
Calibration Procedure:
-
After acquiring experimental data, perfuse the cells with the first calibration buffer containing 10 µM nigericin and 10 µM valinomycin.[19]
-
Allow the pHi to equilibrate with the external pH (typically 5-10 minutes).
-
Measure the fluorescence ratio at this known pH.
-
Repeat this process for at least 3-4 different pH points to generate a calibration curve.
-
Plot the measured fluorescence ratios against the corresponding pH values. The resulting curve can then be used to convert the experimentally determined ratios from your samples into absolute pHi values.
-
Genetically Encoded pH Sensors: A New Frontier
For researchers interested in long-term studies or targeting specific subcellular compartments, genetically encoded pH sensors, such as pHluorin and pHRed, offer a powerful alternative to chemical dyes.[11][12] These are fluorescent proteins engineered to exhibit pH-dependent fluorescence.[2][11] They can be fused to proteins of interest to monitor pH in specific locations like the mitochondria, Golgi apparatus, or synaptic vesicles.[11][20] While the principles of ratiometric imaging remain the same, the delivery method shifts from chemical loading to genetic transfection or viral transduction.
Caption: Comparison of ratiometric and single-wavelength pHi measurement principles.
Conclusion
The accurate measurement of intracellular pH is critical for understanding cellular function in both health and disease. While C-DCDFA is not a suitable tool for this purpose, a variety of robust and specific fluorescent probes are available. Ratiometric indicators such as BCECF, and particularly its improved successor BCFL, along with the SNARF family of dyes, provide reliable methods for quantifying cytosolic pH. For targeted and long-term analysis, genetically encoded sensors like pHluorins offer unparalleled specificity. By understanding the principles behind these tools and implementing rigorous experimental design, including proper loading and in situ calibration, researchers can confidently and accurately measure this vital cellular parameter.
References
-
Stratech. (n.d.). Intracellular pH. Retrieved from Stratech website. [Link]
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Gottipati, M. K., & Mutharasan, R. (2007). A rapid method for measuring intracellular pH using BCECF-AM. Biotechnology and Bioengineering, 99(3), 678–686. [Link]
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Rosario, F. J., Wahl, M. L., & Chapman, J. D. (1990). Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1. Photochemistry and Photobiology, 52(5), 1059–1064. [Link]
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Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709–2728. [Link]
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Bio-Rad. (n.d.). New! BCECF pH Indicator for Measuring Intracellular pH. Retrieved from Bio-Rad website. [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Reagent for Monitoring Intracellular pH BCECF. Retrieved from Dojindo website. [Link]
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Chow, S. C., Macdermott, R. J., & Campbell, A. K. (1992). A novel method for absolute calibration of intracellular pH indicators. The Journal of Physiology, 452, 22P. [Link]
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Gualdani, R., Nofri, M., Polli, D., Cerullo, G., & Signore, G. (2013). Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. RSC Advances, 3(45), 23218. [Link]
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Borgan, Z. M., Freeman, N. J., & Re, S. (2023). Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications. Frontiers in Cell and Developmental Biology, 11. [Link]
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Mary, A., & Koveal, D. (2021). Illumination of the Spatial Order of Intracellular pH by Genetically Encoded pH-Sensitive Sensors. International Journal of Molecular Sciences, 22(16), 8836. [Link]
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V. V., & V. V. (2020). Fluorescent protein with environmentally-sensitive fluorescence lifetime for quantitative pH measurement. Methods and Applications in Fluorescence, 8(4), 045006. [Link]
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Busa, W. B. (1990). Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-bis(carboxyethyl)-5(6)-carboxyfluorescein. Journal of Histochemistry & Cytochemistry, 38(5), 647–653. [Link]
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Septinus, A., Thierry, A., & Monsigny, M. (1991). SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment. Journal of Histochemistry & Cytochemistry, 39(2), 205–214. [Link]
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Stival, C., Puga, A., & Darszon, A. (2020). Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F. Frontiers in Cell and Developmental Biology, 7. [Link]
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A Researcher's Guide to Mitochondrial ROS Detection: Carboxy-DCFDA vs. MitoSOX
The study of mitochondrial reactive oxygen species (ROS) is central to understanding a vast array of biological processes, from cellular signaling to the pathogenesis of diseases like cancer, neurodegeneration, and cardiovascular disorders. Mitochondria, as the primary sites of cellular respiration, are also the main producers of endogenous ROS, particularly the superoxide anion (O₂•⁻). Accurately detecting and quantifying these transient, highly reactive molecules within their specific subcellular compartment is a significant experimental challenge.
Part 1: The Chemistry of Detection - Mechanisms of Action
The efficacy and specificity of a fluorescent probe are dictated by its chemical structure and reaction mechanism. Carboxy-DCFDA and MitoSOX differ profoundly in both how they react with ROS and where this reaction occurs within the cell.
Carboxy-DCFDA: A General Indicator of Cellular Oxidative Stress
Carboxy-H2DCFDA is a cell-permeant molecule that, upon entering the cell, is deacetylated by intracellular esterases to form 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF). This non-fluorescent molecule is then trapped within the cell due to its acquired negative charge.[1] In the presence of a variety of oxidizing species, carboxy-H2DCF is oxidized to the highly fluorescent 5-(and-6)-carboxy-2',7'-dichlorofluorescein (carboxy-DCF).
Crucially, Carboxy-DCFDA is a general indicator of ROS and is not specific for mitochondrial ROS, nor for any single ROS molecule.[2][3] Its oxidation can be triggered by hydroxyl radicals, peroxyl radicals, and peroxynitrite.[4][5] While often used to infer levels of hydrogen peroxide (H₂O₂), it does not react directly with H₂O₂ and its oxidation is dependent on the presence of cellular peroxidases or transition metals.[5][6] This lack of specificity and its distribution throughout the cytosol make it unsuitable for specifically measuring mitochondrial ROS.[3][7]
MitoSOX Red: A Targeted Probe for Mitochondrial Superoxide
MitoSOX Red was engineered specifically to overcome the localization and specificity issues of general ROS probes like DCFDA. It is a derivative of dihydroethidium (DHE) conjugated to a triphenylphosphonium (TPP) cation.[8][9] This positively charged TPP moiety drives the molecule's accumulation within the mitochondrial matrix, which maintains a strong negative membrane potential relative to the cytoplasm.[10]
Once localized within the mitochondria, MitoSOX is selectively oxidized by superoxide (O₂•⁻), the primary ROS produced by the electron transport chain.[10][11] This reaction yields a specific product, 2-hydroxy-mito-ethidium (2-OH-Mito-E⁺), which then intercalates with mitochondrial DNA (mtDNA), causing a significant amplification of its red fluorescence.[9][10] This mechanism confers high specificity for mitochondrial superoxide over other ROS and reactive nitrogen species (RNS).[10][12]
Part 2: Head-to-Head Performance Comparison
Choosing the correct probe requires a clear understanding of its performance characteristics. The table below summarizes the key differences between Carboxy-DCFDA and MitoSOX Red based on published data.
| Feature | Carboxy-DCFDA | MitoSOX Red | Supporting Rationale & Citations |
| Specificity | Low. Reacts with a broad range of ROS (peroxyl, hydroxyl radicals, peroxynitrite). | High. Selectively oxidized by superoxide (O₂•⁻). | Carboxy-DCFDA's lack of specificity is well-documented.[2][3][5] MitoSOX's specificity for superoxide is a key design feature.[10][11][12] |
| Subcellular Localization | General Cytosolic. Trapped non-specifically within the cell after esterase cleavage. | Mitochondrial Matrix. Actively accumulates due to its cationic triphenylphosphonium (TPP) group. | Carboxy-DCF is distributed throughout the cell.[3][7] MitoSOX's TPP tag ensures mitochondrial targeting.[8][9][10] |
| Primary Analyte | General Oxidative Stress | Mitochondrial Superoxide (O₂•⁻) | Carboxy-DCFDA provides a global snapshot of cellular redox state.[13][14] MitoSOX is designed for the specific detection of mitochondrial O₂•⁻.[9][10] |
| Spectral Properties (Ex/Em) | ~495 nm / ~525 nm (Oxidized Product) | ~510 nm / ~580 nm (General Oxidation)~396 nm / ~610 nm (Superoxide-specific) | Standard FITC/GFP filter sets are used for DCF.[4] For MitoSOX, excitation at ~396 nm is recommended for discriminating the superoxide-specific product.[15][16] |
| Key Limitations & Artifacts | - Susceptible to photo-oxidation and auto-oxidation.- Can be oxidized by heme proteins and cytochrome c, independent of ROS.- Signal is not localized to mitochondria. | - Accumulation is dependent on mitochondrial membrane potential (ΔΨm). A loss of ΔΨm can cause false negatives.- High concentrations (>5 µM) can lead to off-target cytosolic and nuclear staining.- The oxidized product (ethidium) can bind nuclear DNA. | DCF artifacts are a significant concern.[2][17] MitoSOX limitations are tied to mitochondrial health and probe concentration.[2][18][19][20] |
Part 3: Experimental Design and Protocols
The validity of data generated using these probes is critically dependent on rigorous experimental design, including appropriate controls and optimized protocols.
Experimental Workflow: A Self-Validating System
A robust workflow should be designed to confirm not just the presence of a signal, but also its specificity and origin. This involves the use of positive and negative controls tailored to the probe's mechanism.
Detailed Protocol 1: Measuring General Cellular ROS with Carboxy-H2DCFDA
This protocol is adapted for use with adherent cells in a 96-well plate format for analysis by fluorescence microplate reader.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of Carboxy-H2DCFDA in high-quality, anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture.[21] Avoid repeated freeze-thaw cycles.
-
-
Cell Plating :
-
Seed adherent cells in a 96-well, black-walled, clear-bottom plate at a density that will result in ~70-80% confluency at the time of the assay. Culture overnight in a 37°C, 5% CO₂ incubator.
-
-
Probe Loading :
-
On the day of the experiment, prepare a fresh working solution of Carboxy-H2DCFDA (typically 1-10 µM) in pre-warmed, serum-free medium or a physiological buffer like Hanks' Balanced Salt Solution (HBSS).[1]
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the Carboxy-H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[4]
-
-
Washing and Treatment :
-
Aspirate the loading solution and wash the cells gently three times with warm PBS or HBSS to remove any extracellular probe.[7]
-
Add your test compounds or controls (e.g., 100 µM H₂O₂ for a positive control, N-acetylcysteine (NAC) for a specificity control) diluted in appropriate medium.
-
-
Data Acquisition :
-
Immediately measure fluorescence on a microplate reader with excitation at ~495 nm and emission at ~525 nm.[4]
-
Kinetic readings can be taken over a period of 1-4 hours to monitor the rate of ROS production.[7]
-
Causality Check : Always include cell-free controls where you mix your test compound with the probe in buffer to ensure the compound itself does not directly oxidize the probe, creating a false positive.[17]
-
Detailed Protocol 2: Measuring Mitochondrial Superoxide with MitoSOX Red
This protocol is suitable for fluorescence microscopy or flow cytometry.
-
Reagent Preparation :
-
Allow the vial of MitoSOX Red reagent to equilibrate to room temperature before opening.
-
Prepare a 5 mM stock solution by dissolving the contents (e.g., 50 µg) in 13 µL of high-quality, anhydrous DMSO.[11][22] Aliquot and store at -20°C, protected from light. The stock solution is unstable and should be used promptly after preparation.[11]
-
-
Cell Preparation and Staining :
-
Grow cells on glass-bottom dishes (for microscopy) or in suspension culture flasks (for flow cytometry) to the desired density.
-
Dilute the 5 mM MitoSOX stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS or other suitable buffer.[18][23] Trustworthiness Check : It is critical to optimize this concentration. High concentrations can cause artifacts and non-specific staining.[2][18]
-
Wash cells once with warm buffer.
-
Add the MitoSOX working solution and incubate for 10-20 minutes at 37°C, protected from light.[18][22]
-
-
Washing and Treatment :
-
Gently wash the cells three times with pre-warmed buffer to remove any unloaded probe.[22][23]
-
Add your experimental treatments. For a positive control, use a complex III inhibitor like Antimycin A (10 µM) to induce mitochondrial superoxide production. For a specificity control, co-incubate with a mitochondria-targeted superoxide scavenger like Mito-TEMPO.[19]
-
-
Data Acquisition :
-
Microscopy : Image live cells immediately using appropriate filter sets. For specific detection of the superoxide product, use an excitation source near 400 nm and collect emission around 590-610 nm.[15] To confirm mitochondrial localization, co-stain with a potential-independent mitochondrial marker like MitoTracker™ Green.[2]
-
Flow Cytometry : Resuspend cells in warm buffer and analyze immediately. The MitoSOX Red signal is typically detected in the PE channel (e.g., 585/42 nm bandpass filter).[15][22]
-
Conclusion and Recommendation
The choice between Carboxy-DCFDA and MitoSOX is not a matter of preference but of experimental necessity.
-
Carboxy-DCFDA should be viewed as a tool to measure general, cellular oxidative stress . Its utility lies in providing a broad indication of a shift in the cellular redox balance. However, it cannot be used to make specific claims about the type of ROS involved or its subcellular origin, particularly not mitochondrial.
-
MitoSOX Red is the superior and appropriate tool for specifically investigating the production of superoxide within the mitochondria . Its targeted accumulation and specific reactivity provide a level of precision that general probes lack. When using MitoSOX, it is imperative to run controls that validate mitochondrial membrane potential and confirm the signal's dependence on superoxide.
For researchers and drug development professionals focused on the role of mitochondrial dysfunction in disease, MitoSOX is the scientifically rigorous choice for assessing mitochondrial superoxide levels . Relying on a general probe like Carboxy-DCFDA for this purpose is likely to yield ambiguous and potentially misleading results. By understanding the distinct chemistry and applying the validated protocols outlined in this guide, researchers can generate more reliable and publishable data in the complex field of redox biology.
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What is the most appropriate mitosox staining quantification calculation to use? - ResearchGate. (2014-08-16). [Link]
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Protocol for ROS detection using DCFDA? - ResearchGate. (2016-03-22). [Link]
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Identification of ROS Using Oxidized DCFDA and Flow-Cytometry - Springer. [Link]
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Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed. [Link]
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A Researcher's Guide to the Limitations of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (C-DCFDA) in Measuring Oxidative Stress
For decades, 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (C-DCFDA), and its parent compound H2DCFDA, have been workhorse probes for detecting intracellular reactive oxygen species (ROS). Their popularity stems from their low cost, ease of use, and bright fluorescent signal. However, a deep understanding of their chemistry reveals significant limitations that can lead to experimental artifacts and misinterpretation of data. This guide provides a critical evaluation of C-DCFDA, compares it with modern alternatives, and outlines a self-validating workflow to foster scientific rigor for researchers, scientists, and drug development professionals.
The Intended Mechanism: A Flawed Premise
The theoretical basis of the C-DCFDA assay is straightforward. The cell-permeant C-DCFDA molecule diffuses across the plasma membrane. Once inside the cell, intracellular esterases cleave the two acetate groups, trapping the now polar, non-fluorescent 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF) within the cytosol.[1][2][3] The additional carboxyl groups on this variant are designed to improve cellular retention compared to H2DCFDA.[1][4][5][6] In the presence of certain ROS, carboxy-H2DCF is oxidized to the highly fluorescent 5(6)-Carboxy-2',7'-dichlorofluorescein (carboxy-DCF), which emits a green signal.[1][2][7]
Caption: Idealized mechanism of C-DCFDA for ROS detection.
This simple model, however, belies the probe's promiscuous reactivity and susceptibility to non-ROS-mediated oxidation, which are the primary sources of its limitations.
Critical Limitations and Sources of Artifacts
The utility of C-DCFDA is constrained by several well-documented issues. Understanding these is paramount to designing properly controlled experiments and interpreting results correctly.
Profound Lack of Specificity
While often marketed as a general ROS indicator, C-DCFDA is not a reliable measure of any single reactive species.
-
Limited Reactivity Profile : The probe reacts with hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), but not with superoxide (O₂•⁻), a primary ROS.[4][8]
-
Enzymatic Oxidation : The conversion of H2DCF to the fluorescent DCF is not a direct reaction with H₂O₂.[9] It is often catalyzed by intracellular heme proteins, peroxidases, and cytochrome c, which can become more active under conditions of cellular stress, leading to a signal increase that is independent of a true rise in free ROS.[10] This enzymatic conversion is a major confounding factor.
Susceptibility to Chemical and Photo-Artifacts
C-DCFDA's fluorescence can be triggered by factors entirely unrelated to cellular oxidative stress.
-
Photo-oxidation : The probe is sensitive to light. High-intensity illumination, such as that from a fluorescence microscope, can cause the dye itself to generate ROS and increase its own fluorescence, a process known as photo-oxidation.[12] This can be particularly problematic in control cells that are imaged for extended periods.[13]
-
Media and Serum Interference : Components within cell culture media, particularly serum, can contain esterases and other factors that cleave and oxidize the probe extracellularly, contributing to background noise and artifacts.[1][10][11] It is strongly recommended to load cells in serum-free media.[1]
Dependence on Cellular State
The assay's readout is dependent on cellular functions that can vary independently of oxidative stress.
-
Esterase Activity : The initial and essential deacetylation step is entirely dependent on the activity of intracellular esterases. This activity can differ significantly between cell types and can be altered by experimental treatments or disease states, affecting the amount of probe available for oxidation.
-
Probe Leakage : While the carboxylated form is designed for better retention than H2DCFDA, leakage of the oxidized, fluorescent product (carboxy-DCF) can still occur, especially during long-term experiments.[5] This can lead to an underestimation of ROS levels.
Incompatibility with Endpoint Assays
A significant logistical limitation is that C-DCFDA and its derivatives are not compatible with fixation protocols.[1][13] The signal is lost upon cell fixation, preventing the use of immunocytochemistry or other downstream analyses on the same sample.
Comparative Analysis: Superior Alternatives to C-DCFDA
Given these limitations, researchers should consider more specific and stable alternatives. The choice of probe should be driven by the specific scientific question, such as the type of ROS being investigated or its subcellular location.
| Feature | 5(6)-Carboxy-DCFDA | CellROX® Green/Deep Red | MitoSOX™ Red | Dihydroethidium (DHE) |
| Primary Target | General Oxidative Stress (H₂O₂, •OH, ONOO⁻) | Superoxide, Hydroxyl Radicals | Mitochondrial Superoxide | Superoxide |
| Specificity | Low; prone to non-ROS oxidation | High | High (for mitochondrial O₂•⁻) | Moderate; can be oxidized by other species |
| Cellular Location | Primarily Cytosol | Cytosol & Nucleus | Mitochondria | Primarily Cytosol & Nucleus |
| Photostability | Low; subject to photo-oxidation | High | Moderate | Moderate |
| Fixable Signal | No[1][13] | Yes (Formaldehyde)[5][12] | No | No |
| Key Advantage | Inexpensive | Photostable, fixable, far-red option available | Specific to mitochondrial superoxide[12][14] | Widely used for superoxide detection |
| Key Limitation | Lacks specificity, prone to artifacts[10][11][12] | Does not detect H₂O₂ | Specific to mitochondria only | Potential for non-specific oxidation |
CellROX® reagents are particularly advantageous due to their photostability and compatibility with fixation, allowing for more flexible experimental workflows.[5][12] For studies focused specifically on mitochondrial dysfunction, MitoSOX™ Red is the unequivocal choice for measuring the primary ROS produced by the electron transport chain.[5][12][14]
Experimental Protocol: A Self-Validating Workflow for C-DCFDA
If C-DCFDA must be used, a rigorous, multi-control workflow is essential to generate trustworthy data. This protocol is designed to be self-validating by systematically ruling out common artifacts.
Caption: A self-validating workflow incorporating mandatory controls.
Step-by-Step Methodology
Materials:
-
Cells of interest
-
96-well black, clear-bottom tissue culture plates
-
5(6)-Carboxy-H2DCFDA powder
-
Anhydrous DMSO
-
Positive Control: Hydrogen Peroxide (H₂O₂)
-
Negative Control: N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.[17]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of C-DCFDA in anhydrous DMSO. Aliquot and store at -20°C, protected from light.[4] Avoid repeated freeze-thaw cycles.[15]
-
On the day of the experiment, prepare a fresh working solution of 5-10 µM C-DCFDA in warm, serum-free medium.[1][17] The optimal concentration should be determined empirically.
-
-
Setting Up Controls:
-
Negative Control: For designated wells, pre-incubate cells with a ROS scavenger like 5 mM NAC for 1-2 hours before adding the experimental treatment.[17]
-
Cell-Free Control: Prepare wells containing only serum-free media, your experimental compound, and the C-DCFDA working solution. This is critical to test for direct probe-compound interaction.[10][11]
-
-
Probe Loading:
-
Remove culture medium from all wells (except cell-free controls).
-
Wash cells once with warm PBS.[17]
-
Add the C-DCFDA working solution to all wells except the "Autofluorescence Control" wells. Add vehicle (media with DMSO) to the autofluorescence wells.
-
-
Treatment and Measurement:
-
Remove the C-DCFDA solution and wash cells twice with warm PBS to remove extracellular probe.[17]
-
Add your experimental treatment (and positive control, e.g., 100 µM H₂O₂) diluted in buffer or serum-free media.
-
Immediately measure fluorescence using a plate reader with excitation/emission wavelengths of approximately 495/525 nm.[1][4] Kinetic readings over 1-4 hours are often more informative than a single endpoint.[16]
-
-
Data Analysis:
-
Subtract the mean fluorescence of the autofluorescence control wells from all other readings.
-
Verify that the cell-free control shows no increase in fluorescence with your compound. If it does, any signal seen in the cells is suspect and cannot be attributed to cellular ROS.[10]
-
Confirm that the NAC-treated wells show a significantly blunted signal in response to your treatment.
-
Express data as a fold change over the untreated, vehicle-only control.
-
Conclusion and Recommendations
5(6)-Carboxy-DCFDA is a sensitive but notoriously promiscuous indicator of general oxidative stress. It does not measure a specific ROS and is highly susceptible to artifacts from direct chemical interactions, photo-oxidation, and variations in cellular metabolism.[10][12][18]
Key Takeaways:
-
Acknowledge the Limitations: Never claim to be measuring a specific ROS with C-DCFDA. Use terms like "general oxidative stress" or "oxidant production."
-
Prioritize Controls: A scientifically valid experiment using C-DCFDA must include a full panel of controls, especially cell-free and antioxidant-quenched conditions, to rule out common artifacts.[10][11][15]
-
Choose the Right Tool: For more definitive and publishable results, especially when investigating specific pathways, prioritize the use of modern, validated probes. Use MitoSOX™ for mitochondrial superoxide and CellROX® for its photostability, fixability, and specificity for superoxide and hydroxyl radicals.[12]
While C-DCFDA can serve as an initial screening tool, its inherent flaws demand rigorous validation and cautious interpretation. By understanding its limitations and employing the robust controls outlined in this guide, researchers can avoid common pitfalls and produce more reliable and reproducible data.
References
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Interchim. H2DCFDA. Available from: [Link].
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Bode, K., et al. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Journal of Visualized Experiments. Available from: [Link].
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ResearchGate. ROS detection with DCFH-DA and MitoSOX?. (2018). Available from: [Link].
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Kalyanaraman, B., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Free Radical Biology and Medicine. Available from: [Link].
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Gomes, A., et al. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of Visualized Experiments. Available from: [Link].
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Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine. Available from: [Link].
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Rota, C., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Toxicology in Vitro. Available from: [Link].
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Afanasyev, I., et al. Use of the Dichlorofluorescein Assay to Measure “Reactive Oxygen Species”. Methods in Molecular Biology. Available from: [Link].
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SETA BioMedicals. Carboxy-H2DCFDA [5-(and 6)-Carboxy-2′,7′-dichlorodihydrofluorescein diacetate]. Available from: [Link].
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ResearchGate. What is the advantage of using CM-H2DCFDA over using H2DCFDA as general oxidative stress indicator?. (2022). Available from: [Link].
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ResearchGate. What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?. (2012). Available from: [Link].
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BenchSci. Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. (2015). Available from: [Link].
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Wieckowski, M. R., et al. (2016). Quantifying ROS levels using CM-H2DCFDA and HyPer. Methods. Available from: [Link].
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ResearchGate. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species | Request PDF. (2013). Available from: [Link].
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ResearchGate. What is the protocol for ROS detection in suspension cell line through FACS by using h2dcfda dye?. (2019). Available from: [Link].
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ResearchGate. (PDF) Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). (2013). Available from: [Link].
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comparative analysis of fluorescent probes for oxidative stress
In the intricate landscape of cellular biology, the delicate balance between the production and elimination of reactive oxygen species (ROS) is paramount. When this equilibrium is disturbed, a state of oxidative stress ensues, implicated in a vast array of pathologies from neurodegenerative diseases to cancer.[1][2] For researchers, scientists, and drug development professionals, the accurate detection and quantification of these transient and often low-abundance species are critical to unraveling disease mechanisms and developing effective therapeutics.[1][3] This guide provides a comprehensive, in-depth comparative analysis of commonly used fluorescent probes for oxidative stress, offering field-proven insights and detailed experimental protocols to empower your research.
The Challenge of Measuring a Fleeting Target
Reactive oxygen species are a diverse group of molecules, including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), each with distinct chemical properties and biological roles.[1][4] Their inherently high reactivity and short half-lives present a significant analytical challenge.[2] Fluorescent probes have emerged as indispensable tools, offering the high sensitivity and spatiotemporal resolution required to visualize and quantify these fleeting molecules within the complex environment of a living cell.[2][5][6] However, the selection of an appropriate probe is not a trivial matter. Factors such as specificity, localization, and potential for artifacts must be carefully considered to ensure the generation of reliable and meaningful data.[7][8]
A Comparative Overview of Key Fluorescent Probes
The arsenal of fluorescent probes for oxidative stress is diverse, with each class possessing unique strengths and weaknesses. This section provides a comparative analysis of some of the most widely used probes.
| Probe | Primary Target(s) | Localization | Advantages | Disadvantages | Excitation/Emission (nm) |
| DCFDA/H₂DCFDA | General Oxidative Stress (H₂O₂, •OH, ROO•) | Cytosol | High sensitivity, widely used.[3] | Non-specific, prone to auto-oxidation and photo-instability.[3][8][9] | ~495 / ~529[3] |
| CellROX® Green | Superoxide and hydroxyl radicals | Nucleus and Mitochondria | Photostable, fixable, can be used in complete media.[10][11][12][13] | Primarily nuclear and mitochondrial staining.[12][14] | 508 / 525[12] |
| CellROX® Orange | Superoxide and hydroxyl radicals | Cytoplasm | Photostable, can be used in complete media, compatible with GFP.[10][11][12] | Not fixable.[10][11][12] | 545 / 565[12] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | Mitochondria | Specific for mitochondrial superoxide.[13][15][16][17] | Can be oxidized by other ROS to some extent.[18][19] | 510 / 580[16][20] |
| BODIPY™ 581/591 C11 | Lipid Peroxidation | Membranes | Ratiometric measurement minimizes artifacts.[21][22] | Indirect measure of ROS. | Reduced: 581/591, Oxidized: 488/510[21][23] |
Deep Dive into Probe Mechanisms and Causality
Understanding the "why" behind experimental choices is as crucial as the "how." Here, we delve into the mechanisms of action for our selected probes, explaining the causality that underpins their use.
The Workhorse: Dihydrofluorescein-Based Probes (DCFDA/H₂DCFDA)
These probes have been the cornerstone of oxidative stress research for decades. Their popularity stems from their high sensitivity and ease of use.[3] The underlying principle is straightforward: the cell-permeant 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) diffuses into the cell where intracellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF) inside.[24][25][26] In the presence of certain ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][25][26]
However, this simplicity belies a complex reality. The oxidation of H₂DCF is not specific to a single ROS and can be influenced by various cellular factors, including the presence of metal ions and peroxidases.[8][9] This lack of specificity is a significant drawback, making it more of a general indicator of the cellular redox state rather than a precise measure of a particular ROS.[6]
The Next Generation: CellROX® Reagents
To address the limitations of traditional probes, the CellROX® family of reagents was developed. These probes offer several key advantages, including improved photostability and the ability to be used in complete cell culture media, streamlining experimental workflows.[10][11] Unlike DCFDA, some CellROX® reagents are also fixable, allowing for downstream analysis.[11][12]
CellROX® Green, for instance, is a nucleic acid dye that upon oxidation binds to DNA, resulting in a fluorescent signal primarily in the nucleus and mitochondria.[12] CellROX® Orange and Deep Red, on the other hand, are localized to the cytoplasm.[12] This subcellular localization provides an additional layer of information. However, it's important to note that while more specific than DCFDA, they still detect a range of ROS.[13]
Targeting the Powerhouse: MitoSOX™ Red for Mitochondrial Superoxide
Mitochondria are a primary source of cellular ROS, making them a key area of interest in oxidative stress research.[15] MitoSOX™ Red is a derivative of dihydroethidium (DHE) that has been modified with a triphenylphosphonium (TPP) cation.[15][27][28] This positive charge facilitates its accumulation within the negatively charged mitochondrial matrix.[15] Once inside the mitochondria, MitoSOX™ Red is selectively oxidized by superoxide to a red fluorescent product.[16][20]
While highly specific for mitochondrial superoxide, it is crucial to be aware that other oxidants can also lead to the formation of fluorescent products.[18][19] Therefore, proper controls are essential for accurate interpretation of results.
An Indirect but Powerful Indicator: BODIPY™ 581/591 C11 for Lipid Peroxidation
Oxidative stress can lead to the damaging oxidation of lipids, a process known as lipid peroxidation.[21][23] BODIPY™ 581/591 C11 is a fluorescent lipid analog that incorporates into cellular membranes.[21][23][29] In its reduced state, it emits red fluorescence. Upon oxidation by lipid peroxyl radicals, its fluorescence shifts to the green spectrum.[21][23]
The key advantage of this probe is its ratiometric nature. By measuring the ratio of green to red fluorescence, one can obtain a quantitative measure of lipid peroxidation that is independent of probe concentration and other potential artifacts.[21] This makes it a robust tool for assessing the downstream consequences of oxidative stress.
Visualizing the Experimental Workflow
To provide a clearer understanding of the practical application of these probes, the following diagrams illustrate the key steps in a typical experimental workflow.
Caption: A generalized workflow for measuring oxidative stress using fluorescent probes.
Self-Validating Experimental Protocols
Scientific integrity demands that every protocol be a self-validating system. This means incorporating appropriate controls to ensure that the observed fluorescence changes are indeed due to oxidative stress and not experimental artifacts.
General Protocol for Intracellular ROS Detection (Flow Cytometry)
This protocol provides a framework for using probes like DCFDA and CellROX®.
-
Cell Preparation: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.[24][26]
-
Treatment: Treat cells with your compound of interest for the desired duration. Include the following controls:
-
Probe Loading: Remove the treatment media and wash the cells with a suitable buffer (e.g., HBSS).[23] Add the fluorescent probe at the recommended concentration (typically 1-10 µM) and incubate in the dark at 37°C for 30-60 minutes.[20][23][24]
-
Data Acquisition: Wash the cells to remove excess probe.[23] Harvest the cells and resuspend them in buffer. Analyze the fluorescence intensity using a flow cytometer with the appropriate excitation and emission filters.[24]
-
Data Analysis: Quantify the mean fluorescence intensity for each sample. Normalize the data to the negative control.
Protocol for Mitochondrial Superoxide Detection with MitoSOX™ Red (Fluorescence Microscopy)
This protocol is tailored for the specific detection of mitochondrial superoxide.
-
Cell Preparation: Seed cells on glass-bottom dishes suitable for microscopy.
-
Treatment: Apply experimental treatments as described in the general protocol.
-
Probe Loading: Wash the cells and incubate with MitoSOX™ Red (typically 2.5-5 µM) in a suitable buffer for 10-30 minutes at 37°C, protected from light.[28][30]
-
Image Acquisition: Wash the cells to remove unbound probe.[30] Immediately acquire images using a fluorescence microscope equipped with the appropriate filter sets (e.g., for TRITC or Texas Red).[21]
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity within the mitochondria of individual cells.
Protocol for Lipid Peroxidation Detection with BODIPY™ 581/591 C11 (Ratiometric Analysis)
This protocol leverages the ratiometric properties of the probe for a more quantitative assessment.
-
Cell Preparation and Treatment: Follow the steps outlined in the general protocol.
-
Probe Loading: Incubate cells with BODIPY™ 581/591 C11 (typically 1-2 µM) for 30 minutes.[23]
-
Data Acquisition: Wash the cells twice with buffer.[23] Acquire images or flow cytometry data using two different filter sets: one for the reduced form (red fluorescence) and one for the oxidized form (green fluorescence).[21]
-
Data Analysis: Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity for each cell or population. An increase in this ratio indicates an increase in lipid peroxidation.[21]
Conclusion: Navigating the Nuances of ROS Detection
The study of oxidative stress is a dynamic and challenging field. While fluorescent probes have revolutionized our ability to investigate these processes, their use requires a nuanced understanding of their chemical properties and biological interactions.[8][19] This guide has provided a comparative analysis of several key probes, highlighting their mechanisms, advantages, and limitations. By employing the detailed, self-validating protocols and understanding the causality behind experimental choices, researchers can confidently generate robust and reproducible data. The ultimate goal is to move beyond simply observing fluorescence to truly understanding the intricate role of oxidative stress in health and disease.
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Small-Molecule-Based Fluorescent Sensors for Selective Detection of Reactive Oxygen Species in Biological Systems. [Link]
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Mitochondrial-targeted fluorescent probes for reactive oxygen species. [Link]
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Fluorescence probes used for detection of reactive oxygen species. [Link]
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Fluorescence Probes for ROS Detection: Overview. [Link]
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Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. [Link]
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Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [Link]
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Fluorescence Probes for ROS Detection: Overview. [Link]
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Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. [Link]
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Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. [Link]
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Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. [Link]
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C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. [Link]
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Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
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The Challenges of using Fluorescent Probes to Detect and Quantify Specific Reactive Oxygen Species in Living Cells. [Link]
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MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. [Link]
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How can I measure ROS in steady state? [Link]
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Reactive Oxygen Species (ROS) Detection. [Link]
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Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. [Link]
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Detection and Analysis of Reactive Oxygen Species (ROS): Buffer Components Are Not Bystanders. [Link]
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A Senior Application Scientist's Guide to Validating C-DCDFA Specificity for Reactive Oxygen Species
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and oxidative stress, the accurate detection of specific reactive oxygen species (ROS) is paramount. For decades, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), and its chloromethyl derivative C-DCDFA, have been go-to fluorescent probes for measuring intracellular ROS. However, their broad reactivity profile necessitates a rigorous, well-controlled experimental approach to yield meaningful data. This guide provides a comprehensive framework for validating the specificity of C-DCDFA, comparing its performance against alternative probes, and interpreting the results with the nuance required for high-impact research.
The Foundational Chemistry: How C-DCDFA Works and Why Specificity is a Concern
At its core, the detection mechanism for C-DCDFA and its parent compound, DCFH-DA, is a two-step process. First, the non-polar, cell-permeable C-DCDFA passively diffuses across the cell membrane. Inside the cell, cytosolic esterases cleave the acetate groups, converting it into the polar, cell-impermeable 2',7'-dichlorodihydrofluorescein (DCFH). This trapped molecule is non-fluorescent.
The critical second step is the oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which exhibits excitation/emission maxima around 495/529 nm.[1][2] The central dogma has often linked this oxidation primarily to hydrogen peroxide (H₂O₂). However, extensive research has revealed a more complex reality. DCFH does not react directly with H₂O₂.[1][3] Instead, its oxidation is mediated by a host of other species, including:
-
Hydroxyl Radicals (•OH)
-
Hypochlorous Acid (HOCl)
-
Heme proteins (e.g., cytochrome c) and peroxidases in the presence of H₂O₂[3][5]
This lack of specificity is the probe's greatest limitation.[1][2][3] An increase in DCF fluorescence indicates a general rise in cellular oxidative stress, but it cannot, on its own, identify the specific ROS involved.[6][7] Therefore, any experiment relying solely on C-DCDFA without proper validation risks misinterpretation.
Diagram: C-DCDFA Mechanism of Action
This diagram illustrates the intracellular conversion of the non-fluorescent C-DCDFA into the fluorescent DCF upon encountering various oxidizing species.
A Comparative Toolkit: Alternative Probes for Specific ROS Detection
To overcome the ambiguity of C-DCDFA, a multi-probe approach is often necessary. Each of the following probes offers greater specificity for a particular reactive oxygen species, serving as an essential tool for comparative validation.
| Probe Name | Primary Target ROS | Detection Principle & Notes |
| C-DCDFA / DCFH-DA | General Oxidative Stress | Broadly reacts with •OH, ONOO⁻, and peroxidase-mediated H₂O₂ oxidation. Not specific.[1][3] |
| Dihydroethidium (DHE) | Superoxide (O₂•⁻) | Oxidized by superoxide to form a red fluorescent product (2-hydroxyethidium) that intercalates with DNA.[8][9][10] |
| MitoSOX™ Red | Mitochondrial Superoxide | A DHE derivative with a triphenylphosphonium cation that directs it specifically to the mitochondria.[11][12][13][14] |
| Amplex™ Red | Hydrogen Peroxide (H₂O₂) | In the presence of horseradish peroxidase (HRP), it reacts with H₂O₂ to produce the highly fluorescent resorufin.[10] |
| HPF / APF | Hydroxyl Radical (•OH) & Peroxynitrite (ONOO⁻) | Hydroxyphenyl Fluorescein (HPF) and Aminophenyl Fluorescein (APF) are highly selective for these potent oxidants and do not react with H₂O₂ or O₂•⁻.[15][16][17] |
| Genetically Encoded Sensors (e.g., HyPer) | Hydrogen Peroxide (H₂O₂) | Engineered fluorescent proteins that offer high specificity and can be targeted to specific subcellular compartments for real-time monitoring.[18] |
The Validation Workflow: An In Vitro System for Testing Specificity
The core of validating C-DCDFA lies in challenging it with a panel of individually generated ROS in a controlled, cell-free environment. This approach systematically reveals the probe's reactivity profile.
Diagram: Experimental Workflow for Probe Specificity Validation
This flowchart outlines the key steps, from generating specific ROS to comparative data analysis.
Detailed Experimental Protocols
Objective: To quantify the fluorescence response of C-DCDFA and other probes to specific, chemically-generated reactive oxygen species.
Materials:
-
C-DCDFA (or DCFH-DA)
-
Dihydroethidium (DHE)
-
Hydroxyphenyl Fluorescein (HPF)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
-
Reagents for ROS generation (see below)
-
ROS Scavengers: Superoxide Dismutase (SOD), Catalase, DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
Protocol 1: Preparation of Probes
-
Prepare 10 mM stock solutions of C-DCDFA and DHE in cell-culture grade DMSO. Store at -20°C, protected from light.[19]
-
Prepare a 5 mM stock solution of HPF in DMF.[15]
-
Working Solution: On the day of the experiment, prepare a 2X working solution for each probe (e.g., 20 µM final concentration) in PBS. Protect from light.
Protocol 2: In Vitro Generation of Specific ROS
(Perform these reactions directly in the 96-well plate. Prepare 2X solutions of these generators to be mixed 1:1 with the 2X probe solutions.)
-
Hydrogen Peroxide (H₂O₂):
-
Generator: Prepare a 200 µM H₂O₂ solution in PBS.
-
Rationale: Serves as a baseline, though direct reaction is minimal without catalysts.[20]
-
-
Superoxide (O₂•⁻):
-
Generator: Xanthine (200 µM) and Xanthine Oxidase (10 mU/mL) in PBS.
-
Rationale: A well-established enzymatic system for generating a flux of superoxide.
-
Control: Add Superoxide Dismutase (SOD, 50 U/mL) to a parallel well to scavenge O₂•⁻ and confirm signal specificity.
-
-
Hydroxyl Radical (•OH):
-
Peroxynitrite (ONOO⁻):
-
Generator: Use a commercially available peroxynitrite donor like SIN-1 (1 mM) or directly add a known concentration of peroxynitrite (e.g., 10 µM).
-
Rationale: Peroxynitrite is a key reactive nitrogen species known to strongly oxidize DCFH.[3]
-
Protocol 3: Measurement and Data Analysis
-
Plate Setup:
-
In a 96-well plate, add 50 µL of each 2X ROS-generating system (or control buffer/scavenger) to triplicate wells.
-
To initiate the reaction, add 50 µL of the 2X probe working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation/emission wavelengths:
-
Data Analysis:
-
Subtract the background fluorescence (wells with probe but no ROS generator).
-
Calculate the fold change in fluorescence for each condition relative to the probe in buffer alone.
-
For scavenger controls, a significant reduction in fluorescence validates that the signal was derived from the targeted ROS.
-
Interpreting the Results: A Guide to Drawing Valid Conclusions
The data from this validation workflow will likely reveal that C-DCDFA responds to multiple oxidants.
Expected Outcome Table (Illustrative Data):
| ROS Generator | C-DCDFA (DCF) | Dihydroethidium (DHE) | Hydroxyphenyl Fluorescein (HPF) |
| Buffer Control | 1.0x | 1.0x | 1.0x |
| H₂O₂ | 1.5x | 1.1x | 1.0x |
| Superoxide (O₂•⁻) | 3.0x | 25.0x | 1.2x |
| Superoxide + SOD | 1.2x | 2.5x | 1.1x |
| Hydroxyl Radical (•OH) | 20.0x | 5.0x | 18.0x |
| Hydroxyl Radical + DMSO | 4.0x | 2.0x | 3.5x |
| Peroxynitrite (ONOO⁻) | 25.0x | 6.0x | 22.0x |
Key Insights from Illustrative Data:
-
C-DCDFA's Lack of Specificity: The probe shows a strong response to •OH and ONOO⁻, and a moderate response to O₂•⁻, confirming it is a general indicator of oxidative stress.
-
DHE's Specificity for Superoxide: DHE exhibits a massive and specific increase in fluorescence in the presence of superoxide, which is effectively quenched by SOD. This makes it a reliable tool for this specific ROS.
-
HPF's Specificity for Potent Oxidants: HPF shows high selectivity for •OH and ONOO⁻, with virtually no response to H₂O₂ or O₂•⁻, making it ideal for detecting these highly reactive species.[15][17]
Conclusion and Best Practices
For robust, publishable data, researchers must adhere to the following best practices:
-
Use C-DCDFA as a Primary Screen: Employ it to detect a general increase in oxidative stress.
-
Follow Up with Specific Probes: If C-DCDFA shows a positive result, use a panel of specific probes (DHE, MitoSOX™, HPF, Amplex Red) to dissect which ROS is responsible.
-
Employ Scavengers and Inhibitors: Always use specific ROS scavengers (SOD, catalase) or enzyme inhibitors (e.g., of NADPH oxidase) in parallel cellular experiments to biochemically validate the source of the ROS.
-
Acknowledge Limitations: When publishing data using C-DCDFA, explicitly state its limitations and refer to the signal as "general oxidative stress" or "oxidant levels" rather than attributing it to a specific ROS without further evidence.
By embracing a rigorous, multi-faceted validation approach, scientists can harness the sensitivity of C-DCDFA while avoiding the pitfalls of its non-specificity, leading to more accurate and reliable insights into the complex role of reactive oxygen species in health and disease.
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A Senior Application Scientist's Guide to Cross-Validation of C-DCDFA with Electron Paramagnetic Resonance (EPR) for Accurate Reactive Oxygen Species (ROS) Detection
Introduction: The Critical Need for Robust ROS Measurement
Reactive Oxygen Species (ROS) are no longer viewed merely as toxic byproducts of aerobic metabolism. They are now recognized as critical signaling molecules involved in a myriad of physiological and pathophysiological processes, from immune responses to cancer progression and neurodegeneration.[1][2][3][4] Consequently, the accurate detection and quantification of specific ROS are paramount for researchers in basic science and drug development.
This guide provides an in-depth comparison of two prominent methods for ROS detection: the widely used fluorescent probe, Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate (C-DCDFA), and the gold-standard spectroscopic technique, Electron Paramagnetic Resonance (EPR). We will explore the inherent limitations of fluorescent probes and establish a framework for using EPR as a definitive cross-validation tool, ensuring the integrity and reliability of your experimental findings.
Chapter 1: Understanding the Probes and Principles
The Fluorescent Workhorse: C-DCDFA
C-DCDFA (also known as Carboxy-H2DCFDA) is a cell-permeable compound extensively used to assess the overall redox state of a cell.[3] Its popularity stems from its simplicity, high sensitivity, and compatibility with high-throughput platforms like fluorescence microscopy, flow cytometry, and microplate readers.[3][5][6]
The detection mechanism involves a two-step process. First, the non-fluorescent C-DCDFA passively diffuses into the cell, where intracellular esterases cleave the acetate groups, trapping the non-fluorescent Carboxy-DCFH within the cell.[7][8] Subsequently, in the presence of various ROS and other oxidizing species, Carboxy-DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (Carboxy-DCF), which can be measured.[5][7][9]
Caption: Mechanism of C-DCDFA for cellular ROS detection.
However, the broad reactivity of C-DCDFA is both a strength and a critical weakness. It is not specific to a single ROS and can be oxidized by hydroxyl radicals, peroxyl radicals, and peroxynitrite, among others.[7][10] Crucially, its oxidation is often indirect and can be influenced by cellular components like heme proteins (e.g., cytochrome c) and is prone to photo-oxidation, leading to potential artifacts.[10][11][12] These limitations make it essential to validate findings from C-DCDFA assays with a more specific method.[8][13][14]
The Gold Standard: Electron Paramagnetic Resonance (EPR)
EPR (also known as Electron Spin Resonance, ESR) is a spectroscopic technique that directly detects molecules with unpaired electrons.[1][15] Since most free radicals, including ROS, contain unpaired electrons, EPR is uniquely suited for their direct detection and characterization.[16][17] It is widely considered the most definitive method for identifying specific free radicals in biological systems.[15][18]
The primary challenge in biological ROS detection is their extremely short half-life, often making direct measurement impossible at room temperature.[1][19] This is overcome using a technique called spin trapping .[19][20] A "spin trap" compound is introduced into the system, which reacts with the short-lived ROS to form a much more stable radical product, known as a "spin adduct."[15][19] This stable adduct can then be readily detected by the EPR spectrometer. The resulting EPR spectrum provides a unique "fingerprint" that allows for the unambiguous identification of the original trapped radical.[19]
Caption: General workflow for ROS detection using EPR spin trapping.
Chapter 2: The Imperative for Cross-Validation
This is where cross-validation with EPR becomes indispensable. EPR provides the specificity that C-DCDFA lacks. It can confirm the presence of radicals and, more importantly, identify which specific radicals are being generated.
Caption: Logical workflow for cross-validating C-DCDFA results with EPR.
Chapter 3: Comparative Analysis: C-DCDFA vs. EPR
The choice of method depends on the experimental question. C-DCDFA is excellent for initial screening, while EPR is the definitive tool for validation and mechanistic studies.
| Feature | C-DCDFA (Fluorescence Assay) | EPR (Spin Trapping) |
| Principle | Oxidation of a non-fluorescent probe to a fluorescent product.[7][8] | Direct detection of paramagnetic species (spin adducts).[1][15] |
| Specificity | Low. Reacts with a broad range of ROS and is prone to artifacts.[10][12] | High. The spectrum of the spin adduct is unique to the trapped radical.[19][20] |
| Sensitivity | High. Can detect nanomolar concentrations of fluorescent product.[3][4] | High. Can detect micromolar concentrations of radicals.[15][20] |
| Quantification | Semi-quantitative. Relative fluorescence units (RFU).[7] | Quantitative. Can determine the concentration of the spin adduct.[16] |
| Throughput | High. Amenable to 96/384-well plates and flow cytometry.[6] | Low. Samples are typically analyzed individually. |
| Expertise Required | Low. Standard cell biology lab equipment. | High. Requires specialized equipment and expertise in spectral analysis. |
| Major Limitations | Lack of specificity, potential for artifacts from light, heme proteins, and redox cycling.[11][12] | Low throughput, potential for spin trap bioreduction in cellular systems.[1] |
Chapter 4: Experimental Protocols
Protocol: Cellular ROS Detection with C-DCDFA
This protocol is a general guideline for adherent cells in a 96-well plate format.
-
Cell Seeding: Plate adherent cells in a 96-well clear-bottom black plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight.
-
Reagent Preparation: Prepare a 10 mM stock solution of C-DCDFA in sterile, high-quality DMSO.[21] Immediately prior to use, dilute the stock solution to a final working concentration of 10-20 µM in pre-warmed, serum-free medium or HBSS.[9][21]
-
Scientist's Note: Serum can contain esterase activity and interact with the probe, so it is critical to wash cells and perform the loading in serum-free media.[11]
-
-
Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove any residual serum and media.[9]
-
Probe Loading: Add 100 µL of the C-DCDFA working solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[9][22]
-
Scientist's Note: Protect cells from light from this point forward to prevent photo-oxidation of the probe.[9]
-
-
Washing: Remove the loading solution and wash the cells twice with pre-warmed HBSS or PBS to remove any extracellular probe.[9]
-
Treatment: Add 100 µL of your test compound (dissolved in appropriate media) to the wells. Include appropriate controls: untreated cells (negative control) and cells treated with a known ROS inducer like H₂O₂ (100 µM) or Tert-butyl hydroperoxide (TBHP) as a positive control.[7][21]
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence intensity at desired time points (e.g., every 15 minutes for 1-2 hours) using an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[5][23]
Protocol: ROS Detection by EPR Spin Trapping
This protocol provides a general framework for detecting superoxide in a cell suspension.
-
Reagent Preparation:
-
Spin Trap Stock: Prepare a stock solution of the spin trap DMPO (5,5-dimethyl-1-pyrroline N-oxide) in nitrogen-purged, sterile water at a concentration of 1 M. Store in small aliquots at -80°C.
-
Chelator: Prepare a 10 mM stock solution of the metal chelator diethylene triamine penta-acetic acid (DTPA) in sterile water.
-
Scientist's Note: Metal ions can catalyze spurious radical formation. DTPA is included to chelate trace metal contaminants.
-
-
Sample Preparation:
-
Harvest cells and wash them twice with ice-cold PBS. Resuspend the cell pellet to a final concentration of 1-5 x 10⁶ cells/mL in a suitable buffer (e.g., Krebs-HEPES buffer).
-
Place the cell suspension on ice.[24]
-
-
EPR Sample Assembly:
-
In a microcentrifuge tube, combine the following in order: cell suspension, DTPA (to a final concentration of 100 µM), and your test compound.
-
Finally, add the spin trap DMPO to a final concentration of 50-100 mM. Mix gently.
-
Scientist's Note: The spin trap is added last to minimize its exposure to the cells before the treatment begins. High concentrations are needed to effectively compete with endogenous radical scavengers.[25]
-
-
Sample Loading: Immediately aspirate the final mixture (~50 µL) into a glass capillary tube and seal one end. Place the capillary tube inside a standard quartz EPR tube.
-
EPR Measurement:
-
Center the sample in the EPR resonator cavity.[26]
-
Acquire the EPR spectrum. Typical X-band spectrometer settings for DMPO adducts are:
-
Microwave Frequency: ~9.5 GHz
-
Center Field: ~3475 G
-
Sweep Width: 100 G
-
Microwave Power: 20 mW
-
Modulation Amplitude: 1.0 G
-
Time Constant: ~40 ms
-
Number of Scans: 5-10
-
-
Scientist's Note: These settings must be optimized for your specific instrument and sample.[26]
-
-
Data Analysis: The resulting spectrum for the DMPO-OOH adduct (from superoxide trapping) will be a characteristic 1:1:1:1 quartet. The hyperfine splitting constants can be measured and compared to published values to confirm the identity of the radical. The signal intensity is proportional to the concentration of the spin adduct.
Conclusion: A Dual-Pronged Approach for Unimpeachable Data
In the complex field of redox biology, no single method provides all the answers. While C-DCDFA offers a valuable, high-throughput tool for assessing changes in cellular redox status, its inherent lack of specificity necessitates caution in data interpretation.[12][27] By employing EPR spectroscopy as a rigorous cross-validation technique, researchers can move beyond correlation to causation. This dual-pronged approach—using C-DCDFA for initial screening and EPR for specific validation and identification—provides a robust framework for generating high-confidence, publishable data. It empowers scientists and drug developers to make definitive claims about the role of specific ROS in their systems, accelerating discovery and innovation.
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A Comparative Guide to the Photostability of C-DCDFA and Next-Generation Fluorescent Dyes
C-DCDFA, a carboxylated derivative of H2DCFDA, is a cell-permeant dye used extensively to detect intracellular ROS.[2][3][4] Upon entry into the cell, its acetate groups are cleaved by intracellular esterases, and subsequent oxidation by ROS yields the highly fluorescent compound, carboxy-DCF. However, its foundation on a fluorescein backbone renders it notoriously susceptible to photobleaching, a significant drawback for demanding applications like time-lapse imaging and high-content screening.[5][]
This guide will dissect the mechanisms of photobleaching, present a comparative analysis of C-DCDFA against more photostable dyes like CellROX™ Deep Red and MitoSOX™ Red, and provide a robust experimental protocol for validating photostability in your own laboratory setting.
The Inescapable Phenomenon: Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent.[7][8] The process is typically initiated when a fluorophore in its excited state, instead of returning to the ground state by emitting a photon (fluorescence), undergoes a transition to a long-lived excited triplet state. In this triplet state, the molecule is highly reactive and can interact with molecular oxygen to generate damaging reactive oxygen species (ROS), which then attack and destroy the fluorophore's structure.[7][9]
Two key metrics are used to quantify photostability:
-
Photobleaching Quantum Yield (Φb): This value represents the probability that an excited fluorophore will undergo photobleaching. A lower Φb signifies higher photostability.[10][11]
-
Photobleaching Half-life (t1/2): This is the time required for the fluorescence intensity of a sample to decrease to 50% of its initial value under continuous illumination. A longer half-life indicates greater photostability.[11]
dot
Caption: Experimental workflow for comparing fluorescent dye photostability.
Objective: To determine the photobleaching half-life (t1/2) for C-DCDFA, CellROX™ Deep Red, and MitoSOX™ Red in live cells.
I. Materials
-
Fluorimeter or fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera. [10]* Live cells cultured on imaging-quality plates (e.g., glass-bottom dishes).
-
C-DCDFA, CellROX™ Deep Red, and MitoSOX™ Red reagents.
-
Positive control for ROS induction (e.g., tert-butyl hydroperoxide, TBHP).
-
Phosphate-buffered saline (PBS) or appropriate imaging medium.
II. Experimental Methodology
-
Sample Preparation:
-
Rationale: To ensure consistent cell health and dye loading across all conditions.
-
a. Seed cells at an appropriate density on glass-bottom imaging dishes 24 hours prior to the experiment.
-
b. On the day of the experiment, wash cells with warm PBS.
-
c. Prepare working solutions of each dye according to the manufacturer's protocol. For this comparison, it is critical to use concentrations that yield a similar initial fluorescence intensity to avoid bias.
-
d. Incubate cells with the respective dyes for the recommended time (e.g., 30 minutes at 37°C). Protect from light during this step. [12] * e. Wash the cells three times with PBS to remove excess dye. [13]Add fresh imaging medium to the dish.
-
-
Microscope Setup and Image Acquisition:
-
Rationale: To ensure that all dyes are subjected to the exact same photon dose over time. This is the most critical aspect of a comparative study. [14] * a. Turn on the microscope and allow the light source to stabilize.
-
b. For each dye, use the appropriate filter set and excitation/emission wavelengths.
-
c. CRITICAL: Set the imaging parameters (laser power, exposure time, camera gain) to be identical for all subsequent time-lapse acquisitions. The power should be low enough to be realistic for a typical live-cell imaging experiment. [14] * d. Select several regions of interest (ROIs) containing healthy, well-stained cells for each condition.
-
e. Begin a time-lapse acquisition, capturing an image continuously or at set intervals (e.g., every 15 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Rationale: To quantitatively determine the rate of fluorescence decay.
-
a. Open the time-lapse image series in an analysis software (e.g., ImageJ/Fiji).
-
b. For each condition, draw an ROI around several cells and measure the mean fluorescence intensity within that ROI for every time point. Also, measure the intensity of a background region.
-
c. Subtract the background intensity from the cellular intensity for each time point.
-
d. Normalize the fluorescence intensity data by dividing the intensity at each time point (F(t)) by the initial intensity (F₀). The formula is: Normalized Intensity = F(t) / F₀.
-
e. Plot the normalized intensity against time for each dye.
-
f. Determine the photobleaching half-life (t1/2) – the time it takes for the normalized intensity to drop to 0.5. This can be interpolated from the graph or calculated by fitting the decay curve to a single exponential function: F(t) = F₀ * e-kbt, where kb is the photobleaching rate constant. [10]
-
Conclusion and Recommendations
The selection of a fluorescent probe is a foundational decision that directly impacts experimental validity. While C-DCDFA is a historically significant probe for ROS detection, this guide demonstrates its considerable limitations in terms of photostability. For research demanding quantitative accuracy, long-term observation, or compatibility with fixation and multiplexing, modern alternatives offer vastly superior performance.
Key Takeaways:
-
For High-Fidelity, Long-Term Imaging: CellROX™ Deep Red is the superior choice due to its exceptional photostability and compatibility with experimental workflows that include fixation. [15][13]* For Specific Mitochondrial Superoxide Detection: MitoSOX™ Red is the indicated tool, though care must be taken to protect it from light. [12][16]* Limitations of C-DCDFA: Its use should be carefully considered and likely limited to endpoint assays where photobleaching is less of a concern. Researchers must be aware of its potential to introduce artifacts during longer or more intense imaging sessions. [17] By understanding the principles of photostability and employing the validation protocols described, researchers can make informed decisions, ensuring the generation of robust, reproducible, and trustworthy data in their pursuit of scientific discovery.
References
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Evident Scientific. (n.d.). Photobleaching. Retrieved from [Link]
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Brie... et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules. Retrieved from [Link]
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Goedhart, J., & Mastop, M. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved from [Link]
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Mohammadi, H., et al. (n.d.). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh). Retrieved from [Link]
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Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
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Martinez, M. G., et al. (2020). Implications of dichlorofluorescein photoinstability for detection of UVA-induced oxidative stress in fibroblasts and keratinocyte cells. Photochemical & Photobiological Sciences. Retrieved from [Link]
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A Senior Scientist's Guide to Measuring Oxidative Stress in Living Cells: A Comparative Review of Fluorescent Probes
In the intricate landscape of cellular biology, the delicate balance between the production and elimination of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is paramount. An imbalance in favor of these reactive molecules leads to oxidative stress, a state implicated in a vast array of pathologies, from neurodegenerative diseases and cancer to cardiovascular disorders and the aging process itself.[1][2] For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress in living cells is not merely an academic exercise; it is a critical step in unraveling disease mechanisms and developing effective therapeutic interventions.
This guide provides an in-depth, comparative review of the most commonly employed fluorescent probes for measuring oxidative stress in living cells. Moving beyond a simple cataloging of reagents, we will delve into the mechanistic underpinnings of these probes, critically evaluate their performance based on experimental data, and provide field-proven insights to guide your experimental design. Our focus is on empowering you to make informed decisions in selecting the most appropriate tools for your specific research questions, ensuring the scientific integrity and reproducibility of your findings.
The Landscape of Oxidative Stress Probes: A Mechanistic Overview
Fluorescent probes for oxidative stress can be broadly categorized based on the specific reactive species they detect or the downstream molecular damage they report. The choice of probe is dictated by the specific scientific question being addressed. Do you need a general indicator of redox imbalance, or are you interested in a specific ROS/RNS or a particular type of molecular damage?
Here, we will explore the main classes of these molecular reporters:
-
Probes for General Oxidative Stress: These probes react with a broad range of ROS and RNS, providing a global assessment of the cellular redox state.
-
Probes for Specific Reactive Oxygen Species (ROS): This category includes probes designed to selectively detect key ROS such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂).
-
Probes for Specific Reactive Nitrogen Species (RNS): These probes are tailored to identify RNS like peroxynitrite (ONOO⁻).
-
Probes for Oxidative Damage: This class of probes detects the consequences of oxidative stress, such as lipid peroxidation, protein carbonylation, and DNA oxidation.
The following diagram illustrates the major pathways of ROS/RNS generation and the points at which different classes of probes can be used for detection.
Sources
A Researcher's Guide to Selecting the Right Fluorescent Probe for Reactive Oxygen Species (ROS) Assays
In the intricate world of cellular signaling and pathology, Reactive Oxygen Species (ROS) have emerged from being viewed as mere byproducts of metabolism to critical signaling molecules and mediators of disease.[1][2] Their inherent reactivity and short half-lives, however, make their detection a significant technical challenge.[1][3] Fluorescent probes have become indispensable tools for researchers, offering the sensitivity and spatiotemporal resolution needed to unravel the complex roles of ROS in living systems.[1][4][5]
This guide provides an in-depth comparison of commonly used fluorescent probes for ROS detection, offering the technical insights and experimental context needed to make informed decisions in your research. We will delve into the mechanisms, strengths, and limitations of various probes, backed by experimental data and protocols to ensure the integrity of your findings.
The Landscape of ROS: Understanding What You're Measuring
Before selecting a probe, it is crucial to understand the diverse family of ROS. These molecules vary in their chemical properties, reactivity, and biological roles. A probe that is excellent for detecting superoxide may be entirely unsuitable for hydrogen peroxide.
Major Biologically Relevant ROS:
-
Superoxide (O₂•⁻): A primary ROS formed as a byproduct of the mitochondrial electron transport chain. It is a precursor to many other ROS.
-
Hydrogen Peroxide (H₂O₂): A more stable and diffusible ROS, acting as a key signaling molecule.
-
Hydroxyl Radical (•OH): The most reactive and damaging ROS, capable of reacting with any biological molecule.[3][6][7]
-
Singlet Oxygen (¹O₂): An electronically excited state of molecular oxygen, often generated during photosensitization reactions.
-
Peroxynitrite (ONOO⁻): A reactive nitrogen species (RNS) formed from the reaction of superoxide and nitric oxide, it is a potent oxidizing and nitrating agent.[8][9]
A Comparative Analysis of Fluorescent ROS Probes
The ideal fluorescent probe for ROS detection should exhibit high specificity, sensitivity, and photostability, with minimal cytotoxicity. Below is a comparison of some of the most widely used probes, categorized by their primary ROS target.
| Probe | Primary Target(s) | Excitation/Emission (nm) | Advantages | Disadvantages |
| DCFH-DA | General Oxidative Stress (H₂O₂, •OH, ONOO⁻) | ~495/529 | Widely used, cost-effective, good for initial screening.[10][11][12] | Lacks specificity, prone to auto-oxidation and photo-oxidation, potential for artifacts.[5][13] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂•⁻) | ~510/580 | Specifically targets mitochondria, highly selective for O₂•⁻.[14][15][16] | Can be oxidized by other species at high concentrations, potential for artifacts.[17][18] |
| CellROX™ Deep Red | General Oxidative Stress | ~640/665 | Photostable, can be used in multiplex assays, compatible with fixation.[19][20] | Reacts with a broad range of ROS, may require optimization for different cell types.[21][22] |
| Singlet Oxygen Sensor Green (SOSG) | Singlet Oxygen (¹O₂) | ~504/525 | Highly selective for ¹O₂.[23][24][25] | Cell-impermeant version requires cell loading techniques, can be activated by alkaline pH and some solvents.[24][25] |
| HKGreen-2 | Peroxynitrite (ONOO⁻) | Varies (BODIPY-based) | High sensitivity and selectivity for ONOO⁻.[26][27] | May have limited commercial availability compared to other probes. |
| MitoROS™ OH580 | Hydroxyl Radical (•OH) | Not specified, red fluorescence | High selectivity for •OH over other ROS.[6] | Newer probe, less literature available compared to established probes. |
In-Depth Look at Key Probes
Dichlorodihydrofluorescein Diacetate (DCFH-DA): The Workhorse for General ROS Detection
DCFH-DA is a cell-permeant probe that has been extensively used to measure general oxidative stress.[11][12]
Mechanism of Action: Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.[10][11][12] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11][12]
Caption: Mechanism of DCFH-DA for ROS detection.
Causality in Experimental Choices: While DCFH-DA is a valuable tool for initial screening, its lack of specificity is a significant drawback.[5] A positive result should be confirmed with more specific probes and validated with antioxidants like N-acetylcysteine (NAC) to demonstrate that the signal is indeed from ROS.[28]
MitoSOX™ Red: For Specific Detection of Mitochondrial Superoxide
Mitochondria are a primary source of cellular ROS, making the specific measurement of mitochondrial superoxide crucial. MitoSOX™ Red is a dihydroethidium derivative that is specifically targeted to the mitochondria due to its cationic triphenylphosphonium group.[14]
Mechanism of Action: Once in the mitochondria, MitoSOX™ Red is selectively oxidized by superoxide to form 2-hydroxyethidium, which then intercalates with mitochondrial DNA, producing a bright red fluorescence.[14] It is not readily oxidized by other ROS or RNS, providing specificity for superoxide.[14][16]
Causality in Experimental Choices: The specificity of MitoSOX™ Red can be further validated by using superoxide dismutase (SOD), an enzyme that scavenges superoxide, which should prevent the oxidation of the probe.[14][15] It is important to note that at higher concentrations, MitoSOX™ may diffuse out of the mitochondria and can disrupt the electron transport chain, so using the optimal concentration is critical.[17]
Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA
This protocol provides a general framework for measuring total intracellular ROS in adherent cells using DCFH-DA. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., tert-butyl hydroperoxide, TBHP)
-
Negative control/Antioxidant (e.g., N-acetylcysteine, NAC)
-
Adherent cells in a 96-well black, clear-bottom plate
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation of DCFH-DA Stock Solution: Dissolve DCFH-DA in DMSO to make a 10 mM stock solution.[10] Store in small aliquots at -20°C, protected from light.
-
Treatment: Treat cells with your compound of interest, positive control (e.g., 100 µM TBHP), and/or pre-treat with an antioxidant (e.g., 5 mM NAC for 1 hour) as required by your experimental design.
-
Preparation of DCFH-DA Working Solution: Immediately before use, dilute the 10 mM DCFH-DA stock solution to a final working concentration of 10-25 µM in pre-warmed serum-free medium.[11] The optimal concentration should be determined empirically for your cell line.
-
Probe Loading: Remove the treatment media and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[29]
-
Washing: Remove the DCFH-DA working solution and wash the cells twice with warm PBS to remove any excess probe.[30]
-
Measurement: Add 100 µL of PBS to each well.[30] Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[10][30] Alternatively, visualize the cells using a fluorescence microscope.
Self-Validating System:
-
Positive Control (TBHP): Confirms that the probe and detection system are working correctly.
-
Negative Control (Untreated cells): Establishes the basal ROS level.
-
Antioxidant Control (NAC): Demonstrates that the observed fluorescence increase is due to ROS.
Best Practices and Troubleshooting
-
Light Sensitivity: Many ROS probes are light-sensitive and can be photo-oxidized, leading to artificially high signals.[10] Protect probes from light at all stages of the experiment.
-
Auto-oxidation: Some probes can auto-oxidize in the presence of certain metal ions or high pH, leading to false positives.[31]
-
Probe Concentration: Use the lowest effective probe concentration to minimize cytotoxicity and off-target effects.[17]
-
Controls are Critical: Always include appropriate positive, negative, and antioxidant controls to validate your results.[28]
-
Confirm with a Second Method: Due to the potential for artifacts, it is good practice to confirm key findings with a second, mechanistically different probe or assay.[28]
Selecting the Right Probe: A Decision-Making Workflow
Caption: A decision tree for selecting the appropriate ROS probe.
Conclusion
The detection of ROS is a powerful approach to understanding cellular physiology and disease. However, the selection and use of fluorescent probes require careful consideration of their chemical properties and potential for artifacts. By understanding the specific ROS you are targeting, choosing a probe with the appropriate selectivity, and incorporating rigorous controls, you can generate reliable and meaningful data. This guide provides a foundation for making those critical experimental choices, empowering you to confidently explore the dynamic world of reactive oxygen species.
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- MitoSOX Red | Mitochondrial ROS Indic
- CHAPTER 10: Development of Fluorescent Probes for the Detection of Peroxynitrite. RSC Publishing.
- A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells.
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- Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applic
- MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS.
- Fluorescence probes used for detection of reactive oxygen species. PubMed.
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- Advances in Fluorescence Techniques for the Detection of Hydroxyl Radicals near DNA and Within Organelles and Membranes. MDPI.
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- A ratiometric fluorescent probe for the detection of hydroxyl radicals in living cells. Royal Society of Chemistry.
- Dual-Activated Photoacoustic Probe for Reliably Detecting Hydroxyl Radical in Ischemic Cardiovascular Disease in Mouse and Human Samples.
- A Highly Selective NIR Fluorescent Turn-on Probe for Hydroxyl Radical and Its Applic
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- DCFH-DA probe (for Intracellular ROS assay) Manual. Cosmo Bio USA.
- Improved detection of reactive oxygen species by DCFH-DA: New insight into self-amplification of fluorescence signal by light irradiation.
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- Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations.
- Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX.
- CellROX Deep Red Reagent: A Bright and Photostable ROS Sensor. Thermo Fisher Scientific.
- Singlet Oxygen Sensor Green (SOSG). AxisPharm.
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A Senior Application Scientist's Guide: C-DCDFA vs. CellROX® for Measuring Superoxide and Hydroxyl Radicals
The accurate detection of reactive oxygen species (ROS) is fundamental to understanding cellular physiology and pathology. Among the most reactive and damaging ROS are the superoxide anion (O₂•⁻) and the hydroxyl radical (•OH). Choosing the appropriate fluorescent probe to measure these specific species is critical for generating reliable and interpretable data. This guide provides an in-depth comparison of two commonly used classes of probes: the traditional 2',7'-dichlorodihydrofluorescein (DCF) derivatives, represented here by its carboxy- derivative (C-H₂DCFDA), and the more modern CellROX® reagents.
We will delve into their mechanisms, specificity, and practical application, providing field-proven insights to help you design robust and self-validating experiments.
Part 1: Understanding the Probes
The Veteran: Carboxy-H₂DCFDA (C-DCDFA)
Carboxy-2',7'-dichlorodihydrofluorescein diacetate (C-H₂DCFDA) belongs to the most widely used class of probes for detecting cellular oxidative stress.[1] Its popularity stems from its long history, high sensitivity to redox changes, and relatively low cost.
Mechanism of Action: The detection process is a multi-step reaction. The cell-permeable C-H₂DCFDA passively diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the two acetate groups, yielding carboxy-2',7'-dichlorodihydrofluorescein (C-H₂DCF).[2][3] The carboxyl group enhances the retention of the probe within the cell compared to its non-carboxylated parent compound, H₂DCFDA.[4] In the presence of oxidizing species, the non-fluorescent C-H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
Specificity – The Critical Caveat: A common misconception is that DCF-based probes directly measure specific ROS like superoxide or hydrogen peroxide. This is incorrect. DCFH is not directly oxidized by H₂O₂ and its oxidation to fluorescent DCF is facilitated by a wide array of oxidants and cellular components.[1][5] These include:
-
Hydroxyl radicals (•OH)[6]
-
Hypochlorous acid (HOCl)[5]
-
Nitrogen dioxide (•NO₂)[7]
-
Reactions catalyzed by heme proteins, cytochrome c, or iron (Fe²⁺)[2][5][8]
This lack of specificity means that an increase in DCF fluorescence should be interpreted as a general increase in cellular oxidative stress rather than an increase in a specific ROS.[1][9]
The Modern Contender: CellROX® Reagents
CellROX® reagents are a family of novel fluorogenic probes designed to overcome some of the key limitations of traditional dyes like H₂DCFDA.[10][11] They are available in several colors (Green, Orange, Deep Red), offering experimental flexibility.
Mechanism of Action: Like DCF probes, CellROX® reagents are cell-permeable and non-fluorescent or very weakly fluorescent in their reduced state.[10][12] Upon oxidation by ROS, they become brightly fluorescent.[13] A key difference lies in their downstream behavior and reported specificity. For instance, upon oxidation, CellROX® Green Reagent binds to DNA, localizing its signal primarily to the nucleus and mitochondria.[10][11] In contrast, the Orange and Deep Red variants remain in the cytoplasm.[10][11]
Specificity – A Step Forward: While no probe is perfectly specific, CellROX® reagents exhibit a more defined reactivity profile. They are reported to be sensitive detectors of superoxide and hydroxyl radicals.[14][15][16] Crucially, they show a very weak response to hydrogen peroxide (H₂O₂), a significant advantage over DCF-based probes where H₂O₂ can indirectly lead to signal generation.[15][17] However, it's important to note that different CellROX® colors may have slightly different reactivity profiles. For example, some studies suggest CellROX® Green is a sensitive detector of superoxide in bacteria.[14]
Part 2: Head-to-Head Performance Comparison
To aid in experimental design, the following table summarizes the key performance characteristics of C-DCDFA and CellROX® reagents.
| Feature | Carboxy-H₂DCFDA (C-DCDFA) | CellROX® Reagents |
| Primary Target Species | General Oxidative Stress | Superoxide (O₂•⁻) and Hydroxyl (•OH) Radicals[14][15] |
| Specificity | Low; reacts with a broad range of ROS and RNS.[5][7][9] | Higher than DCF; weak reactivity with H₂O₂.[15][17] |
| Photostability | Low; susceptible to photobleaching and photo-oxidation.[3][18] | High; significantly more photostable than DCF-based dyes.[10][19][20] |
| Fixation Compatibility | No; signal is lost upon fixation.[21] | Yes (Green and Deep Red reagents); signal is retained after formaldehyde fixation.[10][11][19] |
| Subcellular Localization | Primarily cytosolic. | Green: Nucleus and mitochondria.[10][11] Orange/Deep Red: Cytoplasm.[10][11] |
| Susceptibility to Artifacts | High; prone to auto-oxidation and redox cycling, amplifying signal.[5][9] | Lower; more stable probe chemistry reduces artifacts. |
| Multiplexing Capability | Limited due to spectral properties and lack of fixability. | High; available in multiple colors (Green, Orange, Deep Red) for easier multiplexing.[12] |
| Ease of Use | Requires careful handling; often loaded in serum-free media.[2] | Simple protocol; can be used in complete cell culture media.[10][22] |
Part 3: Experimental Design & Protocols
Designing a self-validating experiment is paramount. This involves not just staining and measuring, but incorporating appropriate controls to confirm the validity of the signal.
Workflow Diagram: C-DCDFA vs. CellROX®
The following diagrams illustrate the typical experimental workflows, highlighting key differences.
Caption: Comparative workflows for C-DCDFA and CellROX® ROS detection.
Detailed Experimental Protocol: CellROX® Green Detection by Flow Cytometry
This protocol provides a robust framework for measuring superoxide/hydroxyl radical-associated ROS.
Rationale: This protocol uses N-acetylcysteine (NAC), a broad-spectrum antioxidant, as a negative control to confirm that the signal is ROS-dependent, and tert-butyl hydroperoxide (TBHP), a potent ROS inducer, as a positive control to validate the probe's responsiveness in the cellular system.[23]
Materials:
-
Cells in suspension
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
CellROX® Green Reagent (e.g., Thermo Scientific C10444)
-
N-acetylcysteine (NAC)
-
tert-butyl hydroperoxide (TBHP)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in complete culture medium.
-
Control Setup: Aliquot cells into three sets of tubes:
-
Negative Control: Pre-incubate cells with 5 mM NAC for 1 hour at 37°C. This step allows the antioxidant to permeate the cells and quench basal and induced ROS.
-
Positive Control: Prepare to treat cells with an optimized concentration of TBHP (e.g., 200 µM for 30-60 minutes).
-
Untreated/Experimental Group: Cells treated with vehicle or the experimental compound.
-
-
Induction of Oxidative Stress: Add TBHP to the "Positive Control" tubes and the NAC-pre-treated tubes. Add your experimental compound or vehicle to the other tubes. Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Staining: Add CellROX® Green Reagent to all tubes to a final concentration of 500 nM - 1 µM (optimization may be required).[13] Incubate for 30-60 minutes at 37°C, protected from light. The ability to stain in complete media simplifies the workflow and maintains cell health.[10][22]
-
Wash: Wash the cells once with 3 volumes of PBS to remove excess probe. Centrifuge (e.g., 200 x g for 5 minutes) and discard the supernatant.[24]
-
Resuspension & Analysis: Resuspend the cell pellet in fresh PBS. Analyze immediately on a flow cytometer using a 488 nm excitation laser and collecting emission with a standard FITC filter (e.g., 530/30 BP).[23]
Detailed Experimental Protocol: C-DCDFA Detection by Fluorescence Microscopy
This protocol is adapted for measuring general oxidative stress with C-DCDFA.
Rationale: This protocol requires incubation in serum-free buffer during loading, as serum components can interfere with the probe and increase background fluorescence.[2] Due to photostability issues, it is critical to protect cells from light and acquire images promptly.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Hanks' Balanced Salt Solution (HBSS) or other serum-free buffer
-
Carboxy-H₂DCFDA (C-DCDFA)
-
ROS Inducer (e.g., Menadione) and Inhibitor (e.g., NAC) for controls
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging plate and allow them to adhere overnight. Ensure they are sub-confluent.
-
Treatment: Perform experimental treatments (inducers, inhibitors, compounds of interest) in complete medium for the desired duration.
-
Washing: Gently wash the cells twice with warm (37°C) HBSS to remove serum.[2]
-
Probe Loading: Incubate the cells with 10-20 µM C-H₂DCFDA in warm HBSS for 30-45 minutes at 37°C.[2][25] Crucially, this entire step and all subsequent steps must be performed in the dark to prevent photo-oxidation of the probe.
-
Final Wash: Gently replace the loading solution with fresh warm HBSS to remove any extracellular probe that could contribute to background signal.
-
Image Acquisition: Immediately place the dish on the microscope stage (equipped with a 37°C environmental chamber). Acquire fluorescent images using a standard FITC/GFP filter set (e.g., 492 nm excitation, 515 nm emission).[2] Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
Part 4: Expert Recommendations & Conclusion
As a Senior Application Scientist, my guidance is to select your tool based on the specific question you are asking.
When to Choose C-DCDFA:
C-DCDFA remains a viable tool for initial, high-throughput screens where the goal is to identify a general shift in cellular redox state.[9] Its low cost and simple readout are advantageous for large-scale experiments. However, any positive "hits" from a DCF-based assay must be validated with more specific methods. Be acutely aware of its limitations and design controls to account for potential artifacts.
When to Choose CellROX®:
For studies demanding higher specificity for superoxide and hydroxyl radicals, CellROX® is the superior choice.[21] Its enhanced photostability is essential for time-lapse imaging experiments where you need to monitor ROS dynamics over time.[20] The ability to fix and permeabilize cells (with CellROX® Green) opens the door to powerful multiplexing experiments, allowing you to correlate ROS levels with other cellular markers like protein phosphorylation or immunophenotypes in the same cell.[10][11]
Final Verdict: While C-DCDFA served as a foundational tool, its significant limitations in specificity and its propensity for artifacts demand extreme caution in data interpretation. For researchers aiming to publish robust, high-impact data on the roles of superoxide and hydroxyl radicals, the superior photostability, specificity, and experimental flexibility of CellROX® reagents make them the recommended choice for modern cell biology research.
No matter the probe, the key to trustworthy results lies in a well-controlled, self-validating experimental design. Always confirm your findings with complementary assays and be critical in your interpretation of the data.
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- Thermo Fisher Scientific. (n.d.). CellROX Green and CellROX Orange Flow Cytometry Assay Kits.
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Navigating the Cellular Redox Landscape: A Comparative Guide to Cytosolic and Mitochondrial ROS Probes
In the intricate world of cellular signaling and pathology, reactive oxygen species (ROS) have emerged from their shadowed reputation as mere agents of damage to be recognized as critical signaling molecules. The subcellular location of ROS production is paramount to their biological function, creating distinct signaling cascades and physiological outcomes.[1] Consequently, the ability to specifically measure ROS within different cellular compartments is crucial for researchers in basic science and drug development. This guide provides an in-depth comparison of commonly used fluorescent probes for detecting cytosolic and mitochondrial ROS, offering field-proven insights and detailed experimental protocols to empower your research.
The Dichotomy of Cellular ROS: Cytosol vs. Mitochondria
Reactive oxygen species are natural byproducts of aerobic metabolism.[2] While various cellular compartments can generate ROS, the cytosol and mitochondria are two major hubs of this activity.
-
Cytosolic ROS: Primarily generated by enzyme systems like NADPH oxidases (NOX) located at the plasma membrane and in the cytoplasm, as well as by xanthine oxidase and other cytosolic enzymes. Cytosolic ROS play roles in various signaling pathways, including cell growth, proliferation, and immune responses.[3]
-
Mitochondrial ROS (mtROS): Largely produced as a byproduct of the electron transport chain (ETC) during oxidative phosphorylation.[4] mtROS are implicated in a wide range of processes, from metabolic regulation and apoptosis to the pathogenesis of numerous diseases.[5]
The distinct localization of these ROS pools necessitates the use of probes that can specifically accumulate in and report from either the cytosol or the mitochondria.
A Tale of Two Probes: Chemical vs. Genetically Encoded Sensors
The toolkit for detecting subcellular ROS can be broadly categorized into two main classes: small-molecule chemical probes and genetically encoded fluorescent sensors. Each comes with its own set of advantages and limitations that researchers must carefully consider.
Small-Molecule Chemical Probes: The Workhorses of ROS Detection
These are cell-permeant molecules that become fluorescent upon reaction with ROS. They are widely used due to their ease of use and relatively low cost.
-
Advantages: Simple to use, do not require genetic manipulation of cells, and can provide a rapid assessment of ROS levels.
-
Disadvantages: Can suffer from a lack of specificity, reacting with multiple ROS species.[6][7] They are also prone to auto-oxidation and can be influenced by experimental conditions like light exposure and pH.[8][9] Furthermore, their signal is often irreversible, reflecting a cumulative ROS level rather than dynamic changes.
Genetically Encoded Fluorescent Sensors: The Precision Instruments
These are fluorescent proteins engineered to be sensitive to specific redox changes. They can be targeted to specific subcellular compartments by fusing them with localization signals.
-
Advantages: High specificity for a particular ROS (e.g., H₂O₂), ratiometric measurements that are less susceptible to variations in probe concentration, and the ability to monitor dynamic, real-time changes in ROS levels.[10][11]
-
Disadvantages: Require genetic modification of cells (transfection or generation of stable cell lines), which can be time-consuming and may not be feasible for all experimental systems. High expression levels of the sensor protein could potentially buffer cellular redox changes.[12]
Comparative Analysis of Common Cytosolic and Mitochondrial ROS Probes
The selection of an appropriate probe is contingent on the specific research question, the experimental model, and the available instrumentation. Below is a comparative overview of some of the most widely used probes for cytosolic and mitochondrial ROS detection.
| Probe | Target Compartment | Primary Target ROS | Excitation (nm) | Emission (nm) | Advantages | Limitations | Quantum Yield (Φf) |
| DCFH-DA | Cytosol | General Oxidative Stress (H₂O₂, •OH, ONOO⁻) | ~495 | ~529 | Widely used, high sensitivity.[13] | Non-specific, prone to auto-oxidation and photobleaching, does not directly react with H₂O₂.[5][7][14] | Variable, dependent on oxidation product and environment. |
| DHE | Cytosol | Superoxide (O₂⁻) | ~518 | ~605 | Specific reaction with superoxide forms a unique product (2-hydroxyethidium).[15] | Can be oxidized by other species to form ethidium, which has overlapping fluorescence.[7] | Low for 2-hydroxyethidium; higher for ethidium. |
| MitoSOX™ Red | Mitochondria | Superoxide (O₂⁻) | ~510 | ~580 | Specifically targets mitochondria due to its triphenylphosphonium (TPP) cation.[16] | Can be influenced by mitochondrial membrane potential; high concentrations may lead to cytosolic staining.[17] | Not readily available. |
| HyPer | Cytosol/Mitochondria (targeted) | Hydrogen Peroxide (H₂O₂) | Ratiometric (Ex1: ~420, Ex2: ~500) | ~516 | Genetically encoded, high specificity for H₂O₂, ratiometric, allows for real-time imaging.[18] | pH sensitive (newer versions like HyPer7 have improved pH stability).[18] | Not applicable (ratiometric). |
| roGFP | Cytosol/Mitochondria (targeted) | H₂O₂ (when fused to a peroxidase) | Ratiometric (Ex1: ~405, Ex2: ~488) | ~510 | Genetically encoded, ratiometric, relatively pH-insensitive, can be targeted to specific compartments.[10] | Indirectly senses H₂O₂ through a redox relay.[10] | Not applicable (ratiometric). |
Experimental Protocols: A Step-by-Step Guide with Scientific Rationale
The following protocols provide a framework for the detection of cytosolic and mitochondrial ROS using common chemical probes. The causality behind each step is explained to ensure a self-validating experimental design.
Protocol 1: Detection of Cytosolic ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol outlines the use of DCFH-DA to measure general oxidative stress in the cytosol of adherent cells.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then trapped within the cell. In the presence of various ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]
Workflow Diagram:
Caption: Workflow for cytosolic ROS detection using DCFH-DA.
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Causality: A confluent monolayer can experience nutrient deprivation and contact inhibition, altering cellular metabolism and ROS production. A sub-confluent monolayer ensures cells are in a healthy, proliferative state. The black plate minimizes background fluorescence and light scattering.
-
-
Reagent Preparation:
-
Action: Prepare a fresh 5-10 µM working solution of DCFH-DA in pre-warmed, serum-free medium or PBS immediately before use. Protect the solution from light.
-
Causality: DCFH-DA is prone to auto-oxidation, especially in the presence of light and certain media components.[19] Using a fresh, light-protected solution is critical to minimize background signal. Serum contains esterases that can hydrolyze the probe extracellularly, and antioxidants that can quench the ROS signal, hence the use of serum-free medium.
-
-
Cell Staining:
-
Action: Remove the culture medium, wash the cells once with warm, serum-free medium, and then add the DCFH-DA working solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Causality: The initial wash removes any residual serum. Incubation at 37°C facilitates both the cellular uptake of the probe and its deacetylation by intracellular esterases. The incubation is performed in the dark to prevent photo-oxidation of the probe.
-
-
Washing:
-
Action: Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS or serum-free medium.
-
Causality: This step is crucial to remove any extracellular probe that has not been taken up by the cells, which would otherwise contribute to background fluorescence.
-
-
Data Acquisition:
-
Action: Immediately analyze the cells using a fluorescence microscope (Ex/Em ≈ 495/529 nm) or a fluorescence plate reader.
-
Causality: The DCF signal can be transient. Prompt analysis ensures the capture of the fluorescence signal at its peak and minimizes the potential for signal decay or artifacts.
-
Self-Validation System:
-
Positive Control: Treat cells with a known ROS inducer, such as H₂O₂ (100-500 µM) or Antimycin A (10 µM), to confirm that the probe is responsive in your system.
-
Negative Control:
-
Unstained Cells: To measure background autofluorescence.
-
Cell-free Control: Incubate the DCFH-DA working solution in a well without cells to assess the level of probe auto-oxidation.[14]
-
Antioxidant Pre-treatment: Pre-treat cells with a general antioxidant like N-acetylcysteine (NAC) (1-5 mM) for 1-2 hours before adding the ROS inducer and probe. A significant reduction in the fluorescence signal validates that the signal is ROS-dependent.[8]
-
Protocol 2: Detection of Mitochondrial Superoxide using MitoSOX™ Red
This protocol describes the use of MitoSOX™ Red to specifically detect superoxide within the mitochondria of live cells.
Principle: MitoSOX™ Red is a derivative of dihydroethidium that contains a lipophilic triphenylphosphonium cation, which causes the probe to accumulate in the negatively charged mitochondrial matrix. Once in the mitochondria, it is selectively oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial DNA, enhancing its fluorescence.[15][20]
Workflow Diagram:
Caption: Workflow for mitochondrial superoxide detection using MitoSOX Red.
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Seed cells in a suitable vessel for fluorescence imaging (e.g., glass-bottom dish or chamber slide) to achieve 50-70% confluency.
-
Causality: Similar to the DCFH-DA protocol, maintaining a healthy, sub-confluent cell population is important. Glass-bottom dishes are preferred for high-resolution microscopy.
-
-
Reagent Preparation:
-
Action: Prepare a 2.5-5 µM working solution of MitoSOX™ Red in warm HBSS or other suitable buffer. Protect from light.
-
Causality: The optimal concentration of MitoSOX™ Red can be cell-type dependent and should be titrated. Higher concentrations can lead to non-specific cytosolic staining and potential toxicity.[17] Fresh preparation and light protection are crucial to prevent degradation and auto-oxidation.
-
-
Cell Staining:
-
Action: Remove the culture medium, wash the cells once with warm buffer, and add the MitoSOX™ Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.
-
Causality: The incubation time is shorter than for DCFH-DA as the accumulation in mitochondria is relatively rapid, driven by the mitochondrial membrane potential.
-
-
Washing:
-
Action: Gently wash the cells three times with pre-warmed buffer.
-
Causality: Thorough washing is essential to remove any probe that has not been taken up by the mitochondria, which would otherwise lead to high background fluorescence.
-
-
Data Acquisition:
-
Action: Add fresh pre-warmed buffer or medium to the cells and analyze immediately by fluorescence microscopy (Ex/Em ≈ 510/580 nm) or flow cytometry.
-
Causality: Immediate analysis is recommended to capture the signal before potential photobleaching or cellular changes occur.
-
Self-Validation System:
-
Positive Control: Treat cells with a mitochondrial complex III inhibitor like Antimycin A (10 µM) or a complex I inhibitor like Rotenone (1 µM) to induce mitochondrial superoxide production.
-
Negative Control:
-
Unstained Cells: To assess background autofluorescence.
-
Mitochondrial Antioxidant: Pre-treat cells with a mitochondria-targeted antioxidant, such as MitoTEMPO, to confirm that the signal is from mitochondrial superoxide.
-
-
Co-localization: To confirm mitochondrial localization, co-stain with a mitochondrial marker like MitoTracker™ Green FM.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| High Background Fluorescence | Probe auto-oxidation.[19] | Prepare fresh probe solution immediately before use and protect from light. Include a cell-free control. |
| Cellular autofluorescence. | Include an unstained cell control. Use probes with longer excitation/emission wavelengths if possible. | |
| Phenol red in media. | Use phenol red-free medium for the assay.[19] | |
| No or Weak Signal | Insufficient ROS production. | Include a positive control to validate the assay. Optimize the concentration and duration of the stimulus. |
| Probe concentration too low. | Titrate the probe concentration to find the optimal level for your cell type. | |
| Incorrect filter sets on the microscope. | Ensure the excitation and emission filters match the spectral properties of the probe. | |
| Inconsistent Results | Variation in cell density or health. | Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent incubation times. | Precisely control all incubation times. | |
| Photobleaching. | Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times. Use an anti-fade mounting medium if fixing cells (note: most ROS probes are for live cells). |
Conclusion: Choosing the Right Tool for the Job
The study of cytosolic and mitochondrial ROS is a dynamic and rapidly evolving field. While small-molecule chemical probes like DCFH-DA and MitoSOX™ Red offer a convenient and accessible means to assess ROS levels, their limitations, particularly regarding specificity, must be acknowledged and controlled for with appropriate validation experiments. For researchers seeking to dissect the intricate dynamics of specific ROS in defined subcellular compartments, the use of genetically encoded sensors like HyPer and roGFP represents a powerful and more precise approach.
Ultimately, the choice of probe will depend on the specific biological question being addressed. A thorough understanding of the principles, advantages, and limitations of each method, combined with rigorous experimental design and appropriate controls, is paramount to generating reliable and meaningful data in the fascinating realm of cellular redox biology.
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A Senior Application Scientist's Guide to the Validation of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate for High-Throughput Screening of Intracellular pH
Intracellular pH (pHi) is a tightly regulated physiological parameter critical for a vast array of cellular functions, including enzyme activity, ion transport, cell proliferation, and apoptosis.[1][2] Consequently, the modulation of pHi has emerged as a significant target in drug discovery. High-throughput screening (HTS) provides a powerful platform for identifying compounds that alter pHi, necessitating robust and reliable fluorescent probes.[3] This guide provides an in-depth validation and comparative analysis of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA), a widely used probe for measuring intracellular pH.
The Probe: Understanding CDCFDA's Mechanism of Action
CDCFDA is a cell-permeant compound that, on its own, is colorless and non-fluorescent.[4][5] Its utility as a pHi indicator relies on a two-step intracellular activation process. First, the diacetate groups are cleaved by intracellular esterases, converting the molecule into its membrane-impermeant and fluorescently active form, 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF).[6] Subsequently, the fluorescence intensity of CDCF is highly dependent on the surrounding pH.
The key to its function lies in the protonation and deprotonation of the fluorophore. In acidic environments, the molecule is protonated and exhibits weak fluorescence. As the pH increases, the molecule deprotonates, leading to a significant increase in fluorescence intensity. This pH-dependent fluorescence allows for the quantification of pHi.
Caption: Mechanism of CDCFDA activation and pH sensing.
The Validation Framework for High-Throughput Screening
Validating any assay for HTS is paramount to ensure the quality and reliability of the screening data. For CDCFDA-based pHi assays, this involves a multi-faceted approach focusing on assay robustness, signal quality, and accurate calibration.
HTS Assay Workflow
A typical HTS workflow using CDCFDA involves cell plating, dye loading, compound addition, and fluorescence measurement. Each step must be optimized to ensure reproducibility.
Caption: Generalized HTS workflow for CDCFDA-based pHi assays.
Performance Metrics and Experimental Validation
a) In Situ pH Calibration: The Cornerstone of Accuracy
To translate fluorescence intensity into absolute pHi values, an in situ calibration is essential. This is achieved by treating dye-loaded cells with an ionophore cocktail, typically containing nigericin and valinomycin, in buffers of known pH.[7][8] Nigericin, a K+/H+ ionophore, equilibrates the intracellular and extracellular pH.[9][10]
Experimental Protocol: In Situ pH Calibration
-
Prepare Calibration Buffers: Create a series of buffers (e.g., MES, HEPES, TAPS) with varying pH values (e.g., from 5.5 to 8.5) containing a high concentration of potassium (e.g., 130 mM KCl).
-
Load Cells: Load cells with CDCFDA as per the standard protocol and wash.
-
Equilibrate: Add the calibration buffers containing nigericin (e.g., 10 µM) to the cells.
-
Measure Fluorescence: After a short incubation period (5-10 minutes) to allow for pH equilibration, measure the fluorescence intensity at each pH point.
-
Generate Curve: Plot the fluorescence intensity (or ratio if using a ratiometric approach) against the corresponding buffer pH to generate a calibration curve.
b) Assay Robustness: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[3][11] It takes into account the dynamic range of the assay and the variability of the data.[12]
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
| [3][11] |
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]
Comparative Analysis: CDCFDA vs. Alternatives
While CDCFDA is a valuable tool, it is not without its limitations. A careful comparison with other common pHi indicators is crucial for selecting the right probe for a specific application. The two most common alternatives are BCECF-AM and SNARF-1.
| Feature | 5(6)-CDCFDA | BCECF-AM | SNARF-1 |
| Measurement Type | Intensity-based (can be used ratiometrically)[13] | Dual-excitation ratiometric[2][14] | Dual-emission ratiometric[2] |
| pKa | ~6.5 (less sensitive at neutral pH)[13] | ~7.0 (ideal for cytosolic pH)[15] | ~7.5 (sensitive in physiological range)[14] |
| Excitation (Ex) | ~490 nm | ~490 nm / ~440 nm (isosbestic)[16] | ~514 nm or ~535 nm |
| Emission (Em) | ~535 nm | ~535 nm[16] | ~585 nm / ~640 nm[2] |
| Advantages | Good for acidic compartments[13][17], high quantum yield. | Ratiometric measurement minimizes artifacts[18], well-validated. | Ratiometric, less susceptible to photobleaching.[19] |
| Disadvantages | Prone to leakage[20], sensitive to photobleaching[21], primarily intensity-based. | Complex isomer mixture[15], can be photolabile.[19] | Intracellular environment can affect pKa.[22] |
Expert Insights:
-
CDCFDA is often favored for studying more acidic environments due to its lower pKa.[13] However, its susceptibility to photobleaching and leakage requires careful experimental design, including minimizing light exposure and using anion channel inhibitors like probenecid.[15][23]
-
BCECF-AM is the workhorse for cytosolic pHi measurements due to its pKa of ~7.0 and ratiometric nature.[15] The dual-excitation allows for correction of variations in dye concentration and cell path length.[18]
-
SNARF-1 offers the advantage of dual-emission ratiometry, which can simplify instrumentation. Its higher pKa makes it very sensitive to small pH changes around the physiological setpoint.[14]
Troubleshooting and Considerations
-
Photobleaching and Phototoxicity: All fluorescent dyes are susceptible to photobleaching, which can lead to a decrease in signal over time.[23] It is crucial to use the lowest possible excitation light intensity and exposure times.[21] Phototoxicity can also be a concern, potentially altering cell physiology and leading to artifacts.[24]
-
Dye Leakage: Carboxylated fluorescein dyes like CDCF can be actively transported out of the cell by organic anion transporters. This can be mitigated by the addition of probenecid to the extracellular medium.[15]
-
Incomplete Hydrolysis: Incomplete cleavage of the AM ester groups can result in a population of partially hydrolyzed, fluorescent molecules with different pH sensitivities, leading to inaccurate measurements. Ensure sufficient incubation time for complete hydrolysis.
Conclusion
This compound is a potent fluorescent probe for measuring intracellular pH in a high-throughput screening context. Its validation requires a systematic approach, including in situ calibration and a rigorous assessment of assay performance using the Z'-factor. While CDCFDA offers high fluorescence intensity, researchers must be cognizant of its limitations, particularly its susceptibility to photobleaching and leakage. A thorough understanding of its properties in comparison to alternatives like BCECF-AM and SNARF-1 will enable the selection of the most appropriate tool for elucidating the role of intracellular pH in health and disease.
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ResearchGate. Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NSO cells | Request PDF. [Link]
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Boyarsky, G., et al. Effect of trace levels of nigericin on intracellular pH and acid-base transport in rat renal mesangial cells. J Gen Physiol. 1999 May;113(5):721-30. [Link]
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Davis, M. H., et al. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7' -bis(carboxyethyl)-5(6)-carboxyfluorescein. Anal Biochem. 1992 Nov 1;206(2):231-7. [Link]
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Safety Operating Guide
5(6)-Carboxy-2',7'-dichlorofluorescein diacetate proper disposal procedures
An Application Scientist's Guide to the Safe Disposal of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA)
Introduction: Beyond the Experiment
As researchers, our focus is often centered on the successful execution of our experiments—optimizing protocols, gathering data, and interpreting results. The fluorescent probe this compound (CDCFDA) is a powerful tool in many of our laboratories, primarily used for detecting intracellular reactive oxygen species (ROS).[1] However, our responsibility does not end when the data is collected. The safe and compliant disposal of chemical reagents like CDCFDA is a critical component of laboratory safety and environmental stewardship.
This guide provides a comprehensive, step-by-step framework for the proper disposal of CDCFDA. It is designed for research scientists and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining compliance with regulatory standards.[2][3]
Hazard Assessment and Initial Handling
Before any disposal procedure begins, a thorough understanding of the chemical's hazards is paramount. While comprehensive toxicological data for CDCFDA is not fully available, existing Safety Data Sheets (SDS) provide crucial guidance.[4][5] It is prudent to treat this chemical as potentially hazardous.[4]
Key Hazards:
-
Irritation: Classified as a skin and eye irritant.[1][6] Some data suggests it can cause severe skin burns and eye damage.[7]
-
Inhalation/Ingestion: May be harmful if inhaled or swallowed.[4][7] Handling the powder form requires measures to avoid dust formation.[3][8]
-
Fire: Considered a combustible solid that can emit toxic fumes under fire conditions.[1][4]
The foundational principle of chemical safety is to minimize exposure.[9] Therefore, all handling and disposal operations should be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate risks associated with chemical handling.[9] The following PPE is required when handling and disposing of CDCFDA waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes of solutions or accidental contact with airborne powder.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact.[3] Always use proper glove removal technique to avoid contaminating your skin.[10] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask). | Required when handling the solid powder to prevent inhalation of dust particles.[1][3] |
Always ensure an eyewash station and safety shower are readily accessible in the work area.[3]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of CDCFDA must not be done via standard trash or sewer systems.[4][6] It must be managed as regulated hazardous chemical waste in accordance with local, state, and federal guidelines.[4][11]
Step 1: Waste Classification
Treat all forms of CDCFDA waste as hazardous chemical waste . This includes:
-
Unused or expired solid CDCFDA.
-
Contaminated labware (e.g., pipette tips, microplates, tubes).
-
Stock solutions and working solutions containing CDCFDA.
-
Contaminated materials from spill cleanup.[12]
Step 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions.[13]
-
Select the Right Container: Use a dedicated, leak-proof hazardous waste container that is chemically compatible with CDCFDA and any solvents used.[3] Plastic containers are often preferred.
-
Avoid Incompatibilities: Do NOT mix CDCFDA waste with incompatible chemicals, particularly strong oxidizing agents.[5][6]
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[14] The label, provided by your institution's Environmental Health and Safety (EHS) department, must include:
-
Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when you are actively adding waste.[12][14] This prevents the release of vapors and protects against spills.
Step 3: Waste Accumulation and Storage
Generated waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][15]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[12]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[3][14]
Step 4: Arranging for Final Disposal
Once the waste container is nearly full (no more than 90% capacity), arrange for its removal.[12]
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS office or an approved waste management vendor.[14][15]
-
Documentation: Ensure all paperwork, such as waste tags or pickup request forms, is completed accurately.
The following diagram illustrates the decision-making process for the proper disposal of CDCFDA.
Caption: CDCFDA Waste Disposal Workflow.
Spill and Emergency Procedures
Accidents can happen, and a clear plan is essential. In the event of a CDCFDA spill:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Prevent further spread. For solid spills, avoid generating dust.[5][8]
-
Clean Up:
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: All cleanup materials (gloves, absorbent pads, etc.) must be collected in a sealed bag, labeled, and disposed of as hazardous chemical waste.[12]
Regulatory Framework: The Basis of Our Procedures
Laboratory waste management is governed by strict regulations to protect human health and the environment.[16]
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA establishes the framework for the proper management of hazardous and non-hazardous solid waste.[16] Your responsibility as a waste generator is to correctly classify and manage waste from its point of generation.[17]
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) .[18] The CHP must include specific procedures for safe handling and disposal of hazardous chemicals, as well as training for all laboratory personnel.[2]
By following the procedures in this guide, you are not only ensuring safety but also fulfilling the core requirements of these critical regulations.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (Carboxy-DCFDA). As a widely used fluorescent probe for detecting intracellular reactive oxygen species (ROS), its safe handling is paramount to ensure both personnel safety and data integrity. This document moves beyond a simple checklist, offering a procedural and causal framework for laboratory best practices.
Hazard Identification: Understanding the Risks of Carboxy-DCFDA
This compound is classified with the GHS07 pictogram, indicating specific, non-lethal but significant hazards.[1] Understanding these risks is the foundation of selecting appropriate Personal Protective Equipment (PPE).
-
H315 - Causes skin irritation: Direct contact with the powdered compound or its solutions can lead to skin irritation.[1]
-
H319 - Causes serious eye irritation: This is a critical hazard. The fine particulate nature of the solid form and splashes from solutions pose a significant risk to vision.[1]
-
H335 - May cause respiratory irritation: As a fine powder, Carboxy-DCFDA can be easily aerosolized during handling, such as weighing or transfer. Inhalation can irritate the respiratory system.[1]
The primary routes of exposure are inhalation of the powder and direct contact with the eyes and skin. Therefore, our PPE strategy is designed to create a comprehensive barrier against these specific routes.
Core Protective Equipment: A Summary
The selection of PPE is contingent on the specific task being performed. The following table summarizes the mandatory equipment for handling Carboxy-DCFDA in its powdered form and in solution.
| Protection Type | Task: Handling Solid/Powder | Task: Handling Dilute Solutions | Rationale |
| Eye/Face | Chemical Splash Goggles & Face Shield | Chemical Splash Goggles | Protects against airborne particles and splashes, which can cause serious eye irritation.[1][2] A face shield provides a secondary barrier when the risk of aerosolization is highest.[3] |
| Hand | Chemical-Resistant Nitrile Gloves | Chemical-Resistant Nitrile Gloves | Prevents skin irritation from direct contact.[4] Gloves must be inspected before use and changed immediately if contaminated. |
| Respiratory | NIOSH-approved N95 Respirator (or higher) | Not typically required if handled in a well-ventilated area. | Essential to prevent inhalation of fine particulates that cause respiratory irritation.[3] All powder handling must occur within a certified chemical fume hood.[5] |
| Body | Full-Length Lab Coat | Full-Length Lab Coat | Protects skin and personal clothing from contamination.[3] Must be worn fully buttoned. Standard laboratory attire, including long pants and closed-toe shoes, is also required.[3][6] |
Procedural Deep Dive: The "Why" Behind the "What"
A culture of safety is built on understanding, not just compliance. Each piece of PPE has a specific function tied directly to the chemical's properties.
Eye and Face Protection: A Non-Negotiable Barrier
Standard safety glasses are insufficient for handling Carboxy-DCFDA.[3][4] They do not provide an adequate seal around the eyes to protect from fine dust or splashes.
-
Causality: The "Causes serious eye irritation" (H319) classification necessitates the use of chemical splash goggles that form a complete seal around the eye area.[1][7] When weighing the powder, where the risk of aerosolization is highest, a full-face shield worn over the goggles is mandatory.[2][3] This combination provides a robust primary and secondary barrier against eye exposure.
Hand Protection: Preventing Dermal Exposure
-
Causality: To mitigate the "Causes skin irritation" (H315) hazard, chemical-resistant gloves are required.[1] Nitrile gloves offer suitable protection for incidental contact.[3] The integrity of the gloves is critical. Always inspect them for punctures or tears before use. Proper doffing technique (peeling one glove off with the other, then sliding a clean finger under the cuff of the second) is essential to prevent skin contamination.
Respiratory Protection: Controlling the Inhalation Hazard
-
Causality: The powdered form of Carboxy-DCFDA presents a significant inhalation risk (H335).[1] Therefore, all handling of the solid compound must be performed within a certified chemical fume hood or similar ventilated enclosure to control the release of dust.[5] An N95 dust mask or a higher-rated respirator provides personal protection within this controlled environment.
Body Protection: The Final Line of Defense
-
Causality: A buttoned lab coat , long pants , and closed-toe shoes protect against accidental spills and contamination.[3][8] This standard laboratory attire prevents the chemical from making direct contact with large areas of skin.
Operational Workflow: Safe Handling from Vial to Waste
This section provides a step-by-step protocol for safely preparing a stock solution from powdered Carboxy-DCFDA. This workflow is designed to be a self-validating system, minimizing risk at each stage.
Caption: Safe Handling Workflow for Powdered Carboxy-DCFDA.
Step-by-Step Protocol
-
Preparation:
-
Designate a work area inside a certified chemical fume hood. Ensure the area is clean and uncluttered.[8]
-
Assemble all required items: Carboxy-DCFDA vial, solvent (e.g., DMSO), microcentrifuge tubes, pipettes, pipette tips, and a labeled waste container.
-
Don PPE in the following order: lab coat, chemical splash goggles, and finally, gloves.
-
-
Handling (inside the fume hood):
-
Carefully open the vial containing the powdered Carboxy-DCFDA.
-
Using a clean spatula, weigh the desired amount of powder onto weighing paper or directly into a microcentrifuge tube. Use slow, deliberate movements to minimize dust generation.[9]
-
Add the appropriate volume of solvent to the powder to create the stock solution.
-
Cap the tube securely and vortex until the solid is fully dissolved.
-
Proceed with your experimental dilutions and procedures.
-
-
Decontamination and Disposal:
-
After use, decontaminate any non-disposable equipment (like spatulas) with an appropriate solvent (e.g., ethanol).
-
Wipe down the work surface within the fume hood.
-
Place all contaminated disposable items (pipette tips, weighing paper, used gloves) into the designated, labeled waste container.[10]
-
Doff PPE in a manner that avoids self-contamination: remove gloves first, followed by goggles, and finally the lab coat.
-
Dispose of all chemical waste according to your institution's hazardous waste guidelines.[10]
-
Immediately wash hands thoroughly with soap and water.[10]
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]
-
Skin Contact: Remove contaminated clothing. Promptly flush the affected skin with plenty of water and soap. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[12]
-
Spill: Clean up spills promptly while wearing full PPE. Absorb the spill with an inert material and place it in the designated chemical waste container for proper disposal.[10][11]
References
-
ETAD. (2023). ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES. Retrieved from [Link]
-
Spectroline. (2020, June 5). Tips for Avoiding & Cleaning Fluorescent Dye Spills. Retrieved from [Link]
-
The Advanced Science Research Center - CUNY. (n.d.). LABORATORY SAFETY MANUAL. Retrieved from [Link]
-
ResearchGate. (2019, August 28). How to clean up fluorescent dye contamination in qPCR? Retrieved from [Link]
-
Splashtop. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]
-
ResearchGate. (2019, December 20). How to clean fluorescein dye off of lab equipment? Retrieved from [Link]
-
NC State University. (n.d.). Personal Protective Equipment Eye and Face Protection (Appendix A). Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
PRO Chemical and Dye. (n.d.). 30 Studio Safety & Guidelines. Retrieved from [Link]
-
Michigan State University. (n.d.). Eye and Face Protection for Areas with Chemicals. Retrieved from [Link]
-
UC Merced. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
-
American Chemical Society. (2019, March 13). How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? Video 3. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. prochemicalanddye.com [prochemicalanddye.com]
- 6. youtube.com [youtube.com]
- 7. Personal Protective Equipment Eye and Face Protection (Appendix A) – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. etad.com [etad.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. abmole.com [abmole.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
